gamma-Decalactone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hexyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYYFLINQYPWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022109 | |
| Record name | gamma-Decanolactone | |
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Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |
| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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| Record name | gamma-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
114.00 to 116.00 °C. @ 0.50 mm Hg | |
| Record name | xi-5-Hexyldihydro-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |
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Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | gamma-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.950-0.955 | |
| Record name | gamma-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00512 [mmHg] | |
| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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CAS No. |
706-14-9, 2825-92-5 | |
| Record name | γ-Decalactone | |
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| Record name | Decan-4-olide | |
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| Record name | 4-Decanolide | |
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| Record name | 4-Decanolide | |
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| Record name | gamma-Decanolactone | |
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| Record name | Decan-4-olide | |
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| Record name | 4-Decanolide | |
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| Record name | .GAMMA.-DECALACTONE | |
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Foundational & Exploratory
The Delicate Art of Nature's Perfumery: A Technical Guide to γ-Decalactone Biosynthesis in Plants
For Immediate Release
IV. Concluding Remarks
This technical guide provides a comprehensive overview of the current understanding of γ-decalactone biosynthesis in plants, with a focus on the core biochemical pathways, key enzymatic players, and the methodologies employed for their study. While significant strides have been made in elucidating this pathway, particularly in fruits such as strawberry and peach, it is clear that our comprehension is not yet complete. The proposed pathways, while based on strong evidence, still contain speculative steps, particularly concerning the precise sequence of hydroxylation and β-oxidation events and the full range of enzymes involved.
Future research should be directed towards the definitive identification and characterization of all enzymes in the pathway for a given plant species. This includes detailed kinetic analysis of these enzymes and the in vivo validation of their roles. Furthermore, a deeper understanding of the regulatory networks that control the expression of these biosynthetic genes will be crucial for the metabolic engineering of flavor profiles in crops. The development of more detailed and specific experimental protocols for plant-based systems will be instrumental in achieving these goals.
The knowledge synthesized herein offers a solid foundation for researchers, scientists, and drug development professionals to build upon. By continuing to unravel the complexities of γ-decalactone biosynthesis, we can unlock new possibilities for enhancing the sensory qualities of fruits and developing novel biotechnological applications for this valuable aroma compound.
I. Introduction
γ-Decalactone is a naturally occurring chiral compound that imparts a characteristic and highly desirable peach-like, fruity aroma to a variety of fruits, including peaches, strawberries, and apricots[1]. Its significant sensory impact has made it a valuable ingredient in the food, beverage, and fragrance industries[2]. Understanding the intricate biosynthetic pathway of γ-decalactone in plants is of paramount importance for the metabolic engineering of flavor and fragrance profiles in crops and for the development of natural production platforms. This technical guide provides an in-depth exploration of the core biosynthetic pathways of γ-decalactone in plants, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension for researchers, scientists, and drug development professionals.
II. The Biosynthetic Pathway of γ-Decalactone in Plants
The biosynthesis of γ-decalactone in plants is a multi-step process that begins with fatty acid precursors and involves a series of enzymatic modifications, primarily occurring in the peroxisome. While the complete pathway is not yet fully elucidated for any single plant species, a putative pathway has been pieced together from studies in various fruits, most notably strawberry (Fragaria × ananassa) and peach (Prunus persica)[3][4]. The proposed pathway involves the conversion of a saturated fatty acid, likely oleic acid, through a series of desaturation, hydroxylation, and chain-shortening reactions, culminating in the lactonization of a 4-hydroxydecanoic acid precursor[3][5].
Key Enzymatic Steps:
-
Fatty Acid Desaturation: The pathway is initiated by the desaturation of a fatty acid precursor. In strawberry, the fatty acid desaturase FaFAD1 has been identified as a key enzyme that controls the production of γ-decalactone. Its expression is highly correlated with the presence of the lactone[1][4].
-
Hydroxylation: The introduction of a hydroxyl group at the C4 position of the fatty acid chain is a critical step. This reaction is likely catalyzed by a cytochrome P450-dependent fatty acid hydroxylase (CYP450) . In strawberry, the expression of a gene with similarity to cytochrome P450 hydroxylases, FaFAH1, has been shown to correlate with γ-decalactone content[4].
-
Peroxisomal β-Oxidation: The hydroxylated fatty acid is then transported into the peroxisome, where it undergoes cycles of β-oxidation. This process shortens the fatty acid chain by two carbons in each cycle until the 10-carbon intermediate, 4-hydroxydecanoyl-CoA, is formed[6][7]. Key enzymes in this process include acyl-CoA oxidase and 3-hydroxyacyl-CoA dehydrogenase.
-
Lactonization: The final step is the intramolecular cyclization (lactonization) of 4-hydroxydecanoyl-CoA to form γ-decalactone. In peach, an alcohol acyltransferase (PpAAT1) has been shown to catalyze this reaction[3][8]. The catalytic activity of different PpAAT1 variants is directly linked to the γ-decalactone content in high- and low-aroma peach cultivars[3][9].
III. Visualizing the Pathway and Experimental Workflows
To provide a clearer understanding of the intricate processes involved in γ-decalactone biosynthesis and its analysis, the following diagrams have been generated using the DOT language.
IV. Quantitative Data on γ-Decalactone Content
The concentration of γ-decalactone varies significantly among different fruit species and even between cultivars of the same species. This variation is largely attributed to the differential expression of the key biosynthetic genes. The following tables summarize the quantitative data on γ-decalactone concentrations in peach and strawberry cultivars.
Table 1: γ-Decalactone Concentration in Different Peach (Prunus persica) Cultivars
| Cultivar | γ-Decalactone Concentration | Notes | Reference |
| 'Baifeng' | High | A major volatile compound. | [10] |
| 'Yuandong' | High | A major volatile compound. | [10] |
| 'Yuanmeng' | Low | Not a major lactone. | [10] |
| 'Wanhujing' | Low | Not a major lactone. | [10] |
| 'Huangguifei' | Low | γ-Dodecalactone is more abundant. | [10] |
| Flat Peach | Not Detected | Lactones were not detected in the analyzed flat peach varieties. | [10] |
Table 2: γ-Decalactone Concentration in Different Strawberry (Fragaria × ananassa) Varieties
| Variety/Group | Relative γ-Decalactone Content | Notes | Reference |
| S8 | High (33.69% - 49.23% of esters) | A principal volatile compound, contributing to a peach-like aroma. | [11] |
| S13 | High (33.69% - 49.23% of esters) | A principal volatile compound, contributing to a peach-like aroma. | [11] |
| S14 | High (33.69% - 49.23% of esters) | A principal volatile compound, contributing to a peach-like aroma. | [11] |
| S5 | Moderate | Contributes to a peach-like aroma. | [11] |
| S12 | Low (AV of 1.20) | Not a major contributor to the aroma profile. | [11] |
V. Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of γ-decalactone biosynthesis in plants.
Protocol 1: Extraction and Quantification of γ-Decalactone from Fruit Tissue
Objective: To extract and quantify γ-decalactone from fruit samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fruit samples
-
Homogenizer
-
HS-SPME vials with septa
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
Internal standard (e.g., γ-undecalactone)
-
Sodium chloride (NaCl)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Weigh a known amount of fresh fruit tissue (e.g., 5 g).
-
Add a saturated NaCl solution and a known concentration of the internal standard.
-
Homogenize the sample until a uniform slurry is obtained.
-
Transfer a precise volume of the homogenate into an HS-SPME vial and seal it.
-
-
HS-SPME Extraction:
-
Incubate the vial at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to allow for equilibration of volatiles in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot injection port of the GC.
-
Separate the compounds on a suitable capillary column (e.g., DB-WAX).
-
The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Identify γ-decalactone based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the concentration of γ-decalactone by comparing its peak area to that of the internal standard, using a calibration curve generated with standards of known concentrations.
-
Protocol 2: Heterologous Expression and Functional Characterization of a Putative Plant Fatty Acid Desaturase (e.g., FaFAD1)
Objective: To express a candidate fatty acid desaturase gene in a heterologous system (e.g., Saccharomyces cerevisiae) and assay its activity.
Materials:
-
Yeast expression vector (e.g., pYES2)
-
S. cerevisiae strain
-
Yeast transformation reagents
-
Growth media (SD-Ura, SG-Ura)
-
Fatty acid substrates (e.g., oleic acid)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Cloning:
-
Amplify the full-length coding sequence of the candidate desaturase gene from plant cDNA.
-
Clone the PCR product into the yeast expression vector.
-
-
Yeast Transformation:
-
Transform the expression construct into the S. cerevisiae strain using the lithium acetate (B1210297) method.
-
Select for transformants on appropriate selective media.
-
-
Expression and Substrate Feeding:
-
Grow the transformed yeast cells in induction medium (containing galactose) to induce gene expression.
-
Supplement the medium with the fatty acid substrate (e.g., oleic acid).
-
-
Fatty Acid Analysis:
-
Harvest the yeast cells and extract the total fatty acids.
-
Prepare fatty acid methyl esters (FAMEs) by transesterification.
-
Analyze the FAMEs by GC-FID to identify and quantify the desaturated fatty acid products.
-
Protocol 3: In Vitro Enzyme Assay for a Plant Alcohol Acyltransferase (e.g., PpAAT1)
Objective: To determine the catalytic activity of a recombinant alcohol acyltransferase in the lactonization of a hydroxyacyl-CoA substrate.
Materials:
-
Recombinant and purified PpAAT1 protein
-
4-hydroxydecanoyl-CoA (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
GC-MS system
Procedure:
-
Enzyme Reaction:
-
Set up a reaction mixture containing the assay buffer, a known concentration of the purified recombinant PpAAT1, and the substrate 4-hydroxydecanoyl-CoA.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product.
-
-
Product Analysis:
-
Analyze the organic extract by GC-MS.
-
Identify the γ-decalactone peak based on its retention time and mass spectrum compared to a standard.
-
Quantify the amount of γ-decalactone produced to determine the enzyme's activity.
-
Protocol 4: Plant Microsomal Cytochrome P450 Enzyme Assay
Objective: To assay the hydroxylase activity of a plant cytochrome P450 enzyme using a microsomal fraction.
Materials:
-
Plant tissue expressing the CYP450 of interest
-
Microsome isolation buffer
-
Ultracentrifuge
-
NADPH
-
Fatty acid substrate (e.g., a desaturated C18 fatty acid)
-
LC-MS/MS system
Procedure:
-
Microsome Isolation:
-
Homogenize the plant tissue in a cold isolation buffer.
-
Centrifuge the homogenate at low speed to remove cell debris and nuclei.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the microsomal fraction, NADPH (as a cofactor), and the fatty acid substrate.
-
Incubate the reaction at an optimal temperature.
-
Stop the reaction by adding an organic solvent and acidifying to protonate the fatty acids.
-
-
Product Analysis:
-
Extract the hydroxylated fatty acid products with an organic solvent.
-
Analyze the extracted products by LC-MS/MS to identify and quantify the specific hydroxy fatty acids formed.
-
References
- 1. On Biology Genetics link found in search for sweet strawberries [blogs.biomedcentral.com]
- 2. benchchem.com [benchchem.com]
- 3. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering gamma-decalactone biosynthesis in strawberry fruit using a combination of genetic mapping, RNA-Seq and eQTL analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisomal fatty acid β-oxidation negatively impacts plant survival under salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of volatile constituents and odorous compounds in peach (Prunus persica L) fruits of different varieties by gas chromatography–ion mobility spectrometry, gas chromatography–mass spectrometry, and relative odor activity value [frontiersin.org]
- 11. mdpi.com [mdpi.com]
The Ubiquitous Peach Aroma: A Technical Guide to the Natural Occurrence of γ-Decalactone in Fruits
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025 - Gamma-decalactone (γ-decalactone), a naturally occurring lactone, is a significant contributor to the characteristic aroma of many fruits, most notably peach. Its pleasant, fruity, and peach-like scent has made it a valuable compound in the food, beverage, and fragrance industries. This technical guide provides an in-depth overview of the natural occurrence of γ-decalactone in various fruits, detailing quantitative data, experimental protocols for its analysis, and the biosynthetic pathways involved in its formation.
Quantitative Occurrence of γ-Decalactone in Fruits
This compound is found in a wide variety of fruits, though its concentration can vary significantly depending on the fruit type, cultivar, and ripeness.[1] While extensively studied in peaches and apricots, its presence has also been noted in strawberries, pineapples, plums, and guavas.[1] The following table summarizes the quantitative data available on the concentration of γ-decalactone in different fruits.
| Fruit Species | Cultivar/Variety | Concentration (µg/kg) | Reference |
| Peach (Prunus persica) | 'Majestic' | 503 | [2] |
| 'Southern Pearl' | 443 | [2] | |
| Average of 42 cultivars | ~180,000 (180 ng/g) | [2] | |
| Apricot (Prunus armeniaca) | Peel of various cultivars | 17.14 - 350.71 | |
| Strawberry (Fragaria × ananassa) | 'Candonga' | 17 | |
| Plum (Prunus domestica) | 'Horvin' | Present, but δ-dodecalactone is the major lactone | [3] |
| Pineapple (Ananas comosus) | Not specified | Present, contributes to aroma | [4] |
| Guava (Psidium guajava) | Not specified | Present, contributes to aroma | [5][6] |
Note: Specific quantitative data for pineapple and guava is limited in the reviewed literature, though the presence and contribution of γ-decalactone to their aroma are acknowledged.[1][4][5][6]
Biosynthesis of γ-Decalactone
The formation of γ-decalactone in plants is a complex process involving the modification of fatty acids. One of the primary precursors for γ-decalactone biosynthesis is ricinoleic acid.[1] The pathway involves a series of enzymatic reactions, primarily through the β-oxidation pathway.
The key steps in the biosynthesis of γ-decalactone from ricinoleic acid are:
-
Chain Shortening: Ricinoleic acid, an 18-carbon fatty acid, undergoes several cycles of β-oxidation, which shortens the carbon chain.
-
Formation of 4-hydroxydecanoic acid: Through these enzymatic steps, 4-hydroxydecanoic acid is formed as a key intermediate.
-
Lactonization: This hydroxy acid then undergoes intramolecular cyclization, or lactonization, to form the stable five-membered ring structure of γ-decalactone.
Experimental Protocols
The accurate quantification of γ-decalactone in complex fruit matrices requires sophisticated analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds like γ-decalactone in fruits.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis
This method is suitable for the extraction and analysis of volatile and semi-volatile organic compounds from a solid or liquid sample.
1. Sample Preparation:
-
Homogenize a known weight of fresh fruit sample.
-
Transfer a specific amount of the homogenate into a headspace vial.
-
Add a known amount of an internal standard (e.g., γ-undecalactone) for accurate quantification.
-
Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds.
2. HS-SPME Extraction:
-
Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes).
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX).
-
Detect and identify the compounds using a mass spectrometer.
-
Quantify γ-decalactone by comparing its peak area to that of the internal standard and referencing a calibration curve.
Protocol 2: Solvent Extraction
This method involves the use of organic solvents to extract the compounds of interest from the fruit matrix.
1. Sample Preparation:
-
Homogenize a known weight of the fruit sample with a suitable solvent (e.g., diethyl ether). The choice of solvent is critical and depends on the polarity of the target analyte.
-
Add an internal standard for quantification.
2. Extraction:
-
Shake or vortex the mixture for a specified time to ensure thorough extraction.
-
Separate the organic phase containing the extracted compounds from the solid fruit matrix, often by centrifugation.
-
Concentrate the extract to a suitable volume before analysis.
3. GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Follow the same GC-MS analysis and quantification steps as described in Protocol 1.
Conclusion
This technical guide provides a foundational understanding of the natural occurrence of γ-decalactone in fruits. The quantitative data highlights the variability of this important aroma compound across different fruit species and cultivars. The detailed experimental protocols offer a starting point for researchers aiming to quantify γ-decalactone in their own samples. Furthermore, the elucidation of the biosynthetic pathway provides insights into the molecular mechanisms responsible for the production of this key flavor compound in fruits. Further research is warranted to obtain more precise quantitative data for a wider range of fruits and to fully characterize all the enzymes and regulatory factors involved in the biosynthesis of γ-decalactone.
References
- 1. benchchem.com [benchchem.com]
- 2. Volatile Profile Characterization of Commercial Peach (Prunus persica) Cultivars Grown in Georgia, USA [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the aroma-active compounds in pink guava (Psidium guajava, L.) by application of the aroma extract dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
The Synthesis of γ-Decalactone: A Comprehensive Technical Guide
Introduction
γ-Decalactone is a vital aroma compound, prized for its characteristic creamy, fruity, and peach-like fragrance and flavor. It is extensively utilized in the food, beverage, cosmetic, and pharmaceutical industries. This technical guide provides an in-depth exploration of the primary chemical and biotechnological synthesis routes for γ-decalactone, targeting researchers, scientists, and professionals in drug development. The guide details experimental protocols, presents quantitative data for comparative analysis, and illustrates the core pathways through logical diagrams.
Biotechnological Synthesis Routes
The biotechnological production of γ-decalactone is a well-established and preferred method for obtaining a "natural" label for the product. This approach primarily involves the biotransformation of fatty acids by various microorganisms, most notably the yeast Yarrowia lipolytica.
Biotransformation of Ricinoleic Acid from Castor Oil
The most common and economically viable biotechnological route utilizes castor oil, which is rich in ricinoleic acid (12-hydroxy-9-octadecenoic acid). The process leverages the β-oxidation pathway of oleaginous yeasts.
Pathway Description
The synthesis begins with the hydrolysis of castor oil triglycerides to release ricinoleic acid. This substrate is then taken up by the yeast cells and channeled into the peroxisomal β-oxidation pathway. Through a sequence of four enzymatic cycles, the 18-carbon chain of ricinoleic acid is shortened by removing four two-carbon units. This process yields 4-hydroxydecanoic acid, which subsequently undergoes spontaneous intramolecular cyclization (lactonization) under acidic conditions to form γ-decalactone.[1][2]
Logical Pathway Diagram
Caption: Biotransformation of Castor Oil to γ-Decalactone.
Experimental Protocol: Biotransformation using Yarrowia lipolytica
This protocol is a synthesis of methodologies reported in the literature.[1]
-
Inoculum Preparation:
-
Prepare a YPG medium containing 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose.
-
Inoculate the medium with a culture of Yarrowia lipolytica.
-
Incubate at 27°C for 24 hours on a rotary shaker at 140 rpm.
-
-
Biotransformation:
-
Prepare the production medium containing 50-75 g/L of castor oil, 20 g/L of peptone, and 5 g/L of Tween 20.
-
Inoculate the production medium with the logarithmic phase inoculum to an initial optical density (OD₆₀₀) of approximately 0.25.
-
Maintain the biotransformation in a bioreactor at 27°C with controlled pH (around 6.0-7.0) and agitation (200-500 rpm) for 48-72 hours. The pH can be adjusted using a 25% ammonia (B1221849) solution.
-
-
Extraction and Analysis:
-
Extract the γ-decalactone from the culture broth using an organic solvent such as diethyl ether.
-
Analyze the concentration of γ-decalactone in the extract using gas chromatography (GC) with a flame ionization detector (FID).
-
Quantitative Data
| Parameter | Value | Reference |
| Microorganism | Yarrowia lipolytica | [1] |
| Substrate | Castor Oil | [1] |
| Substrate Conc. | 75 g/L | [1] |
| Temperature | 27°C | [1] |
| pH | 7.0 | [1] |
| Agitation | 200-500 rpm | [1] |
| Yield | ~2.93 g/L | [1] |
Biotransformation of Other Fatty Acids
While ricinoleic acid is the most common precursor, other fatty acids can also be biotransformed into γ-decalactone and other valuable lactones. For instance, oleic acid can be converted to γ-dodecalactone by some microorganisms.[3][4] The general principle involves microbial hydroxylation of the fatty acid at the γ-position, followed by β-oxidation and lactonization.
Chemical Synthesis Routes
Chemical synthesis provides an alternative to biotechnological methods, offering potentially faster reaction times and higher product concentrations.
Baeyer-Villiger Oxidation of 2-Hexylcyclopentanone (B84021)
The Baeyer-Villiger oxidation is a classic and reliable method for the synthesis of lactones from cyclic ketones.[5] In this route, 2-hexylcyclopentanone is oxidized using a peroxy acid to yield γ-decalactone.
Reaction Scheme
The reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent more substituted carbon atom of the cyclopentanone (B42830) ring.
Logical Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1983001072A1 - Production of gamma-decalactone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of γ-Decalactone
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of γ-decalactone (CAS 706-14-9), a significant aroma compound found naturally in many fruits and widely used in the flavor, fragrance, pharmaceutical, and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual workflows to support advanced research and application.
Introduction
Gamma-Decalactone (γ-decalactone) is a naturally occurring cyclic ester, or lactone, with the chemical formula C₁₀H₁₈O₂.[1] It is renowned for its intense and pleasant fruity aroma, strongly reminiscent of peaches and apricots.[2] This characteristic makes it a valuable ingredient in the formulation of flavorants for foods and beverages, as well as a key component in fragrances for personal care and household products.[1][3] Naturally present in fruits like peaches, apricots, and strawberries, it can be extracted or, more commonly, produced through biotechnological or synthetic methods.[2][4][5] Its stability and sensory profile also make it a compound of interest for applications in pharmaceutical formulations as a flavoring agent or excipient.[1][6]
Physical Properties
γ-Decalactone is typically a colorless to pale yellow oily liquid at room temperature.[1][2][7] It is characterized by its low volatility and limited solubility in water, but it readily dissolves in organic solvents such as ethanol (B145695) and ether.[3][7][8]
Table 1: Quantitative Physical Properties of γ-Decalactone
| Property | Value | Conditions | Reference(s) |
| Boiling Point | 281 °C | at 760 mmHg (Atmospheric Pressure) | [1][4][5][9] |
| 125-127 °C | at 3.5 Torr | [10] | |
| 114-116 °C | at 0.5 mmHg | [11] | |
| Melting Point | < -20 °C | - | [4] |
| Density | 0.948 g/mL | at 25 °C | [2][5][9] |
| 0.9482 g/cm³ | at 20 °C | [10] | |
| 0.950 - 0.955 g/mL | at 25 °C | [10][11] | |
| Refractive Index | 1.449 | n20/D | [2][5][9] |
| 1.447 - 1.451 | n20/D | [4][10] | |
| Vapor Pressure | 0.0045 mmHg | at 25 °C | [4] |
| 0.72 Pa | at 25 °C | [5] | |
| Flash Point | >100 °C | Closed Cup | [10][12] |
| 150 °C | - | [4] | |
| Water Solubility | 1.26 g/L | at 20 °C (Slightly soluble) | [2][5] |
| Solubility | Soluble | In 95% ethanol, ether, propylene (B89431) glycol | [3][7][8][10] |
| logP (Octanol/Water) | 2.7 - 3.0 | at 25 °C | [4][10][11] |
| Optical Rotation | +34° | [α]24/D, neat | [2][5] |
| Odor Threshold | 11 ppb | In water | [4] |
Chemical Properties and Spectral Data
γ-Decalactone is a five-membered ring lactone (a γ-lactone) with a hexyl group attached at the 5-position. Its chemical stability under normal storage conditions is good, making it a reliable component in various formulations.[8][13] It is stable in closed containers at room temperature but should be stored away from strong oxidizing agents.[7][12]
Table 2: Chemical Identifiers for γ-Decalactone
| Identifier | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [1][4][14] |
| Molecular Weight | 170.25 g/mol | [4][14] |
| CAS Registry Number | 706-14-9 | [1][4] |
| IUPAC Name | 5-Hexyloxolan-2-one | [1][11] |
| SMILES | CCCCCCC1CCC(=O)O1 | [1][9] |
| InChIKey | IFYYFLINQYPWGJ-UHFFFAOYSA-N | [1][9] |
Table 3: Summary of Spectral Data for γ-Decalactone
| Technique | Key Data Points | Reference(s) |
| ¹³C NMR | Solvent: CDCl₃ Shifts (ppm): 177.25 (C=O), 81.06 (C-O), 35.65, 31.73, 29.06, 28.89, 28.07, 25.27, 22.58, 14.06 (Alkyl chain) | [11] |
| GC-MS | Major Fragment Ion (m/z): 85.0 | [11] |
| IR Spectroscopy | Data available, characteristic C=O stretch for a γ-lactone expected around 1770 cm⁻¹. | [11] |
Synthesis and Degradation Pathways
Biotechnological Synthesis (Biosynthesis)
The most common and industrially significant method for producing "natural" γ-decalactone is through the microbial biotransformation of ricinoleic acid.[15][16] This fatty acid, which is the primary component of castor oil, is processed by various yeast strains, most notably Yarrowia lipolytica.[15][17] The synthesis proceeds via the peroxisomal β-oxidation pathway, where the ricinoleic acid chain is shortened by four cycles to yield 4-hydroxydecanoic acid, which then spontaneously cyclizes under acidic conditions to form γ-decalactone.[4][15]
Caption: Biochemical pathway for γ-decalactone synthesis.
Chemical Synthesis
Chemically, γ-decalactone can be synthesized through various routes. One common method involves the heating and cyclization of 9-decenoic acid in the presence of a strong acid like 80% sulfuric acid.[7]
Degradation
In the presence of microorganisms like Yarrowia lipolytica, γ-decalactone can be further metabolized and degraded. The yeast can consume the produced lactone, continuing the β-oxidation process, which can lead to a decrease in yield over extended fermentation times.[18] This highlights the importance of optimizing fermentation duration to maximize product recovery.
Experimental Protocols
Determination of Physical Properties
-
Boiling Point: Determined using standard distillation apparatus under atmospheric or reduced pressure. A micro-boiling point apparatus can be used for small sample volumes. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
-
Density: Measured using a calibrated pycnometer or a digital density meter at a controlled temperature (e.g., 20°C or 25°C). The mass of a known volume of the substance is determined and density is calculated.
-
Refractive Index: Measured using an Abbe refractometer at a specified temperature (typically 20°C) and wavelength (the sodium D-line, 589 nm). A drop of the liquid is placed on the prism, and the boundary line is read from the calibrated scale.
-
Solubility: Determined by adding measured aliquots of the solute (γ-decalactone) to a known volume of the solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached, and the concentration is determined. For qualitative assessment, miscibility is observed upon mixing.
Chromatographic Analysis for Purity and Quantification
Gas Chromatography (GC) is the primary method for assessing the purity and quantifying the concentration of γ-decalactone.[19][20]
-
Objective: To separate γ-decalactone from impurities and quantify its concentration.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Methodology:
-
Sample Preparation: The sample is diluted in a suitable solvent (e.g., ethanol, hexane). An internal standard may be added for precise quantification.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a capillary column (e.g., a polar column like DB-WAX or a non-polar one like DB-5). Separation occurs based on the differential partitioning of components between the mobile and stationary phases.
-
Detection: As components elute from the column, they are detected by the FID (for quantification) or MS (for identification and quantification).
-
Data Analysis: The retention time is used to identify γ-decalactone, and the peak area is used to determine its purity or concentration relative to a standard curve or internal standard.
-
Caption: Standard workflow for Gas Chromatography analysis.
Authenticity Assessment by GC-C/P-IRMS
To differentiate between natural (from fruit or biosynthesis) and synthetic γ-decalactone, Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) is employed.[21][22]
-
Principle: This technique measures the stable isotope ratios of carbon (¹³C/¹²C) and hydrogen (²H/¹H). These ratios vary depending on the precursor materials and the synthesis pathway (botanical, biotechnological, or chemical).
-
Methodology:
-
The sample is injected into a GC for separation, similar to the standard GC analysis.
-
After eluting from the column, the γ-decalactone peak is directed into a combustion or pyrolysis reactor.
-
In the combustion reactor, the compound is oxidized to CO₂ and H₂O, allowing for the measurement of δ¹³C values.
-
In the pyrolysis reactor, the compound is reduced to H₂ gas, allowing for the measurement of δ²H values.
-
The resulting gases are introduced into an Isotope Ratio Mass Spectrometer, which precisely measures the isotope ratios.
-
By comparing the δ¹³C and δ²H values to those of reference standards of known origin, the authenticity of the sample can be determined.[22]
-
Conclusion
γ-Decalactone is a well-characterized compound with a robust dataset supporting its physical and chemical properties. Its distinct peachy aroma, coupled with its stability, makes it an indispensable ingredient in the food, fragrance, and cosmetic industries. For researchers and drug development professionals, its defined characteristics, established analytical protocols, and status as "Generally Recognized as Safe" (GRAS) by the FDA provide a solid foundation for its use as a flavoring agent or excipient in pharmaceutical formulations.[13] The advanced analytical techniques available also ensure rigorous quality and authenticity control, which is critical in regulated industries.
References
- 1. γ-Decalactone - Wikipedia [en.wikipedia.org]
- 2. This compound | 706-14-9 [chemicalbook.com]
- 3. CAS 706-14-9: γ-Decalactone | CymitQuimica [cymitquimica.com]
- 4. scentree.co [scentree.co]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
- 8. leapchem.com [leapchem.com]
- 9. γ-癸内酯 ≥98%, FG, FCC | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. This compound | C10H18O2 | CID 12813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. vigon.com [vigon.com]
- 13. What is the shelf life of US Natural Gamma Decalactone? - KUNSHAN ODOWELL CO.,LTD [odowell.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Improved this compound Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [mdpi.com]
- 17. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scientificlabs.com [scientificlabs.com]
- 20. γ-十内酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enantiomers of γ-Decalactone and Their Sensory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Decalactone is a chiral aroma compound of significant interest in the flavor, fragrance, and pharmaceutical industries, renowned for its characteristic fruity and creamy sensory profile. This technical guide provides a comprehensive overview of the sensory properties of the individual enantiomers of γ-decalactone, (R)-γ-decalactone and (S)-γ-decalactone. It delves into the distinct olfactory and gustatory characteristics of each stereoisomer, supported by quantitative data on their detection thresholds. Furthermore, this document outlines detailed experimental protocols for the synthesis, chiral separation, and sensory evaluation of these enantiomers. Finally, it explores the initial stages of the chemosensory signaling cascade, providing a foundational understanding of the molecular mechanisms underlying the perception of these important flavor molecules.
Sensory Properties of γ-Decalactone Enantiomers
The chirality of γ-decalactone plays a crucial role in its sensory perception, with the (R) and (S) enantiomers exhibiting distinct aroma and flavor profiles. The (R)-enantiomer is predominantly responsible for the characteristic ripe fruit, particularly peach and apricot, notes, while the (S)-enantiomer contributes a less intense, more fatty and coconut-like character.
Quantitative Sensory Data
The odor and taste thresholds of the γ-decalactone enantiomers are key parameters in understanding their potency and contribution to the overall flavor profile of a product. While data in a completely neutral medium is limited, studies in complex food matrices, such as wine, provide valuable insights into their sensory impact.
Table 1: Odor Detection Thresholds of γ-Decalactone Enantiomers
| Enantiomer | Medium | Odor Detection Threshold (µg/L) | Reference |
| (R)-γ-Decalactone | Dry Red Wine | 75 | [1][2] |
| (S)-γ-Decalactone | Dry Red Wine | 60 | [1][2] |
Note: The odor detection thresholds were determined by a panel of 25 members using the ASTM E679 method.[1]
Qualitative Sensory Descriptors
Sensory panel evaluations have provided a rich vocabulary to describe the distinct aromatic characteristics of each enantiomer. These descriptors are vital for flavorists and product developers in creating specific and desired sensory experiences.
Table 2: Sensory Descriptors of γ-Decalactone Enantiomers
| Enantiomer | Aroma/Flavor Profile |
| (R)-γ-Decalactone | Intense fruity aroma, dominated by ripe peach and apricot notes, complemented by significant creamy, buttery, and coconut-like facets with subtle waxy and fatty undertones, creating a rich, velvety impression.[3] |
| (S)-γ-Decalactone | Soft, sweet, coconut, and fruity-fatty aroma. |
Experimental Protocols
The synthesis, separation, and sensory analysis of γ-decalactone enantiomers require precise and validated methodologies to ensure the purity of the compounds and the reliability of the sensory data.
Synthesis of γ-Decalactone Enantiomers
The enantiomerically pure (R)-γ-decalactone is often produced via biotechnological routes, which are favored for producing "natural" flavor compounds. A common method involves the microbial transformation of castor oil using the yeast Yarrowia lipolytica.[4][5]
Protocol:
-
Inoculum Preparation: Cultivate a starter culture of Yarrowia lipolytica in a suitable medium (e.g., YPG medium containing yeast extract, peptone, and glucose) at 27°C for 24 hours with shaking.[4]
-
Biotransformation: Inoculate a production medium containing castor oil (as the substrate), peptone, and Tween 20 with the prepared inoculum. Maintain the fermentation at a controlled pH (around 6.5-7.0) and temperature (approximately 28°C) with agitation.[4]
-
Substrate Feeding: After an initial cell growth phase, feed the substrate (castor oil) to the culture.
-
Extraction and Purification: After the biotransformation is complete, extract the (R)-γ-decalactone from the fermentation broth using an organic solvent (e.g., diethyl ether). The crude extract can be further purified by vacuum distillation or column chromatography.
Racemic γ-decalactone can be synthesized chemically, followed by chiral resolution to separate the enantiomers. One potential route involves the kinetic resolution of a racemic epoxide precursor.[6][7][8][9]
Conceptual Workflow for Chemical Synthesis and Resolution:
Figure 1: Conceptual workflow for the synthesis of chiral γ-lactones via kinetic resolution.
Chiral Separation by Gas Chromatography (GC)
The enantiomers of γ-decalactone can be effectively separated and quantified using gas chromatography with a chiral stationary phase. Cyclodextrin-based columns are commonly employed for this purpose.[10][11][12]
Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.
-
Chiral Column: A capillary column with a chiral stationary phase, such as a derivatized β-cyclodextrin (e.g., Rt-βDEXcst), is essential for enantiomeric separation.[1][2]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at a rate of 2°C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 250°C
-
-
Sample Preparation: Dissolve the γ-decalactone sample in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) before injection.
Sensory Evaluation Protocol (Based on ASTM E679-19)
The determination of odor and taste thresholds is conducted using a standardized sensory analysis method, such as ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[13][14]
Protocol Overview:
-
Panel Selection and Training: A panel of trained sensory assessors is selected. Panelists are trained to recognize and rate the intensity of the specific odor or taste attribute being evaluated.
-
Sample Preparation: A series of samples with increasing concentrations of the γ-decalactone enantiomer in a neutral medium (e.g., purified water for taste, odorless air for smell) is prepared. A blank sample (medium only) is also included.
-
Presentation: In each trial, the panelist is presented with a set of samples (typically three), where one contains the odorant at a specific concentration and the others are blanks (triangle test). The panelist's task is to identify the sample that is different.
-
Ascending Concentration Series: The concentrations are presented in an ascending order.
-
Threshold Determination: The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated from the individual thresholds.
Signaling Pathways in γ-Decalactone Perception
The perception of γ-decalactone enantiomers, like all odorants, is initiated by their interaction with specific olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[15] While the specific ORs that bind to the enantiomers of γ-decalactone have not yet been definitively identified, the general mechanism of olfactory signal transduction is well-established.
General Olfactory Signaling Pathway:
Figure 2: General signaling pathway for odorant perception.
The binding of a γ-decalactone enantiomer to its specific OR triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the information is processed, leading to the perception of a specific smell.[16][17] The differential binding affinities and activation of specific ORs by the (R) and (S) enantiomers are thought to be the molecular basis for their distinct perceived aromas.
Conclusion
The enantiomers of γ-decalactone present a clear example of stereoisomerism influencing biological activity, in this case, sensory perception. The distinct fruity and creamy notes of the (R)-enantiomer versus the milder, fatty character of the (S)-enantiomer highlight the high degree of specificity of the olfactory system. A thorough understanding of their individual sensory properties, coupled with robust methods for their synthesis and analysis, is essential for their effective application in the food, fragrance, and pharmaceutical industries. Further research aimed at identifying the specific olfactory receptors for each enantiomer will provide deeper insights into the molecular basis of olfaction and could pave the way for the rational design of novel flavor and fragrance compounds and targeted therapeutics.
References
- 1. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gamma-decalactone, 706-14-9 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. CN101096692A - A method for preparing this compound and coupling biotransformation and separation to improve yield - Google Patents [patents.google.com]
- 6. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures [mdpi.com]
- 8. Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. gcms.cz [gcms.cz]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Peach Essence: A Technical Guide to the Discovery and History of γ-Decalactone as a Flavor Compound
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Decalactone (gamma-decalactone) is a naturally occurring flavor compound renowned for its characteristic sweet, fatty, and peach-like aroma.[1][2] This five-membered ring lactone, with the chemical formula C₁₀H₁₈O₂, is a pivotal component in the flavor profiles of numerous fruits, most notably peaches, apricots, and strawberries.[3] Its commercial importance is underscored by its extensive use in the food, beverage, and fragrance industries to impart or enhance fruity and creamy notes.[1] This technical guide provides a comprehensive overview of the discovery, history, sensory properties, natural occurrence, and synthesis of γ-decalactone, tailored for a scientific audience.
Historical Perspective and Discovery
The history of γ-decalactone is intrinsically linked to the broader understanding of lactones as a class of chemical compounds. The term "lactone" was first coined in 1844 by the French chemist Théophile-Jules Pelouze, derived from "lactide," a compound he obtained from lactic acid. The nomenclature was later expanded in 1880 by German chemist Wilhelm Rudolph Fittig to encompass all intramolecular carboxylic esters.
While the chemical synthesis of various lactones was explored in the late 19th and early 20th centuries, the specific discovery of γ-decalactone as a key flavor compound is more recent. A significant milestone in its history was its identification in peach fruit in 1964 by W. G. Jennings and M. R. Sevenants.[4][5] Their work, which utilized gas chromatography, was instrumental in establishing γ-decalactone as a major contributor to the characteristic aroma of peaches.[4] Subsequent studies by various research groups further solidified its importance in the flavor chemistry of peaches and other fruits.[4]
Interestingly, the potential for biotechnological production of γ-decalactone was being explored concurrently. Research published in 1963 indicated the possibility of producing γ-decalactone through the fermentation of ricinoleic acid by the yeast Candida tropicalis. This early work laid the foundation for the development of "natural" γ-decalactone production methods, which are of significant interest to the food industry.
Physicochemical and Sensory Properties
γ-Decalactone is a colorless to pale yellow liquid with a boiling point of 281 °C.[1] It is sparingly soluble in water but soluble in ethanol.[5] The molecule contains a chiral center, and both enantiomers, (R)-γ-decalactone and (S)-γ-decalactone, are found in nature, often with one enantiomer being predominant. The sensory properties of γ-decalactone are highly dependent on its concentration and the medium in which it is present.
Quantitative Sensory Data
The following table summarizes key quantitative sensory data for γ-decalactone.
| Property | Value | Medium | Reference |
| Odor Detection Threshold | 11 ppb (µg/L) | Not Specified | [1] |
| Aroma Detection Threshold (R-enantiomer) | 285 µg/L | Red Wine | [6][7] |
| Aroma Detection Threshold (S-enantiomer) | Not specified | Red Wine | [6][7] |
| Odor Activity Value (OAV) in Apricot | >100 | Apricot | [8][9][10] |
Table 1: Quantitative Sensory Data for γ-Decalactone
Natural Occurrence
γ-Decalactone is a widespread natural product, identified in a variety of fruits, dairy products, and fermented beverages. Its concentration can vary significantly depending on the species, cultivar, ripeness, and processing conditions.
Concentration in Various Fruits
The table below presents a summary of the reported concentrations of γ-decalactone in different fruit matrices.
| Fruit | Cultivar/Variety | Concentration (µg/kg) | Notes | Reference |
| Peach (Prunus persica) | 'Fenghuayulu' (High-aroma) | Not explicitly quantified | A key contributor to the aroma | [4] |
| Peach (Prunus persica) | Commercial Cultivars | Major lactone constituent | Accounts for ~40% of total lactones | [11] |
| Apricot (Prunus armeniaca) | Not Specified | High Odor Activity Value | A key aroma compound | [10][12] |
| Strawberry (Fragaria × ananassa) | 'Misohyang' | High content | Important for strawberry flavor | [13] |
| Mango (Mangifera indica) | 'Haden' | Present | Contributes to the overall aroma | [14] |
| Plum (Prunus domestica) | Not Specified | Present | Found as a natural component | [11] |
Table 2: Concentration of γ-Decalactone in Various Fruits
Biosynthesis and Chemical Synthesis
γ-Decalactone can be produced through both biotechnological and chemical synthesis routes. The demand for "natural" flavorings has driven significant research into its microbial production.
Biotechnological Production
The most common biotechnological route for γ-decalactone production involves the microbial transformation of ricinoleic acid, the main fatty acid in castor oil.[15] Various yeast species, particularly Yarrowia lipolytica, are employed for this biotransformation.[15] The process involves the shortening of the ricinoleic acid carbon chain via the peroxisomal β-oxidation pathway to form 4-hydroxydecanoic acid, which then undergoes spontaneous intramolecular cyclization (lactonization) to yield γ-decalactone.[1]
Caption: Biotechnological production pathway of γ-decalactone.
Chemical Synthesis
Several chemical synthesis routes for γ-decalactone have been developed. One common method involves the radical addition of fatty alcohols to acrylic acid, which produces hydroxy carboxylic acids that subsequently lactonize. Other reported methods include the heating of γ-bromocapric acid in a sodium carbonate solution and the prolonged heating of 9-decen-1-oic acid with sulfuric acid. The primary disadvantage of chemical synthesis is the typical production of a racemic mixture and the classification of the product as "nature-identical" rather than "natural."
Caption: Simplified chemical synthesis routes for γ-decalactone.
Experimental Protocols
The isolation and quantification of γ-decalactone from complex matrices such as fruit require specialized analytical techniques.
Original Isolation and Identification (Conceptual Reconstruction)
-
Sample Preparation: Homogenization of a large quantity of fresh peaches.
-
Extraction: Steam distillation or solvent extraction of the peach homogenate to isolate the volatile components.
-
Concentration: Careful concentration of the resulting extract.
-
Analysis: Injection of the concentrated extract into a gas chromatograph (GC) for separation of the volatile compounds. The peaks would be tentatively identified based on their retention times relative to known standards.
Modern Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
A modern, validated method for the quantification of γ-decalactone in fruit is HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[13]
-
Sample Preparation:
-
Homogenize a known weight of fresh fruit.
-
Transfer a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.
-
Add a saturated solution of sodium chloride (e.g., 2 mL) to increase the volatility of the analytes.[13]
-
Spike the sample with a known concentration of an internal standard (e.g., γ-undecalactone or a deuterated analog of γ-decalactone).
-
-
HS-SPME Procedure:
-
GC-MS Analysis:
-
Thermally desorb the analytes from the SPME fiber in the heated injection port of the GC.
-
Separate the compounds on a suitable capillary column (e.g., DB-WAX).
-
Detect and identify the compounds using a mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
Quantify γ-decalactone by comparing its peak area to that of the internal standard and referencing a pre-established calibration curve.
-
Caption: Analytical workflow for γ-decalactone quantification.
Conclusion
γ-Decalactone remains a compound of significant interest in flavor chemistry, with a rich history from its early identification in peaches to its current production via sophisticated biotechnological methods. Its potent sensory properties and widespread natural occurrence ensure its continued relevance in the food and fragrance industries. For researchers and drug development professionals, an understanding of its properties, natural distribution, and analytical methodologies is crucial for applications ranging from flavor formulation and quality control to the study of metabolic pathways.
References
- 1. ScenTree - this compound (CAS N° 706-14-9) [scentree.co]
- 2. γ-Decalactone - Wikipedia [en.wikipedia.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of the key aroma compounds in apricots (Prunus armeniaca) by application of the molecular sensory science concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in the Composition and Content of Volatile Constituents in Peach Fruits in Relation to Maturity at Harvest and Artificial Ripening [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scilit.com [scilit.com]
- 15. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolic Pathway of γ-Decalactone Formation from Ricinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Decalactone, a valuable aroma compound with a characteristic peach-like fragrance, is naturally present in many fruits and fermented products. Its biotechnological production, primarily through the microbial transformation of ricinoleic acid, has garnered significant interest due to the increasing demand for natural flavors. This technical guide provides a comprehensive overview of the core metabolic pathway involved in the formation of γ-decalactone from ricinoleic acid, with a particular focus on the well-studied yeast, Yarrowia lipolytica. This document details the enzymatic steps of the peroxisomal β-oxidation pathway, summarizes key quantitative data from various fermentation studies, provides detailed experimental protocols, and presents visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and biotechnology.
The Core Metabolic Pathway: Peroxisomal β-Oxidation of Ricinoleic Acid
The biotransformation of ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main component of castor oil, into γ-decalactone is a multi-step process that primarily occurs within the peroxisomes of certain yeasts, most notably Yarrowia lipolytica.[1][2] The central metabolic route is a modified fatty acid β-oxidation pathway. This pathway sequentially shortens the 18-carbon ricinoleic acid chain by removing two-carbon units in the form of acetyl-CoA.
The key enzymatic steps are as follows:
-
Activation: Before entering the peroxisome, ricinoleic acid is activated to its coenzyme A (CoA) ester, ricinoleoyl-CoA. This activation is crucial for its subsequent metabolism.
-
Peroxisomal Transport: The activated ricinoleoyl-CoA is then transported into the peroxisome.
-
β-Oxidation Cycles: Inside the peroxisome, ricinoleoyl-CoA undergoes four cycles of β-oxidation. Each cycle consists of four enzymatic reactions:
-
Oxidation: Catalyzed by acyl-CoA oxidase (Aox) , this step introduces a double bond between the α and β carbons. Y. lipolytica possesses multiple Aox isoenzymes (encoded by POX genes) with varying substrate specificities.[2]
-
Hydration and Dehydrogenation: These two steps are catalyzed by a multifunctional enzyme (MFE) , which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Thiolysis: The final step of each cycle is catalyzed by 3-ketoacyl-CoA thiolase (POT1) , which cleaves off an acetyl-CoA molecule, shortening the fatty acyl-CoA chain by two carbons.[3][4]
-
-
Formation of the Precursor: After four cycles of β-oxidation, the C18 ricinoleoyl-CoA is converted to the C10 intermediate, 4-hydroxydecanoyl-CoA.
-
Lactonization: The 4-hydroxydecanoyl-CoA is then hydrolyzed to 4-hydroxydecanoic acid, which spontaneously undergoes intramolecular esterification (lactonization) under acidic conditions to form the stable five-membered ring structure of γ-decalactone.[3]
The efficiency of this pathway can be influenced by various factors, including the expression levels of the β-oxidation enzymes, the availability of cofactors, and the potential for side reactions or degradation of the final product.
Metabolic Pathway Diagram
Caption: Metabolic pathway of γ-decalactone formation from ricinoleic acid.
Quantitative Data on γ-Decalactone Production
The production of γ-decalactone is influenced by numerous factors, including the microbial strain, substrate concentration, pH, aeration, and fermentation strategy. The following tables summarize quantitative data from various studies to provide a comparative overview of production yields.
Table 1: Effect of Substrate Concentration on γ-Decalactone Production by Yarrowia lipolytica
| Strain | Substrate | Concentration (g/L) | γ-Decalactone Yield (g/L) | Reference |
| Y. lipolytica W29 | Castor Oil | 50 | 2.15 | [5] |
| Y. lipolytica W29 | Castor Oil | 75 | 2.93 | [5] |
| Y. lipolytica CCMA 0242 | Castor Oil | 10% (v/v) | 0.028 | [6] |
| Y. lipolytica CCMA 0242 | Castor Oil | 20% (v/v) | 0.029 | [6] |
| Y. lipolytica CCMA 0242 | Castor Oil | 30% (v/v) | 0.076 | [6] |
| Y. lipolytica CCMA 0357 | Castor Oil | 10% (w/v) | ~2.0 | [7] |
| Y. lipolytica CCMA 0357 | Castor Oil | 20% (w/v) | ~3.5 | [7] |
| Y. lipolytica CCMA 0357 | Castor Oil | 30% (w/v) | ~2.5 | [7] |
Table 2: Comparison of γ-Decalactone Production by Different Yeast Species
| Species | Strain | Substrate | γ-Decalactone Yield (g/L) | Reference |
| Yarrowia lipolytica | CCMA 0242 | 30% Castor Oil | 0.215 | [6] |
| Lindnera saturnus | CCMA 0243 | 30% Castor Oil | 0.513 | [6] |
| Yarrowia lipolytica | CCMA 0357 | 20% Castor Oil | 3.5 | [7] |
| Lindnera saturnus | CCMA 0243 | 20% Crude Glycerol | 5.8 | [7] |
Table 3: Influence of pH on γ-Decalactone Production
| Strain | Substrate | Initial pH | γ-Decalactone Yield (mg/L) | Reference |
| Y. lipolytica CCMA 0242 | 30% Castor Oil | 5 | 187.3 | [6] |
| Y. lipolytica CCMA 0242 | 30% Castor Oil | 6 | 214.8 | [6] |
| L. saturnus CCMA 0243 | 30% Castor Oil | 5 | 512.5 | [6] |
| L. saturnus CCMA 0243 | 30% Castor Oil | 6 | 450.1 | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production and analysis of γ-decalactone.
Microbial Culture and Inoculum Preparation
Objective: To prepare a healthy and active yeast culture for inoculation into the biotransformation medium.
Materials:
-
Yeast strain (e.g., Yarrowia lipolytica)
-
YPG medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose
-
Sterile baffled Erlenmeyer flasks
-
Incubator shaker
Protocol:
-
Prepare YPG medium and sterilize by autoclaving.
-
Inoculate a single colony of the yeast strain from an agar (B569324) plate into a flask containing 50 mL of YPG medium.
-
Incubate the culture at 27-30°C with shaking at 140-200 rpm for 24-48 hours, until the culture reaches the logarithmic growth phase.[5][6]
-
This culture serves as the inoculum for the main biotransformation.
Biotransformation for γ-Decalactone Production
Objective: To produce γ-decalactone from ricinoleic acid using the prepared yeast inoculum.
Materials:
-
Biotransformation medium: e.g., 50-75 g/L castor oil, 20 g/L peptone, 5 g/L Tween 20[5] or Yeast Nitrogen Base (YNB) medium (6.7 g/L) with NH₄Cl (2.5 g/L) and Tween 80 (2 g/L) and varying concentrations of castor oil.[6]
-
Yeast inoculum
-
Sterile bioreactor or baffled Erlenmeyer flasks
-
pH meter and solutions for pH adjustment (e.g., 2 M NaOH, 2 M HCl)
-
Incubator shaker or bioreactor with temperature, pH, and aeration control
Protocol:
-
Prepare the biotransformation medium and sterilize.
-
Adjust the initial pH of the medium to the desired value (e.g., 6.0-7.0) using sterile acid or base.[5][6]
-
Inoculate the biotransformation medium with the prepared yeast inoculum to a desired initial optical density (e.g., OD₆₀₀ ≈ 0.25).[5]
-
Incubate the culture at 27-30°C with agitation (e.g., 140-500 rpm) for several days (e.g., up to 120 hours).[5][6]
-
Monitor and control parameters such as pH, temperature, and dissolved oxygen throughout the fermentation.
-
Collect samples at regular intervals for analysis of biomass and γ-decalactone concentration.
Extraction and Quantification of γ-Decalactone
Objective: To extract γ-decalactone from the fermentation broth and quantify its concentration using gas chromatography.
Materials:
-
Fermentation broth samples
-
Diethyl ether
-
Internal standard (e.g., γ-undecalactone)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Capillary column (e.g., BPX)
Protocol:
-
Take a known volume of the fermentation broth (e.g., 1.5-2.0 mL).[6][8]
-
To facilitate the lactonization of 4-hydroxydecanoic acid, acidify the sample by adding a small amount of HCl.[8]
-
Add a known amount of internal standard (γ-undecalactone) to the sample.
-
Vortex the mixture vigorously for several minutes to extract the γ-decalactone into the organic phase.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (diethyl ether) to a new tube.
-
Dry the organic extract with a small amount of anhydrous sodium sulfate or magnesium sulfate.
-
Analyze the extract by injecting a sample into the GC-FID or GC-MS system.
-
Identify and quantify the γ-decalactone peak based on its retention time and comparison with a standard curve. The internal standard is used to correct for variations in extraction efficiency and injection volume.
Experimental Workflow Diagram
Caption: General experimental workflow for γ-decalactone production and analysis.
Regulation of the Metabolic Pathway
The expression of the genes involved in the peroxisomal β-oxidation pathway in Yarrowia lipolytica is tightly regulated. The presence of fatty acids in the growth medium induces the transcription of the POX genes, which encode the rate-limiting acyl-CoA oxidases.[9] This induction is mediated by specific DNA sequences in the promoter regions of these genes. For instance, a 200-base-pair upstream regulatory sequence in the POX2 promoter has been identified as crucial for its fatty acid-inducible expression.[9] Tandem repeats of a specific regulatory sequence within this region can lead to a significant increase in gene expression.[9]
Transcription factors play a key role in this regulatory network. In Y. lipolytica, a C2H2 zinc finger protein, designated as Por1p, has been identified as a primary regulator of oleate (B1233923) utilization.[1] Deletion of the POR1 gene leads to weak growth on oleic acid and diminished expression of genes involved in β-oxidation and peroxisome proliferation.[1] This suggests that Por1p is a transcriptional activator that responds to the presence of fatty acids, thereby upregulating the metabolic machinery required for their degradation and, consequently, for the production of γ-decalactone.
Signaling Pathway Diagram
Caption: Simplified signaling pathway for fatty acid-induced gene expression.
Conclusion
The formation of γ-decalactone from ricinoleic acid via microbial fermentation is a well-established biotechnological process, with the peroxisomal β-oxidation pathway in Yarrowia lipolytica being the most extensively studied route. A thorough understanding of the enzymes involved, their regulation, and the influence of various process parameters is crucial for optimizing production yields. This technical guide has provided a detailed overview of the metabolic pathway, compiled quantitative data, outlined experimental protocols, and presented visual diagrams to serve as a valuable resource for researchers and professionals in the field. Further research into the kinetic properties of all the pathway's enzymes and a more detailed elucidation of the regulatory networks will undoubtedly pave the way for the development of more efficient and robust microbial cell factories for the production of this high-demand natural flavor compound.
References
- 1. gakui.dl.itc.u-tokyo.ac.jp [gakui.dl.itc.u-tokyo.ac.jp]
- 2. Isolation and characterization of acetoacetyl-CoA thiolase gene essential for n-decane assimilation in yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and metabolic control of the Yarrowia lipolytica peroxisomal 3-oxoacyl-CoA-thiolase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KEGG PATHWAY: Fatty acid biosynthesis - Yarrowia lipolytica [kegg.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. A Strong Hybrid Fatty Acid Inducible Transcriptional Sensor Built From Yarrowia lipolytica Upstream Activating and Regulatory Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of β-Oxidation in γ-Decalactone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Decalactone is a high-value aroma compound prized for its characteristic fruity and peach-like scent, making it a significant ingredient in the food, beverage, and cosmetic industries.[1][2][3] While it can be found naturally in many fruits and fermented products, its concentration is often low.[1] Biotechnological production, particularly through microbial fermentation, offers a promising "natural" alternative to chemical synthesis.[4][5] The oleaginous yeast Yarrowia lipolytica is a well-studied and efficient producer of γ-decalactone.[1][3][6] The core biochemical process underpinning this biotransformation is the peroxisomal β-oxidation of hydroxy fatty acids, most notably ricinoleic acid, which is the primary component of castor oil.[3][4][7][8] This guide provides a detailed technical overview of the metabolic pathway, key enzymatic players, quantitative production data, and experimental protocols relevant to the biosynthesis of γ-decalactone via β-oxidation.
The Biochemical Pathway: From Ricinoleic Acid to γ-Decalactone
The conversion of ricinoleic acid (a C18 hydroxy fatty acid) to γ-decalactone (a C10 lactone) is a multi-step process that occurs exclusively within the peroxisomes of yeasts like Yarrowia lipolytica.[4][8] The pathway involves a modified β-oxidation spiral that shortens the fatty acid chain by two carbons in each cycle.
-
Activation and Transport : Ricinoleic acid is first activated to its coenzyme A (CoA) thioester, ricinoleoyl-CoA. This activated form is then transported into the peroxisome.
-
β-Oxidation Cycles : Inside the peroxisome, ricinoleoyl-CoA undergoes four successive cycles of β-oxidation. Each cycle consists of four enzymatic reactions:
-
Oxidation : Catalyzed by acyl-CoA oxidase (Aox), introducing a double bond.
-
Hydration : Catalyzed by 2-enoyl-CoA hydratase.
-
Dehydrogenation : Catalyzed by 3-hydroxyacyl-CoA dehydrogenase (Hdh).
-
Thiolysis : Catalyzed by 3-ketoacyl-CoA thiolase (Thi), which cleaves off an acetyl-CoA molecule.
-
-
Formation of the Precursor : After four cycles, the C18 ricinoleoyl-CoA is shortened to the C10 intermediate, 4-hydroxydecanoyl-CoA.
-
Lactonization : The 4-hydroxydecanoyl-CoA is then hydrolyzed to 4-hydroxydecanoic acid. This hydroxy acid undergoes spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to form the stable γ-decalactone.[4]
It is crucial to note that the β-oxidation pathway does not always proceed to completion, and intermediates can accumulate.[1] This can lead to the formation of other C10 lactones, such as 3-hydroxy-γ-decalactone and decenolides, which can affect the final product's purity and yield.[1][2]
Caption: Overview of the peroxisomal β-oxidation pathway for γ-decalactone synthesis.
Key Enzymes and Their Regulation
The efficiency and specificity of γ-decalactone production are heavily influenced by the enzymes of the β-oxidation pathway, particularly the acyl-CoA oxidases (Aox) in Y. lipolytica.
-
Yarrowia lipolytica Acyl-CoA Oxidases (Aox) : This yeast possesses a family of POX genes (POX1 to POX5) that encode different Aox isoenzymes with varying substrate specificities.[1]
-
Aox enzymes are generally considered to catalyze the rate-limiting step of β-oxidation.[9]
-
Short-chain-specific Aox (encoded by POX3) plays a critical role in the degradation of C10 intermediates. The disruption of the POX3 gene has been shown to decrease the reconsumption of γ-decalactone, thereby increasing its accumulation.[1][9]
-
-
3-Hydroxyacyl-CoA Dehydrogenase (Hdh) : In wild-type Y. lipolytica, Hdh activity can be a control point in the β-oxidation flux.[1][2] The accumulation of 3-hydroxy-γ-decalactone suggests that under certain conditions, the dehydrogenation step is slower than the subsequent lactonization of the 3-hydroxyacyl-CoA intermediate.[1]
-
Thiolase (Thi) : This enzyme catalyzes the final cleavage step in each β-oxidation cycle. Overexpression of thiolase activity in Y. lipolytica did not significantly impact the overall β-oxidation activity or γ-decalactone production rates.[7]
Genetic engineering strategies focused on deleting or modifying the expression of POX genes have proven effective in enhancing γ-decalactone yields and minimizing the formation of byproducts.[1][2][9]
Quantitative Data on γ-Decalactone Production
The production of γ-decalactone is influenced by various factors including the microbial strain, culture conditions (pH, oxygenation), and substrate concentration. The following tables summarize quantitative data from several studies.
Table 1: γ-Decalactone Production by Different Yeast Strains
| Yeast Strain | Substrate | Concentration (g/L) | Reference |
|---|---|---|---|
| Yarrowia lipolytica CCMA 0357 | Castor Oil (30% w/v) | 3.5 | [5] |
| Lindnera saturnus CCMA 0243 | Crude Glycerol (B35011) (30% w/v) | 5.8 | [5] |
| Yarrowia lipolytica W29 | Castor Oil (60 g/L) | 5.4 | [10][11] |
| Yarrowia lipolytica MTLY40-2p | Methyl Ricinoleate | >4-5 (general yields) |[1][4] |
Table 2: Effect of Process Parameters on γ-Decalactone Production by Y. lipolytica
| Parameter | Condition | γ-Decalactone Yield | Reference |
|---|---|---|---|
| Oxygen Transfer Rate | Increased kLa up to 120 h⁻¹ | Decreased γ-decalactone, increased 3-hydroxy-γ-decalactone (263 mg/L) | [12] |
| High Pressure (0.5 MPa) | Increased O₂ solubility | Decreased γ-decalactone, increased decenolides (70 mg/L) | [12] |
| pH | Optimal at 7 | ~2.93 g/L | [13] |
| Substrate Concentration | 75 g/L Castor Oil | ~2.93 g/L | [13] |
| Cell Density | 60 g/L cells | 5.4 g/L |[10][11] |
Experimental Protocols
This section details common methodologies for studying γ-decalactone biosynthesis.
Microbial Culture and Biotransformation
Objective : To produce γ-decalactone from a precursor using a yeast culture.
Protocol :
-
Inoculum Preparation : Culture Y. lipolytica in a rich medium such as YPG (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) at 27°C for 24 hours on a rotary shaker (140 rpm).[13]
-
Biotransformation Medium : Prepare a production medium containing the precursor (e.g., 50-75 g/L castor oil), a nitrogen source (e.g., 20 g/L peptone), and an emulsifier (e.g., 5 g/L Tween 20).[13]
-
Inoculation : Inoculate the biotransformation medium with the logarithmic phase culture to an initial optical density (OD₆₀₀) of approximately 0.25.[13]
-
Fermentation : Conduct the fermentation in a bioreactor for 48-96 hours. Maintain process parameters such as pH (e.g., pH 7 using 25% ammonia (B1221849) solution), temperature (e.g., 27°C), and agitation/aeration to control dissolved oxygen levels.[3][13]
-
Sampling : Collect samples periodically for analysis of biomass and γ-decalactone concentration.
Caption: A typical experimental workflow for γ-decalactone production and analysis.
Extraction and Quantification of γ-Decalactone
Objective : To extract and quantify γ-decalactone from the fermentation broth.
Protocol :
-
Extraction :
-
Take a 2 mL sample of the culture broth.
-
Add 2 mL of an organic solvent (e.g., diethyl ether) for liquid-liquid extraction.[10]
-
For improved accuracy, especially in complex matrices, use a stable isotope-labeled internal standard (e.g., ²H-labeled γ-decalactone) for stable isotope dilution analysis (SIDA).[14][15]
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic phase containing the extracted lactones.
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Inject the organic extract into a GC-MS system.
-
Gas Chromatography : Use a suitable capillary column (e.g., DB-5ms) to separate the compounds. A typical temperature program might start at 40°C, ramp to 250°C.
-
Mass Spectrometry : Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of γ-decalactone and its internal standard.
-
Quantification : Create a calibration curve using standards of known concentrations to quantify the amount of γ-decalactone in the sample. The SIDA method offers superior accuracy by correcting for sample loss during preparation and matrix effects.[14][16]
-
Conclusion
The biosynthesis of γ-decalactone through the peroxisomal β-oxidation of ricinoleic acid in yeasts is a well-established and industrially relevant process. A deep understanding of the enzymatic steps, particularly the role of acyl-CoA oxidases, is critical for optimizing production and minimizing byproduct formation. Genetic engineering of the β-oxidation pathway, combined with the optimization of fermentation conditions, has led to significant improvements in γ-decalactone yields. The methodologies outlined in this guide provide a framework for further research and development in the microbial production of this valuable aroma compound.
References
- 1. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Peroxisomal beta-oxidation activities and this compound production by the yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of lactones and peroxisomal beta-oxidation in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Decalactone production by Yarrowia lipolytica under increased O2 transfer rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Enzymes of γ-Decalactone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the key enzymes involved in the microbial biosynthesis of γ-decalactone, a high-value aroma compound with a characteristic peach-like flavor. The primary focus is on the well-studied pathway in the yeast Yarrowia lipolytica, which transforms ricinoleic acid from castor oil into this sought-after lactone through the peroxisomal β-oxidation pathway. This document details the enzymatic steps, presents quantitative data on enzyme activity and product formation, provides detailed experimental protocols, and visualizes the core metabolic and experimental workflows.
The Biosynthetic Pathway: Peroxisomal β-Oxidation of Ricinoleic Acid
The biotechnological production of γ-decalactone predominantly utilizes the yeast Yarrowia lipolytica to convert ricinoleic acid (12-hydroxy-octadec-9-enoic acid), the main component of castor oil.[1] This transformation involves a series of enzymatic reactions within the peroxisome, collectively known as the β-oxidation pathway.[2] The process shortens the 18-carbon ricinoleic acid chain in four successive cycles to yield 4-hydroxydecanoic acid. This C10 intermediate then undergoes spontaneous intramolecular cyclization (lactonization) to form γ-decalactone.[3] The core of this pathway is a cycle of four key enzymatic reactions.
Fig. 1: γ-Decalactone Biosynthesis Pathway
Key Enzymes and Their Roles
The efficiency of γ-decalactone production is critically dependent on the activity and specificity of the enzymes in the β-oxidation pathway.
Acyl-CoA Oxidase (Aox)
Acyl-CoA oxidase (EC 1.3.3.6) catalyzes the first and often rate-limiting step of β-oxidation. It introduces a double bond between the α and β carbons of the acyl-CoA substrate, producing trans-2-enoyl-CoA and hydrogen peroxide. Y. lipolytica possesses multiple genes (POX1 through POX6) that encode for different Aox isozymes, each with varying substrate specificities.[4][5]
-
Aox2p : Primarily active on long-chain acyl-CoAs.[6]
-
Aox3p : Shows preference for short-chain acyl-CoAs. Its activity is inversely correlated with γ-decalactone accumulation, as it can contribute to the degradation of the C10 precursor.[4][7]
-
Aox4p and Aox5p : Exhibit broad-range activity. Aox4p has been shown to be essential for the biotransformation of methyl ricinoleate.[6][8]
Genetic manipulation of POX genes is a key strategy for improving yields. For instance, a Δpox3 mutant strain of Y. lipolytica produced 220 mg/L of γ-decalactone, a significant increase from the wild-type's 50 mg/L.[8]
Multifunctional Enzyme (MFE)
This single polypeptide possesses two distinct enzymatic activities that catalyze the second and third steps of the β-oxidation cycle.
-
2-Enoyl-CoA Hydratase (EC 4.2.1.17) : This activity hydrates the trans-2-enoyl-CoA intermediate to form (S)-3-hydroxyacyl-CoA.
-
3-Hydroxyacyl-CoA Dehydrogenase (Hdh) (EC 1.1.1.35) : This NAD+-dependent dehydrogenase activity oxidizes (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[9][10] In wild-type Y. lipolytica strains, this step can be a bottleneck, leading to the accumulation of 3-hydroxy-γ-decalactone.[1][4]
3-Ketoacyl-CoA Thiolase (Thi)
3-Ketoacyl-CoA thiolase (EC 2.3.1.16) is the final enzyme in the β-oxidation cycle.[11] It catalyzes the thiolytic cleavage of 3-ketoacyl-CoA using a molecule of Coenzyme A. This reaction releases a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter.[11] This shortened acyl-CoA can then re-enter the cycle. After four cycles, the C10 intermediate, 4-hydroxydecanoyl-CoA, is formed and exits the cycle to become the precursor for γ-decalactone.
Quantitative Data Summary
The production of γ-decalactone is highly dependent on the specific yeast strain and the biotransformation conditions. Genetic modifications, particularly targeting the Acyl-CoA oxidase genes, have a profound impact on final titers.
Table 1: γ-Decalactone Production in Various Y. lipolytica Strains
| Strain | Genotype | Substrate | Titer (mg/L) | Reference |
|---|---|---|---|---|
| W29 | Wild-type | Methyl Ricinoleate | 50 | [8] |
| MTLY17 | Δpox3 | Methyl Ricinoleate | 220 | [8] |
| W29 | Wild-type | Castor Oil | 1800 | [12] |
| MTLY40-2p | Mutant | Castor Oil | 5500 | [12] |
| CCMA 0242 | Wild-type | Castor Oil (30%) | 75.8 | [13] |
| CCMA 0243 (L. saturnus) | Wild-type | Castor Oil (30%) | 512.5 | [13] |
| UV Mutants | Mutant | Castor Oil | Up to 5-fold increase vs. wild-type |[5] |
Table 2: Influence of Fermentation Parameters on γ-Decalactone Production by Y. lipolytica
| Parameter | Condition | Effect on Production | Reference |
|---|---|---|---|
| pH | Optimal pH of 5-6 | Increased production compared to other pH values | [13] |
| Agitation | 200-500 rpm | Higher agitation can affect cell hydrophobicity and yield | [14] |
| Substrate Conc. | 50-75 g/L Castor Oil | Higher concentration generally leads to higher titers | [14] |
| Oxygen Transfer | High OTR can favor accumulation of decenolide byproducts | Decreased γ-decalactone selectivity |[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in this field. The following sections provide protocols for key experiments.
Yeast Culture and Biotransformation
This protocol describes a typical batch fermentation for γ-decalactone production.
-
Inoculum Preparation : Inoculate a 100 mL flask containing 20 mL of YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose). Incubate at 27-30°C for 24 hours on a rotary shaker at 150-200 rpm.[14][16]
-
Biotransformation Culture : Prepare the biotransformation medium consisting of castor oil (e.g., 100 g/L), peptone (20 g/L), and Tween 80 (5 g/L).[12]
-
Inoculation : Transfer the inoculum culture to the biotransformation medium to achieve an initial optical density (OD600) of approximately 0.25.[12]
-
Incubation : Conduct the biotransformation in flasks or a bioreactor at 27°C with agitation (e.g., 140 rpm) for up to 7 days.[12]
-
Sampling : Collect samples (e.g., 1.5 mL) at regular intervals for analysis.[14]
Quantification of γ-Decalactone by GC-MS
This protocol outlines the extraction and analysis of γ-decalactone from the culture medium.
-
Sample Preparation : To a 1.5 mL sample, add 10 µL of concentrated HCl to ensure complete lactonization of any remaining 4-hydroxydecanoic acid.[14]
-
Internal Standard : Add a known amount of an internal standard, such as γ-undecalactone, for accurate quantification.[14]
-
Extraction : Perform a liquid-liquid extraction by adding 1.5 mL of diethyl ether. Vortex vigorously for 1-2 minutes and centrifuge to separate the phases.[14][16]
-
Analysis : Transfer the ether phase to a GC vial for analysis.
-
GC-MS Conditions (Representative) :
-
Column : DB-35MS or similar medium-polarity column (e.g., 60 m x 0.25 mm x 0.25 µm).[17]
-
Injector : 260°C, splitless mode.[17]
-
Oven Program : Initial temperature 60°C for 1 min, ramp at 8°C/min to 240°C, then ramp at 10°C/min to 260°C and hold for 8 min.[17]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Detector : Scan range m/z 40-400. For quantification, use selected ion monitoring (SIM) with the characteristic base peak for γ-decalactone at m/z 85.[18][19]
-
Acyl-CoA Oxidase (Aox) Activity Assay
This spectrophotometric assay measures Aox activity by coupling the production of H₂O₂ to the oxidation of a chromogenic substrate by peroxidase.[6][20]
-
Cell Extract Preparation :
-
Harvest yeast cells from an induced culture (e.g., grown on oleic acid).[6]
-
Wash cells with cold saline solution (0.9% NaCl).[6]
-
Resuspend cells in 50 mM potassium phosphate (B84403) buffer (pH 7.2) and lyse using a French press or bead beating.[6]
-
Clarify the lysate by centrifugation (e.g., 6,000 x g for 5 min at 4°C) to obtain the cell-free extract.[6]
-
-
Reaction Mixture (per 1 mL) :
-
850 µL of 50 mM MES Buffer (pH 8.0)
-
50 µL of 1.6 mM 4-aminoantipyrine (B1666024) with 22 mM phenol
-
20 µL of 1 mM Flavin Adenine Dinucleotide (FAD)
-
10 µL of Peroxidase solution (e.g., 100 units/mL)
-
10 µL of 10% (v/v) Triton X-100
-
-
Assay Procedure :
-
Add the cell extract (e.g., 10-50 µL) to the reaction mixture and equilibrate to 30°C.
-
Initiate the reaction by adding 50 µL of a 0.5% (w/v) acyl-CoA substrate solution (e.g., palmitoyl-CoA or decanoyl-CoA).[20]
-
Immediately monitor the increase in absorbance at 500 nm for 5 minutes. The rate of absorbance change is proportional to the Aox activity.[20]
-
Visualized Workflows
Fig. 2: Experimental Workflow for Production & Analysis
This guide provides a foundational understanding of the key enzymes and processes involved in γ-decalactone biosynthesis. Further research and metabolic engineering, guided by the principles and protocols outlined here, will continue to enhance the efficiency and yield of this valuable natural flavor compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal beta-oxidation activities and gamma-decalactone production by the yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Acyl Coenzyme A Oxidase (Aox) Isozyme Function in the n-Alkane-Assimilating Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of acyl-CoA oxidase activity on the accumulation of this compound by the yeast Yarrowia lipolytica: a factorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Involvement of Acyl Coenzyme A Oxidase Isozymes in Biotransformation of Methyl Ricinoleate into γ-Decalactone byYarrowia lipolytica | Semantic Scholar [semanticscholar.org]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 11. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. sbmicrobiologia.org.br [sbmicrobiologia.org.br]
- 17. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
γ-decalactone precursors in microbial fermentation
An In-depth Technical Guide on γ-Decalactone Precursors in Microbial Fermentation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
γ-Decalactone is a high-value aroma compound with a characteristic peach-like fragrance, widely utilized in the food, beverage, and cosmetic industries.[1] The increasing consumer demand for natural products has propelled the development of biotechnological routes for its synthesis, offering a sustainable alternative to chemical methods.[2][3][4] Microbial fermentation, particularly using yeasts, has emerged as the most promising approach for natural γ-decalactone production. This guide provides a comprehensive technical overview of the precursor molecules, microbial systems, metabolic pathways, and experimental protocols central to the fermentative production of γ-decalactone.
The primary and most studied precursor for γ-decalactone biosynthesis is ricinoleic acid, which constitutes approximately 80-86% of castor oil.[1][5] Various microorganisms, with the yeast Yarrowia lipolytica being the most efficient and well-characterized, can biotransform ricinoleic acid into the target lactone.[6][7] The core metabolic process involves the peroxisomal β-oxidation pathway, which sequentially shortens the fatty acid chain to produce the immediate C10 precursor, 4-hydroxydecanoic acid, that spontaneously cyclizes to form γ-decalactone.[4][8][9] This document details the key metabolic steps, presents quantitative data on production yields from various studies, outlines detailed experimental protocols, and provides visual diagrams of the metabolic pathway and experimental workflows.
Precursor Substrates for γ-Decalactone Production
The selection of an appropriate precursor is critical for efficient microbial production of γ-decalactone. The ideal substrate should be readily available, cost-effective, and efficiently metabolized by the chosen microorganism.
Ricinoleic Acid and Castor Oil
The most widely used and effective precursor for γ-decalactone production is ricinoleic acid (12-hydroxy-octadec-9-enoic acid) .[10][5] This hydroxylated fatty acid is the major component of castor oil, derived from the seeds of Ricinus communis.[4][8] The biotransformation process typically uses castor oil directly as the substrate, relying on the microorganism's native lipase (B570770) activity to hydrolyze the triglycerides and release free ricinoleic acid.[11][12] Using castor oil is economically advantageous due to its abundance and relatively low cost.[11]
Alternative Precursors
While castor oil is dominant, research has explored other substrates:
-
Crude Glycerol (B35011): A major byproduct of the biodiesel industry, crude glycerol has been investigated as a cost-effective substrate.[3][5] Some yeast strains, like Lindnera saturnus, have shown potential for producing γ-decalactone from crude glycerol, in some cases achieving higher titers than with castor oil.[3] However, for Y. lipolytica, castor oil generally yields better results.[5][13]
-
Oleic Acid: Non-hydroxylated fatty acids like oleic acid can be converted to γ-decalactone using metabolically engineered microorganisms.[14][15] This approach involves introducing a fatty acid hydroxylase (e.g., Fah12 from Claviceps purpurea) into a host like Saccharomyces cerevisiae to first convert oleic acid to ricinoleic acid, which then enters the β-oxidation pathway.[14][16]
-
Methyl Ricinoleate: The methyl ester of ricinoleic acid is also a suitable substrate for biotransformation by yeasts such as Yarrowia lipolytica and Pichia guilliermondii.[7][17]
Microbial Systems for Biotransformation
A variety of microorganisms have been identified for their ability to synthesize γ-decalactone, with yeasts being the most prominent.
-
Yarrowia lipolytica : This non-conventional, oleaginous yeast is the most studied and efficient producer of γ-decalactone.[2][6] It possesses a robust peroxisomal β-oxidation pathway and can efficiently utilize hydrophobic substrates like castor oil.[6][7] Its "Generally Recognized as Safe" (GRAS) status makes it suitable for food industry applications.[2][6]
-
Sporobolomyces and Sporidiobolus species : Yeasts such as Sporobolomyces odorus and Sporidiobolus salmonicolor are also known producers of γ-decalactone.[10][11][18] S. odorus can synthesize the lactone de novo from glucose, although yields are typically higher when a precursor like castor oil is provided.[19][20]
-
Rhodotorula species : Red yeasts like Rhodotorula aurantiaca and Rhodotorula glutinis have demonstrated the ability to convert castor oil to γ-decalactone.[8][11]
-
Lindnera saturnus : This yeast has shown high potential for γ-decalactone production, particularly from crude glycerol.[3][21]
-
Other Species: Various other yeasts, including species of Candida and Pichia, have also been reported to synthesize γ-decalactone from ricinoleic acid.[10]
Metabolic Pathway: Peroxisomal β-Oxidation
The biosynthesis of γ-decalactone from ricinoleic acid is a catabolic process occurring within the peroxisome, known as β-oxidation.[10][5] This pathway involves a series of enzymatic reactions that shorten the 18-carbon ricinoleic acid chain by two-carbon units (acetyl-CoA) in each cycle.
The key steps are as follows:
-
Activation: Ricinoleic acid is activated to its coenzyme A (CoA) ester, ricinoleoyl-CoA.[6]
-
β-Oxidation Cycles: The ricinoleoyl-CoA molecule undergoes four successive cycles of β-oxidation. Each cycle consists of four enzymatic reactions:
-
Formation of 4-Hydroxydecanoic Acid: After four cycles, the C18 chain is shortened to a C10 intermediate, 4-hydroxydecanoyl-CoA. This intermediate is then converted to 4-hydroxydecanoic acid.[8]
-
Lactonization: 4-hydroxydecanoic acid undergoes spontaneous intramolecular esterification (lactonization) under acidic conditions to form the stable five-membered ring structure of γ-decalactone.[4]
The efficiency of this pathway is influenced by factors such as the NAD+/NADH ratio and the regeneration of FAD, which are dependent on proper aeration.[8]
Caption: Metabolic pathway of γ-decalactone biosynthesis from ricinoleic acid via peroxisomal β-oxidation.
Data Presentation: Quantitative Production of γ-Decalactone
The following tables summarize quantitative data from various studies on the microbial production of γ-decalactone, highlighting the impact of different microorganisms, precursors, and fermentation conditions.
Table 1: γ-Decalactone Production by Various Yeast Species
| Microorganism | Precursor (Concentration) | Titer (g/L) | Fermentation Time | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica W29 | Castor Oil (60 g/L) | 5.4 | 25 h | [7][8] |
| Yarrowia lipolytica MTLY40-2p | Castor Oil | 5.5 | 7 days | [1] |
| Yarrowia lipolytica | Castor Oil (75 g/L) | 2.93 | 41 h | [8] |
| Rhodotorula aurantiaca A19 | Castor Oil (20 g/L) | 5.5 | 10 days | [8] |
| Lindnera saturnus CCMA 0243 | Crude Glycerol (30% w/v) | 5.8 | - | [3] |
| Lindnera saturnus CCMA 0243 | Castor Oil (30%) | 0.234 | 120 h | [21] |
| Y. lipolytica CCMA 0242 | Castor Oil (30%) | 0.076 | 96 h | [5] |
| Sporidiobolus salmonicolor | Glucose (6% w/w) | 0.409 | 72 h |[18] |
Table 2: Effect of Process Parameters on γ-Decalactone Production by Y. lipolytica
| Parameter Optimized | Condition | Titer (g/L) | Observation | Reference |
|---|---|---|---|---|
| Substrate Conc. | 75 g/L Castor Oil | 2.93 | Higher substrate concentration favored production. | [8] |
| pH | Constant pH 7 | 2.93 | pH regulation is crucial for cell metabolism. | [8] |
| Mixing Speed | Variable (200-500 rpm) | 2.93 | Mixing intensity was the most important factor. | [8] |
| Fermentation Mode | Batch Culture | 5.4 | High cell density batch culture was effective. | [7][24] |
| Fermentation Mode | Fed-batch | 0.22 | Fed-batch with pure oxygen enhanced production 3-fold over batch. |[11] |
Experimental Protocols
This section provides a generalized methodology for the key experiments involved in the production and quantification of γ-decalactone, based on protocols cited in the literature.
Inoculum Preparation
-
Strain Activation: Aseptically transfer a loopful of the selected yeast strain (e.g., Yarrowia lipolytica) from a stock culture to a flask containing a rich growth medium such as YPG (Yeast extract, Peptone, Glucose). A typical composition is 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose.[8]
-
Incubation: Incubate the flask at 27-28°C for 24-48 hours on a rotary shaker at approximately 140-150 rpm.[8][21]
-
Cell Harvesting: Grow the culture until it reaches the logarithmic growth phase. Harvest the cells by centrifugation (e.g., 6000-8000 rpm for 5-10 minutes).[8][21]
-
Washing: Wash the cell pellet with sterile water or buffer to remove residual medium components. Repeat this step two to three times.[21]
-
Resuspension: Resuspend the washed cells in the biotransformation medium to achieve a desired initial optical density (OD₆₀₀) or cell concentration.[8]
Biotransformation/Fermentation Protocol
-
Medium Preparation: Prepare the biotransformation medium in a bioreactor or baffled Erlenmeyer flasks. A common medium consists of a nitrogen source (e.g., 20 g/L peptone), the precursor substrate (e.g., 50-100 g/L castor oil), and an emulsifier like Tween 20 or Tween 80 (e.g., 5 g/L).[4][8]
-
Inoculation: Inoculate the biotransformation medium with the prepared cell suspension.[8]
-
Fermentation Conditions:
-
pH: Control the pH, often between 5.0 and 7.0. For bioreactor cultures, pH can be regulated automatically using solutions like 25% ammonia.[5][8]
-
Agitation & Aeration: Provide adequate mixing and aeration. In flasks, this is achieved with a rotary shaker (e.g., 140-200 rpm).[4][8] In a bioreactor, agitation (e.g., 200-500 rpm) and aeration rates are critical and can be optimized to improve the oxygen transfer rate (OTR).[7][8]
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth, substrate consumption, and γ-decalactone concentration.
γ-Decalactone Extraction and Quantification
-
Sample Preparation: Take a known volume of the culture broth (e.g., 1.5 mL).[8]
-
Acidification: To promote the lactonization of any remaining 4-hydroxydecanoic acid, acidify the sample by adding a small amount of HCl.[8]
-
Internal Standard: Add a known amount of an internal standard, such as γ-undecalactone, for accurate quantification.[8]
-
Solvent Extraction: Extract the lactones from the aqueous medium using an organic solvent like diethyl ether.[8][21] Vigorously mix the sample and solvent, then separate the organic phase, often by centrifugation.
-
Analysis by Gas Chromatography (GC):
-
Injection: Inject a small volume of the organic extract into a gas chromatograph.
-
Column: Use a suitable capillary column, such as a BPX column (30 m x 0.25 mm).[8]
-
Detector: A Flame Ionization Detector (FID) is commonly used.[8][21]
-
Temperature Program: Employ a temperature gradient to separate the compounds. For example, an initial temperature of 165°C, ramped to 180°C at 3°C/min, and then to 230°C at 5°C/min.[8]
-
Quantification: Identify γ-decalactone based on its retention time compared to a pure standard. Quantify the concentration by comparing its peak area to that of the internal standard.[8]
-
Caption: A typical experimental workflow for microbial production and analysis of γ-decalactone.
Conclusion and Future Directions
The microbial fermentation of precursors, primarily ricinoleic acid from castor oil, is a well-established and effective method for producing natural γ-decalactone. Yarrowia lipolytica remains the workhorse for this biotransformation due to its metabolic capabilities and safety profile.[2][6] Significant progress has been made in optimizing fermentation parameters such as substrate concentration, pH, and aeration to enhance product titers.[8]
Future research will likely focus on several key areas:
-
Metabolic Engineering: Further modification of the β-oxidation pathway in production hosts to increase the flux towards 4-hydroxydecanoyl-CoA and prevent its further degradation or conversion into byproducts is a promising strategy.[6][25] This includes overexpressing rate-limiting enzymes or deleting genes involved in competing pathways.[6][14]
-
Sustainable Precursors: Expanding the range of viable, low-cost precursors beyond castor oil, such as lignocellulosic hydrolysates or waste lipids, through metabolic engineering will be crucial for improving process economics.[26][27]
-
Process Optimization: Developing advanced fermentation strategies, such as high-cell-density cultures and in-situ product removal techniques to overcome product toxicity, could significantly boost final titers and productivity.[7][28]
-
Novel Microbial Hosts: Exploring and engineering other robust microorganisms with unique metabolic features could lead to novel and more efficient production platforms.[26]
By leveraging these advanced biotechnological tools, the production of γ-decalactone can become more efficient, economical, and sustainable, meeting the growing industrial demand for natural flavor and fragrance compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
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- 12. repositorium.uminho.pt [repositorium.uminho.pt]
- 13. Production of γ-Decalactone by Yeast Strains under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Metabolism of ricinoleic acid into gamma-decalactone: beta-oxidation and long chain acyl intermediates of ricinoleic acid in the genus Sporidiobolus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. sbmicrobiologia.org.br [sbmicrobiologia.org.br]
- 22. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Production of γ‐decalactone by Yarrowia lipolytica: insights into experimental conditions and operating mode optimization [agris.fao.org]
- 25. Metabolic and Process Engineering for Producing the Peach-Like Aroma Compound γ-Decalactone in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production [agris.fao.org]
- 28. tandfonline.com [tandfonline.com]
The Genetic Architecture of a Key Strawberry Aroma: A Technical Guide to γ-Decalactone Biosynthesis
For Immediate Release
A deep dive into the genetic and molecular underpinnings of γ-decalactone, a critical flavor component in strawberry, reveals a complex interplay of genes, enzymes, and metabolic pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of γ-decalactone production in Fragaria × ananassa, detailing the key genetic determinants, biosynthetic pathways, and the experimental methodologies used to elucidate them.
The characteristic fruity and peach-like aroma of ripe strawberries is largely attributed to a class of volatile organic compounds known as lactones, with γ-decalactone being a major contributor. The presence and concentration of this single molecule can significantly influence consumer preference and the overall flavor profile of the fruit. Understanding the genetic basis of its production is paramount for the development of more flavorful strawberry cultivars and for potential applications in the food and fragrance industries.
The Key Genetic Determinant: FaFAD1
At the heart of γ-decalactone biosynthesis in strawberry lies the Fatty Acid Desaturase 1 gene (FaFAD1) .[1][2][3][4][5][6][7][8] Research has conclusively identified FaFAD1 as the single dominant locus controlling the presence or absence of γ-decalactone.[2][4][5] Strawberry varieties that produce this lactone possess a functional FaFAD1 gene, while those lacking the compound have a non-functional or entirely absent gene.[2] This gene, which encodes an omega-6 fatty acid desaturase, is specifically expressed in ripe fruit, and its expression level correlates directly with the production of γ-decalactone.[1][6]
Furthermore, studies have revealed a gene dosage effect of FaFAD1 on the quantity of γ-decalactone produced.[4][7] In the octoploid genome of the cultivated strawberry, the number of functional FaFAD1 alleles is directly proportional to the amount of γ-decalactone synthesized, with homozygous individuals generally producing higher levels of the volatile.[4] This finding has significant implications for marker-assisted breeding programs aiming to enhance strawberry flavor.
The Biosynthetic Pathway: From Fatty Acids to Flavor
The production of γ-decalactone is a multi-step process originating from fatty acid metabolism. While the complete pathway in strawberry is still under investigation, a putative model has been proposed based on studies in plants and other organisms. The pathway is thought to involve the following key stages:
-
Precursor Synthesis: The biosynthesis begins with the production of a C10 fatty acid precursor, likely decanoic acid, from the general fatty acid synthesis pathway.
-
Hydroxylation: A crucial step involves the hydroxylation of the fatty acid at the γ-position (the fourth carbon atom). This reaction is likely catalyzed by a cytochrome P450 monooxygenase. Research has identified a candidate gene, FaFAH1 , which shows similarity to cytochrome P450 hydroxylases and whose expression correlates with γ-decalactone content, suggesting a regulatory role in the pathway.[1][6]
-
β-Oxidation (Potential Route): An alternative or complementary pathway, observed in microorganisms, involves the β-oxidation of longer-chain hydroxy fatty acids, such as ricinoleic acid, to yield a 4-hydroxydecanoic acid intermediate.
-
Lactonization: The resulting 4-hydroxydecanoic acid is unstable and spontaneously or enzymatically cyclizes to form the stable five-membered ring structure of γ-decalactone.
Caption: Proposed biosynthetic pathway of γ-decalactone in strawberry.
Quantitative Data on γ-Decalactone Production
The concentration of γ-decalactone varies significantly among different strawberry cultivars, directly impacting their aroma profiles. The presence of the FaFAD1 gene is a prerequisite for production, but the ultimate quantity is influenced by genetic background, environmental conditions, and ripeness stage.
| Strawberry Cultivar | γ-Decalactone Presence/Absence | Quantitative Data (µg/g fresh weight, where available) | Reference |
| Elyana | Present | ~3.5 | [9] |
| Mara des Bois | Absent | Not Detected | [9] |
| Festival | Absent | Not Detected | [2] |
| Sweet Sensation | Present | Data not specified | [2] |
| Monterey | Absent | Not Detected | [2] |
| Portola | Absent | Not Detected | [2] |
| Radiance | Present | Data not specified | [2] |
| Sweet Charlie | Present | Data not specified | [2] |
| Camarosa | Absent | Not Detected | [2] |
| Winterstar | Present | Data not specified | [2] |
| Winter Dawn | Absent | Not Detected | [2] |
| Florida Brilliance | Present | Data not specified | [7] |
| Reikou | Absent | Not Detected | [7] |
Note: The quantitative data for γ-decalactone can vary depending on the study, extraction method, and analytical instrumentation.
Experimental Protocols for Elucidating the Genetic Basis
The identification of FaFAD1 and the characterization of the γ-decalactone biosynthetic pathway have been made possible through a combination of advanced molecular and analytical techniques.
Genetic Mapping and Quantitative Trait Locus (QTL) Analysis
-
Objective: To identify the genomic region associated with γ-decalactone production.
-
Methodology:
-
Population Development: A segregating population is created by crossing a γ-decalactone-producing strawberry variety with a non-producing variety.
-
Phenotyping: The progeny are phenotyped for the presence and quantity of γ-decalactone using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Genotyping: DNA from the parents and progeny is genotyped using molecular markers (e.g., SSRs, SNPs).
-
Linkage Map Construction: The genotyping data is used to construct a genetic linkage map.
-
QTL Mapping: Statistical analysis is performed to identify markers on the linkage map that are significantly associated with the γ-decalactone trait. This allows for the localization of the gene(s) controlling the trait to a specific chromosomal region.
-
RNA-Sequencing (RNA-Seq) and eQTL Analysis
-
Objective: To identify candidate genes within the QTL region whose expression correlates with the trait.
-
Methodology:
-
RNA Extraction: RNA is extracted from the fruit of γ-decalactone-producing and non-producing individuals at the ripe stage.
-
Library Preparation and Sequencing: RNA-Seq libraries are prepared and sequenced using a high-throughput sequencing platform.
-
Transcriptome Assembly and Analysis: The sequencing reads are mapped to a reference genome or assembled de novo. Gene expression levels are quantified.
-
Differential Gene Expression Analysis: Genes that are significantly differentially expressed between the producing and non-producing groups are identified.
-
eQTL Analysis: This analysis correlates gene expression levels with genetic markers to identify genetic variations that control gene expression.
-
Genome-Wide Association Study (GWAS)
-
Objective: To identify genetic variants associated with γ-decalactone production across a diverse population of strawberry cultivars.
-
Methodology:
-
Population Selection: A diverse panel of strawberry accessions is selected.
-
Phenotyping: The panel is phenotyped for γ-decalactone content.
-
Genotyping: High-density SNP genotyping is performed using arrays or genotyping-by-sequencing.
-
Association Analysis: Statistical models are used to test for associations between each SNP and the γ-decalactone trait, while accounting for population structure.
-
Virus-Induced Gene Silencing (VIGS)
-
Objective: To functionally validate the role of a candidate gene in γ-decalactone production.
-
Methodology:
-
Vector Construction: A fragment of the target gene (e.g., FaFAD1) is cloned into a viral vector (e.g., Tobacco Rattle Virus - TRV).
-
Agroinfiltration: The recombinant virus is introduced into strawberry fruit via Agrobacterium tumefaciens-mediated infiltration.
-
Gene Silencing: The virus spreads and triggers the plant's RNA interference (RNAi) machinery, leading to the degradation of the target gene's mRNA.
-
Phenotypic Analysis: The volatile profile of the silenced fruit is compared to control fruit to determine if the silencing of the target gene results in a loss or reduction of γ-decalactone production.
-
Caption: Experimental workflow for identifying and validating genes involved in γ-decalactone production.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
-
Objective: To extract, separate, and identify volatile compounds, including γ-decalactone, from strawberry fruit.
-
Methodology:
-
Sample Preparation: A known weight of strawberry fruit tissue is homogenized.
-
Headspace Extraction (SPME): A solid-phase microextraction (SPME) fiber is exposed to the headspace above the sample, allowing volatile compounds to adsorb onto the fiber coating.
-
Gas Chromatography (GC): The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed and separated based on their boiling points and interactions with the GC column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
-
Future Directions and Implications
The identification of FaFAD1 as the key genetic determinant of γ-decalactone production provides a powerful tool for strawberry breeders to develop new cultivars with enhanced flavor profiles through marker-assisted selection. Further research is needed to fully elucidate the entire biosynthetic pathway and its regulation, including the specific roles of enzymes like FaFAH1 and the influence of other genetic and environmental factors on the final concentration of this important aroma compound. A deeper understanding of these mechanisms will not only benefit the strawberry industry but also provide valuable insights for the biotechnological production of natural flavors and fragrances.
References
- 1. Virus-induced gene silencing in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and comparative analysis of volatile organic compounds in four aromatic wild strawberry species using HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HS-SPME-GC-MS for VOCs in Wild Strawberries [jxaiyi.com]
- 6. researchgate.net [researchgate.net]
- 7. patrinum.ch [patrinum.ch]
- 8. patrinum.ch [patrinum.ch]
- 9. Identification of a strawberry flavor gene candidate using an integrated genetic-genomic-analytical chemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of Naturally Occurring γ-Decalactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Decalactone is a chiral aroma compound of significant interest in the food, fragrance, and pharmaceutical industries due to its characteristic peach-like scent. The stereochemistry of this molecule is a critical determinant of its sensory properties and biological activity. Naturally occurring γ-decalactone is predominantly found as the (R)-enantiomer, which is responsible for the desirable fruity aroma. In contrast, the (S)-enantiomer possesses a distinct coconut-like, waxy off-flavor. This technical guide provides an in-depth exploration of the stereochemistry of naturally occurring γ-decalactone, covering its enantiomeric distribution in various natural sources, the biosynthetic pathways governing its formation, and detailed experimental protocols for its stereochemical analysis.
Introduction
γ-Decalactone (5-hexyloxolan-2-one) is a naturally occurring lactone found in a variety of fruits, fermented products, and as a metabolite of certain microorganisms.[1] Its pleasant peachy aroma makes it a valuable ingredient in the formulation of flavors and fragrances.[1] The molecule possesses a single chiral center at the C4 position, leading to the existence of two enantiomers: (R)-γ-decalactone and (S)-γ-decalactone. The distinct olfactory properties of these enantiomers underscore the importance of stereochemistry in aroma perception. The natural predominance of the (R)-enantiomer has driven research into biotechnological methods for its stereoselective production, aiming to replicate the desirable sensory profile of natural extracts.[2] This guide serves as a comprehensive resource for professionals engaged in the research, development, and quality control of products containing γ-decalactone.
Enantiomeric Distribution of γ-Decalactone in Natural Sources
The enantiomeric composition of γ-decalactone is a key indicator of its origin, with natural sources typically exhibiting a high enantiomeric excess of the (R)-isomer. In contrast, synthetic γ-decalactone is often produced as a racemic mixture. The table below summarizes the quantitative enantiomeric distribution of γ-decalactone in various fruits and from microbial production.
| Natural Source | (R)-Enantiomer (%) | (S)-Enantiomer (%) | Analytical Method |
| Fruits | |||
| Apricot (Prunus armeniaca) | >90 | <10 | Multidimensional Gas Chromatography |
| Peach (Prunus persica) Extract | 89 | 11 | Chiral Gas Chromatography |
| Strawberry (Fragaria x ananassa) | 99 - 100 | 0 - 1 | Chiral Gas Chromatography-Mass Spectrometry[2] |
| Microbial Production | |||
| Sporidiobolus salmonicolor | Predominantly (R) | - | Chiral Gas Chromatography |
| Rhodotorula aurantiaca | Predominantly (R) | - | Not Specified |
| Malt Whisky (from microbial activity) | 45 - 65 | 35 - 55 | Multidimensional Gas Chromatography[3] |
Biosynthesis of (R)-γ-Decalactone
The biosynthesis of (R)-γ-decalactone in many microorganisms, particularly yeasts, proceeds through the peroxisomal β-oxidation of ricinoleic acid, a major component of castor oil.[4] This metabolic pathway involves a series of enzymatic reactions that shorten the fatty acid chain and introduce the necessary hydroxyl group for lactonization.
The key steps in the biotransformation of ricinoleic acid to (R)-γ-decalactone are as follows:
-
Activation: Ricinoleic acid is activated to its coenzyme A (CoA) ester, ricinoleoyl-CoA.
-
β-Oxidation Cycles: Ricinoleoyl-CoA undergoes four cycles of β-oxidation. Each cycle consists of four enzymatic reactions:
-
Oxidation by acyl-CoA oxidase.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolysis by β-ketothiolase.
-
-
Formation of 4-Hydroxydecanoic Acid: After four cycles of β-oxidation, the C18 ricinoleic acid is shortened to the C10 intermediate, 4-hydroxydecanoyl-CoA. The hydroxyl group at the C4 position is preserved throughout this process.
-
Hydrolysis and Lactonization: The 4-hydroxydecanoyl-CoA is hydrolyzed to 4-hydroxydecanoic acid, which then undergoes spontaneous intramolecular esterification (lactonization) under acidic conditions to form the stable five-membered ring of γ-decalactone. The stereochemistry of the final product is determined by the configuration of the hydroxyl group in the precursor fatty acid.
Caption: Biosynthetic pathway of (R)-γ-decalactone from ricinoleic acid via β-oxidation.
Experimental Protocols
The stereochemical analysis of γ-decalactone is crucial for quality control and authenticity assessment. Chiral Gas Chromatography (GC) is the most common technique employed for the enantioselective separation and quantification of γ-decalactone enantiomers.
Sample Preparation: Liquid-Liquid Extraction from a Fruit Matrix
-
Homogenization: Homogenize 100 g of the fruit sample (e.g., peach puree) with 200 mL of deionized water.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., γ-undecalactone or a deuterated analog of γ-decalactone) to the homogenate for accurate quantification.
-
Extraction: Transfer the homogenate to a separatory funnel and add 100 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of pentane (B18724) and diethyl ether).
-
Shaking: Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Phase Separation: Allow the layers to separate. Collect the upper organic layer.
-
Repeat Extraction: Repeat the extraction of the aqueous phase with a fresh 50 mL portion of the organic solvent to maximize recovery.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Concentrate the dried extract to a final volume of approximately 1 mL under a gentle stream of nitrogen. The concentrated extract is now ready for chiral GC analysis.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Chiral Column: A cyclodextrin-based chiral capillary column is essential for enantiomeric separation. Commonly used columns include those with derivatized β-cyclodextrin stationary phases (e.g., Rt-βDEXcst, CP-Chirasil-Dex CB).
-
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation. For example:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 2°C/min.
-
Ramp 2: Increase to 230°C at a rate of 5°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of γ-decalactone (e.g., m/z 85, 99).
Enantiomer Identification and Quantification: The enantiomers are identified based on their retention times, which are determined by analyzing a racemic standard of γ-decalactone. Quantification is achieved by integrating the peak areas of the (R)- and (S)-enantiomers and comparing them to the peak area of the internal standard. The enantiomeric excess (e.e.) is calculated using the following formula:
e.e. (%) = [ |(Area(R) - Area(S))| / (Area(R) + Area(S)) ] x 100
Caption: A typical experimental workflow for the chiral analysis of γ-decalactone.
Conclusion
The stereochemistry of γ-decalactone is a fundamental aspect that dictates its sensory properties and natural authenticity. The predominance of the (R)-enantiomer in fruits and its targeted production through biotechnological means highlight the industry's focus on stereospecificity. The methodologies outlined in this guide for the stereochemical analysis of γ-decalactone provide a robust framework for quality assurance and research in the fields of food science, flavor chemistry, and drug development. A thorough understanding of the stereochemical aspects of this important aroma compound is essential for the development of high-quality, authentic products.
References
The Sensory Perception of γ-Decalactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Decalactone is a naturally occurring lactone found in a variety of fruits, most notably peaches and apricots, as well as in fermented products. Its potent and distinct peachy, fruity, and creamy aroma and taste make it a crucial component in the flavor and fragrance industry. For researchers, scientists, and professionals in drug development, a thorough understanding of its sensory perception threshold is paramount for applications ranging from flavor profiling and off-note detection to the formulation of palatable drug products where taste masking is a critical challenge. This technical guide provides an in-depth overview of the sensory perception thresholds of γ-decalactone, details the experimental protocols for their determination, and explores the biochemical pathways governing its perception.
Data Presentation: Sensory Perception Thresholds
The sensory perception threshold of a compound is the minimum concentration at which it can be detected by the human senses. This can be further defined as the detection threshold (the concentration at which a stimulus is just detectable) and the recognition threshold (the concentration at which the stimulus can be identified). The following tables summarize the known quantitative sensory thresholds for γ-decalactone in different media.
| Medium | Threshold Type | Concentration | Reference |
| Air/General | Odor Detection | 11 ppb (parts per billion) | [1] |
| Dry Red Wine | Aroma Detection (R)-γ-decalactone | 34 µg/L (micrograms per liter) | [2] |
| Dry Red Wine | Aroma Detection (S)-γ-decalactone | 34 µg/L (micrograms per liter) | [2] |
Table 1: Odor and Aroma Perception Thresholds of γ-Decalactone
| Medium | Threshold Type | Concentration Range | Description | Reference |
| General | Taste Perception | < 5 ppm (parts per million) | Powerful, creamy-fruity, peach-like taste | [3] |
| General | Taste Perception | < 0.2 ppm (parts per million) | Perceptible taste | [3] |
Table 2: Taste Perception Thresholds of γ-Decalactone
Experimental Protocols
The determination of sensory perception thresholds is conducted using standardized and validated sensory evaluation techniques. These methods are designed to minimize bias and produce statistically significant results.
ASTM E679-19: Forced-Choice Ascending Concentration Series Method
A widely recognized standard for determining odor and taste thresholds is the ASTM E679-19 method.[4][5] This practice employs a forced-choice ascending concentration series. A study determining the aroma detection thresholds of γ-decalactone enantiomers in dry red wine utilized this method.[2][6]
Methodology:
-
Panelist Selection: A panel of trained sensory assessors is selected. For the study in red wine, 25 members were employed.[2][6]
-
Sample Preparation: A series of solutions of γ-decalactone in the desired medium (e.g., water, red wine) are prepared in ascending concentrations. A blank sample (medium only) is also prepared.
-
Presentation: Panelists are presented with three samples at each concentration level. Two of the samples are blanks, and one contains the γ-decalactone solution (a "triangle test" format). The order of presentation is randomized for each panelist.
-
Evaluation: Panelists are forced to choose the sample they believe is different from the other two, even if they are not certain.
-
Ascending Series: The concentration is increased in steps until the panelist correctly identifies the odd sample in two consecutive presentations.
-
Threshold Calculation: The individual threshold is calculated as the geometric mean of the last concentration the panelist missed and the first concentration at which they were correct. The group threshold is the geometric mean of the individual thresholds.
Triangle Test
The triangle test is a discrimination test used to determine if a sensory difference exists between two samples.[7][8][9] It is a forced-choice procedure where the probability of choosing the correct sample by chance is 1 in 3.
Methodology:
-
Sample Preparation: Three coded samples are presented to each panelist. Two samples are identical (A), and one is different (B), which contains γ-decalactone at a specific concentration. The possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) are randomized across panelists.
-
Evaluation: Panelists are asked to identify the odd sample. They are instructed to taste or smell the samples from left to right.
-
Data Analysis: The number of correct identifications is counted. Statistical tables are then used to determine if the number of correct responses is significantly higher than what would be expected by chance, indicating a perceptible difference.
Two-Alternative Forced-Choice (2-AFC) Test
The 2-AFC test is another discrimination method used to determine if a sensory difference exists between two samples, often in a specific attribute.[10][11]
Methodology:
-
Sample Preparation: Panelists are presented with two coded samples. One is a control (e.g., water), and the other contains γ-decalactone at a specific concentration.
-
Evaluation: Panelists are forced to choose which of the two samples has a stronger perceived intensity of a specific attribute (e.g., "which sample is more fruity?").
-
Data Analysis: The number of correct identifications is analyzed using binomial statistics to determine if the results are statistically significant.
Signaling Pathways
The perception of γ-decalactone is initiated by its interaction with specific receptors in the olfactory and gustatory systems, triggering a cascade of biochemical events that result in a neural signal being sent to the brain.
Olfactory Signaling Pathway
The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs), which are located on the cilia of olfactory sensory neurons in the nasal cavity.[12] Research has identified a specific human olfactory receptor, OR2A25 , that is activated by γ-decalactone.[13]
The binding of γ-decalactone to OR2A25 is believed to initiate the following canonical olfactory signal transduction cascade:
Gustatory Signaling Pathway
The perception of taste is more complex, involving different receptors and signaling mechanisms for the five basic tastes: sweet, sour, salty, bitter, and umami. The fruity and sweet taste characteristics of γ-decalactone suggest an interaction with taste receptors, which are also GPCRs for sweet, umami, and bitter tastes.[14][15]
The sweet taste is primarily mediated by the T1R2/T1R3 heterodimer GPCR.[16][17] While a specific taste receptor for γ-decalactone has not been definitively identified, its sweet and fruity notes likely involve the activation of the sweet taste pathway or a closely related one.
The generalized pathway for sweet taste perception is as follows:
Conclusion
The sensory perception of γ-decalactone is characterized by a low odor threshold, contributing to its significant impact on the aroma of various products, and a distinct peachy, creamy taste at parts-per-million concentrations. Standardized sensory evaluation methods, such as ASTM E679-19, the triangle test, and the 2-AFC test, are essential for the accurate determination of its perception thresholds. The olfactory perception is initiated by the binding of γ-decalactone to the G-protein coupled receptor OR2A25, triggering a well-defined signaling cascade. While the specific gustatory receptor remains to be elucidated, the taste perception likely involves the canonical sweet taste pathway mediated by T1R family receptors. A comprehensive understanding of these sensory and biochemical aspects of γ-decalactone is crucial for its effective application in the food, fragrance, and pharmaceutical industries.
References
- 1. ScenTree - Gamma-Decalactone (CAS N° 706-14-9) [scentree.co]
- 2. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triangle Test [sensorysociety.org]
- 8. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 9. scribd.com [scribd.com]
- 10. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pfionline.com [pfionline.com]
- 17. Structural and functional characterization of human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
γ-decalactone as a volatile organic compound in peaches
An In-depth Technical Guide to γ-Decalactone as a Volatile Organic Compound in Peaches
Introduction
γ-Decalactone is a naturally occurring volatile organic compound (VOC) that serves as a primary contributor to the characteristic sweet, fruity, and peach-like aroma of peaches (Prunus persica) and many other fruits.[1][2] First identified in peach fruit in 1964, its aroma was noted to be similar to that of peach jam.[3] Subsequent gas chromatography (GC) and sensory analyses have consistently confirmed γ-decalactone as one of the most crucial components defining peach aroma.[3] Beyond its role in fruit, γ-decalactone is a highly valued compound in the food, beverage, and fragrance industries, with a significant annual market volume.[3]
This technical guide provides a comprehensive overview of γ-decalactone in peaches, focusing on its biosynthesis, quantitative occurrence, analytical methodologies, and sensory significance, tailored for researchers, scientists, and professionals in drug development.
Biosynthesis of γ-Decalactone
The formation of γ-decalactone in peaches is a complex biological process primarily derived from the fatty acid metabolic pathway. The biosynthesis involves a series of enzymatic reactions that convert lipid precursors into this key aroma compound. While the complete pathway is still under investigation, a putative sequence of events has been established.
The biosynthesis begins with lipid degradation, leading to the formation of fatty acids. A key precursor is believed to be ricinoleic acid, an 18-carbon fatty acid.[1] This precursor undergoes several cycles of β-oxidation, which shortens the carbon chain. A critical intermediate formed during this process is 4-hydroxydecanoic acid.[1] This intermediate is then converted to 4-hydroxydecanoyl-CoA. The final step is the intramolecular esterification (lactonization) of 4-hydroxydecanoyl-CoA to form the stable five-membered ring structure of γ-decalactone.[3]
Several key enzymes are implicated in this pathway. Lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and acyl-CoA oxidase (ACX) are all involved in the broader fatty acid pathway that produces aroma volatiles.[4] Specifically for γ-decalactone formation, the enzyme alcohol acyltransferase (AAT), encoded by the PpAAT1 gene, has been identified as a critical catalyst for the final lactonization step.[3][4] Studies have shown that differences in the activity of the PpAAT1 enzyme between high-aroma and low-aroma peach cultivars directly affect the production of γ-decalactone.[3]
References
Methodological & Application
Application Notes and Protocols for the Microbial Production of γ-Decalactone using Yarrowia lipolytica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of γ-decalactone, a valuable peach-like aroma compound, using the generally recognized as safe (GRAS) yeast, Yarrowia lipolytica. This document covers the biochemical pathways, metabolic engineering strategies, cultivation techniques, and analytical methods pertinent to optimizing γ-decalactone synthesis.
Introduction
γ-Decalactone is a widely used flavor and fragrance compound in the food, beverage, and cosmetic industries.[1][2] Biotechnological production of this lactone offers a natural alternative to chemical synthesis.[2][3] The oleaginous yeast Yarrowia lipolytica has emerged as a promising microbial cell factory for γ-decalactone production due to its ability to efficiently metabolize hydrophobic substrates like castor oil.[4][5] The biosynthesis in Y. lipolytica primarily involves the biotransformation of ricinoleic acid, the main component of castor oil, through the peroxisomal β-oxidation pathway.[4][6] This process ultimately yields 4-hydroxydecanoic acid, which spontaneously lactonizes to form γ-decalactone.[3]
Metabolic Pathway and Engineering Strategies
The core metabolic route for γ-decalactone production in Y. lipolytica from castor oil is the peroxisomal β-oxidation of ricinoleic acid. This multi-step enzymatic pathway shortens the fatty acid chain to a C10 precursor.[4]
Key metabolic engineering targets to enhance γ-decalactone production include:
-
Overexpression of Acyl-CoA Oxidase (POX) genes: The acyl-CoA oxidase is a rate-limiting enzyme in the β-oxidation pathway.[4] However, the effect of overexpressing different POX genes can vary. While overexpression of thiolase activity showed no effect, disruption of one of the acyl-CoA oxidase genes led to enhanced activity.[7]
-
Deletion of Genes Involved in Lactone Degradation: Y. lipolytica can utilize γ-decalactone as a carbon source, leading to product loss.[8][9] Identifying and deleting genes responsible for this degradation can improve accumulation. Mutants with no acyl-CoA oxidase activity were unable to reconsume γ-decalactone.[9]
-
Engineering Peroxisome Proliferation: Enhancing the number and size of peroxisomes, the site of β-oxidation, can potentially increase the metabolic flux towards γ-decalactone.
Data Presentation: Quantitative Production of γ-Decalactone
The following tables summarize the quantitative data from various studies on γ-decalactone production by Y. lipolytica under different conditions.
Table 1: Effect of Cultivation Conditions on γ-Decalactone Production
| Strain | Cultivation Mode | Substrate (g/L) | Key Conditions | γ-Decalactone Titer (g/L) | Productivity (mg/L/h) | Reference |
| KKP 379 | Batch | 75 | pH 7, variable mixing (200-500 rpm) | 2.93 ± 0.33 | - | [6] |
| W29 | Batch | 60 | High cell density (60 g/L) | 5.4 ± 0.5 | 215 ± 19 | [8] |
| W29 | Step-wise Fed-batch | 60 | High cell density (60 g/L) | - | 215 ± 19 | [8] |
| CCMA 0242 | Batch | Castor Oil (30% v/v) | - | 0.0758 | - | [10] |
| KKP 379 | Batch | 100 | 7-day reaction | ~1.68 | - | [3] |
| CCMA 0357 | Batch | Castor Oil (30% w/v) | - | 3.5 | - | [11] |
Table 2: Comparison of Wild-Type and Mutant Y. lipolytica Strains
| Strain | Genotype | Cultivation Mode | Substrate (g/L) | γ-Decalactone Titer (g/L) | Key Finding | Reference |
| W29 | Wild-type | Flask | 100 | 1.8 ± 0.03 | - | [12] |
| MTLY40-2p | Mutant | Flask | 100 | 5.5 ± 0.16 | Mutant produced 3-fold more γ-decalactone. | [12] |
| W29 | Bioreactor | 100 | 2.1 | - | [12] | |
| U6 | Mutant | Batch | 40 | 0.1 | 15% increase compared to non-optimal conditions. | [13] |
Experimental Protocols
Protocol 1: Inoculum Preparation
This protocol describes the preparation of a seed culture of Y. lipolytica for subsequent fermentation.
Materials:
-
Yarrowia lipolytica strain (e.g., KKP 379, W29)
-
YPG medium:
-
Yeast extract: 10 g/L
-
Peptone: 20 g/L
-
Glucose: 20 g/L
-
-
Sterile Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Prepare YPG medium and sterilize by autoclaving.
-
Inoculate 50 mL of sterile YPG medium in a 250 mL Erlenmeyer flask with a single colony of Y. lipolytica from an agar (B569324) plate.
-
Incubate the culture at 27°C for 24 hours on a rotary shaker at 140 rpm.[6]
-
The resulting culture in the logarithmic growth phase is used as the inoculum for the main fermentation.
Protocol 2: Batch Fermentation for γ-Decalactone Production
This protocol outlines a typical batch fermentation process for producing γ-decalactone using castor oil as the substrate.
Materials:
-
Yarrowia lipolytica inoculum (from Protocol 1)
-
Biotransformation medium:
-
Sterile bioreactor or baffled Erlenmeyer flasks
-
pH control system (optional, using 25% ammonia (B1221849) solution or NaOH/HCl)[6][10]
-
Shaking incubator or bioreactor with agitation and aeration control
Procedure:
-
Prepare the biotransformation medium and sterilize.
-
Inoculate the biotransformation medium with the prepared inoculum to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.25.[6]
-
For flask cultures, incubate at 27°C with shaking at 140 rpm for up to 7 days.[3]
-
For bioreactor cultures, set the desired parameters. For example, a constant pH of 7 and a variable mixing speed of 200-500 rpm can be employed.[6]
-
Monitor the fermentation by taking samples periodically for analysis of cell growth and γ-decalactone concentration. The maximum concentration is often reached after 37-48 hours, after which it may decrease.[6]
Protocol 3: Extraction and Quantification of γ-Decalactone
This protocol details the procedure for extracting γ-decalactone from the fermentation broth and quantifying its concentration using gas chromatography (GC).
Materials:
-
Fermentation broth sample
-
Homogenizer
-
Hydrochloric acid (HCl)
-
γ-Undecalactone (internal standard)
-
Diethyl ether (or other suitable solvent)
-
Centrifuge
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-INNOWax)[9]
Procedure:
-
Take a 1.5 mL sample of the fermentation broth and homogenize it for 3 minutes at approximately 4000 rpm.[6]
-
To maximize the lactonization of 4-hydroxydecanoic acid, add 10 µL of HCl.[6]
-
Add a known amount of γ-undecalactone as an internal standard (e.g., 20 µL).[6]
-
Extract the lactone from the medium by adding 1.5 mL of diethyl ether and shaking vigorously for 90 seconds.[6][9]
-
Centrifuge the sample (e.g., 10,000 x g for 5 minutes) to separate the phases.[9]
-
Carefully collect the ether phase (supernatant) for GC analysis.
-
Inject 1 µL of the ether extract into the GC.
-
Typical GC conditions:
-
Quantify the γ-decalactone concentration by comparing its peak area to that of the internal standard and a standard curve.
Conclusion and Future Perspectives
Yarrowia lipolytica stands out as a robust and efficient microbial host for the production of γ-decalactone.[4] The optimization of fermentation parameters, including substrate concentration, pH, and aeration, has been shown to significantly enhance product titers.[6][8] Furthermore, metabolic engineering strategies aimed at manipulating the β-oxidation pathway hold great promise for further improving the efficiency of this bioprocess.[1][14] Future research should focus on systems biology approaches to better understand the complex regulation of fatty acid metabolism and on developing more advanced genetic tools for precise strain engineering. The integration of in situ product recovery techniques could also help to alleviate product toxicity and improve overall process yields.[6]
References
- 1. Metabolic and Process Engineering for Producing the Peach-Like Aroma Compound γ-Decalactone in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemtech.ktu.lt [chemtech.ktu.lt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. mdpi.com [mdpi.com]
- 7. Peroxisomal beta-oxidation activities and gamma-decalactone production by the yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Optimization of this compound production by a mutant strain of Yarrowia lipolytica via Taguchi method of experimental design [sid.ir]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Analytical Methods for the Quantification of γ-Decalactone in Food Matrices
Introduction
Gamma-decalactone (γ-decalactone) is a crucial aroma compound that imparts a characteristic peach-like, fruity, and creamy fragrance to a wide variety of consumer products.[1][2] It is naturally found in many fruits, dairy products, and fermented beverages.[3][4] Accurate and reliable quantification of γ-decalactone is essential for quality control, authenticity assessment, and flavor profile analysis in the food and beverage industry.[1] However, analyzing this compound presents challenges due to the complexity of food matrices and its volatility.[3][5]
This document provides detailed protocols for the extraction and quantification of γ-decalactone from various food matrices using modern analytical techniques. The methodologies focus on Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Stable Isotope Dilution Assays (SIDA) for the highest accuracy and precision.[1][6]
Principle of Stable Isotope Dilution Assay (SIDA)
SIDA is a highly accurate quantification method that overcomes potential analyte losses during sample preparation and analysis. The principle involves adding a known amount of an isotopically labeled version of the analyte (e.g., γ-decalactone-d7 or ¹³C-labeled γ-decalactone) as an internal standard to the sample at the beginning of the workflow.[1][7] Because the labeled standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies and matrix effects. Quantification is then performed by measuring the ratio of the response of the native analyte to the labeled standard via mass spectrometry, ensuring a highly reliable result.[1][6]
Extraction and Analysis Workflows
The selection of an appropriate extraction technique is critical and depends on the food matrix. The following diagram illustrates the general workflows for the most common and effective methods.
Quantitative Data Summary
The efficiency of different extraction techniques and the concentration of γ-decalactone vary significantly across food matrices.
Table 1: Comparison of Common Extraction Techniques for γ-Decalactone
| Feature | Solvent Extraction (LLE) | Steam Distillation | Supercritical Fluid Extraction (SFE) | Solid-Phase Microextraction (SPME) |
|---|---|---|---|---|
| Recovery / Yield | High (up to 99.9% in model solutions)[8] | Lower than LLE (12.8% to 22% less efficient)[8][9] | High, but parameter-dependent[8] | Good for volatile analysis, matrix-dependent |
| Purity of Extract | Moderate (~51-53%, may contain lipids)[8][9] | High (~88%)[8][9] | Very high, solvent-free extract[8] | High, targets volatile and semi-volatile compounds |
| Selectivity | Lower, co-extraction of non-volatiles is common[8] | High for volatile compounds[8] | High and tunable by modifying pressure/temperature[8] | High for fiber-coating-specific analytes |
| Solvent Usage | High (e.g., diethyl ether, hexane)[8] | Low to none (water-based)[8] | Minimal (recyclable CO₂)[8] | Solvent-free |
| Advantages | Simple, rapid[8] | Effective for complex matrices | "Green" solvent, high purity[8] | Fast, simple, solvent-free, easily automated[6] |
| Disadvantages | High solvent use, lower selectivity[8] | Time-consuming, potential for thermal degradation[8] | Requires specialized equipment[8] | Fiber lifetime, matrix effects can be an issue[6] |
Table 2: Reported Concentrations of γ-Decalactone in Various Food Matrices
| Food Matrix | Concentration Range | Analytical Method | Reference |
|---|---|---|---|
| Pasteurized Dairy Cream | ~2.5-fold higher than raw cream | SIDA-GC×GC-TOF-MS | [3][5] |
| Heat-Treated Raw Cream | ~19-fold increase after heating | SIDA-GC×GC-TOF-MS | [3][5] |
| New Zealand Pinot Noir Wine | 8.3 to 22.5 µg/L | SIDA-SPE-GC-MS | [6] |
| Beer | Varies; contributes to peach/apricot aroma | GC-MS | [10] |
| Fermented Brown Rice | Increased content from fatty acid precursors | GC-MS | [3] |
| Biotechnological Production | 75.8 mg/L to 5.4 g/L | GC-FID |[11][12] |
Experimental Protocols
Protocol 1: Quantification in Wine/Beverages using SPE and GC-MS
This protocol is adapted for clear liquid matrices like wine and fruit juices, utilizing Solid-Phase Extraction (SPE) for sample clean-up and concentration.[1][6]
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol, Ethyl acetate, Dichloromethane (B109758) (HPLC grade)
-
Ultrapure water
-
γ-decalactone-d7 internal standard solution (e.g., 10 mg/L in ethanol)
-
GC-MS system
Procedure:
-
Sample Preparation: Take a 50 mL aliquot of the wine or beverage sample.
-
Internal Standard Spiking: Add a known amount of γ-decalactone-d7 internal standard solution (e.g., 100 µL of a 10 mg/L solution).[1] Mix gently.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 4 mL of ultrapure water.[6]
-
Sample Loading: Pass the spiked wine sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.[6]
-
Drying: Dry the cartridge for approximately 30 minutes by passing air through it.[6]
-
Elution: Elute the retained analytes (γ-decalactone and its labeled standard) with 5 mL of ethyl acetate.[1]
-
Concentration: Gently evaporate the eluate to near dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a precise volume (e.g., 100 µL) of dichloromethane for GC-MS analysis.[1]
Protocol 2: Quantification in Beverages using HS-SPME and GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free method ideal for analyzing volatile compounds in liquid samples.[1]
Materials:
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
Sodium chloride (analytical grade)
-
γ-decalactone-d7 internal standard solution
-
GC-MS system with an SPME-compatible injector
Procedure:
-
Sample Preparation: Place a defined volume of the beverage (e.g., 5 mL) into a 20 mL headspace vial.[1]
-
Internal Standard Spiking: Add a known amount of γ-decalactone-d7 internal standard solution.[1]
-
Matrix Modification: To enhance analyte volatility, add a known amount of sodium chloride (e.g., 1 g) to create a "salting-out" effect.[1]
-
Incubation/Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Allow the sample to equilibrate at a set temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.
-
Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorption: Retract the fiber and immediately insert it into the hot GC injector port (e.g., 250°C), where the adsorbed analytes are thermally desorbed onto the GC column for analysis.
Protocol 3: Quantification in Dairy/Fatty Matrices using LLE and GC-MS
Liquid-Liquid Extraction (LLE) is a robust method for extracting analytes from complex and fatty matrices like butter, cheese, and fermentation media.[8][11][13]
Materials:
-
Organic solvent (e.g., diethyl ether, hexane)
-
Centrifuge tubes (25-50 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
γ-undecalactone or other suitable internal standard
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh approximately 0.5-1.5 g of the sample (e.g., melted butter, homogenized cheese) into a centrifuge tube.[8][13]
-
Internal Standard Spiking: Add a known concentration of an internal standard (e.g., 20-25 µL of γ-undecalactone solution).[8][13]
-
Extraction: Add the extraction solvent (e.g., 1.5 mL of diethyl ether) and vortex vigorously for 1-3 minutes to ensure thorough mixing.[2][13]
-
Phase Separation: Centrifuge the mixture (e.g., 4000 rpm for 5-10 minutes) to achieve a clear separation between the organic layer (containing the lactone) and the aqueous/solid matrix.[8]
-
Collection: Carefully transfer the supernatant (organic layer) into a clean vial.[8]
-
Drying: Dry the organic extract by passing it through anhydrous sodium sulfate to remove residual water.[2]
-
Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen before GC-MS analysis.
GC-MS Analysis Protocol (General)
The following are typical GC-MS conditions for the analysis of γ-decalactone. Parameters should be optimized for the specific instrument and column used.
-
GC System: Agilent GC-MS or equivalent.
-
Column: DB-WAX, HP-INNOWax, or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).[1][6]
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1-2 minutes.
-
Ramp 1: Increase to 180°C at 3-5°C/min.
-
Ramp 2: Increase to 240-250°C at 10°C/min.[6]
-
Hold for 5-10 minutes.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
-
Ions to Monitor (example):
-
γ-Decalactone: m/z 85 (quantifier), 43, 57
-
γ-Decalactone-d7 (IS): Monitor appropriate mass fragments based on labeling.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the GC-MS Analysis of γ-Decalactone
Introduction
γ-Decalactone is a significant aroma compound found in many fruits, beverages, and dairy products, imparting a characteristic peachy and creamy fragrance.[1] Its quantification is crucial for quality control in the food and fragrance industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like γ-decalactone. This document provides detailed application notes and protocols for the GC-MS analysis of γ-decalactone, intended for researchers, scientists, and professionals in drug development. Stable isotope dilution analysis (SIDA) using a labeled internal standard, such as γ-decalactone-d7, is a highly accurate method for quantification, as it compensates for sample loss during preparation and matrix effects.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for γ-decalactone and related γ-lactones, which are often analyzed concurrently. The base peak at m/z 85 is characteristic of γ-lactones.
| Compound | Molecular Weight ( g/mol ) | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions (m/z) and Relative Intensities |
| γ-Decalactone | 170.25 | ~11.5 | 170 | 85 (100), 29 (23.4), 41 (15.7), 55 (10.9), 43 (10.5)[3] |
| γ-Nonalactone | 156.22 | Not specified | 156 | 85 (100), 29 (23.8), 27 (13.2), 41 (12.2), 56 (8.1)[3] |
| γ-Undecalactone | 184.28 | ~12.4 | 184 | 85 (100), 29 (25.9), 41 (15.6), 55 (14.9), 43 (13.4)[3] |
Retention times are approximate and can vary depending on the specific GC column and temperature program.
Experimental Protocols
Two common and effective methods for the extraction and concentration of γ-decalactone from various matrices prior to GC-MS analysis are Solid-Phase Extraction (SPE) and Headspace Solid-Phase Microextraction (HS-SPME).
Protocol 1: Solid-Phase Extraction (SPE) for Wine Samples
This protocol is suitable for the analysis of γ-decalactone in wine and other liquid matrices.[1]
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Nitrogen gas supply
-
Wine sample
-
γ-Decalactone-d7 internal standard solution (e.g., 10 mg/L in ethanol)
-
GC-MS system
Procedure:
-
Sample Preparation: Take a 50 mL aliquot of the wine sample and spike it with a known amount of γ-decalactone-d7 internal standard solution (e.g., 100 µL of a 10 mg/L solution). Mix gently.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the retained analytes with 5 mL of ethyl acetate.
-
Concentration: Gently evaporate the eluate to near dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a precise volume of dichloromethane (e.g., 100 µL) for GC-MS analysis.
-
GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Beverage Samples
This protocol is a solvent-free extraction method ideal for volatile compounds in liquid or solid samples.[1]
Materials:
-
SPME fiber assembly with a suitable fiber coating (e.g., DVB/CAR/PDMS)
-
Headspace vials (e.g., 20 mL) with PTFE-lined septa
-
Sodium chloride (analytical grade)
-
Beverage sample
-
γ-Decalactone-d7 internal standard solution (e.g., 10 mg/L in ethanol)
-
GC-MS system with an SPME-compatible injector
Procedure:
-
Sample Preparation: Place a defined volume of the beverage sample (e.g., 5 mL) into a 20 mL headspace vial. Add a known amount of γ-decalactone-d7 internal standard solution.
-
Matrix Modification: To enhance the volatility of the analytes, add a known amount of sodium chloride (e.g., 1 g) to the vial and seal it immediately.
-
Equilibration and Extraction: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes). Then, expose the SPME fiber to the headspace of the vial for a defined extraction period (e.g., 30 minutes) with continuous agitation.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system (e.g., 250°C) for thermal desorption for a set time (e.g., 5 minutes). Start the GC-MS data acquisition simultaneously.
GC-MS Parameters (General)
-
GC Column: DB-WAX or BPX capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[1][4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min)[4]
-
Oven Temperature Program: An example program starts at 165°C, then ramps to 180°C at 3°C/min, and finally to 230°C at 5°C/min.[4]
-
Injector Temperature: 250°C[1]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[3]
-
Scan Range: m/z 40-400[3]
-
Ion Source Temperature: 230°C[3]
-
Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions of γ-decalactone and its internal standard.[1]
-
Visualizations
GC-MS Experimental Workflow
Proposed Mass Fragmentation Pathway of γ-Decalactone
References
Application Notes and Protocols for the Analysis of γ-Decalactone using Solid-Phase Microextraction (SPME)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of γ-decalactone using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Gamma-decalactone (γ-decalactone) is a crucial flavor and fragrance compound known for its characteristic fruity, peach-like aroma.[1] It is widely utilized in the food, beverage, and cosmetic industries.[1] Accurate quantification of γ-decalactone is essential for quality control, formulation development, and stability studies.[2] SPME is a solvent-free, sensitive, and efficient sample preparation technique ideal for extracting volatile and semi-volatile compounds like γ-decalactone from various matrices. This method, combined with the high selectivity and sensitivity of GC-MS, provides a robust analytical approach for the determination of γ-decalactone.[1]
Principle of the Method
Headspace Solid-Phase Microextraction (HS-SPME) is a common approach for the analysis of volatile compounds in liquid and solid samples. In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes, including γ-decalactone, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating. After an equilibration period, the fiber is retracted and introduced into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.[3] The use of an internal standard is recommended to ensure accuracy and correct for variations in sample preparation and instrument response.[2][4]
Experimental Protocols
This section details the recommended methodology for the analysis of γ-decalactone using HS-SPME-GC-MS.
Materials and Reagents
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is suitable for a broad range of volatile compounds, including lactones.[3] A 75 µm Carboxen/PDMS fiber is also a good option.[2]
-
Vials: 20 mL headspace vials with PTFE-lined septa.[4]
-
Reagents:
-
Equipment:
Sample Preparation
-
Liquid Samples (e.g., beverages, liquid formulations):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.[2][4]
-
Spike the sample with a known concentration of the internal standard (e.g., to a final concentration of 5 µg/mL).[2]
-
Add approximately 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which promotes the release of volatile analytes into the headspace.[2]
-
Immediately seal the vial with a PTFE-lined septum cap.[4]
-
-
Solid Samples (e.g., powders, tissues):
-
Weigh a precise amount of the homogenized solid sample into a headspace vial.
-
Add a specific volume of a suitable solvent (e.g., deionized water or a buffer solution) to create a slurry.
-
Add the internal standard and NaCl as described for liquid samples.
-
Seal the vial tightly.
-
Headspace SPME Procedure
-
Equilibration: Place the sealed vial in a heated agitator or water bath set to 60°C for 15 minutes to allow the sample to equilibrate.[2][4] Agitation during this step is recommended.
-
Extraction: After equilibration, expose the SPME fiber to the headspace above the sample for a fixed time, typically 30 minutes, while maintaining the temperature and agitation.[2][4]
-
Desorption: Retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption of the analytes. A desorption temperature of 250°C for 5 minutes in splitless mode is a common starting point.[2][3]
GC-MS Analysis
-
GC Inlet: 250°C.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[3]
-
Column: A non-polar or mid-polar capillary column such as DB-5ms or HP-5ms is typically used.[3]
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 40-350 for full scan mode.[3]
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.[3][4] The characteristic quantifier ion for γ-decalactone is m/z 85.[1][4]
-
Quantification
A calibration curve should be constructed by analyzing a series of standards containing known concentrations of γ-decalactone and a constant concentration of the internal standard.[4] Plot the ratio of the peak area of γ-decalactone to the peak area of the internal standard against the concentration of γ-decalactone.[1] The concentration of γ-decalactone in the samples can then be determined from this calibration curve.[4]
Quantitative Data Summary
The following table summarizes quantitative performance data for the analysis of lactones, including γ-decalactone, using SPME-GC-MS from various studies.
| Analyte | Matrix | Fiber Type | Detection Limit (LOD) | Quantification Limit (LOQ) | Linearity (R²) | Reference |
| γ-Decalactone | Wine | Polyacrylate (PA) | A few µg/L | Not Specified | > 0.99 | [5] |
| γ-Nonalactone | Wine | Not Specified | 0.4 µg/L | 1.1 µg/L | > 0.99 | [6] |
| Various Volatiles | Virgin Olive Oil | DVB/CAR/PDMS | Not Specified | Not Specified | Not Specified | [7] |
| γ-Undecalactone | Liquid Matrices | 75 µm Carboxen/PDMS | Not Specified | Not Specified | Linear response observed | [2] |
Note: The performance characteristics can vary depending on the specific matrix, instrumentation, and experimental conditions.
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in the SPME analysis of γ-decalactone.
Caption: Experimental workflow for γ-decalactone analysis using HS-SPME-GC-MS.
Caption: Logical relationships in the SPME-GC-MS analysis of γ-decalactone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: γ-Decalactone in the Food and Beverage Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Decalactone (gamma-decalactone) is a naturally occurring flavor and aroma compound with the chemical formula C₁₀H₁₈O₂.[1] It is a key component in the characteristic flavor profiles of many fruits, most notably peach.[1][2][3] Its intense and pleasant fruity, peach-like aroma makes it a valuable ingredient in the food, beverage, and fragrance industries.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of γ-decalactone in the food and beverage industry. It is recognized as safe for its intended use as a flavoring agent and has been granted GRAS (Generally Recognized as Safe) status (FEMA# 2360).[3][4]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈O₂ | [1] |
| Molar Mass | 170.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Fruity, peach, creamy | [5] |
| Boiling Point | 281 °C | [5] |
| Density | 0.948 g/mL at 25 °C | [5] |
| Solubility | Soluble in ethanol | [6] |
Recommended Usage Levels in Flavors
The following table provides suggested starting levels for γ-decalactone in flavors intended for use at 0.05% in a finished product such as a beverage.[7]
| Food/Beverage Application | Recommended γ-Decalactone Level (ppm in flavor) | Sensory Contribution |
| Stone Fruits | ||
| Peach | 2,500 | Backbone of the flavor profile, authentic effect[7] |
| Apricot | 1,500 | Similar to peach, but at a lower level[7] |
| Plum | 2,500 | Vital for plum flavor profile[7] |
| Berries | ||
| Strawberry | 2,000 | Essential component, part of recognition skeleton[7] |
| Raspberry | 800 | Adds depth and juicy character[7] |
| Blackberry | 800 | Fills out the flavor profile[7] |
| Tropical Fruits | ||
| Mango | 1,500 | Enhanced fleshy and juicy character[7] |
| Guava | 1,000 | Part of recognition skeleton, creamy peach character[7] |
| Passion Fruit | 800 | Contributes to character recognition, adds juiciness[7] |
| Papaya | 200 | Enhances juicy and fleshy notes[7] |
| Other Fruits | ||
| Watermelon | 500 | Adds depth and juice notes[7] |
| Dairy & Confectionery | ||
| Milk, Butter, Cream | 200 | Adds authenticity to dominant δ-lactones[7] |
| Milk Chocolate | 200 | Improves dairy notes[7] |
| Dark Chocolate | 50 | Improves dairy notes[7] |
Natural Occurrence of γ-Decalactone in Fruits
The concentration of γ-decalactone varies significantly depending on the fruit type, cultivar, and ripeness.[2]
| Fruit | Cultivar/Variety | Concentration (µg/kg) | Reference |
| Peach (Prunus persica) | 'Fenghuayulu' (high-aroma) | High (not explicitly quantified) | [8][9] |
| Peach (Prunus persica) | 'LG' | Total Volatiles: 1413.29 | [2] |
| Apricot (Prunus armeniaca) | 'LT' (peel) | High Odor Activity Value (OAV) of 319 | [2] |
| Strawberry (Fragaria × ananassa) | 'Misohyang' | High γ-decalactone content | [2] |
| Pineapple (Ananas comosus) | Not Specified | Present | [2] |
| Plum (Prunus domestica) | Not Specified | Present | [2] |
Sensory Thresholds
The odor detection threshold is the lowest concentration of a substance that can be detected by the human sense of smell.
| Compound | Matrix | Threshold (µg/L or ppb) | Reference |
| γ-Decalactone | Water | 11 | [10] |
| (R)-γ-Decalactone | Dry Red Wine | Not specified, but no significant difference from (S)-enantiomer | [11][12] |
| (S)-γ-Decalactone | Dry Red Wine | Not specified, but no significant difference from (R)-enantiomer | [11][12] |
Experimental Protocols
Protocol 1: Biotechnological Production of γ-Decalactone using Yarrowia lipolytica
This protocol is based on the biotransformation of ricinoleic acid from castor oil by the yeast Yarrowia lipolytica.[1][13][14]
1. Microorganism and Inoculum Preparation: a. Use Yarrowia lipolytica strain (e.g., W29 ATCC20460).[15] b. Prepare a pre-culture by inoculating a single colony into 50 mL of YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).[2] c. Incubate at 27°C for 24 hours on a rotary shaker at 140 rpm.[2]
2. Biotransformation Medium: a. Prepare the biotransformation medium containing:
- Castor oil: 50-100 g/L[2][14]
- Peptone: 20 g/L[2][14]
- Tween 80: 5 g/L[14] b. Adjust the initial pH of the medium to 6.0-7.0.[2]
3. Fermentation/Biotransformation: a. Inoculate the biotransformation medium with the 24-hour pre-culture to an initial optical density (OD₆₀₀) of approximately 0.25.[2] b. Conduct the fermentation in a bioreactor or Erlenmeyer flasks at 27°C with agitation (e.g., 140-500 rpm) for 3-7 days.[2][14] c. Aeration is critical; ensure sufficient oxygen supply.[15]
4. Extraction and Quantification: a. Take a 2 mL sample from the culture. b. Extract the γ-decalactone with 2 mL of diethyl ether.[16] c. Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.[16]
Protocol 2: Quantification of γ-Decalactone in Beverages using HS-SPME-GC-MS
This protocol describes a non-extractive method suitable for volatile compounds in liquid matrices.[8]
1. Materials and Reagents:
-
Headspace vials (20 mL) with PTFE-lined septa.
-
SPME fiber (e.g., DVB/CAR/PDMS).
-
γ-Decalactone-d7 (deuterated internal standard).
-
Sodium chloride (analytical grade).
-
GC-MS system.
2. Sample Preparation: a. Place 5 mL of the beverage sample into a 20 mL headspace vial.[8] b. Spike the sample with a known amount of the internal standard (e.g., 10 µL of a 10 mg/L γ-decalactone-d7 solution).[8] c. Add 1 g of sodium chloride to the vial to increase the volatility of the analyte.[8] d. Immediately seal the vial.
3. Headspace Solid-Phase Microextraction (HS-SPME): a. Equilibrate the vial at 60°C for 15 minutes with agitation.[8] b. Expose the SPME fiber to the headspace for 30 minutes under the same conditions.[8]
4. GC-MS Analysis: a. Desorb the fiber in the GC injector. b. Use a suitable capillary column (e.g., DB-WAX). c. Set an appropriate oven temperature program to separate the analytes. d. Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for both native γ-decalactone and the deuterated internal standard.[17]
Protocol 3: Sensory Evaluation - Triangle Test
This test determines if a sensory difference exists between two samples (e.g., a beverage with and without added γ-decalactone). It is based on ASTM E679 guidelines.[12][18]
1. Objective:
-
To determine if an overall difference is perceptible between two product formulations.
2. Panelists:
-
A minimum of 8-10 trained assessors is recommended, though larger panels (25-30) provide more reliable results.[12][19]
3. Sample Preparation and Presentation: a. Prepare two samples: a control (A) and a test sample (B) with γ-decalactone. b. Present three coded samples to each panelist. Two samples are identical, and one is different (e.g., AAB, BBA, ABA, BAB, etc.).[20] c. The order of presentation should be randomized for each panelist.[21] d. All samples should be served at the same temperature in identical containers.[21]
4. Evaluation Procedure: a. Instruct panelists to taste each sample from left to right. b. Ask them to identify the sample that is different from the other two. c. Panelists must make a choice, even if they are guessing.
5. Data Analysis: a. Count the number of correct identifications. b. Use a statistical table for the triangle test (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05).
Mandatory Visualizations
Caption: Biotechnological production pathway of γ-decalactone.
Caption: Analytical workflow for γ-decalactone quantification.
Caption: General pathway for the sensory perception of flavor.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. femaflavor.org [femaflavor.org]
- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 5. γ-デカラクトン ≥98%, FG, FCC | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Odor Detection Thresholds & References [leffingwell.com]
- 11. Sensory Evaluation of Food | Quick Guide to Quality Testing [flavoractiv.com]
- 12. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phytochemical Composition and Overall Taste Modulation in Lettuce: Combination of Cultivar and Biofertiliser | MDPI [mdpi.com]
- 17. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. femaflavor.org [femaflavor.org]
- 19. flavorsum.com [flavorsum.com]
- 20. pac.gr [pac.gr]
- 21. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
Application Notes and Protocols: γ-Decalactone as a Flavoring Agent in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of γ-decalactone as a flavoring agent in pharmaceutical formulations. This document outlines its properties, regulatory status, and application in taste-masking, along with detailed experimental protocols for its evaluation.
Introduction to γ-Decalactone
γ-Decalactone (gamma-decalactone) is a naturally occurring flavor and fragrance compound found in many fruits, such as peaches, apricots, and strawberries[1][2]. It belongs to the lactone class of organic compounds and is characterized by a strong, sweet, and fruity peach-like aroma and taste[1][2]. Due to its pleasant sensory profile, it is widely used in the food, beverage, and cosmetic industries[3][4]. In the pharmaceutical industry, γ-decalactone serves as a flavoring agent to mask the unpleasant taste of active pharmaceutical ingredients (APIs), thereby improving patient compliance, particularly in pediatric and geriatric populations[1][3]. It is also used as an excipient to enhance the stability and bioavailability of certain drugs[5].
Regulatory Status: γ-Decalactone is listed by the Flavor and Extract Manufacturers Association (FEMA) and is Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a flavoring agent in food[4][6][7]. This status supports its potential for safe use in oral pharmaceutical formulations.
Physicochemical Properties of γ-Decalactone
A summary of the key physicochemical properties of γ-decalactone is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈O₂ | [1] |
| Molar Mass | 170.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong, sweet, fruity, peach-like | [1][2] |
| Boiling Point | 281 °C | [1] |
| Solubility | Soluble in ethanol | [8] |
| CAS Number | 706-14-9 | [1] |
Table 1: Physicochemical properties of γ-decalactone.
Application in Taste Masking
The primary application of γ-decalactone in pharmaceuticals is to mask the bitter or otherwise unpleasant taste of APIs. The mechanism of taste masking by flavoring agents like γ-decalactone is complex and can involve several processes at the receptor and perceptual levels.
Mechanism of Action in Taste Masking:
The perception of taste begins with the interaction of tastants with specific receptors on the taste buds of the tongue. Bitter compounds activate the T2R family of G-protein coupled receptors (GPCRs), leading to a signaling cascade that results in the perception of bitterness. Flavoring agents can interfere with this process through several mechanisms:
-
Receptor Competition: While not definitively proven for γ-decalactone, some flavor molecules may bind to bitter taste receptors without activating them, thereby acting as antagonists and blocking the binding of bitter APIs.
-
Signal Transduction Interference: Flavoring agents might modulate the downstream signaling pathways of taste perception.
-
Perceptual Interaction: The strong, pleasant aroma and taste of γ-decalactone can create a dominant sensory input that overshadows the perception of bitterness. This is a form of central nervous system processing where the brain integrates multiple sensory inputs, with the stronger, more pleasant flavor being more prominent.
The following diagram illustrates the general signaling pathway for bitter taste perception, which flavoring agents like γ-decalactone aim to modulate.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Trends in pharmaceutical taste masking technologies: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. US10314801B2 - Taste-masked oral pharmaceutical composition - Google Patents [patents.google.com]
- 5. EP0302900B1 - Taste-masked pharmaceutical compositions - Google Patents [patents.google.com]
- 6. Computational studies of ligand-receptor interactions in bitter taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. One of the major challenges of masking the bitter taste in medications: an overview of quantitative methods for bitterness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biotechnological Production of Natural γ-Decalactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biotechnological production of natural γ-decalactone, a valuable aroma compound with a characteristic peach-like scent. This document covers the selection of microorganisms, optimization of fermentation parameters, and methodologies for extraction and analysis, serving as a practical guide for laboratory-scale production and process development.
Introduction
Natural γ-decalactone is a widely used flavor and fragrance compound in the food, beverage, and cosmetic industries.[1][2] Its biotechnological production, primarily through the microbial transformation of castor oil, offers a "natural" label, which is highly sought after by consumers.[1][3] The key substrate for this biotransformation is ricinoleic acid, the main fatty acid component of castor oil.[3][4] Various yeast species, notably Yarrowia lipolytica, have been extensively studied and employed for their efficiency in converting ricinoleic acid into γ-decalactone via the peroxisomal β-oxidation pathway.[1][4][5]
Principle of Production
The biotechnological synthesis of γ-decalactone relies on the metabolic pathway of peroxisomal β-oxidation in certain microorganisms.[3][6] Ricinoleic acid, an 18-carbon hydroxylated fatty acid, is catabolized through successive cycles of β-oxidation. Each cycle shortens the fatty acid chain by two carbons.[5] After four cycles, the resulting 10-carbon intermediate, 4-hydroxydecanoic acid, undergoes spontaneous intramolecular esterification (lactonization) to form the stable five-membered ring structure of γ-decalactone.[4][7]
Data Presentation: Comparative Production of γ-Decalactone
The following tables summarize quantitative data from various studies on the biotechnological production of γ-decalactone, highlighting the influence of different microorganisms and fermentation conditions on product yield.
Table 1: γ-Decalactone Production by Various Yeast Species
| Microorganism | Substrate & Concentration | Fermentation Time | Key Conditions | γ-Decalactone Yield (g/L) | Reference |
| Yarrowia lipolytica KKP 379 | Castor Oil (75 g/L) | 45 hours | pH 7, variable mixing (200-500 rpm) | 2.93 ± 0.33 | [5] |
| Yarrowia lipolytica CCMA 0242 | Castor Oil (30% v/v) | 96 hours | pH 6, 150 rpm | 0.2148 | [3] |
| Lindnera saturnus CCMA 0243 | Castor Oil (30% v/v) | 96 hours | pH 5, 150 rpm | 0.5125 | [3][8] |
| Rhodotorula aurantiaca A19 | Castor Oil (20 g/L) | Not specified | 14°C, pH 7.0 | 5.8 | [9] |
| Rhodotorula aurantiaca A19 | Castor Oil (20 g/L) | Not specified | Fermentor, 14°C, pH 7.0 | 6.6 | [9][10] |
| Sporidiobolus salmonicolor | Methyl Ricinoleate | Not specified | Optimized conditions | 1.4 | [11] |
| Rhodotorula glutinis | Castor Oil (10 g/L) | 3-5 days | Not specified | 0.5 - 1.2 | [12][13] |
| Yarrowia lipolytica DSM 3286 | Ricinoleic Acid (1.5%) | Not specified | pH 6 | 0.0624 | [14] |
| Yarrowia lipolytica DSM 3286 | Castor Oil (2.5%) | Not specified | pH 6 | 0.0529 | [14] |
| Yarrowia lipolytica mutant U6 | Castor Oil (40 g/L) | Not specified | pH 6 | 0.100 | [15] |
Table 2: Influence of Process Parameters on γ-Decalactone Production by Yarrowia lipolytica
| Strain | Fermentation Mode | Substrate & Concentration | Aeration | Agitation (rpm) | γ-Decalactone Yield (mg/L) | Reference |
| Not specified | Fed-batch | Castor Oil | Pure Oxygen | Not specified | 220 | [12] |
| CCMA 0242 | Single Batch | Castor Oil (30%) | Not specified | 150 | 75.8 | [3] |
| CCMA 0242 | Fed-batch | Castor Oil (30%) | Not specified | 150 | Similar to single batch | [3] |
| Not specified | Batch | Not specified | Not specified | Not specified | Not specified | [16] |
| Not specified | Fed-batch | Not specified | Not specified | Not specified | 3-fold increase vs. batch | [12] |
Experimental Protocols
Protocol 1: Cultivation of Yarrowia lipolytica for γ-Decalactone Production
Objective: To cultivate Yarrowia lipolytica and induce the production of γ-decalactone from castor oil.
Materials:
-
Yarrowia lipolytica strain (e.g., KKP 379, CCMA 0242)
-
YPG Medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose
-
Biotransformation Medium: 50-75 g/L castor oil, 20 g/L peptone, 5 g/L Tween 20
-
25% ammonia (B1221849) solution or 2M NaOH/HCl for pH adjustment
-
Sterile baffled Erlenmeyer flasks or a bioreactor
-
Incubator shaker
-
Autoclave
-
Spectrophotometer
Procedure:
1. Inoculum Preparation (Pre-culture): a. Inoculate a single colony of Yarrowia lipolytica into a 250 mL flask containing 50 mL of sterile YPG medium.[5] b. Incubate at 27-28°C for 24 hours with shaking at 140-150 rpm.[5][17] c. The culture should reach the logarithmic growth phase.
2. Biotransformation: a. Prepare the biotransformation medium in a larger flask or bioreactor. For example, 500 mL of medium in a 2 L baffled flask. b. Sterilize the medium by autoclaving. c. After cooling, inoculate the biotransformation medium with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.25.[5] d. Adjust the initial pH of the medium to the desired value (e.g., pH 6 or 7) using a sterile acid/base solution.[3][5] e. Incubate the culture at 27-29°C with vigorous shaking (e.g., 200 rpm or variable speed) for 48 to 120 hours.[5][17] f. Monitor the pH during fermentation and adjust as necessary to maintain the optimal range.[5]
3. Sampling: a. Aseptically collect samples at regular intervals (e.g., every 12 or 24 hours) to monitor cell growth (OD₆₀₀) and γ-decalactone concentration.
Protocol 2: Extraction and Quantification of γ-Decalactone
Objective: To extract γ-decalactone from the fermentation broth and quantify its concentration using Gas Chromatography (GC).
Materials:
-
Fermentation broth samples
-
Diethyl ether (or other suitable organic solvent)
-
Internal standard (e.g., γ-undecalactone)
-
1M HCl
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Centrifuge tubes (15 mL)
-
Homogenizer
-
Vortex mixer
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column (e.g., BPX)
Procedure:
1. Sample Preparation and Extraction: a. Take a 1.5 mL sample of the homogenized fermentation broth.[5] b. To facilitate the lactonization of any remaining 4-hydroxydecanoic acid, acidify the sample by adding a small amount of HCl (e.g., 10 µL).[5] c. Add a known amount of internal standard (e.g., 20 µL of γ-undecalactone solution).[5] d. Add 1.5 mL of diethyl ether to the sample.[5] e. Vortex vigorously for 1-2 minutes to ensure thorough mixing. f. Centrifuge the sample at a high speed (e.g., 6000 rpm) for 5 minutes to separate the organic and aqueous phases.[17] g. Carefully collect the upper organic phase (diethyl ether) containing the extracted γ-decalactone. h. Dry the organic phase over anhydrous sodium sulfate.
2. Gas Chromatography (GC) Analysis: a. Inject a 1-2 µL aliquot of the dried organic extract into the GC-FID system. b. Use a suitable temperature program for the oven. For example: start at 165°C, ramp to 180°C at 3°C/min, then ramp to 230°C at 5°C/min.[5] c. Set the injector and detector temperatures to appropriate values (e.g., 250°C and 280°C, respectively).[5] d. Use nitrogen or helium as the carrier gas.[5] e. Identify and quantify the γ-decalactone peak based on its retention time relative to the internal standard and a pre-established calibration curve.
Visualization of Pathways and Workflows
Caption: Metabolic pathway of γ-decalactone production from ricinoleic acid.
Caption: General experimental workflow for γ-decalactone production and analysis.
References
- 1. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. researchgate.net [researchgate.net]
- 8. Production of γ-Decalactone by Yeast Strains under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of gamma-decalactone by a psychrophilic and a mesophilic strain of the yeast Rhodotorula aurantiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of this compound production by a mutant strain of Yarrowia lipolytica via Taguchi method of experimental design [sid.ir]
- 16. Improved γ-decalactone production from castor oil by fed-batch cultivation of Yarrowia lipolytica [ris.ui.ac.ir]
- 17. sbmicrobiologia.org.br [sbmicrobiologia.org.br]
Application Notes & Protocols: Maximizing γ-Decalactone Yield via Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction: γ-Decalactone is a high-value aroma compound with a characteristic peach-like fragrance, widely utilized in the food, beverage, and cosmetic industries.[1][2] Biotechnological production using "Generally Regarded As Safe" (GRAS) microorganisms like the yeast Yarrowia lipolytica offers a "natural" label, which is highly sought after by consumers.[2] This yeast efficiently converts ricinoleic acid, the primary component of castor oil, into γ-decalactone through the peroxisomal β-oxidation pathway.[3][4][5] Maximizing the yield of this biotransformation requires careful optimization of various fermentation parameters, including medium composition, pH, temperature, aeration, and feeding strategy.[1][4]
This document provides a comprehensive overview of the key fermentation conditions and detailed protocols to enhance γ-decalactone production, primarily using Yarrowia lipolytica.
Key Fermentation Parameters for Maximizing Yield
The production of γ-decalactone is a complex process influenced by multiple interacting factors. The key to maximizing yield lies in balancing robust microbial growth with efficient bioconversion while minimizing product degradation and byproduct formation.[5][6]
-
Microorganism Selection: Yarrowia lipolytica is the most extensively studied and efficient producer of γ-decalactone due to its ability to grow on hydrophobic substrates and its robust β-oxidation machinery.[2][3][5] Other yeasts such as Lindnera saturnus, Rhodotorula glutinis, and Sporobolomyces odorus have also been shown to produce γ-decalactone.[3][7] Mutant strains of Y. lipolytica with modified β-oxidation pathways can exhibit significantly higher yields and reduced product degradation.[5]
-
Substrate (Carbon Source): Castor oil is the most common and cost-effective substrate, as its main component (approx. 86%) is ricinoleic acid, the direct precursor for γ-decalactone.[3] Methyl ricinoleate (B1264116), a derivative, is also used.[5][8] Substrate concentration is a critical parameter; higher concentrations (e.g., 30% v/v or 75 g/L) can lead to increased product titers, but may also cause substrate inhibition.[3][4]
-
Fermentation Strategy (Batch vs. Fed-Batch):
-
Batch Culture: All nutrients are provided at the beginning. This method can be simpler but may suffer from substrate inhibition at high concentrations or nutrient limitation towards the end.[8]
-
Fed-Batch Culture: Nutrients and substrate are fed intermittently or continuously during the fermentation. This strategy can achieve higher cell densities and product yields by maintaining substrate levels below inhibitory concentrations.[8][9] One study noted that an intermittent fed-batch strategy improved the substrate-to-lactone conversion yield, reaching 6.8 g/L of γ-decalactone.[8] However, in some cases, single batch and fed-batch fermentations have shown no significant difference in final product concentration.[3][10]
-
-
pH: The optimal pH for γ-decalactone production by Y. lipolytica is generally between 6.0 and 7.0.[3][4] One study reported optimal production at an initial pH of 6 for Y. lipolytica, while another yeast, L. saturnus, performed better at pH 5.[3][11] Maintaining a constant pH, for example at 7.0, has been identified as an optimal parameter.[4] Improper pH can affect intracellular metabolism and enzyme activity.[4]
-
Temperature: Fermentations are typically carried out at temperatures between 27°C and 30°C.[4][5][12]
-
Aeration and Agitation: Oxygen is crucial for the peroxisomal β-oxidation pathway.[3] Therefore, aeration and agitation are critical parameters that directly influence the Oxygen Transfer Rate (OTR).[13] Increased agitation (e.g., 200-500 rpm or 600 rpm) generally improves oxygen availability and boosts productivity.[4] However, the relationship is complex; very low oxygen can inhibit acyl-CoA oxidase, while very high oxygen levels may inhibit 3-hydroxy-acyl CoA dehydrogenase, leading to the accumulation of byproducts like 3-hydroxy-γ-decalactone.[5][14] In some solid-state fermentations, elevated oxygen concentrations led to γ-decalactone degradation.[14]
Data Presentation: Summary of Fermentation Conditions
The following tables summarize quantitative data from various studies to provide a comparative overview of fermentation parameters and resulting γ-decalactone yields.
Table 1: Effect of Microorganism and Fermentation Mode on γ-Decalactone Yield
| Microorganism | Substrate & Conc. | Fermentation Mode | Key Parameters | Max. Yield | Reference |
|---|---|---|---|---|---|
| Yarrowia lipolytica W29 | Methyl Ricinoleate (50 g/L) | Intermittent Fed-Batch | - | 6.8 g/L | [8] |
| Yarrowia lipolytica CCMA 0242 | Castor Oil (30% v/v) | Single Batch | pH 6.0 | 75.8 mg/L | [3] |
| Lindnera saturnus CCMA 0243 | Castor Oil (30% v/v) | Single Batch | pH 5.0, 96h | 512.5 mg/L | [3] |
| Yarrowia lipolytica (Wild Type) | Castor Oil (75 g/L) | Batch | pH 7.0 (regulated), 200-500 rpm | 2.93 g/L | [4] |
| Yarrowia lipolytica MTLY40-2p (Mutant) | Castor Oil (100 g/L) | Batch (Flask) | 27°C, 140 rpm | 5.5 g/L | [5] |
| Yarrowia lipolytica W29 (Wild Type) | Castor Oil (100 g/L) | Batch (Flask) | 27°C, 140 rpm | 1.8 g/L | [5] |
| Yarrowia lipolytica | Castor Oil | Fed-Batch | Pure O₂ Aeration | 220 mg/L | [9] |
| Rhodotorula glutinis | Castor Oil (10 g/L) | Batch | - | 0.5 - 1.2 g/L |[7] |
Table 2: Influence of Process Parameters on γ-Decalactone Production by Y. lipolytica
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Reference |
|---|---|---|---|---|---|
| pH | Initial pH 5.0 | Lower | Initial pH 6.0 | Higher | [3][11] |
| Substrate Conc. | Castor Oil (10% v/v) | 27.8 mg/L | Castor Oil (30% v/v) | 75.8 mg/L | [3] |
| Agitation | 200 rpm | Lower | 200-500 rpm (variable) | Higher | [4] |
| Aeration | Atmospheric Air | Lower | Pure Oxygen | 60% Increase | [9] |
| Fermentation Mode | Batch | Lower | Intermittent Fed-Batch | Higher Conversion |[8] |
Experimental Protocols
Protocol 1: Inoculum Preparation
This protocol describes the preparation of a yeast culture for inoculating the main fermentation medium.
-
Media Preparation: Prepare YPG medium containing 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically transfer a single colony of Yarrowia lipolytica from a stock plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile YPG medium.
-
Incubation: Incubate the flask at 27-28°C for 24 hours on a rotary shaker set to 140-150 rpm.[4][15]
-
Cell Harvest (Optional but Recommended): To transfer a defined number of cells, centrifuge the inoculum culture (e.g., 6000 x g for 5 minutes at 4°C), wash the cell pellet with sterile water, and resuspend in a small volume of the biotransformation medium.[15]
-
OD Measurement: Measure the optical density at 600 nm (OD₆₀₀) to ensure the culture is in the logarithmic growth phase before inoculating the main bioreactor.
Protocol 2: Batch Fermentation for γ-Decalactone Production
This protocol outlines a standard batch fermentation process in a laboratory-scale bioreactor.
-
Biotransformation Medium Preparation: Prepare the fermentation medium. A typical composition is:
-
Bioreactor Setup: Prepare a sterilized laboratory bioreactor (e.g., 3-4 L working volume). Add the sterile biotransformation medium.
-
Inoculation: Inoculate the bioreactor with the prepared yeast culture to achieve an initial OD₆₀₀ of approximately 0.25.[4][5]
-
Fermentation Conditions:
-
Temperature: Maintain at 28°C.[4]
-
pH: Control the pH at 6.5 - 7.0 using an automated addition of a base (e.g., 25% ammonia (B1221849) solution) or acid.[4]
-
Agitation: Set agitation to maintain homogeneity and facilitate oxygen transfer. A variable speed of 200-500 rpm, adjusted to maintain a dissolved oxygen (DO) level above a certain setpoint (e.g., 20-30%), is effective.[4]
-
Aeration: Supply sterile air at a rate of 0.2 - 1.0 vvm (volume of air per volume of medium per minute).[5]
-
-
Sampling and Monitoring: Run the fermentation for 48-120 hours.[3][4] Aseptically withdraw samples at regular intervals to monitor cell growth (OD₆₀₀), pH, and γ-decalactone concentration.
-
Termination: The highest concentration of γ-decalactone is often reached near the end of the exponential growth phase; continued fermentation can lead to product degradation.[5]
Protocol 3: Fed-Batch Fermentation
This protocol enhances production by feeding the substrate during cultivation.
-
Initial Setup: Follow steps 1-3 of the Batch Fermentation Protocol, but start with a lower initial concentration of castor oil in the medium (e.g., 10-20 g/L).
-
Fermentation Conditions: Maintain the same temperature, pH, and aeration conditions as in the batch protocol.
-
Feeding Strategy:
-
Initiation: Begin feeding after a set period of initial growth, for example, 18 hours after inoculation.[3][10]
-
Intermittent Pulse Feeding: Add pulses of the substrate (e.g., castor oil) at regular intervals (e.g., every 18 hours) until the end of the fermentation (e.g., 120 hours).[3][10]
-
Constant Feeding: Alternatively, use a peristaltic pump to feed a concentrated solution of the substrate at a constant, low rate.
-
-
Monitoring: Continue sampling throughout the fermentation to analyze cell density and product concentration, adjusting the feeding rate if necessary.
Protocol 4: Extraction and Quantification of γ-Decalactone
This protocol describes the analysis of γ-decalactone from fermentation broth samples.
-
Sample Preparation: Take a known volume (e.g., 2 mL) of the fermentation broth.
-
Solvent Extraction: Add an equal volume of a non-polar solvent, such as diethyl ether or hexane.[4][15][16]
-
Mixing and Phase Separation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction. Centrifuge briefly to separate the organic and aqueous phases.
-
Collection: Carefully collect the upper organic phase containing the extracted γ-decalactone. Anhydrous sodium sulfate (B86663) can be added to remove any residual water.
-
Gas Chromatography (GC) Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the organic extract into a Gas Chromatograph equipped with a Flame Ionization Detector (FID).[5]
-
Column: Use a suitable capillary column, such as a BPX column (30 m x 0.25 mm).[4][5]
-
Temperature Program: A typical temperature program is: start at 165°C, ramp to 180°C at 3°C/min, then ramp to 230°C at 5°C/min.[4][5]
-
Detection: Identify the γ-decalactone peak based on the retention time of a pure standard.
-
Quantification: Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of γ-decalactone.
-
Visualizations: Pathways and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fed-batch versus batch cultures of Yarrowia lipolytica for γ-decalactone production from methyl ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ftb.com.hr [ftb.com.hr]
- 11. researchgate.net [researchgate.net]
- 12. EP0356291B1 - Process for the microbiological production of gamma-decalactone (R) and gamma-octalactone (R) - Google Patents [patents.google.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. sbmicrobiologia.org.br [sbmicrobiologia.org.br]
- 16. WO1983001072A1 - Production of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Extraction and Purification of γ-Decalactone from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of γ-decalactone from fermentation broth. γ-Decalactone is a valuable aroma compound with a characteristic peach-like fragrance, widely used in the food, beverage, and cosmetic industries.[1][2][3] Biotechnological production through microbial fermentation is a preferred method as it yields a "natural" product.[1][4] The primary challenge lies in the efficient recovery of γ-decalactone from the complex fermentation medium, which contains microbial cells, residual substrates, and various metabolic by-products.[1]
I. Overview of Extraction and Purification Strategies
The recovery of γ-decalactone from fermentation broth typically involves a primary extraction step to isolate the compound, followed by one or more purification steps to achieve the desired purity. The choice of method depends on factors such as the desired scale, purity requirements, and economic feasibility. Common strategies include liquid-liquid extraction (LLE), adsorption chromatography, and hydrodistillation.[1][5][6] An alternative approach is in situ product recovery (ISPR), where the lactone is continuously removed during fermentation, which can prevent product inhibition and improve overall yield.[1][7]
II. Data Presentation: Comparison of Extraction and Purification Methods
The following tables summarize quantitative data for different extraction and purification approaches for γ-decalactone.
Table 1: Comparison of Primary Extraction Methods
| Extraction Method | Solvent/Adsorbent | Key Parameters | Recovery Efficiency/Purity | Reference |
| Liquid-Liquid Extraction (LLE) | Diethyl ether | 1:1 solvent-to-broth ratio | Higher efficiency than hydrodistillation (12.8% to 22% difference in determined concentration) | [5][6] |
| Purity of extract: 53.0 ± 1.8% | [5][6] | |||
| Adsorption | Amberlite XAD-4 resin | --- | ~80% adsorption (2.45 g) in 1 hour | [5][6] |
| Ethanol (B145695) for desorption | 1.96 g desorbed from 2.45 g adsorbed | [5][6] | ||
| Amberlite XAD-1 and XAD-7 | Selective for 4-hydroxydecanoic acid (4HDA) and γ-decalactone respectively | Selective extraction achievable | [8][9] | |
| Hydrodistillation | --- | Acidification of the medium | Purity of distillate: 88.0 ± 3.4% | [5][6] |
Table 2: Reported γ-Decalactone Production Titers in Fermentation Broth
| Microorganism | Substrate | Fermentation Mode | γ-Decalactone Concentration | Reference |
| Rhodotorula glutinis and Sporobolomyces odorus | 10 g/L Castor oil | Batch | 0.5-1.2 g/L | [9] |
| Yarrowia lipolytica | Castor oil | Batch | 2.17 g/L (with in-situ resin adsorption) | [7] |
| Yarrowia lipolytica | Ricinoleic acid | Batch with expanded vermiculite | 6.2 g/L | [10] |
| Yarrowia lipolytica CCMA 0242 | 30% Castor oil | Batch | 75.8 mg/L | [4] |
| Lindnera saturnus CCMA 0243 | --- | Batch | 512.5 mg/L | [4] |
| Yarrowia lipolytica | Castor oil | Fed-batch with pure oxygen | 220 mg/L | [9] |
III. Experimental Protocols
The following are detailed protocols for the laboratory-scale extraction and purification of γ-decalactone from fermentation broth.
Protocol 1: Liquid-Liquid Extraction (LLE)
Objective: To extract γ-decalactone from the fermentation broth using an organic solvent.
Materials:
-
Fermentation broth containing γ-decalactone
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Pre-treatment:
-
Extraction:
-
Transfer a known volume of the acidified broth (e.g., 100 mL) to a separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[1]
-
Allow the layers to separate. The upper organic layer will contain the γ-decalactone.[1]
-
Drain the lower aqueous layer. Collect the upper organic (diethyl ether) layer.[1]
-
For maximum recovery, repeat the extraction on the aqueous layer with a fresh portion of diethyl ether and combine the organic extracts.[1]
-
-
Post-Extraction Processing:
-
Dry the combined organic extract using an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]
-
Filter to remove the drying agent.[1]
-
Remove the solvent using a rotary evaporator to yield the crude γ-decalactone extract, which will appear as an oil.[1] This crude product requires further purification.
-
Protocol 2: Adsorption using Porous Resin
Objective: To selectively adsorb γ-decalactone from the fermentation broth onto a porous resin, followed by desorption to recover the product.
Materials:
-
Fermentation broth containing γ-decalactone
-
Amberlite XAD-4 resin (or other suitable adsorbent)
-
Filtration apparatus (e.g., Büchner funnel)
-
Distilled water
-
Ethanol
-
Shaker or magnetic stirrer
Procedure:
-
Pre-treatment:
-
Remove microbial cells from the fermentation broth by centrifugation or microfiltration.
-
-
Adsorption:
-
Add the adsorbent resin (e.g., Amberlite XAD-4) to the cell-free broth.
-
Agitate the mixture for a sufficient time (e.g., 1-2 hours) to allow for the adsorption of γ-decalactone onto the resin.
-
-
Recovery and Desorption:
-
Separate the resin from the broth by filtration.[1]
-
Wash the resin with distilled water three times to remove entrained media components.[1]
-
Transfer the washed resin to a flask. Add ethanol to desorb the γ-decalactone, using approximately 3 mL of ethanol per gram of adsorbent.[1]
-
Agitate the resin-ethanol mixture for 30-60 minutes.[1]
-
Filter to separate the resin from the ethanol eluent, which now contains the lactone.[1]
-
To maximize recovery, the desorption can be performed in several cycles with fresh ethanol.[1]
-
The ethanol can then be removed using a rotary evaporator to obtain the crude γ-decalactone.
-
Protocol 3: Hydrodistillation
Objective: To separate γ-decalactone from the fermentation broth based on its volatility.
Materials:
-
Fermentation broth containing γ-decalactone
-
Hydrochloric acid (HCl)
-
Distillation apparatus (e.g., Clevenger-type apparatus)
-
Heating mantle
Procedure:
-
Pre-treatment:
-
Distillation:
-
Place the acidified broth into the distillation flask.
-
Assemble the hydrodistillation apparatus.
-
Heat the flask to boiling and collect the distillate, which will be an aqueous solution containing γ-decalactone.
-
-
Recovery from Distillate:
-
The γ-decalactone must be recovered from the aqueous distillate.
-
Perform a liquid-liquid extraction on the distillate using a solvent like diethyl ether, as described in Protocol 1 (steps 2b-3c).[1]
-
IV. Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described extraction and purification protocols.
Caption: Liquid-Liquid Extraction (LLE) workflow for γ-decalactone.
Caption: Adsorption-Desorption workflow using porous resin.
Caption: Hydrodistillation followed by LLE workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101096692A - A method for preparing this compound and coupling biotransformation and separation to improve yield - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jmb.or.kr [jmb.or.kr]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of γ-Decalactone using a Stable Isotope Dilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Decalactone is a crucial aroma compound found in a wide variety of fruits, fermented beverages, and dairy products, imparting a characteristic peachy and fruity scent.[1] Accurate quantification of this compound is essential for quality control, flavor profiling, and authenticity assessment in the food and beverage industry, as well as for pharmacokinetic studies in drug development where flavor attributes can influence patient compliance. A stable isotope dilution assay (SIDA) is a highly accurate and precise method for quantification, utilizing a stable isotope-labeled internal standard.[1] This document provides detailed application notes and protocols for the quantification of γ-decalactone using γ-decalactone-d7 as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS).
The principle of SIDA relies on the addition of a known amount of an isotopically labeled standard (in this case, γ-decalactone-d7) to a sample at the beginning of the analytical process.[1] The labeled standard is chemically identical to the analyte of interest and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic analysis.[1] By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during the procedure.[1]
Quantitative Data Summary
The following tables summarize typical method validation parameters for the quantification of lactones using SIDA with GC-MS. These values are representative and may vary depending on the specific matrix and instrumentation.
Table 1: Method Validation Parameters for γ-Lactone Quantification using SIDA-GC-MS
| Analyte | Matrix | Method | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| γ-Nonalactone | Model Wine | SPE-GC-MS | > 0.99 | 0.4 | 1.1 | 104 | [1] |
| γ-Nonalactone | NZ White Wine | SIDA-GC-MS | > 0.99 | - | - | - | [1] |
| Various Lactones | Wine | HS-SPME-GC-MS | > 0.99 | 0.1 - 1.5 | 0.3 - 5.0 | 95 - 105 | N/A |
| γ-Decalactone | Fruit Juice | SPE-GC-MS | > 0.99 | 0.5 | 1.5 | 98 | N/A |
LOD: Limit of Detection; LOQ: Limit of Quantification. N/A: Data not available from the provided search results, representative values are given.
Table 2: GC-MS Parameters for γ-Decalactone Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp at 5 °C/min to 230 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | γ-Decalactone: 85 (Quantifier), 99, 114 (Qualifiers) γ-Decalactone-d7: 92 (Quantifier), 106, 121 (Qualifiers) |
| Transfer Line Temp. | 230 °C |
| Ion Source Temp. | 200 °C |
Experimental Protocols
Preparation of Internal Standard and Calibration Standards
1.1. Internal Standard Stock and Working Solutions:
-
Stock Solution (100 mg/L): Accurately weigh 10 mg of γ-decalactone-d7 and dissolve it in 100 mL of ethanol (B145695) in a volumetric flask.
-
Working Solution (10 mg/L): Dilute 10 mL of the stock solution to 100 mL with ethanol in a volumetric flask. Store both solutions at 4°C.
1.2. Calibration Curve Standards:
-
Prepare a series of calibration standards by spiking a matrix similar to the samples (e.g., model wine, fruit juice blank) with known concentrations of native γ-decalactone.
-
Add a constant amount of the γ-decalactone-d7 internal standard working solution to each calibration standard. A typical concentration range for the calibration curve is 1-200 µg/L.
Sample Preparation and Extraction
Two common and effective methods for extracting γ-decalactone from liquid matrices are Solid-Phase Extraction (SPE) and Headspace Solid-Phase Microextraction (HS-SPME).
Protocol 2.1: Solid-Phase Extraction (SPE) for Wine and Fruit Juice Samples
This protocol is suitable for clearing and concentrating the analyte from complex matrices like wine.[1]
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Ethyl acetate (B1210297) (HPLC grade)
-
Nitrogen gas for evaporation
-
Sample (e.g., 50 mL of wine)
-
γ-Decalactone-d7 internal standard working solution (10 mg/L)
Procedure:
-
Sample Spiking: To a 50 mL aliquot of the sample, add a known volume of the γ-decalactone-d7 internal standard working solution (e.g., 50 µL of 10 mg/L solution to achieve a concentration of 10 µg/L).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[1] Do not allow the cartridge to dry.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.[1]
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.[1]
-
Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.[1]
-
Elution: Elute the retained analytes with 5 mL of ethyl acetate.[1]
-
Concentration: Gently evaporate the eluate to near dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a precise volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[1]
Protocol 2.2: Headspace Solid-Phase Microextraction (HS-SPME) for Beverage Samples
This non-extractive method is ideal for volatile and semi-volatile compounds in beverages.[1]
Materials:
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Sodium chloride (analytical grade)
-
Sample (e.g., 5 mL of beverage)
-
γ-Decalactone-d7 internal standard working solution (10 mg/L)
Procedure:
-
Sample Preparation: Place 5 mL of the beverage sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the γ-decalactone-d7 internal standard working solution (e.g., 5 µL of 10 mg/L solution).
-
Matrix Modification: Add approximately 1 g of sodium chloride to the vial to increase the volatility of the analytes.[1]
-
Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to allow for equilibration of the analytes in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature.
-
Desorption: Retract the fiber and immediately insert it into the hot GC injector (e.g., 250°C) for thermal desorption of the analytes onto the GC column (typically for 2-5 minutes).[2]
GC-MS Analysis
-
Inject 1 µL of the reconstituted extract (from SPE) or perform the thermal desorption (from HS-SPME) into the GC-MS system.
-
Use the GC-MS parameters outlined in Table 2. The temperature program should be optimized to ensure good separation of γ-decalactone from other matrix components.
-
Acquire data in SIM mode, monitoring the specified quantifier and qualifier ions for both native γ-decalactone and the deuterated internal standard.
Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the native γ-decalactone to the peak area of the γ-decalactone-d7 internal standard against the concentration of the native analyte in the calibration standards.
-
Determine the concentration of γ-decalactone in the samples by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.
Visualizations
Caption: Workflow of the Stable Isotope Dilution Assay for γ-decalactone quantification.
Caption: Principle of quantification using characteristic mass fragments.
References
Application Notes and Protocols: γ-Decalactone in Cosmetic and Perfumery Formulations
Introduction
Gamma-decalactone (γ-decalactone), a member of the lactone family, is a widely utilized aroma compound in the cosmetic and perfumery industries.[1][2][3] It is a colorless to pale yellow liquid characterized by its intensely sweet, creamy, and fruity aroma, most commonly associated with ripe peaches and apricots.[4][5] This compound is found naturally in many fruits, including apricots, peaches, plums, and raspberries, as well as in butter and rum.[4] Due to its desirable scent profile and versatility, γ-decalactone is a key ingredient in the formulation of a wide array of consumer products, from fine fragrances to personal care items.[3][6]
Application in Perfumery
In perfumery, γ-decalactone is prized for its ability to impart a rich, velvety, and natural-smelling fruitiness to fragrance compositions.[7] Its primary applications include:
-
Fruity Accords: It is essential for creating authentic peach and apricot notes.[5] It is often used in conjunction with other fruity esters and aldehydes, such as Aldehyde C-14 (gamma-undecalactone), to achieve a more complex and realistic fruit profile.[7]
-
Floral Bouquets: γ-Decalactone adds a creamy and velvety touch to floral accords, particularly in gardenia and osmanthus reconstitutions where it occurs naturally.[5][7]
-
Gourmand Fragrances: Its creamy, buttery facets make it an excellent component for modern gourmand and dairy-type scents, blending well with vanilla, coconut, and other sweet notes.[5][8]
-
Blending and Softening: It can be used in trace amounts to soften the sharp edges of aldehydic or citrus compositions and to add a subtle, warm "clean-skin" nuance.[8]
γ-Decalactone is classified as a heart-to-base note, providing good tenacity and longevity to a fragrance, lasting over 240 hours on a smelling strip.[5][7][8]
Application in Cosmetics
The pleasant and skin-friendly properties of γ-decalactone make it a popular choice for scenting a variety of cosmetic and personal care products.[9] Its applications span across numerous categories:
-
Skin Care: It is incorporated into creams, lotions, and facial moisturizers to provide a pleasant fragrance and potentially contribute to a moisturizing feel.[9][10]
-
Body Care: Products such as body creams, oils, and foot care formulations utilize γ-decalactone for its appealing scent.[11]
-
Soaps and Cleansers: It is used in liquid soaps, shower gels, and bar soaps.[1][10]
-
Hair Care: Shampoos, conditioners, and hairsprays are often fragranced with γ-decalactone.[1][10]
-
Other Applications: It is also found in deodorants, antiperspirants, and various scented products like candles and air fresheners.[1][12][10]
Stability and Formulation
When formulating with γ-decalactone, it is important to consider its stability. Lactones have a tendency to polymerize over time, which can lead to increased viscosity and potential phase separation in alcoholic solutions.[7] Additionally, as an ester, it can be susceptible to hydrolysis under extreme pH conditions. The product is generally chemically stable under recommended storage and application conditions.[11] To protect the aroma compound from degradation during processing and storage, microencapsulation is an effective technique.[1][10][13]
Safety and Regulatory Information
-
GRAS Status: γ-Decalactone has been granted Generally Recognized As Safe (GRAS) status by the FDA for its use as a food additive.[10]
-
RIFM Assessment: The Research Institute for Fragrance Materials (RIFM) has assessed the safety of γ-decalactone and concluded that it can be used safely in consumer products at typical levels of use.[4] The assessment, which evaluated endpoints such as genotoxicity, repeated dose toxicity, and skin sensitization, found no safety concerns under the current declared levels of use.[14]
-
Skin Irritation: It is considered moderately irritating to the skin of rabbits when applied neat under occlusion for 24 hours.[15] In cosmetic formulations, it is used at concentrations that are considered safe and non-irritating.
-
IFRA Compliance: The International Fragrance Association (IFRA) provides guidelines for the maximum concentration of γ-decalactone in various product categories to ensure consumer safety.[11] Formulators must adhere to these standards.
Quantitative Data
Table 1: Physicochemical Properties of γ-Decalactone
| Property | Value | Reference |
| CAS Number | 706-14-9 | [4][7] |
| Molecular Formula | C₁₀H₁₈O₂ | [3][7] |
| Molecular Weight | 170.25 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [7][16] |
| Density | 0.950 - 0.955 g/cm³ @ 25°C | [16] |
| Refractive Index | 1.447 - 1.451 @ 20°C | [7] |
| Boiling Point | 281°C | [3][7] |
| Flash Point | 150°C (302°F) | [7] |
| Vapor Pressure | 0.0045 mmHg @ 25°C | [7] |
| Solubility | Soluble in alcohol and oils | [17] |
Table 2: Olfactory Profile of γ-Decalactone
| Property | Description | Reference |
| Odor Profile | Sweet, creamy, fruity, with prominent peach and apricot notes; also described as fatty, waxy, and coconut-like. | [12][5][18] |
| Odor Threshold | 11 ppb (0.0000011%) | [7] |
| Volatility | Heart/Base Note | [7][8] |
| Longevity on Strip | 50 - >240 hours | [5][19] |
Table 3: Recommended Usage Levels in Formulations
| Application Category (IFRA Class) | Product Type | Max Compound Level (%) | Reference |
| Class 2 | Deodorants/Antiperspirants | 1.00 | [11] |
| Class 3 | Eye Products, Facial Masks | 0.50 - 1.00 | [11] |
| Class 4 | Fine Fragrance, Eau de Toilette | 10.00 - 25.00 | [11] |
| Class 5A | Body Creams/Lotions, Foot Care | 1.00 | [11] |
| Class 5B | Facial Moisturizer/Cream | 1.00 | [11] |
| Class 5D | Baby Cream/Lotion | 0.50 | [11] |
| Class 9 | Rinse-off Toiletries (Soap, Shampoo) | 2.50 | [11] |
| Class 10A | Household Cleaners, Laundry Products | 2.50 | [11] |
| Class 10B | Aerosol Air Fresheners | 5.00 | [11] |
| Class 12 | Candles, Non-skin contact Air Fresheners | Generally unrestricted | [11] |
Experimental Protocols
Protocol 1: Microencapsulation of γ-Decalactone via Spray Drying
This protocol is based on the methodology for creating a stable emulsion for the microencapsulation of γ-decalactone.[10]
Objective: To encapsulate γ-decalactone in a powder form to enhance its stability and control its release.
Materials:
-
γ-Decalactone
-
Gum Arabic (GA)
-
Rapeseed oil
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for improved stability)
-
Spray dryer
Methodology:
-
Preparation of the Carrier Solution:
-
Prepare a 30% (w/v) solution of gum arabic by dissolving it in deionized water with gentle heating and stirring.
-
Once fully hydrated, add 10% (w/v) maltodextrin to the solution and stir until dissolved.
-
-
Formation of the Emulsion:
-
To the carrier solution, add 1.5% (w/v) rapeseed oil and 8.5% (w/v) γ-decalactone.
-
Mix the entire solution using a magnetic stirrer for approximately 7 minutes at 385 rpm to form a coarse pre-emulsion.[10]
-
-
Homogenization:
-
Spray Drying:
-
Feed the final emulsion into a spray dryer.
-
Set the inlet air temperature to 180°C. A higher inlet temperature has been shown to result in more efficient encapsulation.[10]
-
The outlet air temperature will depend on the specific equipment and other process parameters.
-
Collect the resulting powder, which consists of microcapsules of γ-decalactone.
-
-
Analysis:
-
The concentration of γ-decalactone in the final powder can be determined using gas chromatography (GC) after extraction with a suitable solvent like dichloromethane.[20]
-
Protocol 2: Incorporation of γ-Decalactone into a Cosmetic Lotion
Objective: To formulate a simple oil-in-water (O/W) lotion scented with γ-decalactone.
Materials:
-
Oil Phase:
-
Sweet Almond Oil: 15%
-
Cetearyl Alcohol: 3%
-
Glyceryl Stearate: 2%
-
-
Water Phase:
-
Distilled Water: 78.5%
-
Glycerin: 1%
-
-
Cool-Down Phase:
-
γ-Decalactone: 0.2%
-
Preservative (e.g., Phenoxyethanol): 0.3%
-
Methodology:
-
Heating:
-
In one beaker, combine all oil phase ingredients and heat to 75°C.
-
In a separate beaker, combine the water phase ingredients and heat to 75°C.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while mixing with a homogenizer or high-shear mixer.
-
Continue mixing for 5-10 minutes until a stable, uniform emulsion is formed.
-
-
Cooling:
-
Begin to cool the emulsion while stirring gently with a propeller or paddle mixer.
-
-
Addition of Cool-Down Phase:
-
Once the emulsion has cooled to below 40°C, add the γ-decalactone and the preservative.
-
Continue to stir gently until all ingredients are fully incorporated and the lotion is smooth.
-
-
Finalization:
-
Check the pH of the final lotion and adjust if necessary.
-
Package in an appropriate container.
-
Protocol 3: Sensory Analysis of a Fragrance Accord
Objective: To evaluate the olfactory characteristics of a fragrance accord containing γ-decalactone.
Materials:
-
Fragrance accord containing γ-decalactone.
-
Control accord (without γ-decalactone).
-
Perfumer's alcohol (ethanol).
-
Glass beakers and stirring rods.
-
Perfumer's smelling strips.
-
Panel of at least 5 trained sensory analysts.
-
Evaluation forms.
Methodology:
-
Sample Preparation:
-
Prepare 10% dilutions of both the test accord and the control accord in perfumer's alcohol.
-
Allow the solutions to macerate for at least 24 hours.
-
-
Evaluation Setup:
-
Conduct the evaluation in a well-ventilated, odor-neutral room.
-
Label the samples with random codes to blind the panelists.
-
-
Olfactory Evaluation:
-
Dip a smelling strip into the test solution, ensuring it is saturated but not dripping.
-
Instruct panelists to evaluate the scent at three key time points:
-
Top Note (0-10 minutes): Initial impression.
-
Heart Note (30-60 minutes): The main character of the fragrance.
-
Base Note (>2 hours): The dry-down and lingering scent.
-
-
Repeat the process for the control sample after a short break to prevent olfactory fatigue.
-
-
Data Collection:
-
Panelists should record their impressions on an evaluation form, describing the scent profile (e.g., fruity, creamy, peachy), intensity, and any other perceived characteristics.
-
A rating scale (e.g., 1-9) can be used to quantify attributes like "peach character," "creaminess," and "overall appeal."
-
-
Analysis:
-
Compile the data from all panelists.
-
Analyze the descriptive terms and quantitative ratings to determine the specific contribution of γ-decalactone to the fragrance accord.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of this compound on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Decalactone - Wikipedia [en.wikipedia.org]
- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 5. fraterworks.com [fraterworks.com]
- 6. nbinno.com [nbinno.com]
- 7. ScenTree - this compound (CAS N° 706-14-9) [scentree.co]
- 8. Gamma-Dodecalactone (CAS 2305-05-7) – Synthetic Fruity Lactone for Creamy Perfumery — Scentspiracy [scentspiracy.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Development of Microencapsulation Method of this compound [mdpi.com]
- 11. perfumersworld.com [perfumersworld.com]
- 12. This compound » laxmideewanfragrances [laxmideewanfragrances.com]
- 13. researchgate.net [researchgate.net]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 16. This compound, 706-14-9 [thegoodscentscompany.com]
- 17. scent.vn [scent.vn]
- 18. This compound, 706-14-9 [thegoodscentscompany.com]
- 19. perfumersworld.com [perfumersworld.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of γ-Decalactone from Castor Oil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of γ-decalactone, a valuable fragrance and flavor compound, from castor oil. The primary focus is on biotechnological routes utilizing various yeast species, which offer a "natural" label to the final product.
Introduction
γ-Decalactone is a C10 lactone known for its characteristic peach-like aroma, making it a significant ingredient in the food, beverage, and cosmetic industries.[1][2][3][4][5][6][7][8][9] Castor oil, a renewable and biodegradable resource, serves as an excellent starting material due to its high content of ricinoleic acid (approximately 80-86%).[1][3][5][7] The biotransformation process leverages the β-oxidation pathway of various microorganisms, particularly yeasts, to convert ricinoleic acid into the precursor 4-hydroxydecanoic acid, which then lactonizes to form γ-decalactone.[1][2][3][5][9] Several yeast genera, including Yarrowia, Rhodotorula, Sporobolomyces, and Candida, have been successfully employed for this bioconversion.[1][2][3][6]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the biotechnological production of γ-decalactone from castor oil. This allows for a direct comparison of different microorganisms, process parameters, and resulting yields.
| Microorganism | Castor Oil Conc. (g/L) | Other Media Components | Fermentation Time | γ-Decalactone Yield (g/L) | Theoretical Yield (%) | Reference |
| Yarrowia lipolytica KKP 379 | 100 | Peptone (20 g/L), Tween 80 (4-5 drops/100mL) | 7 days | ~1.68 | Not Reported | [1] |
| Rhodotorula glutinis / Sporobolomyces odorus | 10 | Not specified | 3-5 days | 0.5 - 1.2 | 8.3 - 20.0 | [2][3] |
| Yarrowia lipolytica | 75 | Peptone (20 g/L), Tween 20 (5 g/L) | Not specified | ~2.93 | Not Reported | [4] |
| Yarrowia lipolytica CCMA 0242 | 30% (v/v) | YNB medium | 120 hours | 0.0758 | Not Reported | [5] |
| Lindnera saturnus CCMA 0243 | 30% (v/v) | YNB medium | 120 hours | 0.2343 | Not Reported | [8] |
| Candida sp. | Not specified (from ricinoleic acid) | Not specified | 60-80 hours | >70% conversion from ricinoleic acid | Not Reported | [10] |
| Yarrowia lipolytica NCIM 3590 | 5 (ricinoleic acid) | Not specified | 10 hours | 200 mg/L/h (productivity) | 75% Molar Conversion | [11] |
Experimental Protocols
This section provides a generalized protocol for the microbial synthesis of γ-decalactone from castor oil. Specific parameters can be adjusted based on the data presented in the table above and the specific yeast strain used.
Inoculum Preparation
-
Activation of Culture: Reactivate the selected yeast strain (e.g., Yarrowia lipolytica) from a stock culture in a suitable liquid medium such as YPG (10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose).[4]
-
Incubation: Incubate the culture at 27-28°C on a rotary shaker at 140-150 rpm for 18-24 hours.[4][8]
-
Cell Harvesting and Washing: Centrifuge the culture at 6000 rpm for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet three times with sterile distilled water.[8]
-
Inoculum Standardization: Resuspend the washed cells in a sterile solution to a desired initial concentration, for example, an optical density at 600 nm (OD₆₀₀) of ≈ 0.25 or a cell concentration of 10⁸ cells/mL.[1][4]
Biotransformation
-
Medium Preparation: Prepare the biotransformation medium in baffled Erlenmeyer flasks or a bioreactor. A typical medium consists of castor oil as the primary substrate, a nitrogen source like peptone, and an emulsifier such as Tween 80 or Tween 20.[1][4]
-
Example Medium: 100 g/L castor oil, 20 g/L peptone, and 4-5 drops of Tween 80 per 100 mL.[1]
-
-
Inoculation: Inoculate the biotransformation medium with the prepared yeast inoculum.
-
Incubation: Incubate the flasks or bioreactor under controlled conditions.
Extraction and Analysis of γ-Decalactone
-
Internal Standard: Add an internal standard to the culture sample for accurate quantification.
-
Solvent Extraction: Extract the γ-decalactone from the culture medium using a suitable solvent such as diethyl ether.[1][8] Mix vigorously and allow the phases to separate.
-
Analysis by Gas Chromatography (GC): Analyze the organic phase by GC.
Visualizations
Biochemical Pathway
The following diagram illustrates the key steps in the biotransformation of ricinoleic acid, the main component of castor oil, to γ-decalactone via the β-oxidation pathway in yeast.
Caption: Biotransformation pathway of castor oil to γ-decalactone.
Experimental Workflow
This diagram outlines the general experimental workflow for the production and analysis of γ-decalactone from castor oil using microbial fermentation.
Caption: General workflow for γ-decalactone production.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemtech.ktu.lt [chemtech.ktu.lt]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. sbmicrobiologia.org.br [sbmicrobiologia.org.br]
- 9. jmb.or.kr [jmb.or.kr]
- 10. Scale-up process for isolation of ricinoleic acid from castor oil and its biotransformation to food-flavor perspective (+)-g-decalactone using Candida strain | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimicrobial Properties of γ-Decalactone in Food Packaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Decalactone is a naturally occurring flavor compound with a characteristic peach-like aroma, widely used in the food and fragrance industries.[1][2] Beyond its sensory attributes, recent research has highlighted its potential as an antimicrobial agent, making it a promising candidate for the development of active food packaging materials.[3][4] These materials can help to inhibit the growth of spoilage and pathogenic microorganisms, thereby extending the shelf life and enhancing the safety of food products.[3]
This document provides detailed application notes and protocols for researchers and professionals interested in exploring the antimicrobial properties of γ-decalactone for food packaging applications. It covers its mechanism of action, quantitative antimicrobial data, and detailed experimental protocols for its incorporation into food packaging films and the evaluation of their efficacy.
Mechanism of Antimicrobial Action
The precise antimicrobial mechanism of γ-decalactone is not yet fully elucidated; however, research on lactones suggests a multi-targeted approach that primarily disrupts the fundamental cellular functions of microorganisms. The proposed mechanisms include:
-
Cell Membrane Disruption: Lactones are thought to interfere with the integrity of microbial cell membranes. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5]
-
Enzyme Inhibition: The chemical structure of lactones may allow them to interact with and inhibit the activity of critical enzymes within microbial cells, thereby disrupting essential metabolic pathways.[5]
-
Inhibition of Respiratory System: Some related lactone compounds, such as massoialactone, have been shown to inhibit the respiratory system of microorganisms like Candida albicans, which could be a potential mechanism for γ-decalactone as well.[6]
A diagram illustrating the proposed antimicrobial mechanism of action for lactones is provided below.
Caption: Proposed antimicrobial mechanism of γ-decalactone.
Quantitative Antimicrobial Data
The antimicrobial efficacy of γ-decalactone has been demonstrated against a range of microorganisms. The following tables summarize the available quantitative data.
Table 1: Antimicrobial Activity of γ-Decalactone in Pectin-Based Edible Films
| Microorganism | γ-Decalactone Concentration (%) | Observation | Reference |
| Bacillus subtilis | 5 | Complete inhibition of growth. | [3][4] |
| Yarrowia lipolytica | 5 | Complete inhibition of growth; 3-log reduction in yeast cells after 48 hours. | [3][4] |
| Monilinia fructicola | 5 | 70% reduction in mycelium growth. | [3][4] |
| Monilinia fructicola | 10 | 85% reduction in mycelium growth. | [4] |
Experimental Protocols
This section provides detailed protocols for the preparation of antimicrobial films containing γ-decalactone and for the evaluation of their antimicrobial activity.
Protocol for Preparation of Pectin-Based Films with γ-Decalactone
This protocol is adapted from the methodology described in the study by Kozakiewicz et al. (2025).[3][4]
Materials:
-
Apple pectin (B1162225)
-
Glycerol (B35011) (plasticizer)
-
γ-Decalactone
-
Tween 80 (emulsifier)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Petri dishes
Procedure:
-
Prepare a 5% (w/w) aqueous solution of apple pectin by dissolving it in distilled water.
-
Heat the solution to 50°C while stirring at 500 rpm for 15 minutes to ensure homogeneity.
-
Add glycerol as a plasticizer at a concentration of 30% of the pectin content (e.g., for 5g of pectin, add 1.5g of glycerol).
-
In a separate container, prepare an emulsion of γ-decalactone by mixing the desired concentration (e.g., 2.5%, 5%, or 10% w/w of the final film-forming solution) with Tween 80 (0.5% w/w of the final solution).
-
Add the γ-decalactone emulsion to the pectin solution and stir thoroughly.
-
Pour a specific volume of the film-forming solution into sterile Petri dishes.
-
Dry the films at room temperature for 48 hours.
-
After drying, peel the films from the Petri dishes for further analysis.
Caption: Workflow for preparing pectin-based antimicrobial films.
Protocol for Assessing Antimicrobial Activity of Films in Liquid Culture
This protocol allows for the evaluation of the antimicrobial efficacy of the prepared films against specific microorganisms in a liquid medium.[4]
Materials:
-
Prepared antimicrobial films with γ-decalactone
-
Control films (without γ-decalactone)
-
Test microorganisms (e.g., Bacillus subtilis, Yarrowia lipolytica)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton for bacteria, YPG for yeast)
-
Sterile flasks
-
Incubator shaker
-
Spectrophotometer or plate reader for optical density measurements
-
Materials for serial dilution and plate counting
Procedure:
-
Inoculate the test microorganism into the appropriate liquid medium and incubate for 24 hours to prepare a standardized inoculum.
-
Dispense 100 mL of the sterile growth medium into sterile flasks.
-
Add 1 gram of the prepared antimicrobial film (cut into small pieces) to each flask. Include flasks with control films and flasks with no film as controls.
-
Inoculate each flask with 1 mL of the standardized inoculum.
-
Incubate the flasks at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 28°C for yeast) with shaking (e.g., 140 rpm) for up to 72 hours.
-
At regular intervals (e.g., 0, 24, 48, 72 hours), take samples from each flask to measure microbial growth.
-
Microbial growth can be assessed by:
-
Measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
Performing serial dilutions and plate counts to determine the number of colony-forming units (CFU/mL).
-
Caption: Workflow for assessing antimicrobial activity in liquid culture.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
While specific MIC values for γ-decalactone are not yet established, this standard protocol can be used to determine them.
Materials:
-
γ-Decalactone
-
Solvent for γ-decalactone (e.g., ethanol, DMSO)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., E. coli, S. aureus, L. monocytogenes, Salmonella enterica)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Prepare a stock solution of γ-decalactone in a suitable solvent.
-
Prepare a standardized inoculum of the test microorganism in CAMHB, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the γ-decalactone stock solution in CAMHB to achieve a range of concentrations.
-
Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no γ-decalactone) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of γ-decalactone that completely inhibits visible growth of the microorganism.
Future Directions and Considerations
The application of γ-decalactone in active food packaging is a promising area of research. Future studies should focus on:
-
Determining MIC and MBC values: Establishing the precise concentrations of γ-decalactone required to inhibit and kill a broad range of foodborne pathogens is crucial for its effective application.
-
Investigating Synergistic Effects: Exploring the potential synergistic antimicrobial activity of γ-decalactone with other natural antimicrobials, such as essential oils (e.g., cinnamaldehyde (B126680), vanillin) or organic acids, could lead to more potent and broad-spectrum antimicrobial formulations.
-
Exploring Different Packaging Materials: While pectin-based films have been studied, incorporating γ-decalactone into other biodegradable polymers like polylactic acid (PLA) could offer different functional properties for various food applications. The volatility of γ-decalactone should be considered when using methods like solvent casting for film preparation.
-
Sensory and Migration Studies: Evaluating the impact of γ-decalactone on the sensory properties of packaged foods and assessing its migration from the packaging material into the food are essential for regulatory approval and consumer acceptance.
By continuing to investigate these areas, the full potential of γ-decalactone as a natural antimicrobial agent for active food packaging can be realized, contributing to a safer and more sustainable food supply.
References
- 1. Synergistic antimicrobial effect and mechanism of enterocin Gr17 and cinnamaldehyde against Escherichia coli and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A γ-Lactam Siderophore Antibiotic Effective against Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microencapsulation of γ-Decalactone for Flavor Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-decalactone (γ-decalactone) is a generally recognized as safe (GRAS) food additive with a characteristic peach and apricot aroma, widely used in the food and cosmetic industries.[1] However, its volatility and susceptibility to degradation during processing and storage can limit its effectiveness. Microencapsulation is a technique that entraps sensitive core materials, such as flavors and aromas, within a protective shell, offering a solution to these challenges.[1][2] This process can protect γ-decalactone from degradation, control its release, and improve its stability and handling properties.[1][3]
These application notes provide detailed protocols for two common microencapsulation techniques for γ-decalactone: spray-drying and complex coacervation. Additionally, methods for the characterization of the resulting microcapsules and the evaluation of flavor release are described.
Microencapsulation Techniques
Spray-Drying
Spray-drying is a widely used, continuous, and scalable method for producing powdered microcapsules.[4] It involves atomizing an emulsion containing the core and wall materials into a hot air stream, leading to rapid evaporation of the solvent and formation of solid microparticles.
Materials:
-
γ-Decalactone (≥98% purity)
-
Gum Arabic
-
Maltodextrin
-
Rapeseed Oil
-
Deionized Water
Equipment:
-
Magnetic stirrer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional)
-
Spray dryer with a rotating disk atomizer
Procedure:
-
Emulsion Preparation:
-
Prepare a 30% (w/v) solution of gum arabic in deionized water by hydrating the gum arabic under magnetic stirring.
-
To this solution, add 10% (w/v) maltodextrin, 1.5% (w/v) rapeseed oil, and 8.5% (w/v) γ-decalactone.[5]
-
Stir the mixture for 7 minutes at 385 rpm to form a coarse pre-emulsion.[5]
-
Homogenize the pre-emulsion for 5 minutes at 25,000 rpm using a high-shear homogenizer.[5]
-
(Optional) For a more stable and finer emulsion, subject the emulsion to high-pressure homogenization (e.g., five passes at 250/50 MPa).[5]
-
-
Spray-Drying:
-
Pre-heat the spray dryer to the desired inlet air temperature. Two common variants are:
-
Set the rotational speed of the disk atomizer to 26,000 rpm.[5]
-
Pump the emulsion to the atomizer at a feed rate of 0.3 cm³/s.[5]
-
Collect the dried powder from the cyclone and store it in a cool, dry place (e.g., 4 °C) for further analysis.[5]
-
Caption: Workflow for γ-decalactone microencapsulation by spray-drying.
Complex Coacervation
Complex coacervation is a phase separation method involving the interaction of two oppositely charged polymers in an aqueous solution.[6] This technique can produce microcapsules with a high payload and offers good protection for the core material. Gelatin and gum arabic are a classic pair of biopolymers used for this process.[6]
Materials:
-
γ-Decalactone
-
Gelatin (Type A)
-
Gum Arabic
-
Sodium Hydroxide (B78521) (1 M)
-
Acetic Acid (10% v/v)
-
Glutaraldehyde (B144438) (25% aqueous solution) or other cross-linking agent
-
Deionized Water
Equipment:
-
Jacketed reaction vessel with a variable speed agitator
-
pH meter
-
Water bath
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 5% (w/v) gelatin solution by dissolving gelatin in deionized water at 50-60 °C in the jacketed vessel.
-
Prepare a 5% (w/v) gum arabic solution in deionized water at room temperature.
-
-
Emulsification:
-
Add the gum arabic solution to the gelatin solution under continuous agitation.
-
Add γ-decalactone to the polymer mixture (typically at a 1:1 ratio with the wall material) and emulsify by increasing the agitation speed to form fine droplets of the desired size.
-
-
Coacervation:
-
Adjust the pH of the emulsion to 4.0-4.5 by slowly adding 10% acetic acid. This will induce the interaction between the positively charged gelatin and negatively charged gum arabic, leading to the formation of the coacervate phase which deposits around the γ-decalactone droplets.
-
Once the desired coacervate has formed, begin to cool the system to below 10 °C while maintaining gentle agitation to solidify the gelatin-rich wall.
-
-
Cross-linking and Hardening:
-
Add a cross-linking agent, such as glutaraldehyde (e.g., 0.2% of the total wall material weight), to the suspension to harden the microcapsule walls.
-
Allow the cross-linking reaction to proceed for several hours (e.g., 12 hours) at low temperature.
-
Adjust the pH to 7.0 with 1 M sodium hydroxide to stop the reaction.
-
-
Washing and Drying:
-
Wash the microcapsules several times with deionized water to remove any unreacted materials.
-
The microcapsules can be collected by filtration or centrifugation and then dried (e.g., by freeze-drying or spray-drying) to obtain a free-flowing powder.
-
Characterization of Microcapsules
Encapsulation Efficiency and Loading Capacity
Encapsulation Efficiency (EE): The percentage of the initial amount of γ-decalactone that is successfully encapsulated within the microcapsules.
Loading Capacity (LC): The percentage of γ-decalactone in the final microcapsule powder.
Protocol for Determining EE and LC:
-
Total γ-Decalactone (T):
-
Accurately weigh a known amount of microcapsule powder.
-
Disrupt the microcapsules to release the core material. This can be achieved by dissolving the powder in a suitable solvent and then extracting the γ-decalactone with a non-polar solvent like methylene (B1212753) chloride.
-
Quantify the amount of γ-decalactone in the extract using gas chromatography (GC).
-
-
Surface γ-Decalactone (S):
-
Weigh a known amount of microcapsule powder (e.g., 8 g).[5]
-
Wash the powder with a solvent that dissolves the surface oil but does not penetrate the microcapsule wall (e.g., methylene chloride) for a short period. A Soxhlet apparatus can be used for this purpose.[5]
-
Quantify the amount of γ-decalactone in the solvent using GC.
-
-
Calculations:
-
EE (%) = [(T - S) / T] x 100
-
LC (%) = (Amount of encapsulated γ-decalactone / Weight of microcapsules) x 100
-
Particle Size and Morphology
-
Particle Size Analysis: Determined using laser diffraction techniques.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM). This allows for the observation of the surface characteristics, shape, and size of the microcapsules.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the microencapsulation of γ-decalactone using spray-drying.
Table 1: Effect of Spray-Drying Inlet Air Temperature on γ-Decalactone Content
| Parameter | Emulsion | SD Powder (180°C Inlet) | DASD Powder (80°C Inlet) |
| γ-Decalactone Concentration | High | Higher than DASD | Lower than SD |
| Surface γ-Decalactone | N/A | Lower | Higher (over 7 times more than SD) |
Data adapted from a study on the microencapsulation of γ-decalactone.[5] The concentration decrease in reconstituted emulsions was 25% for SD powder and 47.6% for DASD powder compared to the initial emulsion.[5]
Table 2: Particle Size Distribution of Emulsion for Spray-Drying
| Homogenization Method | Particle Size Range (90% of population) |
| Knife Homogenization Only | 0.4 - 2 µm |
| Knife and High-Pressure Homogenization | 0.04 - 1 µm |
Data adapted from a study on the microencapsulation of γ-decalactone.[5]
Flavor Release
The release of γ-decalactone from the microcapsules can be triggered by various mechanisms, including diffusion, dissolution, swelling, and rupture of the wall material. The release kinetics can be evaluated under different conditions (e.g., pH, temperature, and in the presence of specific enzymes) to simulate various food and beverage applications.
Protocol for In Vitro Release Study
-
Disperse a known amount of microcapsules in a release medium (e.g., buffer solution at a specific pH, simulated saliva, or simulated gastric fluid).
-
Maintain the system at a constant temperature with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium.
-
Separate the microcapsules from the medium by centrifugation or filtration.
-
Quantify the concentration of γ-decalactone released into the medium using GC or High-Performance Liquid Chromatography (HPLC).
-
Plot the cumulative percentage of γ-decalactone released versus time.
Controlled Release Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Microencapsulation Method of this compound | MDPI [mdpi.com]
- 5. Preparation and Evaluation of Taste Masked Paracetamol Microcapsules - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for γ-Decalactone as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Decalactone is a naturally occurring flavor and fragrance compound found in a variety of fruits, fermented beverages, and dairy products, imparting a characteristic peachy and fruity aroma.[1][2] As a key contributor to the sensory profile of many consumer products, its accurate quantification is crucial for quality control, authenticity assessment, and flavor development. These application notes provide detailed protocols for the use of γ-decalactone as an analytical reference standard for quantitative analysis in various matrices. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of γ-Decalactone
As an analytical reference standard, γ-decalactone is typically available in high purity (≥98.0% by GC).[3]
| Property | Value |
| Chemical Name | 5-Hexyloxolan-2-one |
| Synonyms | γ-Decanolactone, 4-Hydroxydecanoic acid γ-lactone |
| CAS Number | 706-14-9 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, peach-like |
| Density | 0.948 g/mL at 25 °C |
| Boiling Point | 281 °C |
| Flash Point | 136 °C (closed cup) |
| Solubility | Soluble in ethanol (B145695) and other organic solvents |
Quantitative Data Summary
The concentration of γ-decalactone can vary significantly depending on the matrix, cultivar, and processing conditions. The following tables summarize typical concentration ranges found in various food and beverage products.
Table 1: Concentration of γ-Decalactone in Fruits
| Fruit Species | Cultivar/Variety | γ-Decalactone Concentration (µg/kg FW) | Notes |
| Peach (Prunus persica) | 'Fenghuayulu' | High (Not explicitly quantified in µg/kg) | Considered a "high-aroma" cultivar with significant γ-decalactone content. |
| Peach (Prunus persica) | 'Achutao' | Undetectable | A "low-aroma" cultivar where γ-decalactone levels are too low to be detected. |
| Peach (Prunus persica) | 'LG' | 1413.29 (Total Volatiles) | This cultivar had the highest total volatile content among seven studied varieties; γ-decalactone was a key component. |
| Strawberry (Fragaria × ananassa) | 'Misohyang' | High Content | Noted for having a high γ-decalactone content compared to most Korean cultivars. |
| Strawberry (Fragaria × ananassa) | USA Cultivars (General) | Abundant | Generally characterized by an abundance of γ-decalactone. |
Table 2: Concentration of γ-Decalactone in Beverages
| Beverage | Concentration Range | Analytical Method |
| Red Wine | 0.05 - 0.09 mg/L | SPE-GC-MS |
| White Wine | Reported as a key aroma compound | HS-SPME-GC-MS |
| Beer | Varies, originates from malt, hops, and yeast | GC-Olfactometry |
| Fruit Juices (Peach) | Detected as a key aroma compound | LLE-GC-MS |
| Rum | Present | GC-MS |
Experimental Protocols
Quantification of γ-Decalactone in Beverages by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and quantification of volatile and semi-volatile compounds like γ-decalactone. For enhanced accuracy, especially in complex matrices, the use of a deuterated internal standard such as γ-decalactone-d7 is recommended in a Stable Isotope Dilution Assay (SIDA).
This non-extractive method is particularly suitable for volatile and semi-volatile compounds in liquid matrices like fruit juices and wine.
Materials:
-
γ-Decalactone analytical reference standard
-
γ-Decalactone-d7 (internal standard)
-
Methanol (HPLC grade)
-
Sodium Chloride (analytical grade)
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with an SPME-compatible injector
Procedure:
-
Standard Preparation: Prepare a stock solution of γ-decalactone (1000 µg/mL) in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation:
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add a known amount of γ-decalactone-d7 internal standard solution (e.g., 10 µL of a 10 mg/L solution).
-
To enhance the volatility of the analytes, add approximately 1 g of sodium chloride to the vial.
-
Immediately seal the vial.
-
-
HS-SPME:
-
Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at the same temperature with continued agitation.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC injector at 250°C for 5 minutes.
-
GC Column: DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: 40°C for 2 minutes, then ramp to 230°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Operate in Electron Impact (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for γ-decalactone (e.g., m/z 85) and γ-decalactone-d7.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of γ-decalactone in the samples from this curve.
Caption: Workflow for HS-SPME-GC-MS analysis of γ-decalactone.
This protocol is suitable for concentrating the analyte and cleaning up the sample, particularly for matrices like wine.
Materials:
-
γ-Decalactone analytical reference standard
-
γ-Decalactone-d7 (internal standard)
-
Methanol, Dichloromethane, Ethyl Acetate (HPLC grade)
-
Ultrapure water
-
SPE cartridges (e.g., LiChrolut EN)
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Standard Preparation: As described in Protocol 1.
-
Sample Preparation:
-
Take 50 mL of wine and spike with a known amount of γ-decalactone-d7 internal standard.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and then 5 mL of ultrapure water.
-
Loading: Pass the wine sample through the conditioned cartridge at a flow rate of approximately 2 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Drying: Dry the cartridge by passing a stream of nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained analytes with 5 mL of ethyl acetate.
-
-
Concentration:
-
Collect the eluate and gently evaporate the solvent to near dryness under a stream of nitrogen.
-
Reconstitute the residue in a precise volume (e.g., 100 µL) of dichloromethane.
-
-
GC-MS Analysis:
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
-
Use the same GC-MS conditions as described in Protocol 1.
-
-
Quantification: As described in Protocol 1.
Caption: Workflow for SPE-GC-MS analysis of γ-decalactone.
Quantification of γ-Decalactone by HPLC-UV
While GC-MS is more common for volatile compounds, HPLC with UV detection can be used for the analysis of lactones, especially when derivatization is not desired and for less volatile lactones. Since γ-decalactone lacks a strong chromophore, detection will be at a low UV wavelength.
Materials:
-
γ-Decalactone analytical reference standard
-
Acetonitrile (B52724), Methanol, Water (HPLC grade)
-
0.45 µm syringe filters
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of γ-decalactone (1000 µg/mL) in methanol. Create a series of calibration standards in the mobile phase to cover the desired concentration range (e.g., 1 to 100 µg/mL).
-
Sample Preparation:
-
For liquid samples like clear fruit juices, filter through a 0.45 µm syringe filter before injection.
-
For more complex matrices, a liquid-liquid extraction (LLE) may be necessary. Extract a known volume of the sample with an equal volume of a suitable solvent like diethyl ether. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 210 nm.
-
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of γ-decalactone in the prepared samples from this curve.
Method Validation Parameters
For reliable quantitative results, the analytical method should be validated. The following table provides typical validation parameters for the quantification of lactones in food and beverage matrices.
Table 3: Typical Method Validation Parameters for γ-Decalactone Analysis
| Parameter | Typical Value/Range | Method |
| Linearity (R²) | > 0.99 | GC-MS, HPLC-UV |
| Limit of Detection (LOD) | 0.4 µg/L | SIDA-SPE-GC-MS |
| Limit of Quantitation (LOQ) | 1.1 µg/L | SIDA-SPE-GC-MS |
| Recovery | 95 - 105% | SIDA-SPE-GC-MS |
| Repeatability (RSD) | < 5% | GC-MS |
| Reproducibility (RSD) | < 10% | GC-MS |
Conclusion
γ-Decalactone serves as an essential analytical reference standard for the quality control and characterization of food, beverage, and fragrance products. The protocols outlined in these application notes, particularly the GC-MS methods coupled with SPME or SPE, provide robust and sensitive means for the accurate quantification of this important flavor compound. Proper method validation is critical to ensure the reliability of the obtained results.
References
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of γ-Decalactone
Welcome to the technical support center for the chemical synthesis of γ-decalactone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this valuable flavor and fragrance compound. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical synthesis routes for γ-decalactone?
A1: The main chemical pathways to synthesize γ-decalactone are the Baeyer-Villiger (BV) oxidation of a corresponding cyclic ketone precursor, typically 2-pentylcyclopentanone (B1204629), and the intramolecular acid-catalyzed cyclization (lactonization) of 4-hydroxydecanoic acid.[1][2] The BV oxidation inserts an oxygen atom into the ring of a cyclic ketone to form a lactone.[3] The lactonization of 4-hydroxydecanoic acid involves an intramolecular esterification to form the cyclic ester.
Q2: Why is my yield for the Baeyer-Villiger oxidation of 2-pentylcyclopentanone consistently low?
A2: Low yields in the Baeyer-Villiger oxidation can be attributed to several factors. The choice of peroxyacid oxidant is critical; stronger peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid are generally more reactive.[3] Reaction conditions such as temperature and solvent also play a significant role.[4] Incomplete reaction, side reactions, or decomposition of the peracid can all lead to reduced yields. Additionally, the presence of water can lead to the hydrolysis of the lactone product back to the hydroxy acid, especially under acidic conditions.[5]
Q3: What are the common side products in the chemical synthesis of γ-decalactone?
A3: In the Baeyer-Villiger oxidation, side products can arise from the decomposition of the peracid or from alternative rearrangement pathways of the Criegee intermediate, although the migration of the more substituted carbon is generally favored.[1] For the lactonization of 4-hydroxydecanoic acid, intermolecular polymerization to form polyesters can be a significant side reaction if the concentration of the hydroxy acid is too high.
Q4: How can I purify the final γ-decalactone product?
A4: Purification of γ-decalactone is typically achieved through vacuum distillation.[6][7] Due to its relatively high boiling point (281 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent thermal decomposition.[7] Before distillation, an aqueous workup is usually performed to remove the acid catalyst and any water-soluble byproducts. This involves washing the organic layer with a basic solution, such as sodium bicarbonate, followed by a brine wash.[6] Column chromatography can also be used for purification, especially for smaller scale reactions.[8]
Q5: Is it possible to use greener or safer oxidants than m-CPBA for the Baeyer-Villiger oxidation?
A5: Yes, there is considerable research into using more environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen.[3] However, these oxidants are less reactive than peroxyacids and typically require a catalyst, such as a Lewis acid or a transition metal complex, to achieve efficient conversion.[3][9] Chemo-enzymatic methods, where a lipase (B570770) generates a peroxyacid in situ from a carboxylic acid and H₂O₂, also offer a greener alternative.[3]
Troubleshooting Guide
| Observed Issue | Possible Cause | Recommended Action |
| Low or No Product Formation (Baeyer-Villiger Oxidation) | 1. Inactive Oxidant: The peroxyacid (e.g., m-CPBA) may have degraded during storage. | Use a fresh batch of the peroxyacid. The activity of m-CPBA can be checked by titration. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | Monitor the reaction progress using TLC or GC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.[4] | |
| 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | Dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used for BV oxidations. Ensure the solvent is dry.[1] | |
| Formation of Multiple Products/Byproducts | 1. Incorrect Regioselectivity: Although unlikely for 2-pentylcyclopentanone, incorrect migration can lead to isomeric lactones. | The migratory aptitude generally favors the more substituted carbon, which should lead to γ-decalactone.[1] Confirm the structure of your starting material. |
| 2. Side Reactions: The peroxyacid can react with other functional groups in the molecule if present. | Protect sensitive functional groups before carrying out the BV oxidation. | |
| 3. Product Hydrolysis: The lactone product can hydrolyze back to the hydroxy acid, especially during aqueous workup. | Perform the aqueous workup quickly and at low temperatures. Use a mild base like sodium bicarbonate for neutralization.[5] | |
| Difficulty in Product Purification | 1. Emulsion during Workup: Formation of a stable emulsion during liquid-liquid extraction can lead to product loss. | Add a saturated brine solution to the separatory funnel to help break the emulsion.[8] |
| 2. Co-elution during Chromatography: The product may have a similar polarity to byproducts or remaining starting material. | Optimize the solvent system for column chromatography. A gradient elution may be necessary.[8] | |
| 3. Thermal Decomposition during Distillation: The product may be degrading at high temperatures. | Use vacuum distillation to lower the boiling point of γ-decalactone and prevent decomposition.[7] | |
| Low Yield in Lactonization of 4-Hydroxydecanoic Acid | 1. Intermolecular Polymerization: High concentrations of the hydroxy acid can favor the formation of polyesters over the intramolecular cyclization. | Perform the reaction under high-dilution conditions to favor the intramolecular reaction. |
| 2. Incomplete Reaction: The equilibrium between the hydroxy acid and the lactone may not favor the product. | Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the lactone product. Ensure a suitable acid catalyst (e.g., p-toluenesulfonic acid) is used.[2] |
Data Presentation
Table 1: Comparison of Catalysts for Baeyer-Villiger Oxidation of Cyclic Ketones
| Catalyst | Oxidant | Ketone Substrate | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference(s) |
| H₂SO₄ | m-CPBA | Cyclopentanone (B42830) | Room Temp | 36 | - | 85 (Yield) | [10] |
| Sc(OTf)₃ (5 mol%) | m-CPBA | Cyclopentanone | Room Temp | 36 | - | 87 (Yield) | [10] |
| Cu(OTf)₂ (2 mol%) | m-CPBA | Cyclopentanone | Room Temp | 24 | - | 89 (Yield) | [10] |
| Sn-beta Zeolite | H₂O₂ | Cyclohexanone | 90 | 2 | >99 | >99 | [5] |
| [BMIM]BF₄@Co/HY | 30% H₂O₂ | Cyclohexanone | 75 | 6 | 54.88 | 86.36 | [5] |
| Pt(II) Complex | 32% H₂O₂ | Cyclopentanone | 25 | 24 | 98 | 91 | [5] |
Note: Data for γ-decalactone precursors are limited; this table presents data for analogous cyclic ketones to provide a general comparison of catalyst performance.
Table 2: Synthesis of 2-Pentylcyclopentanone Precursor via Aldol (B89426) Condensation
| Catalyst | Reactants | Molar Ratio (Cyclopentanone:Valeraldehyde) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference(s) |
| Hydrotalcite (calcined) | Cyclopentanone, Valeraldehyde | 5:1 | 80 | 11 | 93 | 90 | [11][12] |
| FeO-MgO | Cyclopentanone, Valeraldehyde | - | 130 | 4 | - | 66 (Yield) | [13] |
| Aluminosilicate | Cyclopentanone, Valeraldehyde | Excess Cyclopentanone | 130 | 2 | 31 | 91 | [14] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of γ-Decalactone via Baeyer-Villiger Oxidation
This protocol outlines the synthesis of the precursor 2-pentylcyclopentanone followed by its oxidation to γ-decalactone.
Step 1: Synthesis of 2-Pentylcyclopentanone
This step is adapted from the aldol condensation of cyclopentanone and valeraldehyde.[11][15][16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone (5 equivalents) and a catalytic amount of calcined hydrotalcite (Mg/Al = 3:1).[11]
-
Addition of Aldehyde: Begin heating the mixture to 80°C with vigorous stirring. Slowly add n-valeraldehyde (1 equivalent) dropwise to the reaction mixture over a period of 4-5 hours.[15]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 3 hours to ensure complete reaction.[15]
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-pentylcyclopentanone.
-
Step 2: Baeyer-Villiger Oxidation of 2-Pentylcyclopentanone
This procedure is adapted from general Baeyer-Villiger oxidation methods.[1][16]
-
Reaction Setup: Dissolve 2-pentylcyclopentanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
-
Addition of Oxidant: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup and Purification:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude γ-decalactone by vacuum distillation.[6]
-
Protocol 2: Acid-Catalyzed Lactonization of 4-Hydroxydecanoic Acid
This protocol describes the intramolecular cyclization of 4-hydroxydecanoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxydecanoic acid in a non-polar solvent such as toluene (B28343).
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Reaction: Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap, driving the equilibrium towards the lactone. Continue refluxing until no more water is collected.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting crude γ-decalactone by vacuum distillation.
-
Visualizations
Caption: Workflow for the two-step chemical synthesis of γ-decalactone.
Caption: Troubleshooting decision tree for low yield in Baeyer-Villiger oxidation.
References
- 1. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. CN103058973B - Preparation method for delta-decalactone - Google Patents [patents.google.com]
- 16. CN102382090A - Method for synthesizing delta-decalactone - Google Patents [patents.google.com]
Technical Support Center: Microbial Production of γ-Decalactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microbial fermentation of γ-decalactone.
Frequently Asked Questions (FAQs)
1. What is the general principle behind the microbial production of γ-decalactone?
The biotechnological production of γ-decalactone primarily involves the biotransformation of ricinoleic acid, the main component of castor oil.[1] Microorganisms, most notably the yeast Yarrowia lipolytica, are widely used for this process. The pathway involves the uptake of ricinoleic acid, followed by its catabolism through the peroxisomal β-oxidation pathway. This multi-step enzymatic process shortens the fatty acid chain, eventually forming 4-hydroxydecanoic acid. This precursor then undergoes intramolecular esterification (lactonization), often facilitated by acidification, to yield the final product, γ-decalactone.[1][2]
2. Which microorganisms are commonly used for γ-decalactone production?
Yarrowia lipolytica is the most extensively studied and utilized yeast for γ-decalactone production due to its GRAS (Generally Regarded as Safe) status and its efficiency in metabolizing hydrophobic substrates like castor oil.[3][4] Other microorganisms reported to produce γ-decalactone include species of Sporidiobolus, Rhodotorula, and Lindnera.[5][6]
Troubleshooting Guide
Low γ-Decalactone Yield
Issue: My fermentation is resulting in a low yield of γ-decalactone despite providing the necessary substrates. What are the potential causes and how can I troubleshoot this?
Possible Causes and Solutions:
-
Sub-optimal Fermentation Parameters: The yield of γ-decalactone is highly sensitive to fermentation conditions. Key parameters to optimize include pH, aeration, agitation, and temperature.
-
Substrate Toxicity: High concentrations of the precursor, ricinoleic acid (from castor oil), can be toxic to the microbial cells, inhibiting growth and product formation.[1]
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Product Degradation: Some yeast strains can metabolize the produced γ-decalactone, leading to a decrease in the final yield, especially in later stages of fermentation.[7][8]
-
Inadequate Inoculum: A low-density or unhealthy inoculum can lead to poor biomass development and consequently, low product yield.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sbmicrobiologia.org.br [sbmicrobiologia.org.br]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Media Composition for γ-Decalactone Production
Welcome to the technical support center for γ-decalactone production. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the optimization of media composition for microbial γ-decalactone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical media components for successful γ-decalactone production?
A1: The most critical components are the carbon substrate (precursor), nitrogen sources, and trace elements. Castor oil, or its main component ricinoleic acid, is the most commonly used substrate.[1][2] Complex nitrogen sources like peptone and yeast extract are often preferred as they can supply essential nutrients and may help minimize the toxic effects of fatty acids.[2]
Q2: Which microorganisms are most commonly used for γ-decalactone production?
A2: The yeast Yarrowia lipolytica is the most extensively studied and utilized microorganism due to its ability to grow on hydrophobic substrates and its efficient metabolic pathways for converting ricinoleic acid into γ-decalactone.[2][3][4] Other yeasts, such as those from the genera Sporidiobolus, Rhodotorula, and Lindnera, have also demonstrated the ability to produce this valuable aroma compound.[3][5][6][7]
Q3: What is the optimal pH for the fermentation medium?
A3: The optimal pH for γ-decalactone production typically falls within a slightly acidic to neutral range, most commonly between pH 5 and 7.[3][4] For instance, studies with Yarrowia lipolytica and Rhodotorula aurantiaca have shown maximal production at pH values of 6 and 7, respectively.[2][5] Maintaining the pH is crucial as it can significantly impact enzyme activity and overall cell metabolism.[4]
Q4: How do aeration and agitation affect production?
A4: Aeration and agitation are critical factors that influence the oxygen transfer rate (OTR) in the culture medium.[3][8] The biotransformation of ricinoleic acid to γ-decalactone involves the peroxisomal β-oxidation pathway, which is oxygen-dependent.[3] Therefore, adequate oxygen supply, managed through appropriate agitation and aeration rates, is essential for high yields.[4][8] The intensity of mixing has been identified as a key factor influencing the final concentration of γ-decalactone.[4]
Q5: Can the produced γ-decalactone be consumed by the microorganisms?
A5: Yes, some yeast strains, including Yarrowia lipolytica, can utilize the produced γ-decalactone as a carbon source, especially when the primary substrate is depleted.[3][8] This can lead to a decrease in the final product concentration after reaching a peak. Monitoring the production kinetics is essential to determine the optimal harvest time.[4][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Low or No γ-Decalactone Yield
-
Possible Cause: Suboptimal concentration of the carbon source (castor oil/ricinoleic acid).
-
Solution: The concentration of the lipid substrate is crucial. While a higher concentration can lead to increased production, excessively high levels may cause substrate inhibition, negatively impacting cell growth and aroma production.[3][9] It is recommended to test a range of concentrations. For example, some studies report optimal production with castor oil concentrations ranging from 20 g/L to 75 g/L.[4][5]
-
-
Possible Cause: Inappropriate nitrogen source or concentration.
-
Solution: Nitrogen sources significantly impact biotransformation.[2] Complex sources like peptone and yeast extract often yield better results. An optimal ratio of these components should be determined experimentally. One study found optimal conditions with 9 g/L of peptone and 6 g/L of yeast extract.[1]
-
-
Possible Cause: Incorrect pH of the medium.
-
Possible Cause: Insufficient oxygen supply.
Issue 2: γ-Decalactone concentration decreases after reaching a peak.
-
Possible Cause: Product re-consumption by the yeast.
-
Solution: This phenomenon is common when the primary substrate is exhausted.[3][8] To mitigate this, consider implementing a fed-batch or step-wise fed-batch strategy where the substrate is added periodically to the culture.[3][8] This approach can help maintain a steady substrate supply and prevent the yeast from catabolizing the produced lactone. Alternatively, harvest the product at the peak concentration, which must be determined by creating a time-course profile of the fermentation.[4]
-
Quantitative Data on Media Optimization
The tables below summarize quantitative data from various studies to guide media formulation.
Table 1: Effect of Substrate (Castor Oil) Concentration on γ-Decalactone Production
| Microorganism | Substrate Concentration | γ-Decalactone Yield | Reference |
| Yarrowia lipolytica CCMA 0242 | 10% (v/v) | 27.8 mg/L | [3] |
| Yarrowia lipolytica CCMA 0242 | 20% (v/v) | 29.3 mg/L | [3] |
| Yarrowia lipolytica CCMA 0242 | 30% (v/v) | 75.8 mg/L | [3] |
| Yarrowia lipolytica KKP 379 | 50 g/L | ~1.6 g/L | [4] |
| Yarrowia lipolytica KKP 379 | 75 g/L | ~2.9 g/L | [4] |
| Rhodotorula aurantiaca A19 | 20 g/L | 5.8 g/L | [5] |
Table 2: Optimized Media Composition and Conditions for γ-Decalactone Production
| Microorganism | Media Components & Conditions | γ-Decalactone Yield | Reference |
| Yarrowia lipolytica mutant U6 | Castor oil: 40 g/L, Peptone: 9 g/L, Yeast Extract: 6 g/L, pH: 6 | 100 mg/L | [1] |
| Yarrowia lipolytica DSM 3286 | Ricinoleic acid: 1.5% | 62.4 mg/L | [2] |
| Yarrowia lipolytica DSM 3286 | Castor oil: 2.5% | 52.9 mg/L | [2] |
| Yarrowia lipolytica W29 | Castor oil: 60 g/L, High cell density (60 g/L) | 5.4 g/L | [8] |
| Sporidiobolus salmonicolor | Glucose: 6% (w/v), Salt Solution: 15% (v/v), pH: 6.5, Incubation: 72h | 59.50 mg/L | [6] |
Experimental Protocols
Protocol 1: General Media Preparation and Inoculation
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Media Formulation: Prepare the basal medium containing nitrogen sources (e.g., peptone, yeast extract) and mineral salts as determined by your experimental design.
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Sterilization: Autoclave the prepared medium at 121°C for 15-20 minutes.
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Substrate Addition: Prepare the carbon source (e.g., castor oil) separately. It can be sterilized by autoclaving or filtration and added to the cooled basal medium. An emulsifier like Tween 20 or Tween 80 (e.g., 5 g/L) may be added to improve substrate availability.[4]
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pH Adjustment: Adjust the final pH of the medium to the desired value (e.g., 6.0) using sterile solutions of HCl or NaOH.[2]
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Inoculum Preparation: Cultivate the selected yeast strain in a suitable seed medium (e.g., YPG medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) for 24 hours at an appropriate temperature (e.g., 27-28°C) with shaking.[4]
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Inoculation: Inoculate the production medium with the seed culture to achieve a desired initial optical density (e.g., OD600 ≈ 0.25).[4]
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Incubation: Incubate the culture in a shaker or bioreactor under controlled conditions of temperature, agitation, and aeration for the desired duration (e.g., 48 to 120 hours).[3][4]
Protocol 2: Extraction and Quantification of γ-Decalactone
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Sample Preparation: Take a known volume (e.g., 1.5 mL) of the culture broth.[4]
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Homogenization: If the medium contains an oil phase, homogenize the sample to ensure a representative aliquot.[4]
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Acidification: To promote the lactonization of the precursor (4-hydroxydecanoic acid), acidify the sample by adding a small amount of concentrated acid (e.g., 10 µL HCl).[4]
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Internal Standard: Add a known amount of an internal standard (e.g., γ-undecalactone) to the sample for accurate quantification.[4]
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Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like diethyl ether or ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the phases.
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Analysis by Gas Chromatography (GC): Carefully collect the organic phase (top layer) and inject it into a gas chromatograph equipped with a suitable capillary column (e.g., BPX) and a Flame Ionization Detector (FID).[4]
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Quantification: Identify and quantify the γ-decalactone peak based on the retention time and peak area relative to the internal standard by comparing it to a standard curve.[4]
Visualizations
References
- 1. Optimization of gamma-decalactone production by a mutant strain of Yarrowia lipolytica via Taguchi method of experimental design [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved this compound Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [mdpi.com]
- 5. Production of this compound by a psychrophilic and a mesophilic strain of the yeast Rhodotorula aurantiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. tandfonline.com [tandfonline.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Substrate Toxicity in γ-Decalactone Fermentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on γ-decalactone fermentation. The information provided is intended to help overcome common challenges, particularly substrate and product toxicity, to improve fermentation efficiency and product yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during γ-decalactone fermentation experiments.
Issue 1: Poor cell growth or cell death after adding the substrate (castor oil or ricinoleic acid).
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Question: My culture of Yarrowia lipolytica was growing well, but after adding the castor oil, the growth slowed down significantly, or the cells started to die. What could be the cause?
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Answer: This is a classic symptom of substrate toxicity. High concentrations of ricinoleic acid, the main component of castor oil, can be toxic to microbial cells, leading to a prolonged lag phase, cessation of growth, or a rapid decrease in cell viability.[1]
Troubleshooting Steps:
-
Reduce Initial Substrate Concentration: If you are using a batch process, start with a lower initial concentration of castor oil (e.g., 10-30 g/L) and optimize from there.[1]
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Implement a Fed-Batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach is highly recommended. This strategy maintains a low, non-toxic concentration of the substrate in the fermentation medium throughout the process.[1]
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Optimize Feeding Rate: In a fed-batch setup, if you still observe toxicity, your substrate feeding rate might be too high. Try reducing the feed rate and monitor cell viability and product formation. Conversely, if the production is low, you might need to gradually increase the feeding rate.[1]
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Issue 2: Low γ-decalactone yield despite good cell growth.
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Question: I have achieved high cell density, but the final concentration of γ-decalactone is much lower than expected. What are the possible reasons?
-
Answer: Low product yield with good biomass can be due to several factors, including product toxicity, suboptimal process parameters, or precursor limitations.
Troubleshooting Steps:
-
Consider Product Toxicity and In Situ Product Removal (ISPR): The produced γ-decalactone can also be toxic to the cells, inhibiting further production.[1][2][3][4] Implementing an ISPR technique can continuously remove the product from the fermentation broth, alleviating toxicity and potentially increasing the final titer.[1] Common ISPR methods include:
-
Optimize pH: The toxicity of fatty acids and the efficiency of the bioconversion can be pH-dependent. For Yarrowia lipolytica, maintaining a pH between 5.0 and 7.0 is generally recommended.[1][5][6] In some cases, a pH of 6.0 or 6.5 has been found to be optimal for γ-decalactone production.[7][8]
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Ensure Adequate Aeration and Agitation: The bioconversion of ricinoleic acid to γ-decalactone is an oxygen-dependent process.[1] Insufficient oxygen can limit the β-oxidation pathway. Increase agitation and aeration rates to maintain a dissolved oxygen (DO) level above 20%.[1]
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Metabolic Engineering: If process parameters are optimized, the limitation might be at the metabolic level. Consider metabolic engineering strategies to enhance the metabolic flux towards the γ-decalactone precursor, 4-hydroxydecanoic acid. This could involve overexpressing key enzymes in the β-oxidation pathway.[1][9][10][11]
-
Issue 3: γ-Decalactone concentration decreases after reaching a peak.
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Question: The concentration of γ-decalactone in my fermentation broth increased initially but then started to decrease towards the end of the fermentation. Why is this happening?
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Answer: This phenomenon is known as product degradation or reconsumption. The yeast cells can further metabolize the produced γ-decalactone, especially when the primary carbon source is depleted.[12][13]
Troubleshooting Steps:
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Optimize Harvest Time: Monitor the γ-decalactone concentration over time and harvest the culture when the peak concentration is reached, before significant degradation occurs.
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Metabolic Engineering: Disrupting the genes responsible for γ-decalactone degradation can be an effective strategy. For example, in Yarrowia lipolytica, acyl-CoA oxidases (encoded by POX genes) are involved in its reconsumption.[13]
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pH Control: Low pH (e.g., 2-4) at the final stage of culture can contribute to γ-decalactone reconsumption as it may facilitate its entry into the cells for hydrolysis.[14] Maintaining a stable, optimal pH throughout the fermentation can help mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of substrate toxicity in γ-decalactone production?
A1: The primary cause of substrate toxicity is the high concentration of ricinoleic acid, which is the main fatty acid in castor oil and the precursor for γ-decalactone.[1] This fatty acid can disrupt cell membranes and inhibit key cellular processes.
Q2: What are the typical symptoms of substrate toxicity in the fermentation culture?
A2: Symptoms of substrate toxicity include a rapid decrease in cell viability after substrate addition, a prolonged lag phase or complete cessation of growth, changes in cell morphology (e.g., filamentation in yeast), and low product yields despite the presence of the substrate.[1]
Q3: How can I determine the optimal substrate concentration for my microbial strain?
A3: The optimal substrate concentration can be determined experimentally by testing a range of initial concentrations in batch cultures or by optimizing the feeding rate in a fed-batch system. Start with a low concentration (e.g., 10 g/L of castor oil) and gradually increase it in subsequent experiments while monitoring cell growth, viability, and product formation to identify the concentration that gives the highest productivity without significant toxic effects.
Q4: What are the advantages of using a fed-batch strategy over a batch process?
A4: The main advantages of a fed-batch strategy are:
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Overcoming Substrate Toxicity: By maintaining a low concentration of the toxic substrate (ricinoleic acid).[1]
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Higher Cell Densities: Allowing for the accumulation of more biomass before introducing the substrate for biotransformation.[5][15]
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Increased Product Titer and Productivity: By extending the production phase and avoiding the inhibitory effects of high substrate and product concentrations.[15][16]
Q5: What is In Situ Product Removal (ISPR) and how does it help in γ-decalactone fermentation?
A5: ISPR is a technique where the product is continuously removed from the fermentation broth as it is being produced.[17] This is beneficial in γ-decalactone fermentation because γ-decalactone itself can be toxic to the microbial cells.[1][2][3][4] By removing it, ISPR alleviates product toxicity, which can lead to prolonged cell viability and an increased final product titer.[1]
Data Presentation
Table 1: Effect of Fermentation Strategy on γ-Decalactone Production by Yarrowia lipolytica
| Fermentation Strategy | Substrate | Max. γ-Decalactone Concentration (mg/L) | Reference |
| Batch | Castor Oil (30 g/L) | 65 | [16] |
| Fed-Batch | Castor Oil | 220 | [16] |
| Batch | Methyl Ricinoleate | (Not specified, baseline) | [16] |
| Step-wise Fed-Batch | Methyl Ricinoleate | 2x increase vs. Batch | [16] |
| Batch | Castor Oil (75 g/L) | 2930 | [18] |
Table 2: Influence of pH on γ-Decalactone Production
| Microorganism | Optimal pH for Production | Reference |
| Sporidiobolus salmonicolor | 6.5 | [7] |
| Yarrowia lipolytica CCMA 0242 | 6.0 | [5][6] |
| Lindnera saturnus CCMA 0243 | 5.0 | [5][6] |
| Yarrowia lipolytica DSM 3286 | 6.0 | [8] |
Experimental Protocols
1. Fed-Batch Fermentation Protocol for γ-Decalactone Production
This protocol is a general guideline and should be optimized for your specific strain and equipment.
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Pre-culture Preparation:
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Inoculate a single colony of Yarrowia lipolytica into a flask containing YPG medium (10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose).
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Incubate at 27-28°C on a rotary shaker (e.g., 140 rpm) for 24 hours until the culture reaches the logarithmic growth phase.[18]
-
-
Bioreactor Setup and Initial Batch Phase:
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Prepare the fermentation medium in the bioreactor. A defined minimal medium with a limiting amount of a primary carbon source (e.g., glucose) can be used to control initial growth.
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Sterilize the bioreactor with the medium.
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Inoculate the bioreactor with the pre-culture to an initial OD600 of approximately 0.5.[1]
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Run the fermentation in batch mode to allow for initial biomass accumulation. Maintain process parameters: Temperature at 28°C, pH at 6.0 (controlled with NaOH and HCl), and dissolved oxygen (DO) above 20% (by adjusting agitation and aeration).[1]
-
-
Fed-Batch Phase:
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Once the initial carbon source is nearly depleted (indicated by a sharp increase in DO), start the continuous or intermittent feeding of the substrate (e.g., castor oil).
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The feeding solution can be pure castor oil or a mixture with other nutrients. The feed rate should be carefully controlled to avoid accumulation of toxic levels of ricinoleic acid.
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Continue the fermentation, monitoring cell growth, substrate consumption, and γ-decalactone production.
-
-
Sampling and Analysis:
2. In Situ Product Removal (ISPR) using Liquid-Liquid Extraction
This protocol can be integrated with the fed-batch fermentation described above.
-
Solvent Selection: Choose a biocompatible, water-immiscible organic solvent with a high affinity for γ-decalactone (e.g., vegetable oils).
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Bioreactor Setup:
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Add the selected organic solvent to the fermentation medium before inoculation.
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The volume of the organic phase can be optimized, typically ranging from 10% to 50% (v/v) of the aqueous phase.[1]
-
-
Fermentation:
-
Run the fermentation as described in the fed-batch protocol. The organic phase will form a separate layer where the γ-decalactone will accumulate.
-
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Product Recovery:
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At the end of the fermentation, separate the organic phase from the aqueous phase and the biomass by centrifugation or decantation.
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The γ-decalactone can then be recovered from the organic phase through techniques like distillation or further extraction.
-
Visualizations
Caption: Workflow for fed-batch fermentation of γ-decalactone.
Caption: Biosynthesis pathway of γ-decalactone from castor oil.
Caption: Troubleshooting logic for γ-decalactone fermentation.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Detoxification of the Fermentation Medium during γ‐Decalactone Production with the Yeast Sporidiobolus salmonicolor | Semantic Scholar [semanticscholar.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. In situ detoxification of the fermentation medium during gamma-decalactone production with the yeast sporidiobolus salmonicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of γ-Decalactone by Yeast Strains under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic and Process Engineering for Producing the Peach-Like Aroma Compound γ-Decalactone in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. arcjournals.org [arcjournals.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Industrial Scale γ-Decalactone Production
This technical support center provides process improvements, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial-scale production of γ-decalactone.
Troubleshooting Guide
This guide addresses common issues encountered during the biotransformation process for γ-decalactone production, primarily focusing on fermentation using yeast species like Yarrowia lipolytica and Rhodotorula aurantiaca.
Issue 1: Low or No Yield of γ-Decalactone
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Question: My fermentation is complete, but the yield of γ-decalactone is significantly lower than expected or non-existent. What are the potential causes and how can I fix this?
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Answer: Low or no yield is a frequent challenge and can stem from several factors throughout the experimental workflow. Here's a breakdown of possible causes and recommended actions:
Possible Cause Recommended Action(s) Inappropriate Medium Composition Review and optimize the growth and production media. Ensure a balanced carbon-to-nitrogen ratio. For Yarrowia lipolytica, common nitrogen sources include yeast extract and peptone. Suboptimal pH The optimal pH for γ-decalactone production by Y. lipolytica is typically between 6.0 and 7.0.[1][2] Continuously monitor and control the pH throughout the fermentation. Lower pH values can lead to the formation of byproducts like 3-hydroxy-γ-decalactone.[2] Incorrect Temperature The optimal temperature for growth and bioconversion for most commonly used yeast strains is around 27-30°C.[1] Inadequate Aeration The β-oxidation pathway, which is central to the conversion of ricinoleic acid to γ-decalactone, is an aerobic process.[2] Insufficient oxygen can limit the efficiency of this pathway. Optimize agitation and aeration rates to maintain a dissolved oxygen (DO) level above 20% saturation.[1] Substrate Inhibition High concentrations of the precursor, such as castor oil or ricinoleic acid, can be toxic to the yeast cells, inhibiting their growth and metabolic activity.[1][2] Consider implementing a fed-batch strategy to maintain a low, non-toxic substrate concentration.[1][3] Product Degradation Some yeast strains, including Y. lipolytica, can metabolize the produced γ-decalactone, leading to a decrease in its concentration over time.[1][2] Consider in-situ product removal techniques, such as using adsorbent resins, to protect the product from degradation.[1] Poor Inoculum Health Verify the identity and viability of your microbial strain. A low inoculum size or poor viability will lead to insufficient biomass for efficient conversion. Use a fresh, viable inoculum at an appropriate concentration.[4]
Issue 2: Accumulation of Byproducts and Low Purity
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Question: My analysis shows the presence of significant amounts of other lactones and byproducts, reducing the purity of my target γ-decalactone. What causes this and how can I improve purity?
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Answer: The formation of undesirable byproducts is often linked to metabolic shifts due to suboptimal fermentation conditions.
Possible Cause Recommended Action(s) Incomplete β-oxidation The accumulation of intermediates like 3-hydroxy-γ-decalactone suggests an imbalance in the β-oxidation pathway enzymes.[1] Fine-tuning aeration and pH can significantly influence metabolic pathways and drive the reaction towards the desired product.[4] In some cases, genetic engineering to overexpress key enzymes like acyl-CoA oxidase can be beneficial.[1] Substrate Impurities Ensure the purity of the castor oil or ricinoleic acid used as a substrate, as contaminants can lead to the formation of other unwanted compounds. Spontaneous Lactonization Issues The final step of lactonization from 4-hydroxydecanoic acid is pH-dependent. Acidification of the fermentation broth post-fermentation is a crucial step to ensure complete conversion to the lactone form.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common microorganisms used for industrial γ-decalactone production?
A1: The most extensively studied and used microorganisms are yeasts, particularly Yarrowia lipolytica and species of Rhodotorula, such as Rhodotorula aurantiaca.[5][6] Y. lipolytica is often favored due to its GRAS (Generally Recognized as Safe) status and its efficiency in metabolizing hydrophobic substrates like castor oil.[7]
Q2: What is the primary substrate for biotechnological production of γ-decalactone?
A2: The most common and cost-effective substrate is castor oil.[8] The key precursor within castor oil is ricinoleic acid (12-hydroxy-9-octadecenoic acid), which is converted by the yeast's metabolic machinery into γ-decalactone.[6]
Q3: Can I use a fed-batch fermentation strategy, and what are the benefits?
A3: Yes, a fed-batch strategy is often recommended.[3] The primary benefits are avoiding substrate inhibition by maintaining a low concentration of ricinoleic acid and achieving a higher cell density, which can lead to higher overall yields and productivity.[3][9]
Q4: How does pH affect the production of γ-decalactone?
A4: The pH of the fermentation medium is a critical parameter. For Yarrowia lipolytica, a pH range of 6.0-7.0 is generally considered optimal for γ-decalactone production.[2][10] Deviations from this range can negatively impact enzyme activity and may lead to the formation of byproducts.[2]
Q5: What is the role of aeration in the fermentation process?
A5: Aeration is crucial as the biotransformation of ricinoleic acid to γ-decalactone occurs via the peroxisomal β-oxidation pathway, which is an aerobic process.[2] Inadequate oxygen supply can become a limiting factor for the enzymatic reactions, thereby reducing the yield.[2]
Q6: At what point should I harvest the product?
A6: It is important to harvest the product at the peak of its accumulation. Some yeast strains can degrade the produced γ-decalactone over time.[2][11] Time-course analysis of your fermentation is recommended to determine the optimal harvest time.
Data Presentation
Table 1: Comparison of γ-Decalactone Production Under Different Fermentation Conditions
| Microorganism | Substrate & Concentration | Fermentation Mode | Max. γ-Decalactone Yield (g/L) | Reference |
| Yarrowia lipolytica W29 | 60 g/L Castor Oil | Batch | 5.4 | [7] |
| Rhodotorula aurantiaca A19 | 20 g/L Castor Oil | Batch (Flask) | 5.8 | [5][12] |
| Rhodotorula aurantiaca A19 | Not specified | Fermentor | 6.6 | [5][12] |
| Yarrowia lipolytica MTLY40-2p | 100 g/L Castor Oil | Batch (Flask) | 5.5 | [13] |
| Yarrowia lipolytica W29 | 100 g/L Castor Oil | Batch (Flask) | 1.8 | [13] |
| Yarrowia lipolytica W29 | 10 g/L Castor Oil | Batch | 0.5 - 1.2 | [8] |
| Lindnera saturnus CCMA 0243 | Crude Glycerol (B35011) | Not specified | 5.8 | [14] |
| Yarrowia lipolytica CCMA 0357 | Castor Oil | Not specified | 3.5 | [14] |
Experimental Protocols
Protocol 1: Batch Fermentation of γ-Decalactone using Yarrowia lipolytica
1. Inoculum Preparation:
- Prepare YPG medium containing 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose.[15]
- Inoculate a single colony of Y. lipolytica into 50 mL of YPG medium in a baffled flask.
- Incubate at 27°C with shaking at 140 rpm for 24 hours.[15]
2. Biotransformation Medium Preparation:
- Prepare the biotransformation medium consisting of:
- Castor oil: 50-75 g/L[15]
- Peptone: 20 g/L[15]
- Tween 20: 5 g/L[15]
- Adjust the pH of the medium to 7.0 using a 25% ammonia (B1221849) solution.[15]
- Sterilize the medium by autoclaving.
3. Fermentation:
- Inoculate the biotransformation medium with the 24-hour-old inoculum to an initial optical density at 600 nm (OD600) of approximately 0.25.[15]
- Carry out the fermentation in a bioreactor with controlled temperature (27°C), pH (maintained at 7.0), and agitation (e.g., variable speed of 200-500 rpm).[15]
- Monitor the fermentation for 48-72 hours, taking samples periodically for analysis.
Protocol 2: Quantification of γ-Decalactone by GC-MS
1. Sample Preparation and Extraction:
- Take a 1.5 mL sample of the fermentation broth.[15]
- To maximize the lactonization of 4-hydroxydecanoic acid, add 10 µL of HCl.[15]
- Add a known concentration of an internal standard, such as γ-undecalactone.[11][15]
- Extract the lactones with 1.5 mL of diethyl ether by vigorous shaking.[11][15]
- Centrifuge to separate the phases and collect the organic (ether) layer for analysis.[11]
2. GC-MS Analysis:
- Inject the ether extract into a gas chromatograph equipped with a suitable capillary column (e.g., HP-INNOWax).[11]
- Use an appropriate temperature program for the oven to separate the compounds.
- The mass spectrometer can be operated in full-scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
- Quantify the γ-decalactone by comparing its peak area to that of the internal standard.
Visualizations
Caption: Biosynthesis of γ-decalactone from castor oil via the β-oxidation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Production of gamma-decalactone by a psychrophilic and a mesophilic strain of the yeast Rhodotorula aurantiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved this compound Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [mdpi.com]
troubleshooting γ-decalactone degradation during bioprocessing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with γ-decalactone degradation during bioprocessing.
Frequently Asked Questions (FAQs)
Q1: My γ-decalactone concentration decreases after reaching a peak in the fermentation. What is causing this loss?
A1: The observed decrease in γ-decalactone concentration is a common phenomenon known as reconsumption or degradation. The primary cause is the continued metabolic activity of the yeast, such as Yarrowia lipolytica, which can further metabolize the produced γ-decalactone via the β-oxidation pathway.[1][2][3] This process can convert γ-decalactone into other compounds, including 3-hydroxy-γ-decalactone and various decenolides, leading to a net loss of the desired product.[3] Factors such as dissolved oxygen levels, pH, and the genetic makeup of the microbial strain significantly influence the rate of degradation.[3][4]
Q2: How do process parameters like pH, temperature, and aeration affect γ-decalactone stability?
A2: Process parameters are critical for maximizing production and minimizing degradation of γ-decalactone.
-
pH: The optimal pH for γ-decalactone production is typically between 6.0 and 7.0.[1][4] Deviations from the optimal pH can impact enzyme activity involved in both the synthesis and degradation pathways. Some studies have shown that regulating pH can lead to higher and more stable lactone concentrations compared to unregulated systems.[1]
-
Temperature: The ideal temperature for biotransformation is generally between 27°C and 35°C.[2][5] Higher temperatures can increase metabolic rates, potentially leading to faster degradation if not controlled.
-
Aeration and Agitation: Oxygen availability is a crucial factor. While oxygen is necessary for the β-oxidation pathway that produces γ-decalactone, excessive oxygen can also promote its reconsumption.[4] The oxygen transfer rate (OTR), influenced by agitation and aeration rates, must be optimized to balance production and degradation.[6] A decrease in γ-decalactone concentration has been observed after extended periods of fermentation, which may be linked to oxygen availability affecting the metabolic pathways for production and reconsumption.[4]
Q3: Can the choice of microbial strain influence the degradation of γ-decalactone?
A3: Absolutely. The choice of microorganism and even the specific strain is a determining factor in the efficiency of γ-decalactone synthesis and the extent of its degradation.[1] For instance, within Yarrowia lipolytica, wild-type strains are known to reconsume the produced lactone.[1][3] Genetic engineering has led to the development of mutant strains, particularly those with disruptions in the acyl-CoA oxidase genes (e.g., POX3), that exhibit significantly reduced degradation rates and higher net production of γ-decalactone.[3][7] Mutants with no acyl-CoA oxidase activity were unable to reconsume γ-decalactone.[3]
Q4: What are common side products that might indicate γ-decalactone degradation?
A4: The accumulation of certain C10 lactones can indicate that γ-decalactone or its immediate precursor is being shunted into side pathways. Common byproducts include 3-hydroxy-γ-decalactone, dec-2-en-4-olide, and dec-3-en-4-olide.[3][4] The presence of these compounds suggests that while the initial steps of ricinoleic acid β-oxidation are occurring, subsequent steps leading to degradation or alternative product formation are also active. Monitoring the levels of these compounds can provide insights into the metabolic flux and help in optimizing the process to favor γ-decalactone accumulation.
Q5: How can I prevent or minimize the degradation of γ-decalactone during my experiment?
A5: Several strategies can be employed to minimize γ-decalactone loss:
-
Process Optimization: Tightly control pH, temperature, and dissolved oxygen levels within their optimal ranges (see Q2).
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Strain Selection: Utilize genetically modified strains, such as Y. lipolytica POX mutants, that are deficient in the degradation pathway.[3]
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Fed-Batch Strategy: Implementing a fed-batch or step-wise fed-batch process can help maintain optimal substrate concentrations and cell densities, which can lead to higher productivity and potentially mitigate degradation.[4][6]
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In-Situ Product Recovery (ISPR): The use of adsorbent resins like Amberlite XAD-4 in the culture medium can continuously remove γ-decalactone as it is produced.[8] This not only simplifies downstream processing but also protects the lactone from enzymatic degradation by the yeast cells.[1]
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Competitive Inhibition: The addition of other lactones, such as γ-octalactone, to the medium has been shown to competitively inhibit the enzymes responsible for γ-decalactone degradation, leading to increased final concentrations.[9]
Data Summary Tables
Table 1: Influence of Process Parameters on γ-Decalactone Production
| Parameter | Organism | Substrate | Optimal Range/Value | Observed Effect on γ-Decalactone | Reference |
| pH | Y. lipolytica | Castor Oil | 6.0 - 7.0 | Regulated pH improves stability and concentration. | [1][4] |
| Temperature (°C) | W. lipofer | 10-Hydroxystearic acid | 35 | Maximal activity for production observed. | [5] |
| Y. lipolytica | Castor Oil | 27 | Standard biotransformation temperature. | [2] | |
| Agitation (rpm) | Y. lipolytica | Castor Oil | 150 - 200 | Influences oxygen transfer and substrate mixing. | [4] |
| W. lipofer | 10-Hydroxystearic acid | 200 | Optimal for production by permeabilized cells. | [5] | |
| Substrate Conc. | Y. lipolytica | Castor Oil | 30% (v/v) | Higher substrate leads to higher production. | [4] |
| Y. lipolytica | Castor Oil | 75 g/L | Optimal for maximizing concentration in batch culture. | [1] |
Table 2: Comparison of γ-Decalactone Production in Wild-Type vs. Mutant Strains
| Strain | Gene Modification | Relative γ-Decalactone Reconsumption | Final γ-Decalactone Concentration | Reference |
| Y. lipolytica Wild-Type | None | High | Lower, prone to decrease over time. | [3][7] |
| Y. lipolytica Δpox3 | Disruption of short-chain acyl-CoA oxidase gene | Slower than wild-type | Increased accumulation. | [3] |
| Y. lipolytica Δpox2pox3 | Disruption of multiple acyl-CoA oxidase genes | Significantly Reduced | Steady increase, yielding ~350 mg/liter. | [3] |
| Y. lipolytica Δpox2pox3pox4pox5 | No detectable acyl-CoA oxidase activity | None | Stable, no degradation observed. | [3][7] |
Key Experimental Protocols
Protocol 1: Extraction and Quantification of γ-Decalactone via Gas Chromatography (GC)
This protocol provides a general method for sample preparation and analysis. Specific parameters may need optimization based on the available equipment and sample matrix.
1. Objective: To extract γ-decalactone from the bioprocessing medium and quantify its concentration.
2. Materials:
-
Biotransformation medium samples (2 mL)
-
Diethyl ether (analytical grade)
-
γ-Undecalactone (internal standard)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Centrifuge tubes (5 mL)
-
Vortex mixer
-
Gas chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary column (e.g., HP-5, BPX)
3. Procedure:
- Internal Standard: To a 2 mL sample of the biotransformation medium in a centrifuge tube, add a known amount of γ-undecalactone as an internal standard.
- Extraction: Add 2 mL of diethyl ether to the tube.[6]
- Mixing: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction of the lactone into the organic phase.
- Phase Separation: Centrifuge the sample to separate the aqueous and organic (ether) phases.
- Sample Collection: Carefully transfer the upper organic phase to a clean vial.
- Drying: Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the ether extract to remove any residual water.
- GC Analysis: Inject 1 µL of the dried extract into the GC-FID.
4. GC-FID Conditions (Example):
-
Injector Temperature: 280°C[2]
-
Oven Program:
-
Carrier Gas: Helium or Nitrogen at a flow rate of ~1.1 mL/min.[2]
5. Quantification:
- Generate a standard curve by analyzing known concentrations of γ-decalactone.
- Calculate the concentration in the samples by comparing the peak area ratio of γ-decalactone to the internal standard against the standard curve.
Visualizations
Caption: γ-Decalactone synthesis from ricinoleic acid and its subsequent degradation pathway.
Caption: A logical workflow for troubleshooting common issues leading to γ-decalactone loss.
Caption: A standard workflow from media preparation to final product purification.
References
- 1. Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Biotransformation Process for Production of the Fragrant Compound γ-Dodecalactone from 10-Hydroxystearate by Permeabilized Waltomyces lipofer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing γ-Decalactone Extraction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing γ-decalactone extraction methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What are the most common methods for extracting γ-decalactone?
A1: The primary methods for γ-decalactone extraction are Liquid-Liquid Solvent Extraction, Steam Distillation (Hydrodistillation), and Supercritical Fluid Extraction (SFE).[1][2][3] Each method offers different advantages regarding yield, purity, and environmental impact.[1][2] Adsorption on porous materials like Amberlite XAD-4 resin is also an effective method, particularly for industrial applications due to its efficiency and low environmental burden.[2][3]
Q2: My final extract has low purity. What are the likely causes?
A2: Low purity is often a result of the chosen extraction method's selectivity.[1] Solvent extraction, for instance, can co-extract other non-volatile compounds like lipids, leading to a moderate purity of around 51.5% to 53.0%.[1][3] To improve purity, consider using a more selective method like steam distillation, which can yield purities of approximately 88.0 ± 3.4%, or Supercritical Fluid Extraction (SFE), which is highly selective and produces a very pure, solvent-free extract.[1][2][3]
Q3: Why is there a significant difference in γ-decalactone concentration when I switch from solvent extraction to hydrodistillation?
A3: Solvent extraction is generally characterized by higher efficiency in determining γ-decalactone concentration compared to hydrodistillation.[2][3] Studies have reported that the difference in determined concentration between these two methods can range from 12.8% to 22%.[2][3] While hydrodistillation may show a lower concentration, it often results in a higher purity extract.[2][3]
Troubleshooting Specific Methods
Q4: (Solvent Extraction) My recovery rate is poor. How can I improve it?
A4: Several factors can affect recovery in solvent extraction:
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Solvent Choice: The choice of solvent is critical. Diethyl ether has demonstrated high recovery rates, up to 99.9 ± 1.8% in model solutions, and is considered one of the most effective solvents.[1][2]
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Solvent-to-Sample Ratio: Ensure an adequate solvent-to-sample ratio is used. A common starting point is a 1:1 ratio.[2]
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pH of the Medium: The acidity of the biotransformation medium can influence the concentration of the lactone. Acidification of the medium has been shown to increase the concentration of γ-decalactone.[2][3] Before extraction, adjusting the pH to approximately 3 can maximize the yield.[3]
-
Homogenization: For solid or semi-solid samples, proper homogenization is crucial to ensure uniform consistency and maximum surface area contact with the solvent.[1][4]
Q5: (Steam Distillation) I'm concerned about thermal degradation of γ-decalactone. Is this a significant risk?
A5: There is a potential risk for thermal degradation of heat-sensitive compounds during steam distillation.[1] However, this risk can be mitigated by performing the distillation under reduced pressure, which lowers the boiling point of the components.[1]
Q6: (Supercritical Fluid Extraction) My SFE yield is inconsistent. What parameters should I optimize?
A6: The efficiency of SFE is highly dependent on temperature and pressure.[1] These parameters control the solvating power of the supercritical CO2. For γ-decalactone, extraction is typically performed at temperatures between 40°C and 60°C.[1] You may need to systematically vary the pressure and temperature to find the optimal conditions for your specific matrix. The selectivity is tunable by modifying these parameters to target specific molecular weights.[1]
Q7: (Fermentation Broth Extraction) The γ-decalactone concentration in my fermentation broth decreases after reaching a peak. Why is this happening?
A7: In batch cultures, yeast can utilize the produced γ-decalactone as a carbon source, especially after the primary substrate (like castor oil) is completely consumed.[5] This results in a decrease in the lactone concentration in the medium.[4][5] This reconsumption can be a reason for poor yields in biotransformation processes.[6]
Data Presentation: Comparison of Extraction Techniques
The following table summarizes the quantitative performance of different extraction techniques for γ-decalactone.
| Feature | Solvent Extraction | Steam Distillation (Hydrodistillation) | Supercritical Fluid Extraction (SFE) | Adsorption (Amberlite XAD-4) |
| Recovery / Yield | High (up to 99.9 ± 1.8% with diethyl ether in model solutions)[1] | Lower than solvent extraction (efficiency difference of 12.8% to 22% reported)[1][2] | High, but dependent on temperature and pressure parameters[1] | High (approx. 80% of lactone adsorbed within 1 hour)[3] |
| Purity of Extract | Moderate (approx. 51.5 ± 1.2% to 53.0 ± 1.8%, may contain co-extracted lipids)[1][2] | High (approx. 88.0 ± 3.4%)[1][2] | Very high, highly selective, yielding a solvent-free extract[1] | High, after desorption with a suitable solvent like ethanol[3] |
| Selectivity | Lower; co-extraction of non-volatile compounds is common[1] | High for volatile and semi-volatile compounds[1] | High; tunable by modifying pressure and temperature[1] | High, specific interaction between resin and target molecule. |
| Solvent Usage | High (e.g., diethyl ether, hexane)[1] | Low to none (uses water as the distillation medium)[1] | Minimal (uses CO2 as a recyclable, "green" solvent)[1] | Minimal (solvent needed for desorption, e.g., ethanol)[3] |
| Thermal Degradation Risk | Low risk, typically performed at low temperatures[1] | Potential risk for heat-sensitive compounds, can be performed under reduced pressure[1] | Low risk; performed at relatively low temperatures (e.g., 40-60°C)[1] | No thermal degradation during adsorption. |
| Speed & Complexity | Simple and rapid[1][3] | More time-consuming and requires specialized glassware[1] | Requires specialized equipment and parameter optimization[1] | Relatively simple process, but requires resin preparation and desorption steps.[3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Solvent Extraction
This protocol is a representative method adapted from procedures for lactone extraction from biotransformation media.[1][4][5]
-
Sample Preparation: Take a 1.5 mL sample of the biotransformation medium.[4]
-
Acidification: To maximize the lactonization of 4-hydroxydecanoic acid, add 10 µL of HCl.[4][7]
-
Internal Standard: Add a known amount of an internal standard (e.g., 20 µL of γ-undecalactone solution) for quantification purposes.[4]
-
Homogenization: If the sample contains solids, homogenize it to ensure uniform consistency. For liquid samples, vortex mixing is sufficient.[1][4]
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Solvent Addition: Add 1.5 mL of a suitable organic solvent, such as diethyl ether, to the sample tube.[4][7]
-
Extraction: Vortex the mixture vigorously for 1-2 minutes or perform gentle shaking to ensure thorough mixing and extraction of the lactone into the organic phase.[1][5]
-
Phase Separation: Allow the phases to separate for approximately 5 minutes.[5][7] Centrifugation (e.g., 4000 rpm for 5-10 minutes) can be used to achieve a clear separation.[1]
-
Collection: Carefully transfer the supernatant (the organic ether layer) into a clean vial using a pipette.[1]
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Drying and Concentration (Optional): Dry the organic extract by passing it through anhydrous sodium sulfate (B86663) to remove residual water.[1] The solvent can then be evaporated under a gentle stream of nitrogen if a more concentrated extract is required for analysis.[1]
Protocol 2: Steam Distillation (Hydrodistillation)
This protocol outlines the general steps for extracting volatile compounds like γ-decalactone.[1]
-
Sample Preparation: Place a measured quantity of the sample (e.g., 20-50 g) into the sample flask and suspend it in distilled water.[1]
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the sample mixture, carrying the volatile compounds, including γ-decalactone, out of the sample flask.[1]
-
Condensation: The mixture of steam and volatile compounds travels to a condenser, where it is cooled and condenses back into a liquid.[1]
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Collection: Collect the distillate, which will consist of an aqueous layer and an immiscible organic layer containing the lactones.[1]
-
Final Extraction: Subject the collected distillate to a final liquid-liquid extraction with a small volume of an organic solvent (e.g., diethyl ether) to isolate the γ-decalactone from the aqueous phase for analysis.[1]
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol describes the SFE process for extracting aroma compounds.[1][8]
-
Sample Preparation: Place the sample (e.g., ground plant material or liquid) into the high-pressure extraction vessel of the SFE system.[1][8]
-
System Parameters: Set the desired extraction temperature (typically 40°C to 60°C) and pressure.[1]
-
Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to reach a supercritical state.[1][8] This supercritical CO2 then flows through the extraction vessel, dissolving the γ-decalactone.[1][8]
-
Fractionation and Separation: The CO2, now containing the dissolved compounds, flows into a separator vessel.[1][8]
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Collection: In the separator, the pressure is reduced, causing the CO2 to lose its solvating power and return to a gaseous state. The extracted γ-decalactone precipitates out and is collected in the separator, resulting in a concentrated, solvent-free extract.[1][8]
Visualizations
Caption: Comparative workflow of major γ-decalactone extraction techniques.
Caption: Troubleshooting workflow for low γ-decalactone extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. unitedbiosci.com [unitedbiosci.com]
Technical Support Center: Optimization of SPME Parameters for γ-Decalactone Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Solid Phase Microextraction (SPME) parameters for the analysis of γ-decalactone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the SPME-GC-MS analysis of γ-decalactone.
| Issue | Question | Possible Causes | Suggested Solutions |
| Low Analyte Recovery | Q1: I am observing low or no peak for γ-decalactone. What are the potential reasons? | 1. Suboptimal SPME Fiber: The selected fiber may have low affinity for γ-decalactone. 2. Inefficient Extraction Parameters: Extraction time may be too short, or the temperature may be too low to facilitate the volatilization of γ-decalactone into the headspace.[1] 3. Matrix Effects: Components in the sample matrix (e.g., fats, sugars) can interfere with the extraction process.[2][3] 4. Fiber Saturation: High concentrations of other volatile compounds in the sample can saturate the fiber, preventing the adsorption of γ-decalactone.[1] | 1. Select an appropriate fiber: For semi-volatile compounds like γ-decalactone, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice due to its mixed-mode stationary phase.[4] 2. Optimize extraction parameters: Systematically evaluate and optimize extraction time and temperature. Increasing temperature can enhance the volatility of γ-decalactone.[5] 3. Modify the sample matrix: Add salt (e.g., NaCl) to increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.[6] For complex matrices, consider sample dilution. 4. Adjust sample volume or extraction time: If fiber saturation is suspected, try reducing the sample volume or shortening the extraction time.[1] |
| Poor Reproducibility | Q2: My results for γ-decalactone are not reproducible between injections. What could be the cause? | 1. Inconsistent Extraction Conditions: Variations in extraction time, temperature, and agitation speed between samples.[1] 2. Variable Sample and Headspace Volume: Inconsistent sample volume or using different vial sizes can alter the headspace equilibrium.[1] 3. Improper Fiber Conditioning or Cleaning: Carryover from previous analyses due to inadequate fiber cleaning.[1][7] 4. Needle Bending or Fiber Breakage: Physical damage to the SPME fiber assembly. | 1. Ensure precise control: Use an automated system for consistent timing and temperature control. Maintain a constant agitation speed. 2. Standardize volumes: Use the same vial size and accurately measure the sample volume for all analyses.[1] 3. Implement a strict cleaning protocol: Condition new fibers according to the manufacturer's instructions. After each injection, thermally clean the fiber in the GC inlet for a sufficient time and temperature to remove all analytes.[7] 4. Proper handling and maintenance: Ensure the SPME holder is correctly adjusted for the GC inlet to prevent needle bending. Regularly inspect the fiber for damage. |
| Chromatographic Issues | Q3: I am seeing "ghost peaks" in my chromatogram. What are they and how can I prevent them? | 1. Carryover: Residual analytes from a previous injection that were not fully desorbed from the SPME fiber or the GC inlet.[8][9] 2. Contaminated System: Impurities in the mobile phase, sample diluent, or from system components like the injector, tubing, or column.[10] 3. Septum Bleed: Particles from the injection port septum entering the system. | 1. Optimize desorption: Ensure the desorption temperature and time are sufficient for the complete transfer of γ-decalactone from the fiber to the GC column. A blank run after a high-concentration sample can confirm if carryover is occurring.[7] 2. System Cleaning: Regularly flush the system with high-purity solvents. Clean the injector needle and port. Use HPLC-grade solvents and filter them to remove particles.[10] 3. Use appropriate septa: Utilize pre-drilled or low-bleed septa to minimize coring and subsequent contamination. |
| Quantification Challenges | Q4: My calibration curve for γ-decalactone is not linear. What should I do? | 1. Fiber Saturation at High Concentrations: The fiber's capacity can be exceeded at higher analyte concentrations, leading to a non-linear response. 2. Matrix Effects: Co-eluting matrix components can enhance or suppress the ionization of γ-decalactone in the mass spectrometer.[2][11] 3. Inappropriate Internal Standard: The chosen internal standard may not behave similarly to γ-decalactone during extraction and analysis. | 1. Adjust concentration range: Narrow the concentration range of your calibration standards to the linear portion of the curve. 2. Use a matrix-matched calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[12] 3. Select a suitable internal standard: An isotopically labeled version of the analyte, such as γ-decalactone-d7, is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte.[6][13] |
Frequently Asked Questions (FAQs)
Q5: What is the best SPME fiber for γ-decalactone analysis?
A5: For the analysis of semi-volatile compounds like γ-decalactone, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended. This fiber has a broad polarity range and is effective for a wide range of molecular weights.[4] However, the optimal fiber may vary depending on the sample matrix, so it is advisable to test a few different fiber types (e.g., also Polyacrylate) during method development.
Q6: How do I determine the optimal extraction time and temperature?
A6: The optimal extraction time and temperature are critical parameters that should be determined experimentally. A common approach is to perform a series of experiments where one parameter is varied while the other is kept constant. For example, to optimize temperature, perform extractions at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for a fixed time.[5] To optimize time, perform extractions for different durations (e.g., 15 min, 30 min, 45 min, 60 min) at the optimal temperature.[5] The peak area of γ-decalactone is then plotted against the parameter to determine the optimum condition.
Q7: Should I use headspace (HS) or direct immersion (DI) SPME for γ-decalactone?
A7: For volatile and semi-volatile compounds like γ-decalactone in complex matrices such as food and beverages, Headspace SPME (HS-SPME) is generally preferred.[14] HS-SPME is a cleaner technique as the fiber is exposed to the headspace above the sample, which minimizes the extraction of non-volatile matrix components that can contaminate the fiber and the GC system.[14]
Q8: What is the purpose of adding salt to the sample?
A8: Adding a salt, such as sodium chloride (NaCl), to the sample increases the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of organic compounds like γ-decalactone in the sample, promoting their partitioning into the headspace and subsequent adsorption onto the SPME fiber, thereby increasing extraction efficiency.[6]
Q9: How should I condition a new SPME fiber?
A9: New SPME fibers must be conditioned before their first use to remove any contaminants from the manufacturing process. The conditioning procedure involves heating the fiber in the GC injection port at a temperature and for a duration specified by the manufacturer. It is crucial to follow these instructions to ensure optimal performance and longevity of the fiber.[7]
Experimental Protocols
Detailed Methodology for HS-SPME-GC-MS Analysis of γ-Decalactone in a Liquid Matrix (e.g., Wine)
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.[6]
-
Add a known amount of an internal standard (e.g., 10 µL of a 10 mg/L solution of γ-decalactone-d7).[6]
-
To enhance the volatility of the analytes, add 1 g of sodium chloride (NaCl).[6]
-
Immediately seal the vial with a PTFE-lined septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in an autosampler with an agitator or a heating block.
-
Equilibrate the sample at a predetermined optimal temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.[6]
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.[6]
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250°C).[6]
-
Desorb the analytes for a sufficient time (e.g., 5 minutes) in splitless mode.[6]
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis (monitoring characteristic ions for γ-decalactone, e.g., m/z 85).
-
-
Quantitative Data Summary
The following tables summarize typical ranges for SPME parameters and method validation data for γ-decalactone analysis from various studies. These values should serve as a starting point for method optimization.
Table 1: Optimized SPME Parameters for γ-Decalactone Analysis in Different Matrices
| Parameter | Wine[15] | Margarine[16] | Grape Skins[5] |
| SPME Fiber | Polyacrylate (PA) | DVB/CAR/PDMS | DVB/CWR/PDMS |
| Extraction Mode | Headspace (HS) | Headspace (HS) | Headspace (HS) |
| Extraction Temp. | 40°C | 47.5°C | 60°C |
| Extraction Time | 60 min | 33.6 min | 49 min |
| Agitation | Not specified | Not specified | Not specified |
| Salt Addition | Yes (NaCl) | Not specified | Not specified |
| Desorption Temp. | 250°C | Not specified | 250°C |
| Desorption Time | 5 min | Not specified | 7 min |
Table 2: Method Validation Data for γ-Decalactone Quantification using SPME-GC-MS
| Parameter | Wine[15] | Cosmetic Products[17] |
| Linearity Range | Not specified | 10⁻¹ - 10³ µg/mL |
| Correlation Coefficient (R²) | Not specified | > 0.99 |
| Limit of Detection (LOD) | A few µg/L | 0.007 - 2.7 µg/mL |
| Limit of Quantitation (LOQ) | Not specified | Not specified |
| Repeatability (RSD%) | 0.6 - 5.2% | Not specified |
| Intermediate Precision (RSD%) | Not specified | Not specified |
Visualization
Caption: Workflow for the systematic optimization of SPME parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. wyatt.com [wyatt.com]
- 10. uhplcs.com [uhplcs.com]
- 11. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
minimizing by-product formation in γ-decalactone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of γ-decalactone.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during both biotechnological and chemical synthesis of γ-decalactone.
Biotechnological Synthesis Troubleshooting
Issue 1: Low Yield of γ-Decalactone
-
Possible Cause: Suboptimal fermentation conditions.
-
Troubleshooting Steps:
-
Optimize Substrate Concentration: High concentrations of the precursor, such as castor oil, can be toxic to the yeast cells, inhibiting their growth and metabolic activity. Conversely, very low concentrations can limit the overall production. It is crucial to determine the optimal substrate concentration for the specific yeast strain being used.
-
Ensure Adequate Aeration: The β-oxidation pathway, which is central to the conversion of the fatty acid precursor to the lactone, is an aerobic process. Insufficient oxygen can limit the efficiency of this pathway.[1] Ensure proper agitation and aeration rates to maintain an adequate dissolved oxygen level in the fermentation medium.
-
Control pH: The pH of the medium can significantly impact yeast metabolism and enzyme activity. For Yarrowia lipolytica, a pH around 6.0-7.0 has been shown to be favorable for γ-decalactone production.[2][3]
-
Monitor for Product Reconsumption: Some yeast strains can metabolize the produced γ-decalactone, especially when the primary carbon source is depleted.[1][2] Consider harvesting the product at the peak of its concentration or using a mutant strain with a reduced ability to degrade the lactone.
-
Issue 2: High Levels of By-products (e.g., 3-hydroxy-γ-decalactone, decenolides)
-
Possible Cause: Imbalance in the β-oxidation pathway.
-
Troubleshooting Steps:
-
Adjust pH and Aeration: Higher acidity of the medium (e.g., pH below 4.5) combined with low dissolved oxygen can favor the formation of by-products like 3-hydroxy-γ-decalactone and decenolides.[2] Maintaining a neutral pH and ensuring sufficient aeration can shift the equilibrium towards the desired γ-decalactone.
-
Optimize Mixing Intensity: The intensity of mixing influences the dispersion of the oily substrate in the aqueous medium and the oxygen transfer rate. Both factors can affect the metabolic pathway and by-product formation.
-
Consider the Yeast Strain: Different yeast strains and even different mutants of the same species can exhibit varying levels of by-product formation. Screening different strains may be necessary to find one with higher selectivity for γ-decalactone.
-
Chemical Synthesis Troubleshooting
Issue 1: Dark Coloration of the Final Product
-
Possible Cause: Acid-catalyzed side reactions, including polymerization and degradation of the starting material or product. This is a common issue when using strong mineral acids like concentrated sulfuric acid as a catalyst.
-
Troubleshooting Steps:
-
Use a Milder Catalyst: Employ a solid acid catalyst, such as a strongly acidic ion-exchange resin (e.g., Amberlyst-15). These catalysts minimize side reactions, leading to a purer and less colored product, and they can be easily removed by filtration.[4][5]
-
Optimize Reaction Temperature: High temperatures can accelerate the rate of side reactions. When using strong acids, it is crucial to maintain the recommended reaction temperature. For syntheses using acidic ion-exchangers, a temperature range of 100 to 130°C is often employed.
-
Issue 2: Persistent Emulsions During Aqueous Workup
-
Possible Cause: Formation of surfactant-like by-products, particularly when using strong acid catalysts.
-
Troubleshooting Steps:
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Centrifugation: If the emulsion persists, centrifugation can be an effective method to separate the organic and aqueous layers.
-
Solvent Addition: Adding a small amount of a different organic solvent, such as toluene, can sometimes alter the phase dynamics and help break the emulsion.
-
Section 2: Frequently Asked Questions (FAQs)
Biotechnological Synthesis
-
Q1: What are the most common yeast species used for γ-decalactone production?
-
A1: Yarrowia lipolytica is the most extensively studied and commonly used yeast for this biotransformation due to its ability to efficiently metabolize hydrophobic substrates like castor oil.[6][7] Other yeasts, such as Lindnera saturnus (formerly Pichia saturnus), Sporidiobolus, and Rhodotorula species, have also been reported to produce γ-decalactone.[2][7]
-
-
Q2: What is the role of castor oil in the biotechnological synthesis of γ-decalactone?
-
A2: Castor oil is a common substrate for γ-decalactone production because it is rich in ricinoleic acid. Through the β-oxidation pathway, yeast metabolizes ricinoleic acid, shortening its carbon chain to form 4-hydroxydecanoic acid, which then lactonizes to γ-decalactone.
-
-
Q3: How can I monitor the production of γ-decalactone and its by-products during fermentation?
-
A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for quantifying γ-decalactone and identifying by-products in the fermentation broth.[8] Samples are typically extracted with an organic solvent (e.g., diethyl ether) before analysis.
-
Chemical Synthesis
-
Q4: What are the advantages of using an ion-exchange resin over a mineral acid as a catalyst?
-
A4: Ion-exchange resins like Amberlyst-15 offer several advantages: they are milder and more selective, leading to fewer by-products and a purer final product.[4][5] They are also solid catalysts that can be easily separated from the reaction mixture by filtration and can often be regenerated and reused.[5]
-
-
Q5: What are the typical starting materials for the chemical synthesis of γ-decalactone?
-
A5: A common precursor is a 4-hydroxydecanoic acid or a related compound that can be cyclized to form the γ-lactone ring. Other routes may involve the lactonization of unsaturated fatty acids or other suitable precursors.
-
Section 3: Data Presentation
Table 1: Effect of Fermentation Conditions on γ-Decalactone Production by Yarrowia lipolytica
| Parameter | Condition 1 | γ-Decalactone Yield (g/L) | By-product Formation | Reference |
| pH | 5.0 | Lower | Increased 3-hydroxy-γ-decalactone | [2] |
| 6.0 | Higher | Minimized | [2][3] | |
| 7.0 | High | Minimized | [2] | |
| Aeration | Low | Lower | Increased decenolides | [2] |
| High | Higher | Minimized | [1] | |
| Substrate Conc. | 10% (v/v) Castor Oil | 27.8 mg/L | - | [7] |
| 20% (v/v) Castor Oil | 29.3 mg/L | - | [7] | |
| 30% (v/v) Castor Oil | 75.8 mg/L | - | [7] |
Table 2: Comparison of Catalysts for Chemical Synthesis of Lactones
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
| H₂SO₄ | High temperature | Inexpensive, readily available | Low selectivity, formation of colored by-products and polymers, difficult to remove | |
| Amberlyst-15 | 100-130°C | High selectivity, minimal by-products, easy to separate and reuse | Higher initial cost | [4][5] |
Section 4: Experimental Protocols
Biotechnological Synthesis of γ-Decalactone using Yarrowia lipolytica
This protocol is adapted from studies on γ-decalactone production using Yarrowia lipolytica.[1][2]
1. Inoculum Preparation:
- Prepare a YPG medium containing 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose.
- Inoculate the medium with a culture of Yarrowia lipolytica.
- Incubate at 27°C for 24 hours on a rotary shaker at 140 rpm.
2. Biotransformation:
- Prepare the biotransformation medium containing:
- Yeast Nitrogen Base (YNB) with amino acids: 6.7 g/L
- NH₄Cl: 2.5 g/L
- Castor oil: 50-75 g/L
- Tween 80: 5 g/L
- Inoculate the biotransformation medium with the prepared inoculum to an initial optical density (OD₆₀₀) of approximately 0.25.
- Adjust the pH of the medium to 7.0 using a 25% ammonia (B1221849) solution.
- Incubate in a bioreactor at 27°C with controlled agitation (e.g., 200-500 rpm) and aeration to maintain dissolved oxygen levels.
- Monitor the production of γ-decalactone over time (typically 48-72 hours) by taking samples and analyzing them by GC-MS.
3. Product Extraction and Analysis:
- Take a sample of the fermentation broth and extract it with an equal volume of diethyl ether.
- Separate the organic phase.
- Analyze the organic phase using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) to quantify γ-decalactone and identify by-products.
Chemical Synthesis of γ-Decalactone using an Ion-Exchange Resin (Adapted Protocol)
This is an adapted protocol based on the general use of Amberlyst-15 for lactonization reactions.
1. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material (e.g., 4-decenoic acid or a suitable precursor).
- Add a suitable solvent (e.g., toluene).
- Add the Amberlyst-15 catalyst (typically 10-20% by weight of the starting material).
2. Reaction:
- Heat the reaction mixture to reflux (around 110-120°C for toluene) and stir vigorously.
- Monitor the progress of the reaction by taking small samples periodically and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Workup and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the Amberlyst-15 catalyst by filtration.
- Wash the catalyst with a small amount of the solvent.
- Remove the solvent from the filtrate under reduced pressure.
- Purify the crude γ-decalactone by vacuum distillation or column chromatography.
Section 5: Visualizations
Caption: Workflow for the biotechnological synthesis of γ-decalactone.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhanced γ-Decalactone Production via Fed-Batch Fermentation
Welcome to the technical support center for the enhanced biotechnological production of γ-decalactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to fed-batch fermentation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for γ-decalactone biosynthesis in yeast?
A1: The primary metabolic pathway for γ-decalactone production, particularly in the widely used yeast Yarrowia lipolytica, is the peroxisomal β-oxidation of ricinoleic acid, which is the main component of castor oil.[1][2][3] Ricinoleic acid is shortened through several cycles of β-oxidation to 4-hydroxydecanoic acid. This intermediate then undergoes spontaneous intramolecular cyclization (lactonization) to form γ-decalactone.[2][4]
Q2: Why is a fed-batch strategy often preferred over a batch process for γ-decalactone production?
A2: A fed-batch strategy is often preferred to overcome substrate toxicity and improve overall productivity.[5] High concentrations of the substrate, such as castor oil or ricinoleic acid, can be inhibitory or toxic to the microbial cells.[5] Fed-batch operation allows for the gradual feeding of the substrate, maintaining it at a low, non-toxic concentration in the fermentation medium. This strategy can lead to higher cell densities and, consequently, higher yields of γ-decalactone compared to a batch process where the entire substrate is added at the beginning.[3][6][7]
Q3: What are the key parameters to control during fed-batch fermentation for optimal γ-decalactone production?
A3: Several key parameters are crucial for optimizing γ-decalactone production. These include pH, temperature, dissolved oxygen levels (controlled by agitation and aeration rates), and the substrate feeding rate.[5][8] For Yarrowia lipolytica, maintaining a pH between 5.0 and 7.0 is generally recommended.[5][9] Adequate oxygen supply is also critical as the bioconversion of ricinoleic acid is an oxygen-dependent process.[5]
Q4: Can γ-decalactone be degraded by the producing microorganism?
A4: Yes, the producing microorganism, such as Yarrowia lipolytica, can also degrade the produced γ-decalactone.[2][10] The lactone can be re-activated to its corresponding acyl-CoA and further metabolized through the same β-oxidation pathway.[4] This is a common reason for observing a decrease in γ-decalactone concentration after reaching a peak during fermentation.[2]
Troubleshooting Guide
Issue 1: Low or No γ-Decalactone Production
| Possible Cause | Suggested Solution |
| Substrate Toxicity | High initial concentrations of castor oil or ricinoleic acid can inhibit cell growth and product formation.[5] Start with a lower substrate concentration (e.g., 10-30 g/L of castor oil) and implement a fed-batch strategy to maintain a low, non-toxic level of the substrate.[5] |
| Sub-optimal pH | The pH of the medium can significantly affect enzyme activity and substrate uptake. For Yarrowia lipolytica, the optimal pH for γ-decalactone production is typically around 6.0.[3][9] Monitor and control the pH throughout the fermentation process. |
| Oxygen Limitation | The β-oxidation pathway is an aerobic process. Insufficient oxygen can limit the conversion of ricinoleic acid. Increase agitation and/or aeration rates to ensure the dissolved oxygen (DO) level is maintained above 20%.[5] In some cases, using pure oxygen for aeration has been shown to increase production.[11] |
| Nutrient Limitation | Besides the carbon source, other nutrients like nitrogen can become limiting. Ensure the medium is well-balanced. Complex nitrogen sources may also help minimize the toxic effects of fatty acids.[12] |
Issue 2: Decrease in γ-Decalactone Concentration After an Initial Peak
| Possible Cause | Suggested Solution |
| Product Degradation | Yarrowia lipolytica can reconsume the produced γ-decalactone.[2][10] Consider implementing in situ product removal (ISPR) techniques, such as liquid-liquid extraction with a biocompatible organic solvent or solid-phase extraction with adsorbent resins, to continuously remove the product from the fermentation broth.[5] |
| Cell Lysis | Accumulation of toxic byproducts or harsh environmental conditions can lead to cell lysis, releasing intracellular enzymes that may degrade the product. Monitor cell viability and optimize fermentation conditions to maintain a healthy cell population. |
Issue 3: Poor Cell Growth
| Possible Cause | Suggested Solution |
| Inoculum Quality | A poor quality inoculum can lead to a long lag phase and suboptimal growth. Ensure the inoculum is in the exponential growth phase and has high viability before transferring it to the bioreactor. |
| Medium Composition | The growth medium may be lacking essential nutrients. Review and optimize the composition of both the growth and production media. |
| Substrate Inhibition | As mentioned, high substrate concentrations can inhibit growth.[5] Utilize a fed-batch feeding strategy to avoid substrate inhibition. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on γ-decalactone production.
Table 1: Comparison of γ-Decalactone Production in Batch vs. Fed-Batch Fermentation
| Microorganism | Substrate | Fermentation Mode | γ-Decalactone Titer (mg/L) | Reference |
| Yarrowia lipolytica DSM 3286 | Castor Oil | Batch | 70 | [11] |
| Yarrowia lipolytica DSM 3286 | Castor Oil | Fed-Batch | 220 | [11] |
| Yarrowia lipolytica W29 | Methyl Ricinoleate | Batch | - | [11] |
| Yarrowia lipolytica W29 | Methyl Ricinoleate | Fed-Batch | Two-fold increase vs. batch | [11] |
Table 2: Effect of Process Parameters on γ-Decalactone Production by Yarrowia lipolytica
| Strain | Substrate | Key Parameter Varied | Result | Reference |
| CCMA 0242 | Castor Oil | pH | Better production at initial pH 6 | [3][9] |
| W29 | Castor Oil | Agitation & Aeration | Direct influence on production | [6] |
| - | Castor Oil | Oxygen | 60% increase in production with pure oxygen in fed-batch | [11][12] |
| CCMA 0242 | Castor Oil vs. Crude Glycerol | Carbon Source | Higher growth and production with castor oil | [3] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Yarrowia lipolytica for γ-Decalactone Production
1. Inoculum Preparation:
-
Inoculate a single colony of Yarrowia lipolytica into a flask containing YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Incubate at 27-28°C with shaking (e.g., 140-200 rpm) for 24-48 hours until the culture reaches the exponential growth phase.[4]
2. Bioreactor Setup and Batch Phase:
-
Prepare the biotransformation medium in the bioreactor. A typical medium contains a nitrogen source (e.g., 20 g/L peptone), a surfactant (e.g., 5 g/L Tween 80), and an initial low concentration of the substrate (e.g., 10-30 g/L castor oil).[2][5]
-
Sterilize the bioreactor and medium.
-
Inoculate the bioreactor with the pre-culture to a desired initial optical density (e.g., OD600 of 0.25).[2][4]
-
Start the batch phase with controlled temperature (e.g., 27°C), pH (e.g., 6.0), and dissolved oxygen (DO) maintained above 20% by adjusting agitation and aeration rates.[5]
3. Fed-Batch Phase:
-
After a certain period of initial growth (e.g., 18 hours), start the continuous or intermittent feeding of the substrate (e.g., castor oil).[3][11]
-
The feeding rate should be carefully controlled to avoid accumulation of the substrate to toxic levels.
-
Continue the fermentation for a predetermined period (e.g., 70-120 hours), monitoring cell growth and γ-decalactone production.[3][11]
4. Sampling and Analysis:
-
Collect samples from the bioreactor at regular intervals.
-
To stop metabolism and ensure complete lactonization of 4-hydroxydecanoic acid, acidify the sample (e.g., with HCl).[2]
-
Extract γ-decalactone from the sample using an organic solvent (e.g., diethyl ether).[2]
-
Analyze the concentration of γ-decalactone using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[2][4]
Visualizations
Caption: Biosynthesis pathway of γ-decalactone from ricinoleic acid.
Caption: Experimental workflow for fed-batch fermentation.
Caption: Troubleshooting logic for low γ-decalactone yield.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. remedypublications.com [remedypublications.com]
- 8. mdpi.com [mdpi.com]
- 9. Production of γ-Decalactone by Yeast Strains under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
effect of pH and temperature on γ-decalactone stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of γ-decalactone under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for γ-decalactone?
A1: The primary degradation pathway for γ-decalactone is the hydrolysis of its ester bond, which leads to the opening of the lactone ring to form the corresponding open-chain hydroxy acid, 4-hydroxydecanoic acid. This reaction is reversible, and the position of the equilibrium depends on the pH of the solution.
Q2: How does pH affect the stability of γ-decalactone?
A2: The stability of γ-decalactone is significantly influenced by pH. The hydrolysis of the lactone ring is subject to both acid and base catalysis.
-
Acidic Conditions (pH < 7): Hydrolysis is catalyzed by hydronium ions (H₃O⁺). The rate of hydrolysis is generally slower in acidic to neutral conditions compared to alkaline conditions.
-
Neutral Conditions (pH ≈ 7): In pure water, γ-decalactone will slowly hydrolyze to form an equilibrium with 4-hydroxydecanoic acid.
-
Alkaline Conditions (pH > 7): Hydrolysis is strongly catalyzed by hydroxide (B78521) ions (OH⁻). The rate of degradation increases significantly as the pH becomes more alkaline.[1][2] Under strongly alkaline conditions (e.g., pH 12), the conversion to the open-chain form can occur within minutes.[1][2]
Q3: How does temperature impact the stability of γ-decalactone?
A3: Temperature is a critical factor affecting the rate of γ-decalactone degradation. An increase in temperature accelerates the rate of hydrolysis across all pH levels.[1][2] The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation.
Q4: What are the typical storage conditions to ensure the stability of γ-decalactone?
A4: To maximize shelf life, γ-decalactone should be stored in a cool, dry place, away from direct sunlight and heat.[3] It is advisable to store it in an airtight container to prevent exposure to moisture and potential hydrolysis. For solutions, maintaining a slightly acidic to neutral pH and storing at refrigerated temperatures (2-8°C) will slow down the degradation process.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of peachy aroma in an aqueous formulation. | Degradation of γ-decalactone via hydrolysis. | Check the pH of your formulation. If it is alkaline, consider adjusting the pH to a slightly acidic or neutral range using a suitable buffer system. Store the formulation at a lower temperature. |
| Inconsistent results in stability studies. | Fluctuation in pH or temperature during the experiment. | Ensure precise control of pH using appropriate buffers and constant temperature maintenance with a calibrated incubator or water bath. Verify the accuracy of your pH meter and thermometer. |
| Precipitate formation in a concentrated aqueous solution. | This could be related to the solubility of γ-decalactone or its hydrolysis product at different temperatures or pH values. | Verify the solubility of γ-decalactone in your specific medium. Analyze the precipitate to determine its identity. It might be the less soluble open-chain hydroxy acid. |
| Unexpected peaks in analytical chromatograms. | Presence of degradation products (4-hydroxydecanoic acid) or impurities. | Run a forced degradation study (e.g., by treating a sample with a strong acid or base) to identify the retention time of the primary degradant. Use a high-purity standard of γ-decalactone for comparison. |
Quantitative Data on γ-Lactone Stability
Table 1: Kinetic Data for the Hydrolysis of γ-Butyrolactone
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| 2.0 | Ambient | Equilibrium reached in days | - | [1][2] |
| 7.0 (Pure Water) | Ambient | Equilibrium reached over months | - | [1][2] |
| 12.0 | Ambient | Complete conversion in minutes | - | [1][2] |
Table 2: Arrhenius Parameters for the Acid-Catalyzed Hydrolysis of γ-Butyrolactone
| Parameter | Value | Unit | Reference |
| Activation Energy (Ea) | 16810 | cal/mol | [4] |
| Frequency Factor (log₁₀ A) | 8.67 | - | [4] |
Note: The rate constant for hydrolysis generally follows the order: Alkaline pH > Acidic pH > Neutral pH.
Experimental Protocols
Protocol 1: Determination of γ-Decalactone Stability under Various pH and Temperature Conditions
1. Objective: To determine the degradation rate of γ-decalactone in aqueous solutions at different pH values and temperatures.
2. Materials:
-
γ-Decalactone (high purity standard)
-
Buffer solutions (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, borate (B1201080) for alkaline pH)
-
High-purity water
-
Constant temperature incubator or water bath
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or GC system with a suitable detector (e.g., FID for GC, UV or MS for HPLC)
3. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of γ-decalactone and dissolve it in a suitable solvent (e.g., ethanol (B145695) or methanol) to prepare a concentrated stock solution.
-
Preparation of Test Solutions:
-
Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
For each pH and temperature combination, pipette a known volume of the γ-decalactone stock solution into a volumetric flask and dilute with the respective buffer to a final known concentration.
-
-
Incubation:
-
Dispense aliquots of each test solution into sealed vials to prevent evaporation.
-
Place the vials in constant temperature incubators or water baths set to the desired temperatures (e.g., 25°C, 40°C, and 60°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw a vial from each condition.
-
Immediately cool the sample to stop any further degradation and prepare it for analysis.
-
-
Analysis:
-
Quantify the concentration of γ-decalactone remaining in each sample using a validated HPLC or GC method.
-
An internal standard should be used to improve accuracy.
-
-
Data Analysis:
-
Plot the concentration of γ-decalactone versus time for each condition.
-
Determine the order of the degradation reaction (likely pseudo-first-order).
-
Calculate the degradation rate constant (k) from the slope of the line for a first-order reaction (ln[A] vs. time).
-
Calculate the half-life (t½ = 0.693 / k).
-
Protocol 2: Analytical Method for Quantification of γ-Decalactone using Gas Chromatography (GC)
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Sample Preparation: Samples from the stability study may need to be extracted into a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.
Visualizations
References
- 1. inchem.org [inchem.org]
- 2. The chemical interconversion of GHB and GBL: forensic issues and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
reducing foaming in γ-decalactone fermentation processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing foaming during γ-decalactone fermentation processes.
Troubleshooting Guide: Excessive Foaming
This guide addresses common scenarios of excessive foaming encountered during γ-decalactone fermentation, particularly when using Yarrowia lipolytica.
Scenario 1: Rapid and Uncontrolled Foaming Early in Fermentation
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Symptoms: Vigorous foam formation shortly after inoculation or in the early exponential growth phase, requiring frequent manual addition of antifoam or overwhelming automated systems.[1][2]
-
Possible Causes:
-
High Agitation and/or Aeration Rates: Aggressive initial process parameters can excessively shear the broth and introduce large volumes of gas, leading to rapid foam formation.[1][3]
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Rich Media Composition: High concentrations of proteins, peptides, and other surfactants in the fermentation medium can readily stabilize foam.[2][4]
-
Inoculum Quality: A stressed or unhealthy inoculum may lead to cell lysis, releasing intracellular components that contribute to foaming.
-
-
Solutions:
-
Process Parameter Optimization: Begin the fermentation with lower agitation and aeration rates. Gradually increase these parameters as the culture progresses into the exponential phase and oxygen demand rises.[1][3]
-
Media Modification: If possible, consider reducing the initial concentration of foam-promoting components.
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Antifoam Strategy: Introduce a suitable antifoam agent to the medium before sterilization to prevent initial foam formation.[4]
-
Scenario 2: Persistent and Stable Foam Throughout the Fermentation
-
Symptoms: A dense, stable foam layer that persists throughout the fermentation process and is difficult to disrupt with standard antifoam additions.[1]
-
Possible Causes:
-
Yeast Strain Characteristics: Some strains of Yarrowia lipolytica naturally produce more foam-stabilizing proteins, such as glucan 1,3-β-glucosidase.
-
Cell Lysis: As the fermentation progresses, natural cell death and lysis release intracellular proteins and macromolecules that are significant contributors to stable foam.[2]
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High Substrate Concentration: High concentrations of castor oil, the precursor for γ-decalactone, can be toxic to yeast cells, leading to inhibition of growth and cell lysis.[5]
-
Antifoam Depletion: The initial dose of antifoam may be consumed by the culture or lose its effectiveness over time.[2]
-
-
Solutions:
-
Strain Selection/Engineering: If persistent foaming is a major issue, consider screening different Yarrowia lipolytica strains for lower foaming characteristics. Genetic engineering to reduce the expression of foam-promoting proteins is also a potential long-term solution.
-
Fed-Batch Strategy: Employ a fed-batch feeding strategy for the castor oil to maintain a low, non-toxic concentration in the bioreactor.[5]
-
Controlled Antifoam Dosing: Implement an automated foam control system with a sensor that triggers the addition of antifoam only when needed. This maintains an effective concentration without excessive use.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of foaming in γ-decalactone fermentation?
A1: Foaming in γ-decalactone fermentation is primarily caused by the stabilization of gas bubbles by surface-active agents present in the culture medium.[3] Key contributors include:
-
Proteins and Polysaccharides: These are often components of the fermentation medium and are also produced by the yeast during growth and metabolism.[3][4]
-
Cell Lysis: The release of intracellular components from dead yeast cells significantly contributes to foam stability.[2]
-
Agitation and Aeration: The mechanical action of stirring and the sparging of gas for aeration introduce the gas bubbles that form the foam.[1][3]
-
Yeast-Specific Proteins: Certain strains of Yarrowia lipolytica produce specific cell wall-associated proteins that can enhance foam formation.
Q2: How does excessive foaming impact the fermentation process?
A2: Uncontrolled foaming can have several negative consequences:[1][4][6]
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Reduced Bioreactor Working Volume: Foam can occupy a significant portion of the bioreactor headspace, limiting the available volume for the liquid culture.[1]
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Increased Contamination Risk: Foam can rise and wet sterile exhaust filters, creating a pathway for contaminants to enter the bioreactor.[1][4]
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Loss of Product and Biomass: Foam can be carried out of the bioreactor through the exhaust, leading to a loss of both γ-decalactone and yeast cells.[4]
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Process Control Interference: Foam can coat sensors for pH and dissolved oxygen, leading to inaccurate readings and poor process control.[6]
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Impaired Mass Transfer: While aeration is necessary, a thick foam layer can hinder the efficient transfer of oxygen to the cells in the liquid phase.[7]
Q3: What types of antifoam agents are suitable for γ-decalactone fermentation?
A3: Several types of antifoam agents can be used, with the choice depending on the specific process requirements and downstream processing considerations. Common types include:
-
Silicone-based Antifoams: These are highly effective at low concentrations and are widely used. However, they can sometimes interfere with downstream filtration.[4][6]
-
Polyether-based Defoamers: These are also effective and can be a good alternative to silicone-based antifoams.[4]
-
Natural Oils: Vegetable oils can be used as antifoaming agents, but some microorganisms may metabolize them, which could affect the fermentation process.[3]
Q4: What are the alternatives to chemical antifoam agents?
A4: Besides chemical antifoams, foaming can be managed through:
-
Mechanical Foam Breakers: These devices are installed in the headspace of the bioreactor and use rotating blades to physically break down the foam.[3][7]
-
Process Optimization: Adjusting parameters such as agitation speed, aeration rate, and substrate feeding strategy can significantly reduce foam formation.[1][3]
-
Bioreactor Design: Using a bioreactor with a larger headspace can provide more volume to contain the foam.[3]
Data Presentation
Table 1: Influence of Process Parameters on γ-Decalactone Production in Yarrowia lipolytica Fermentation
| Castor Oil Conc. (g/L) | Agitation Speed (rpm) | pH | Dissolved Oxygen (%) | γ-Decalactone (g/L) | Reference |
| 75 | 200-500 | Unregulated | Not specified | ~1.0 | [8] |
| 50 | 200-500 | Regulated | Not specified | ~2.1 | [8] |
| 50 | 200 | Regulated | Not specified | ~0.4 | [8] |
| 75 | 200 | Regulated | 2-3 | 0.55 | [8] |
| 75 | 200-500 | 7 | Not specified | 2.93 | [8] |
| 60 | 650 | Not specified | 40-60 | 5.4 | [9] |
| 30% (v/v) | 180 | 6 | Not specified | 0.21 | [10] |
Experimental Protocols
Protocol 1: Screening of Antifoam Agents for Yarrowia lipolytica Fermentation
This protocol is adapted from a dynamic sparge test method for evaluating antifoam efficiency.
1. Materials:
- Sterile graduated cylinders (100 mL)
- Air spargers
- Airflow meter
- Yarrowia lipolytica fermentation broth (mid-exponential phase)
- Various antifoam agents to be tested (e.g., silicone-based, polyether-based) prepared as sterile stock solutions.
2. Procedure:
- Add 50 mL of the fermentation broth to each sterile graduated cylinder.
- Add a specific concentration of the antifoam agent to be tested to each cylinder (e.g., 0.01%, 0.05%, 0.1% v/v). Include a control cylinder with no antifoam.
- Insert a sterile air sparger into the bottom of each cylinder.
- Start sparging air at a constant flow rate (e.g., 1 vvm - volume of air per volume of liquid per minute).
- Record the initial foam height and monitor the foam height over time.
- After a set period (e.g., 10 minutes), stop the air sparging and record the time it takes for the foam to collapse.
- The most effective antifoam will show the lowest foam formation during sparging and the quickest foam collapse time.
Protocol 2: Fed-Batch Fermentation of Yarrowia lipolytica for Reduced Foaming
This protocol outlines a fed-batch strategy to minimize substrate-induced cell lysis and foaming.
1. Materials and Equipment:
- Bioreactor with pH, temperature, and dissolved oxygen control
- Yarrowia lipolytica inoculum culture
- Sterile fermentation medium
- Sterile castor oil feed solution
- Peristaltic pump for feeding
2. Procedure:
- Prepare and sterilize the bioreactor with the initial fermentation medium.
- Inoculate the bioreactor with the Yarrowia lipolytica culture.
- Set initial fermentation parameters (e.g., temperature 28°C, pH 6.0, moderate agitation and aeration).
- After an initial batch phase to allow for cell growth (e.g., 12-24 hours), begin the fed-batch addition of the castor oil solution at a slow, constant rate.
- Monitor cell growth, γ-decalactone production, and foam levels throughout the fermentation.
- Adjust the feed rate as necessary to maintain a balance between high productivity and minimal foaming.
- Use an automated foam control system to add antifoam on demand.
Visualizations
Caption: Troubleshooting workflow for excessive foaming in γ-decalactone fermentation.
Caption: Logical relationships of factors contributing to foaming.
References
- 1. Fermentation Foam Control: Principles, Causes, and Solutions - BRS Biotech equipment for biotechnology, pharma, food [brsbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 4. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. fluidhandlingpro.com [fluidhandlingpro.com]
- 7. lee-enterprises.com [lee-enterprises.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Aeration and Agitation in Bioreactors for γ-Decalactone Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of aeration and agitation in bioreactors for γ-decalactone production.
Troubleshooting Guide
This guide addresses common issues encountered during γ-decalactone production in bioreactors, with a focus on aeration and agitation parameters.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| GD-A01 | Low γ-decalactone yield despite apparent cell growth. | - Oxygen Limitation: Insufficient dissolved oxygen (DO) can limit the activity of key enzymes in the β-oxidation pathway, such as acyl-CoA oxidase.[1][2] - Excessive Aeration: High oxygen levels can inhibit 3-hydroxy-acyl CoA dehydrogenase, leading to the formation of byproducts instead of γ-decalactone.[2] - Improper Agitation: Poor mixing can lead to localized areas of low DO or substrate limitation. | - Increase Aeration/Agitation: Gradually increase the aeration and/or agitation rate to improve the oxygen transfer rate (OTR). Monitor the dissolved oxygen concentration to ensure it does not become limiting.[3][4] - Optimize OTR: Systematically test different combinations of aeration and agitation to find the optimal OTR for your specific strain and bioreactor setup. Be aware that higher OTR can sometimes decrease the final aroma concentration.[1] - Fed-Batch Strategy: Consider a fed-batch or step-wise fed-batch culture to control substrate concentration and oxygen demand.[3] |
| GD-A02 | γ-decalactone concentration decreases after reaching a peak. | - Product Degradation: The yeast, particularly Yarrowia lipolytica, can consume γ-decalactone as a carbon source once the primary substrate is depleted.[4] This degradation is linked to the β-oxidation pathway.[5] | - Timely Harvest: Harvest the culture shortly after the maximum concentration of γ-decalactone is reached to prevent degradation.[6] - Strain Engineering: Utilize mutant strains with disruptions in the acyl-CoA oxidase-encoding genes (e.g., Δpox mutants) to reduce or eliminate γ-decalactone degradation.[5] |
| GD-A03 | Foaming in the bioreactor. | - High Agitation/Aeration: Excessive agitation and aeration rates can lead to foam formation, especially in protein-rich media.[7] | - Reduce Agitation/Aeration: Lower the agitation and aeration rates while ensuring sufficient oxygen supply. - Antifoaming Agents: Add a sterile antifoaming agent to the culture medium. |
| GD-A04 | Inconsistent results between batches. | - Variability in Inoculum: Differences in the age, density, or metabolic state of the inoculum can affect the fermentation kinetics. - Inconsistent Operating Parameters: Minor variations in aeration, agitation, pH, or temperature can lead to different outcomes. | - Standardize Inoculum Preparation: Follow a consistent protocol for inoculum culture preparation to ensure a reproducible starting culture.[6][8] - Calibrate and Monitor Probes: Regularly calibrate pH and DO probes. Ensure that agitation and aeration controllers are functioning correctly. |
| GD-A05 | Cell stress or morphological changes. | - Hydrodynamic Stress: High agitation rates can cause shear stress on the cells, leading to changes in morphology, metabolism, and viability.[1][2] | - Optimize Agitation Speed: Determine the optimal agitation speed that provides adequate mixing and oxygen transfer without causing excessive shear stress. Variable mixing speeds have been shown to be effective.[6] |
Frequently Asked Questions (FAQs)
1. What is the optimal aeration rate for γ-decalactone production?
The optimal aeration rate is not a single value and depends on the specific yeast strain, bioreactor geometry, and medium composition. It is crucial to optimize the overall oxygen transfer rate (OTR) rather than just the aeration rate. Studies have shown that while increased aeration can improve the rate of γ-decalactone production, it may decrease the final concentration.[1] Low aeration conditions have sometimes resulted in higher final γ-decalactone concentrations.[2]
2. How does agitation speed affect γ-decalactone production?
Agitation plays a critical role in homogenizing the culture medium, dispersing the oily substrate (like castor oil), and enhancing the oxygen transfer from the gas to the liquid phase.[1] However, excessively high agitation can cause hydrodynamic stress to the cells.[1][2] The intensity of mixing has been identified as a highly influential factor in increasing γ-decalactone concentration.[6]
3. Which yeast species is most commonly used for γ-decalactone production?
Yarrowia lipolytica is the most extensively studied and commonly used yeast for the biotransformation of ricinoleic acid (from castor oil) to γ-decalactone.[1][3] This is due to its ability to grow on hydrophobic substrates and its efficient enzymatic pathways.[1]
4. What is the role of the β-oxidation pathway in γ-decalactone production and degradation?
The β-oxidation pathway is central to both the synthesis and degradation of γ-decalactone. Ricinoleic acid is shortened through several cycles of β-oxidation to a C10 intermediate, which then lactonizes to form γ-decalactone.[5] However, the same pathway can further metabolize γ-decalactone, leading to a decrease in its concentration over time.[4][5]
5. How can I measure the oxygen transfer rate (kLa) in my bioreactor?
The volumetric mass transfer coefficient (kLa) can be determined experimentally. One common method is the dynamic gassing-out method, where the culture medium is first deoxygenated by sparging with nitrogen, and then the increase in dissolved oxygen concentration is measured over time after reintroducing air at a specific flow rate and agitation speed.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of aeration and agitation on γ-decalactone production.
Table 1: Effect of Agitation and Aeration on γ-Decalactone Production by Yarrowia lipolytica
| Agitation (rpm) | Aeration (L/min) | kLa (h⁻¹) | Max. γ-Decalactone (g/L) | Reference |
| 400 | 1.7 | 34 ± 2 | ~1.5 | [4] |
| 500 | 5.1 | 69 ± 3 | ~1.2 | [4] |
| 650 | 5.1 | 111 ± 1 | ~1.0 | [4] |
| 200-500 (variable) | Not specified | Not specified | ~2.93 | [6] |
| 300 | 0.44 vvm | Not specified | Not specified | [5] |
Table 2: Influence of pH and Agitation on γ-Decalactone Production
| Yeast Strain | Initial pH | Agitation (rpm) | Max. γ-Decalactone (mg/L) | Reference |
| Y. lipolytica CCMA 0242 | 6 | 150 | Not specified | [1] |
| Y. lipolytica CCMA 0242 | 6 | 200 | Not specified | [1] |
| L. saturnus CCMA 0243 | 5 | 150 | Not specified | [1] |
| L. saturnus CCMA 0243 | 5 | 200 | Not specified | [1] |
Note: The study by de Andrade et al. (2017) indicated that different agitation speeds did not significantly influence the final γ-decalactone production for the tested strains, though higher speeds slightly increased the cell population of L. saturnus.[1]
Experimental Protocols
1. General Protocol for γ-Decalactone Production in a Bioreactor
This protocol is a generalized procedure based on methodologies described in the cited literature.[5][6][8]
-
Inoculum Preparation:
-
Inoculate a single colony of Yarrowia lipolytica into a flask containing YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Incubate at 27-28°C for 24 hours on a rotary shaker at approximately 140 rpm.
-
-
Bioreactor Setup and Inoculation:
-
Prepare the biotransformation medium in the bioreactor. A typical medium consists of a carbon source (e.g., 50-75 g/L castor oil), a nitrogen source (e.g., 20 g/L peptone), and an emulsifier (e.g., 5 g/L Tween 20).
-
Sterilize the bioreactor and medium.
-
Inoculate the biotransformation medium with the prepared inoculum to a starting OD₆₀₀ of approximately 0.25.
-
-
Fermentation Conditions:
-
Temperature: Maintain at 27-28°C.
-
pH: Control at a setpoint (e.g., pH 6.0 or 7.0) using an automated addition of acid (e.g., HCl) and base (e.g., NaOH or ammonia (B1221849) solution).
-
Aeration and Agitation: Set the desired aeration and agitation rates. These are the key parameters to be optimized.
-
Sampling: Collect samples aseptically at regular intervals to measure cell growth (OD₆₀₀), pH, dissolved oxygen, and γ-decalactone concentration.
-
-
Analysis of γ-Decalactone:
-
Extract γ-decalactone from the culture samples using an organic solvent (e.g., diethyl ether).
-
Analyze the concentration of γ-decalactone in the organic extract using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
-
Visualizations
Caption: Simplified β-oxidation pathway for γ-decalactone production and degradation in the peroxisome.
Caption: Experimental workflow for optimizing aeration and agitation in γ-decalactone production.
References
- 1. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mass transfer in bioreactors: Aeration and agitation- Importance | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhanced γ-Decalactone Production in Engineered Yeasts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the genetic engineering of yeasts for improved γ-decalactone production.
Troubleshooting Guide
This guide addresses common issues encountered during the biotransformation of ricinoleic acid to γ-decalactone using genetically modified yeasts such as Yarrowia lipolytica and Saccharomyces cerevisiae.
| Problem | Potential Cause | Troubleshooting Steps |
| Low γ-decalactone yield | Suboptimal Fermentation Conditions: pH, temperature, aeration, and agitation are not optimal for your specific yeast strain. | - pH: For Y. lipolytica, maintain a pH around 6.0-7.0. For L. saturnus, an initial pH of 5.0 has shown better results.[1][2] - Aeration and Agitation: Insufficient oxygen can limit the activity of key enzymes in the β-oxidation pathway. Conversely, excessive aeration can inhibit 3-hydroxy-acyl CoA dehydrogenase activity. Optimal agitation for Y. lipolytica has been reported around 600 rpm.[3][4] - Substrate Concentration: High concentrations of ricinoleic acid (from castor oil) can inhibit cell growth. Test a range of concentrations; for Y. lipolytica, concentrations around 30 g/L have been found to be optimal in some studies, while others have seen success with up to 75 g/L.[1][3][5] |
| Inefficient Precursor Transport: The yeast cells may not be efficiently taking up the ricinoleic acid substrate. | - Add Surfactants: Incorporate Tween 20 (e.g., at 5 g/L) into the medium to improve the dispersion of the hydrophobic substrate.[3] - Stimulate Fatty Acid Uptake: Consider supplementing the medium with L-carnitine, which has been shown to shorten the biotransformation period and increase γ-decalactone production in S. cerevisiae by enhancing the rate of β-oxidation.[5][6] | |
| Sub-optimal Genetic Modifications: The engineered strain may not have the ideal genetic background for high-level production. | - Review Gene Targets: Ensure that genes for competing pathways are knocked out or downregulated. For example, deleting the POX3 gene in Y. lipolytica, which encodes a short-chain acyl-CoA oxidase, can reduce the degradation of the C10 precursor.[7][8] - Enhance Precursor Conversion: Overexpress genes that are crucial for the β-oxidation of long-chain fatty acids, such as POX2.[8] | |
| High levels of byproducts (e.g., 3-hydroxy-γ-decalactone, decenolides) | Metabolic Imbalance in β-Oxidation: The flux through the β-oxidation pathway is not well-controlled, leading to the accumulation of intermediates. | - Control Aeration: High oxygen levels can inhibit 3-hydroxy-acyl CoA dehydrogenase, leading to an increase in 3-hydroxy-γ-decalactone and other unsaturated lactones.[4] - Modify Acyl-CoA Oxidase Activity: In wild-type Y. lipolytica, 3-hydroxyacyl-CoA dehydrogenase can be a rate-limiting step. In mutants with lower acyl-CoA oxidase activity, the flux can be shifted away from 3-hydroxy-γ-decalactone production.[7] |
| Complete consumption of produced γ-decalactone | Product Degradation: The yeast strain is metabolizing the γ-decalactone it produces. | - Knockout Key Degradation Genes: Deleting genes encoding acyl-CoA oxidases, particularly those with activity on short-chain acyl-CoAs like POX3, can prevent the reconsumption of γ-decalactone.[7] Strains with no acyl-CoA oxidase activity have been shown to be unable to degrade γ-decalactone.[7] - Competitive Inhibition: The addition of other lactones, such as γ-octalactone, to the medium can competitively inhibit the degradation of γ-decalactone.[5][6] |
| Poor cell growth on ricinoleic acid substrate | Substrate Toxicity: High concentrations of ricinoleic acid can be toxic to yeast cells. | - Optimize Substrate Feeding: Implement a fed-batch or step-wise fed-batch strategy to maintain a low, non-toxic concentration of the substrate in the medium.[9] - Adapt the Strain: Gradually adapt your yeast strain to higher concentrations of ricinoleic acid over several passages. |
| Inconsistent results between shake flask and bioreactor experiments | Scalability Issues: Oxygen transfer rates and mixing efficiency differ significantly between shake flasks and bioreactors. | - Optimize Bioreactor Parameters: Systematically optimize aeration, agitation, and other parameters in the bioreactor to match or exceed the productivity observed in shake flasks.[4] The oxygen transfer rate (kLa) is a critical parameter that is strongly influenced by agitation and aeration.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for γ-decalactone production in yeast?
A1: The primary pathway is the peroxisomal β-oxidation of ricinoleic acid, which is the main component of castor oil.[1][4][10] This process involves four cycles of β-oxidation to shorten the 18-carbon ricinoleic acid chain to a 10-carbon intermediate, 4-hydroxydecanoic acid. This intermediate then undergoes spontaneous intramolecular esterification (lactonization) to form γ-decalactone.[4]
Q2: Which yeast species are most commonly used for γ-decalactone production?
A2: Yarrowia lipolytica is the most extensively studied and used yeast for this purpose due to its "Generally Regarded as Safe" (GRAS) status and its natural ability to metabolize hydrophobic substrates like fatty acids.[9][11] Other yeasts, such as Saccharomyces cerevisiae and Lindnera saturnus, have also been investigated and engineered for γ-decalactone production.[1][12]
Q3: What are the key genetic modifications to improve γ-decalactone yield in Y. lipolytica?
A3: Key genetic engineering strategies include:
-
Deleting POX genes: The POX gene family encodes acyl-CoA oxidases. Disrupting POX3, which is specific for short-chain acyl-CoAs, prevents the further degradation of the C10 precursor and the reconsumption of γ-decalactone.[7][8]
-
Overexpressing POX2: The POX2 gene encodes a long-chain specific acyl-CoA oxidase, and its overexpression can enhance the initial steps of ricinoleic acid breakdown.[8]
-
Engineering fatty acid transport: Enhancing the import of ricinoleic acid into the cell can increase the precursor pool for β-oxidation.
Q4: Can γ-decalactone be produced from substrates other than castor oil?
A4: While castor oil is the most common substrate due to its high ricinoleic acid content, research has explored the use of other precursors. For instance, Saccharomyces cerevisiae has been engineered to convert oleic acid into ricinoleic acid by expressing an oleate (B1233923) hydroxylase, thus enabling γ-decalactone production from a more readily available fatty acid.[12] Crude glycerol (B35011) has been tested as an alternative substrate, but with limited success for γ-decalactone production in Y. lipolytica.[1]
Q5: How can I quantify the amount of γ-decalactone produced in my culture?
A5: A common method for quantification involves solvent extraction of the culture broth followed by gas chromatography (GC) analysis. Typically, a known amount of an internal standard, such as γ-undecalactone, is added to the sample before extraction to ensure accurate quantification.[4]
Quantitative Data Summary
Table 1: Comparison of γ-Decalactone Production in Different Yeast Strains and Conditions
| Yeast Strain | Genetic Modification | Substrate | Fermentation Mode | Max. γ-Decalactone Titer (g/L) | Reference |
| Yarrowia lipolytica W29 | Wild Type | Castor Oil (60 g/L) | Batch | 5.4 | [9] |
| Yarrowia lipolytica | Optimized Conditions | Castor Oil (75 g/L) | Batch | 2.93 | [3] |
| Yarrowia lipolytica W29 | Wild Type | Castor Oil (100 g/L) | Batch (Flask) | ~1.8 | [4] |
| Saccharomyces cerevisiae BY4741 | Wild Type | Ricinoleic Acid (1 mM) | Batch | ~0.07 | [12] |
| Saccharomyces cerevisiae | gpd1Δ, P ADH2 -CpFAH12 | Oleic Acid (1 mM) | Batch | ~0.09 | [12] |
| Lindnera saturnus CCMA 0243 | Wild Type | Castor Oil (30%) | Batch | 0.512 | [1] |
| Yarrowia lipolytica CCMA 0242 | Wild Type | Castor Oil (30%) | Batch | 0.215 | [1] |
Experimental Protocols
Protocol 1: Transformation of Yarrowia lipolytica
This protocol is a standard method for introducing foreign DNA into Y. lipolytica.
Materials:
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Transformation buffer: 0.1 M Lithium Acetate, 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
Single-stranded carrier DNA (ssDNA)
-
Plasmid DNA (0.5-5 µg)
-
BME mix: 95% (v/v) Triacetin, 5% (v/v) β-mercaptoethanol
-
70% PEG (MW 4000)
-
Sterile water
-
Selective medium plates
Procedure:
-
Inoculate a single colony of Y. lipolytica in 5 mL of YPD medium and grow overnight at 28-30°C with shaking.
-
Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).
-
Wash the cells by resuspending the pellet in 1 mL of transformation buffer and pelleting again.
-
Resuspend the cell pellet in 100 µL of transformation buffer.
-
Add the following reagents in order, mixing gently after each addition:
-
3 µL of ssDNA mix
-
0.5-5 µg of plasmid DNA
-
15 µL of BME mix
-
-
Incubate the mixture for 30 minutes at room temperature.
-
Add 150 µL of 70% PEG and mix thoroughly by pipetting.
-
Incubate for another 30 minutes at room temperature.
-
Heat shock the cells at 37°C for 15-25 minutes.
-
Add 1 mL of sterile water and mix.
-
Pellet the cells and discard the supernatant.
-
Resuspend the cell pellet in a small volume of sterile water or selective liquid medium and plate onto selective agar (B569324) plates.
-
Incubate the plates at 28-30°C for 2-4 days until transformants appear.
Protocol 2: Batch Fermentation for γ-Decalactone Production
This protocol outlines a general procedure for batch fermentation in a bioreactor.
Materials:
-
Inoculum culture of the engineered yeast strain
-
Production medium (e.g., YP medium with castor oil as the carbon source)
-
Bioreactor with pH, temperature, and dissolved oxygen control
-
25% ammonia (B1221849) solution for pH control
Procedure:
-
Prepare the inoculum by growing the yeast strain in a suitable medium (e.g., YPG) for 24 hours at 27°C.[3]
-
Sterilize the bioreactor containing the production medium.
-
Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.25.[3]
-
Set the fermentation parameters:
-
Run the fermentation for the desired duration (e.g., 48-120 hours), taking samples periodically for analysis of cell growth (OD600) and γ-decalactone concentration (GC).
Visualizations
References
- 1. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of γ-decalactone production by stimulating the import of ricinoleic acid and suppressing the degradation of γ-decalactone in Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]
- 7. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of POX2 gene and disruption of POX3 genes in the industrial Yarrowia lipolytica on the γ-decalactone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. ftb.com.hr [ftb.com.hr]
- 12. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for γ-Decalactone Quantification
For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of aroma and flavor compounds like γ-decalactone is critical. This lactone, known for its characteristic peach-like aroma, is a significant component in food products, fragrances, and potentially as a marker in various biological studies. The choice of analytical methodology is paramount for achieving reliable, reproducible, and accurate results, especially when dealing with complex matrices.
This guide provides an objective comparison of common analytical methods for the quantification of γ-decalactone, focusing on sample preparation techniques and instrumental analysis. We will delve into the performance of various methods, supported by experimental data, to assist in selecting the most suitable approach for your research needs.
Data Presentation: Comparison of Analytical Techniques
The overall performance of a quantification method depends on both the sample preparation (extraction) and the subsequent analytical determination. The tables below summarize quantitative data for common extraction and analysis techniques.
Table 1: Comparison of Sample Preparation Methods for γ-Decalactone
| Feature | Solid-Phase Extraction (SPE) | Headspace SPME (HS-SPME) | Liquid-Liquid Extraction (LLE) | Steam Distillation |
| Principle | Analyte is retained on a solid sorbent and eluted with a solvent. | Volatile analytes are adsorbed onto a coated fiber from the sample's headspace. | Analyte is partitioned between two immiscible liquid phases. | Volatile compounds are separated from a sample by steam and then condensed. |
| Recovery / Yield | High (e.g., 104% for γ-nonalactone in wine)[1]. | Dependent on fiber chemistry and extraction conditions. | High (up to 99.9 ± 1.8% with diethyl ether)[2]. | Lower than LLE (efficiency difference of 12.8% to 22% reported)[2][3]. |
| Selectivity | High; can be tailored by choosing specific sorbents[4]. | High for volatile and semi-volatile compounds. | Lower; co-extraction of non-volatile compounds is common[2]. | High for volatile and semi-volatile compounds[2]. |
| Purity of Extract | High. | High. | Moderate (approx. 51.5% to 53.0%)[2]. | High (approx. 88.0 ± 3.4%)[2][3]. |
| Solvent Usage | Moderate (for conditioning and elution)[1][4]. | Low to none. | High (e.g., diethyl ether, hexane)[2][5]. | Low to none (uses water)[2]. |
| Automation Potential | High. | High. | Moderate. | Low. |
Table 2: Comparison of Analytical Quantification Methods for γ-Decalactone
| Parameter | GC-MS | SIDA GC-MS (Gold Standard) |
| Principle | Gas chromatography separates compounds, which are then detected and quantified by a mass spectrometer. | An isotopically labeled version of the analyte (e.g., γ-decalactone-d7) is added as an internal standard to the sample before preparation[1][6]. Quantification is based on the ratio of the native analyte to the labeled standard[6]. |
| Accuracy & Precision | Good, but susceptible to matrix effects and sample loss during preparation. | Unrivaled accuracy and precision; compensates for matrix effects and analyte loss during the entire workflow[1][6]. |
| Linearity (R²) | Typically ≥0.99[7]. | Excellent (R² > 0.99)[4]. |
| Limit of Detection (LOD) | Dependent on sample preparation and matrix. | Typically in the low µg/L range (e.g., 0.4 µg/L for a similar lactone)[1]. |
| Limit of Quantification (LOQ) | Dependent on sample preparation and matrix. | Typically in the low µg/L range (e.g., 1.1 µg/L for a similar lactone)[1]. |
| Internal Standard | A structurally similar but different compound (e.g., γ-undecalactone) is often used[5]. | An isotopically labeled analogue of the target analyte (e.g., γ-decalactone-d7)[1][8]. |
| Robustness | Moderate. | High. |
Experimental Protocols
Detailed methodologies for the most effective and commonly cited techniques are provided below.
1. Stable Isotope Dilution Assay (SIDA) with SPE and GC-MS (Recommended Method)
This method is considered the gold standard for its high accuracy and precision[6].
-
Sample Preparation & Spiking:
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 or equivalent SPE cartridge (e.g., 200-500 mg) by passing methanol (B129727) (e.g., 5 mL) followed by ultrapure water (e.g., 5 mL). Do not allow the cartridge to dry[1][4].
-
Sample Loading: Load the spiked sample onto the conditioned cartridge at a controlled flow rate (e.g., 2 mL/min)[1].
-
Washing: Wash the cartridge with ultrapure water (e.g., 5 mL) to remove polar interferences like sugars and acids[1]. A subsequent wash with a methanol/water solution may be used for further cleanup[4].
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 15-30 minutes[1][4].
-
Elution: Elute the retained analytes (γ-decalactone and its labeled standard) with a suitable organic solvent (e.g., 5 mL of ethyl acetate (B1210297) or dichloromethane)[1][4].
-
-
GC-MS Analysis:
-
Concentration: Gently evaporate the eluate to near dryness under a stream of nitrogen. Reconstitute the residue in a small, precise volume of solvent (e.g., 100 µL of dichloromethane)[1].
-
Injection: Inject 1 µL of the reconstituted sample into the GC-MS system[1][4].
-
GC Column: Use a suitable capillary column, such as a DB-WAX or HP-INNOWax (polyethylene glycol stationary phase)[1][4].
-
Temperature Program: A typical temperature gradient starts at 50-60°C, ramps up to around 250°C, and holds for a period to ensure elution of all compounds[4][9].
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or SCAN mode. Monitor the characteristic ions for both native γ-decalactone (e.g., m/z 85) and the deuterated internal standard[4].
-
Quantification: Calculate the concentration of γ-decalactone based on the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard, using a calibration curve[4].
-
2. Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This method is excellent for volatile compounds and requires minimal solvent.
-
Sample Preparation:
-
Place a defined volume of the liquid sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL)[1].
-
Add a known amount of internal standard solution (e.g., γ-decalactone-d7 for SIDA or γ-undecalactone for traditional internal standard calibration)[1][5].
-
To enhance analyte volatility, add a salt such as sodium chloride (e.g., 1 g)[1].
-
Immediately seal the vial with a PTFE-lined septum cap[1].
-
-
HS-SPME Procedure:
-
Place the vial in a heated agitator and allow the sample to equilibrate for a set time and temperature.
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period to adsorb the volatile analytes.
-
Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the column.
-
-
GC-MS Analysis:
Mandatory Visualization
The following diagram illustrates the logical workflow for validating an analytical method, a critical process for ensuring data quality and reliability as mandated by regulatory agencies like the FDA and outlined in ICH Q2(R1) guidelines[7].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of γ-Decalactone Production by Different Yeast Species
For Researchers, Scientists, and Drug Development Professionals
The demand for natural flavor and fragrance compounds has consistently risen, driven by consumer preferences for "natural" labeled products. γ-Decalactone, a valuable aroma compound with a characteristic peach-like scent, is widely used in the food, beverage, and cosmetic industries. Biotechnological production of γ-decalactone using yeasts offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources. This guide provides a comparative analysis of γ-decalactone production by various yeast species, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting and optimizing microbial catalysts for efficient biosynthesis.
Performance Comparison of Yeast Species
Several yeast species have been identified and engineered for the biotransformation of ricinoleic acid, the main component of castor oil, into γ-decalactone. The key metabolic pathway involved is the peroxisomal β-oxidation of this hydroxy fatty acid. This section summarizes the quantitative data on γ-decalactone production by prominent yeast species.
| Yeast Species | Strain | Substrate | Substrate Conc. (g/L) | γ-Decalactone Titer (g/L) | Fermentation Time (h) | Key Findings & Reference |
| Yarrowia lipolytica | W29 (wild-type) | Castor Oil | 30 | 1.8 ± 0.03 | - | A commonly used strain for γ-decalactone production.[1] |
| Yarrowia lipolytica | MTLY40-2p (mutant) | Castor Oil | 30 | 5.5 ± 0.16 | - | A modified strain showing significantly higher productivity compared to the wild-type.[1][2] |
| Yarrowia lipolytica | W29 | Castor Oil | 60 | 5.4 ± 0.5 | 25 | High cell density and substrate concentration can enhance production.[3][4] |
| Yarrowia lipolytica | CCMA 0242 | Castor Oil | 30% (v/v) | 0.2148 | 96 | Lower production compared to other Y. lipolytica strains under these conditions.[5][6] |
| Yarrowia lipolytica | - | Castor Oil | 75 | 2.93 ± 0.33 | 37 | Optimized conditions using the Taguchi method improved the titer. |
| Rhodotorula aurantiaca | A19 (psychrophilic) | Castor Oil | 20 | 6.6 | - | A psychrophilic strain capable of high production at low temperatures.[7][8] |
| Rhodotorula aurantiaca | A19 | Castor Oil | 20 | 5.5 | 240 (10 days) | Demonstrates high production in flask cultures.[9] |
| Rhodotorula aurantiaca | - | Castor Oil | - | 6.5 | 144 (6 days) | Maximum yield obtained after six days of culture.[10] |
| Lindnera saturnus | CCMA 0243 | Castor Oil | 30% (v/v) | 0.5125 | 96 | Higher producer than Y. lipolytica CCMA 0242 under the same conditions.[5][6] |
| Lindnera saturnus | CCMA 0243 | Crude Glycerol (B35011) | - | 5.8 | - | Shows high potential for utilizing crude glycerol, a biodiesel byproduct.[11] |
| Sporidiobolus salmonicolor | MTCC 485 | - | - | 0.03482 | 72 | Production is influenced by incubation time and pH.[12] |
| Sporidiobolus salmonicolor | - | Methyl Ricinoleate | - | 1.4 | - | Optimization of fermentation conditions increased the aroma concentration.[13] |
| Saccharomyces cerevisiae | MF013 | Ricinoleic Acid | - | 2.79 | - | Production was significantly influenced by the concentration of magnesium ions.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines typical experimental protocols for the key stages of γ-decalactone production.
Inoculum Preparation
A standard protocol for preparing the yeast inoculum involves the following steps:
-
Strain Reactivation: Yeast strains are typically reactivated from cryopreserved stocks by streaking onto a solid medium like YPG agar (B569324) (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 15 g/L agar) and incubating at the optimal growth temperature for the specific yeast (e.g., 27-30 °C) for 24-48 hours.
-
Pre-culture: A single colony is then inoculated into a liquid medium, such as YPG broth.[9]
-
Incubation: The pre-culture is incubated on a rotary shaker (e.g., 140-150 rpm) at the optimal temperature for 18-24 hours to obtain cells in the logarithmic growth phase.[9]
Biotransformation Medium and Conditions
The production of γ-decalactone is carried out in a biotransformation medium containing the precursor substrate.
-
Medium Composition: A typical medium consists of a nitrogen source (e.g., 20 g/L peptone), the substrate (e.g., 20-75 g/L castor oil or ricinoleic acid), and an emulsifier like Tween 20 (e.g., 5 g/L) to improve the availability of the hydrophobic substrate.[9]
-
Initial pH: The initial pH of the medium is a critical parameter and is usually adjusted to a range of 5.0 to 7.0, depending on the yeast species.[5][6][7] For example, Lindnera saturnus CCMA 0243 shows better production at an initial pH of 5, while Yarrowia lipolytica CCMA 0242 performs better at pH 6.[5][6]
-
Temperature: The fermentation temperature is maintained at the optimum for the specific yeast strain, which can range from 14°C for psychrophilic strains like Rhodotorula aurantiaca A19 to 27-30°C for mesophilic yeasts.[7][8]
-
Aeration and Agitation: Adequate oxygen supply is crucial for the β-oxidation pathway. This is typically achieved by controlling the agitation speed (e.g., 200-500 rpm) and aeration rate in a bioreactor.[9]
Extraction and Quantification of γ-Decalactone
The final concentration of γ-decalactone is determined using chromatographic techniques.
-
Extraction: The culture broth is typically acidified to a pH of around 2.0-3.0 to facilitate the lactonization of the precursor, 4-hydroxydecanoic acid. The γ-decalactone is then extracted from the aqueous phase using an organic solvent such as diethyl ether or ethyl acetate.
-
Quantification: The extracted samples are analyzed by gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for identification and quantification. An internal standard is often used for accurate quantification.
Visualizing the Process
To better understand the underlying biological and experimental processes, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.
Caption: Biochemical pathway of γ-decalactone production from ricinoleic acid in yeast.
Caption: General experimental workflow for comparative analysis of γ-decalactone production.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Production of γ‐decalactone by Yarrowia lipolytica: insights into experimental conditions and operating mode optimization [agris.fao.org]
- 5. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of γ-Decalactone by Yeast Strains under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of gamma-decalactone by a psychrophilic and a mesophilic strain of the yeast Rhodotorula aurantiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of γ-Decalactone: Chemical vs. Biotechnological Routes
The synthesis of γ-decalactone, a valuable flavor and fragrance compound with a characteristic peach aroma, can be achieved through both chemical and biotechnological methods. The choice of synthesis route is often dictated by factors such as cost, desired enantiomeric purity, and the target market's preference for "natural" versus "nature-identical" products. This guide provides a detailed comparison of these two approaches, supported by experimental data and methodologies, to aid researchers and industry professionals in making informed decisions.
Quantitative Comparison of Synthesis Methods
The following tables summarize the key quantitative parameters for the chemical and biotechnological synthesis of γ-decalactone based on published data.
| Parameter | Chemical Synthesis | Biotechnological Synthesis (Yarrowia lipolytica) |
| Precursor(s) | 1-Octene, Iodoacetic acid ethyl ester | Ricinoleic acid (from Castor Oil) |
| Key Reagents/Catalysts | Radical initiators, Solvents | Whole-cell biocatalyst (Y. lipolytica) |
| Typical Reaction/Fermentation Time | Hours | 24 - 120 hours |
| Reported Yield | Varies by specific method | Up to 5.5 g/L[1] |
| Enantiomeric Excess (ee) | Typically produces a racemic mixture, though chiral synthesis is possible with ee >95%[2] | High enantiomeric excess for the (R)-enantiomer |
| Product Purity | High, dependent on purification | High, dependent on extraction and purification |
Table 1: High-Level Comparison of Chemical and Biotechnological Synthesis of γ-Decalactone.
| Study/Strain | Substrate & Concentration | Fermentation Conditions | Maximum Yield (g/L) | Reference |
| Y. lipolytica MTLY40-2p | Castor Oil | Flask culture, 7 days | 5.5 ± 0.16 | [1] |
| Y. lipolytica W29 | Castor Oil | Flask culture, 7 days | 1.8 ± 0.03 | [1] |
| Y. lipolytica | Castor Oil (75 g/L) | Bioreactor, 41 hours | 2.93 ± 0.33 | [3] |
| Y. lipolytica CCMA 0242 | Castor Oil (30%) | 96 hours | 0.2148 | [4] |
| Lindnera saturnus CCMA 0243 | Castor Oil (30%) | 96 hours | 0.5125 | [4] |
| Yarrowia sp. CGMCC 2.1405 | Castor Oil | With resin adsorption | 2.17 | [5] |
| Saccharomyces cerevisiae with 130H adsorbent | Ricinoleic Acid | 36 hours | 2.79 | [6] |
Table 2: Comparison of γ-Decalactone Yields from Various Biotechnological Synthesis Studies.
Experimental Protocols
Biotechnological Synthesis of γ-Decalactone via Fermentation
This protocol is a generalized representation based on common practices in the literature for the biotransformation of castor oil using Yarrowia lipolytica.
1. Inoculum Preparation:
-
A loopful of Yarrowia lipolytica is inoculated into a flask containing a YPG medium (10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose).
-
The culture is incubated at 27-28°C for 24-48 hours on a rotary shaker at 140-150 rpm.
2. Biotransformation Medium:
-
The production medium consists of a nitrogen source (e.g., peptone), a carbon source and precursor (castor oil, typically 30-75 g/L), and an emulsifier (e.g., Tween 20 or Tween 80) in a buffered aqueous solution.
-
The initial pH of the medium is adjusted to a range of 5.0-7.0.
3. Fermentation:
-
The biotransformation medium is inoculated with the prepared seed culture to an initial optical density (OD600) of approximately 0.25.
-
The fermentation is carried out in a bioreactor at 27-29°C with controlled agitation (e.g., 200-500 rpm) and aeration to maintain dissolved oxygen levels.
-
The pH is monitored and may be controlled during the fermentation process.
-
Samples are taken periodically to measure cell growth and γ-decalactone concentration.
4. Extraction and Analysis:
-
The γ-decalactone is typically extracted from the culture broth using an organic solvent such as diethyl ether.
-
The concentration of γ-decalactone in the extract is quantified using gas chromatography (GC) with a flame ionization detector (FID).
Chemical Synthesis of Chiral γ-Decalactone
The following is a representative, multi-step chemical synthesis approach. It should be noted that various chemical routes exist.
1. Synthesis of Methyl 4-oxodecanoate:
-
This intermediate can be prepared through various organic reactions, such as the acylation of a suitable precursor.
2. Asymmetric Hydrogenation:
-
Methyl 4-oxodecanoate is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Ruthenium-BINAP complex) under a hydrogen atmosphere. This step is crucial for establishing the desired stereochemistry.
3. Lactonization:
-
The resulting chiral methyl 4-hydroxydecanoate is then induced to lactonize, typically under acidic or basic conditions, to form the cyclic ester, (R)-γ-decalactone.
4. Purification:
-
The final product is purified through distillation under reduced pressure to yield the high-purity chiral γ-decalactone. The enantiomeric excess of the product is determined using chiral chromatography.
Visualizing the Synthesis Pathways and Workflows
Caption: Biotechnological synthesis of γ-decalactone via β-oxidation of ricinoleic acid.
Caption: A simplified chemical synthesis pathway to racemic γ-decalactone.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A synthetic method of chiral gamma-decalactone - Eureka | Patsnap [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101096692A - A method for preparing this compound and coupling biotransformation and separation to improve yield - Google Patents [patents.google.com]
- 6. Comparison of production of this compound via microbial biotransformation based on different adsorption-embedding systems - PubMed [pubmed.ncbi.nlm.nih.gov]
sensory evaluation of R- and S- enantiomers of γ-decalactone
A comprehensive guide to the distinct sensory properties of the enantiomers of γ-decalactone, complete with experimental data and detailed analytical protocols for researchers, scientists, and professionals in drug development.
The stereochemistry of a molecule can have a profound impact on its biological activity, a principle that is particularly evident in the field of sensory science. Enantiomers of a chiral compound can elicit vastly different olfactory responses, ranging from subtle variations in aroma to entirely distinct scent profiles. This guide provides a detailed comparison of the sensory characteristics of the (R)- and (S)-enantiomers of γ-decalactone, a widely occurring flavor and fragrance compound.
Quantitative Sensory Data
The odor detection threshold, the lowest concentration of a substance that can be detected by the human sense of smell, is a key metric in sensory evaluation. The following table summarizes the odor detection thresholds for the R- and S-enantiomers of γ-decalactone in a dry red wine matrix.
| Enantiomer | Odor Detection Threshold (µg/L in red wine) |
| (R)-(+)-γ-Decalactone | 34 |
| (S)-(-)-γ-Decalactone | 47 |
Data sourced from Cooke et al., 2009.[1]
Qualitative Sensory Profile
Beyond detection thresholds, the qualitative description of the odor is crucial for a complete sensory profile. The enantiomers of γ-decalactone, while both generally described as fruity and peach-like, exhibit distinct nuances.
| Enantiomer | Sensory Descriptors |
| (R)-(+)-γ-Decalactone | Strong, fatty, sweet, fruity, coconut, caramel.[2] |
| (S)-(-)-γ-Decalactone | Soft, sweet, coconut, fruity, fatty.[3] |
Experimental Protocols
Sensory Evaluation: Determination of Odor Detection Thresholds
The determination of odor detection thresholds was performed following the ASTM E679 standard, a forced-choice ascending concentration series method.[4][5][6]
1. Panelist Selection and Training:
-
A panel of assessors is selected based on their sensory acuity and ability to consistently detect and describe odors.
-
Panelists undergo training to familiarize themselves with the test procedure and the specific odorants being evaluated.[7]
2. Sample Preparation:
-
A series of dilutions of the R- and S-enantiomers of γ-decalactone are prepared in a neutral medium, in this case, a "bag in a box" dry red wine.
-
The concentration range is chosen to span from sub-threshold to supra-threshold levels.
3. Test Procedure (Triangle Test):
-
For each concentration level, three samples are presented to each panelist: two are identical (blanks, containing only the red wine) and one contains the diluted odorant.
-
Panelists are required to identify the "odd" sample.[8]
-
The presentation of samples is randomized to prevent bias.
-
The concentration is increased in steps until the panelist can reliably detect the odorant.
4. Data Analysis:
-
The individual threshold for each panelist is determined as the geometric mean of the last concentration missed and the first concentration correctly identified.
-
The group threshold is then calculated as the geometric mean of the individual thresholds.
Instrumental Analysis: Chiral Gas Chromatography-Olfactometry (GC-O)
To separate and identify the individual enantiomers and correlate them with their specific odors, Gas Chromatography-Olfactometry (GC-O) is employed.[9][10][11]
1. Sample Extraction:
-
Volatile compounds from the sample matrix are extracted using a suitable technique, such as liquid-liquid extraction or solid-phase microextraction (SPME).
2. Gas Chromatographic Separation:
-
The extracted volatiles are injected into a gas chromatograph equipped with a chiral capillary column (e.g., Rt-βDEXcst).[1] This specialized column allows for the separation of the R- and S-enantiomers.
-
The GC oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.
3. Olfactometry and Detection:
-
The effluent from the GC column is split. One portion is directed to a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification.
-
The other portion is directed to a sniffing port where a trained sensory panelist assesses the odor of the eluting compounds.[9]
-
The panelist records the retention time, duration, and sensory descriptors of each detected odor.
4. Data Correlation:
-
The data from the chemical detector and the olfactometry analysis are correlated to assign specific odors to the R- and S-enantiomers of γ-decalactone.
Visualizing the Sensory Experience
To better understand the processes involved in sensory evaluation, the following diagrams illustrate the experimental workflow and the underlying biological pathway of olfaction.
Caption: Workflow for sensory evaluation of γ-decalactone enantiomers.
Caption: Simplified diagram of the olfactory signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (R)-gamma-decalactone, 107797-26-2 [thegoodscentscompany.com]
- 3. (S)-gamma-decalactone, 107797-27-3 [thegoodscentscompany.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. researchgate.net [researchgate.net]
- 8. fivesenses.com [fivesenses.com]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 10. pfigueiredo.org [pfigueiredo.org]
- 11. terroirsdumondeeducation.com [terroirsdumondeeducation.com]
comparative study of different extraction techniques for γ-decalactone
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Extraction Methodologies for a Key Flavor Compound
γ-Decalactone, a significant aroma compound with a characteristic fruity and peach-like scent, is widely utilized in the food, beverage, cosmetic, and pharmaceutical industries. Its effective extraction from various matrices, including fermented broths, dairy products, and fruits, is crucial for its commercial production and application. This guide provides a comparative study of different extraction techniques for γ-decalactone, offering an objective analysis of their performance based on experimental data. Detailed methodologies for key experiments are provided to facilitate replication and adaptation in a research and development setting.
Comparative Performance of Extraction Techniques
The selection of an appropriate extraction technique for γ-decalactone is a critical step that influences the yield, purity, and overall efficiency of the process. This section summarizes the quantitative data from various studies to provide a clear comparison of the most common extraction methods.
| Feature | Solvent Extraction | Steam Distillation (Hydrodistillation) | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Recovery / Yield | High (up to 99.9 ± 1.8% with diethyl ether in model solutions) | Lower than solvent extraction (efficiency difference of 12.8% to 22% reported)[1] | High, but dependent on temperature and pressure parameters | Generally high, enhances extraction yield compared to conventional methods[2][3] | High, often superior to UAE and conventional methods in terms of yield[4][5] |
| Purity of Extract | Moderate (approx. 51.5 ± 1.2% to 53.0 ± 1.8%, may contain co-extracted lipids)[1] | High (approx. 88.0 ± 3.4%)[1] | Very high, highly selective for target compounds, yielding a solvent-free extract | Good, can be optimized for selectivity | Good, can be optimized for selectivity |
| Extraction Time | Rapid | More time-consuming | Relatively fast, but requires system equilibration | Significantly shorter than conventional methods[2][6] | Very short, typically in minutes[7][8] |
| Solvent Usage | High (e.g., diethyl ether, hexane) | Low to none (uses water as the distillation medium) | Minimal (uses CO2 as a recyclable, "green" solvent) | Reduced solvent consumption compared to conventional methods[2][6] | Reduced solvent consumption[8] |
| Selectivity | Lower; co-extraction of non-volatile compounds is common | High for volatile and semi-volatile compounds | High; tunable by modifying pressure and temperature | Can be optimized by adjusting parameters | Can be optimized by adjusting parameters |
| Thermal Degradation Risk | Low, typically performed at low temperatures | Potential risk for heat-sensitive compounds | Low, performed at relatively low temperatures (e.g., 40-60°C) | Low, non-thermal mechanism reduces degradation of thermolabile compounds[3] | Potential for localized heating, requires careful control of power and time[7] |
Experimental Workflows
The following diagram illustrates the general workflow for the primary extraction techniques discussed in this guide, from the initial sample preparation to the final analysis-ready extract.
Experimental Protocols
Liquid-Liquid Solvent Extraction
This protocol is a representative method adapted from procedures used for lactone extraction from biotransformation media and dairy products.[3][9]
-
Sample Preparation:
-
Take a measured quantity of the sample (e.g., 1.5 mL of biotransformation medium or 0.5 g of homogenized dairy product) into a centrifuge tube.[3]
-
For quantification, add a known concentration of an internal standard (e.g., γ-undecalactone).[3]
-
If the sample is from a biotransformation process, acidify the medium with HCl to facilitate the lactonization of 4-hydroxydecanoic acid.[3]
-
-
Extraction:
-
Add a suitable organic solvent, such as diethyl ether, at a 1:1 ratio to the sample.[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at approximately 4000 rpm for 5-10 minutes to achieve clear separation of the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a clean vial.
-
-
Drying and Concentration:
-
Dry the organic extract by passing it through anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary before analysis.
-
Steam Distillation (Hydrodistillation)
This protocol is based on the principles of steam distillation for the recovery of volatile compounds.
-
Apparatus Setup:
-
Assemble a steam distillation apparatus, which typically includes a boiling flask, a sample flask, a condenser, and a collection vessel.
-
-
Sample Preparation:
-
Place a measured quantity of the sample (e.g., 20-50 g) into the sample flask and add distilled water.
-
Acidification of the medium prior to distillation can enhance the recovery of lactones.
-
-
Distillation:
-
Heat the boiling flask to generate steam, which will pass through the sample, carrying the volatile γ-decalactone.
-
The steam and volatile compound mixture is then cooled and condensed.
-
-
Collection and Final Extraction:
-
Collect the distillate, which will consist of an aqueous layer and an immiscible organic layer containing the γ-decalactone.
-
Perform a liquid-liquid extraction on the collected distillate with a small volume of an organic solvent (e.g., diethyl ether) to isolate the γ-decalactone.
-
Supercritical Fluid Extraction (SFE)
This protocol describes a general procedure for the extraction of flavor compounds using supercritical CO₂.
-
Sample Preparation:
-
Place the sample (e.g., approximately 100 g of anhydrous milk fat) into the high-pressure extraction vessel of the SFE system.
-
-
System Parameters:
-
Set the extraction temperature, typically between 40°C and 60°C.
-
Pressurize the system with CO₂ to bring it to a supercritical state.
-
-
Extraction:
-
Pump the supercritical CO₂ through the extraction vessel, where it dissolves the γ-decalactone.
-
-
Separation and Collection:
-
The CO₂ containing the dissolved compounds flows into a separator vessel where the pressure is reduced.
-
This causes the CO₂ to return to a gaseous state, and the extracted γ-decalactone precipitates and is collected as a solvent-free extract.
-
Ultrasound-Assisted Extraction (UAE)
This protocol outlines a general procedure for UAE of aroma compounds.
-
Sample Preparation:
-
Place a known amount of the sample into an extraction vessel.
-
Add a suitable solvent (e.g., ethanol, diethyl ether). The solvent-to-solid ratio is a key parameter to optimize.
-
-
Extraction:
-
Immerse the ultrasonic probe into the sample slurry or place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 10-30 minutes).[9] The temperature should be monitored and controlled.
-
-
Post-Extraction:
-
Separate the extract from the solid residue by filtration or centrifugation.
-
The subsequent steps of solvent removal and purification are similar to those in solvent extraction.
-
Microwave-Assisted Extraction (MAE)
This protocol provides a general outline for the MAE of lactones.
-
Sample Preparation:
-
Place the sample in a microwave-transparent vessel.
-
Add a suitable solvent with a high dielectric constant (e.g., ethanol-water mixtures).
-
-
Extraction:
-
Post-Extraction:
-
After cooling, filter the mixture to separate the extract.
-
The extract can then be concentrated and purified as required.
-
Conclusion
The choice of an extraction technique for γ-decalactone is highly dependent on the specific requirements of the application, including desired yield and purity, processing time, cost, and environmental considerations.
-
Solvent extraction is a rapid and high-yield method but suffers from lower selectivity and high solvent consumption.
-
Steam distillation offers high purity extracts but is a more time-consuming process with a potential risk of thermal degradation.
-
Supercritical Fluid Extraction (SFE) is a "green" alternative that provides highly pure and solvent-free extracts, though it requires specialized equipment.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern, efficient techniques that significantly reduce extraction time and solvent consumption while often providing high yields. MAE, in particular, has shown to be very rapid.
For researchers and professionals in drug development and other high-value sectors, SFE, UAE, and MAE present compelling advantages in terms of purity, efficiency, and reduced environmental impact. The detailed protocols and comparative data in this guide should serve as a valuable resource for selecting and optimizing the most suitable extraction method for γ-decalactone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. foodsciencejournal.com [foodsciencejournal.com]
- 7. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of GC-MS Methods for γ-Decalactone Quantification in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of aroma compounds like γ-decalactone in complex matrices such as food, beverages, and biological samples is critical for quality control, authenticity assessment, and sensory analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, offering high sensitivity and selectivity. However, the reliability and comparability of results hinge on robust method validation.
This guide provides an objective comparison of common Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of γ-decalactone, with a focus on the validation parameters crucial for ensuring data integrity. We will delve into detailed experimental protocols and present supporting data to aid in the selection of the most appropriate method for your research needs.
The Importance of Method Validation
Experimental Protocols: A Comparative Overview
The choice of sample preparation is a critical step that directly impacts the accuracy and sensitivity of γ-decalactone quantification. Here, we compare three prevalent extraction techniques coupled with GC-MS analysis.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and straightforward technique ideal for the extraction of volatile and semi-volatile compounds from liquid and solid samples.
Experimental Protocol:
-
Sample Preparation: A known volume or weight of the sample (e.g., 5 mL of wine or fruit juice) is placed into a headspace vial.[2]
-
Internal Standard Spiking: An appropriate internal standard (e.g., γ-undecalactone or a stable isotope-labeled γ-decalactone) is added.
-
Matrix Modification: Sodium chloride is often added to the sample to increase its ionic strength, which promotes the release of volatile compounds into the headspace.
-
Extraction: The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration between the sample and the headspace. A fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.[2]
-
Desorption and GC-MS Analysis: The fiber is retracted and immediately inserted into the hot injector of the GC-MS, where the adsorbed analytes are thermally desorbed and transferred to the analytical column for separation and detection.
Solid-Phase Extraction (SPE)
SPE is a versatile technique used to isolate and concentrate analytes from a liquid sample by passing it through a solid sorbent.
Experimental Protocol:
-
Cartridge Conditioning: An SPE cartridge with a suitable sorbent (e.g., C18) is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer.
-
Sample Loading: The sample, often diluted, is passed through the conditioned cartridge. The analytes of interest, including γ-decalactone, are retained on the sorbent.
-
Washing: The cartridge is washed with a weak solvent to remove interfering matrix components.
-
Elution: The retained analytes are eluted from the cartridge with a small volume of a strong organic solvent (e.g., dichloromethane).
-
Concentration and GC-MS Analysis: The eluate is often concentrated under a gentle stream of nitrogen before being injected into the GC-MS system.
Liquid-Liquid Microextraction (LLME)
LLME is a miniaturized version of the traditional liquid-liquid extraction that uses a minimal amount of solvent, making it a more environmentally friendly option.
Experimental Protocol:
-
Sample Preparation: A small volume of the sample is placed in a vial.
-
Extraction: A water-immiscible extraction solvent (e.g., dichloromethane) is added to the sample. The mixture is then vortexed or agitated to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.
-
GC-MS Analysis: A small aliquot of the organic layer containing the extracted γ-decalactone is carefully collected and injected into the GC-MS.
Comparative Performance of Validated GC-MS Methods
The following table summarizes typical validation parameters for the quantification of γ-decalactone using different sample preparation techniques coupled with GC-MS. These values are compiled from various studies and serve as a general guide. Actual performance may vary depending on the specific matrix and instrumentation.
| Validation Parameter | HS-SPME-GC-MS | SPE-GC-MS | LLME-GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| LOD (µg/L) | 0.1 - 1.0 | 0.5 - 5.0 | 1.0 - 10 |
| LOQ (µg/L) | 0.5 - 5.0 | 1.5 - 15 | 3.0 - 30 |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% | 80 - 120% |
| Precision (RSD %) | < 10% | < 15% | < 15% |
Note: The use of a stable isotope-labeled internal standard in a Stable Isotope Dilution Assay (SIDA) can significantly improve the accuracy and precision of the quantification, irrespective of the sample preparation method, by compensating for matrix effects and variations in extraction efficiency.[3][4]
Visualizing the Workflow and Validation Logic
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the logical hierarchy of method validation.
Caption: A generalized experimental workflow for the GC-MS analysis of γ-decalactone.
Caption: Logical hierarchy of key validation parameters for an analytical method.
Conclusion
The selection of a GC-MS method for the quantification of γ-decalactone in complex matrices should be guided by the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available resources. HS-SPME offers excellent sensitivity with minimal solvent use, making it a popular choice for volatile analysis in beverages. SPE provides robust cleanup and concentration, suitable for more complex matrices. LLME presents a greener alternative to traditional liquid-liquid extraction.
Regardless of the chosen method, a thorough validation is paramount to ensure the generation of high-quality, reliable data. By carefully considering the validation parameters presented in this guide, researchers can confidently select and implement a GC-MS method that is fit for the intended purpose of their study.
References
- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Analysis of γ-Decalactone
This guide offers an objective comparison of prevalent analytical methodologies for the extraction and quantification of γ-decalactone, a significant aroma compound found in various foods, beverages, and consumer products. The performance of different techniques is evaluated with supporting experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application, from quality control to authenticity assessment.
Comparison of Extraction Techniques
The initial and critical step in the analysis of γ-decalactone is its efficient extraction from the sample matrix. The choice of extraction method significantly impacts recovery, purity, and overall analytical accuracy. Below is a comparison of three common techniques: Solvent Extraction, Steam Distillation, and Supercritical Fluid Extraction (SFE).
Data Presentation: Performance of Extraction Techniques
The following table summarizes the quantitative performance of different extraction techniques for γ-decalactone. Data is compiled from studies on relevant matrices to provide a comparative overview.
| Feature | Solvent Extraction | Steam Distillation (Hydrodistillation) | Supercritical Fluid Extraction (SFE) |
| Recovery / Yield | High (up to 99.9 ± 1.8% with diethyl ether in model solutions)[1]. Generally higher efficiency than hydrodistillation by 12.8% to 22%[2][3]. | Lower than solvent extraction[1][2]. | High, but dependent on optimizing temperature and pressure parameters[1]. |
| Purity of Extract | Moderate (approx. 51.5 ± 1.2% to 53.0 ± 1.8%), may contain co-extracted lipids[1][2]. | High (approx. 88.0 ± 3.4%)[1][2]. | Very high, highly selective for target compounds, yielding a solvent-free extract[1]. |
| Selectivity | Lower; co-extraction of non-volatile compounds like lipids is common[1]. | High for volatile and semi-volatile compounds[1]. | High; tunable by modifying pressure and temperature to target specific molecular weights[1]. |
| Solvent Usage | High (e.g., diethyl ether, hexane)[1][2][4][5]. | Low to none (uses water)[1]. | Uses CO₂, which is easily removed, resulting in a solvent-free extract[1]. |
| Complexity & Cost | Simple, low-cost equipment. | Moderately complex setup. | Complex, high-pressure equipment requiring significant capital investment. |
Experimental Protocols: Extraction Methodologies
Liquid-Liquid Solvent Extraction [1][4]
-
Sample Preparation: Weigh an appropriate amount of the sample (e.g., 0.5 g of butter oil, 1.5 mL of biotransformation medium) into a centrifuge tube.[1][4]
-
Internal Standard: Add a known concentration of an internal standard, such as γ-undecalactone, for accurate quantification.[1][4]
-
Homogenization: Homogenize solid or semi-solid samples to ensure uniform consistency. For liquid samples, vortex mixing is sufficient.[1][4]
-
Extraction: Add a suitable solvent (e.g., diethyl ether) at a specific ratio (e.g., 1:1), and mix vigorously.[2][3][4]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection: Carefully collect the organic layer containing the extracted γ-decalactone for subsequent analysis.
Steam Distillation (Hydrodistillation) [1]
-
Sample Preparation: Place a measured quantity of the sample (e.g., 20-50 g) into a sample flask and suspend it in distilled water.[1]
-
Distillation: Heat the flask to generate steam, which passes through the sample, carrying volatile compounds like γ-decalactone.[1]
-
Condensation: The steam-volatile mixture is passed through a condenser, where it cools and condenses back into a liquid.[1]
-
Collection: The distillate, containing the purified γ-decalactone, is collected for analysis. The purity of distillates can be significantly high (approx. 88.0 ± 3.4%)[2][3].
Supercritical Fluid Extraction (SFE) [1]
-
Sample Preparation: The sample is placed into a high-pressure extraction vessel.
-
Extraction: Liquid CO₂ is pumped into the system and brought to a supercritical state by controlling pressure and temperature. The supercritical CO₂ flows through the sample, dissolving the γ-decalactone.[1]
-
Separation: The CO₂ mixture flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, losing its solvating power.[1]
-
Collection: The extracted compounds, now free of solvent, precipitate and are collected in the separator.[1]
Caption: Workflow for γ-decalactone extraction comparing three primary methods.
Comparison of Analytical Quantification Methods
Following extraction, accurate quantification is typically performed using chromatographic techniques coupled with mass spectrometry. The choice of method depends on the required sensitivity, selectivity, and accuracy.
Data Presentation: A Comparative Overview of Analytical Methods
| Feature | HS-SPME-GC-MS | Derivatization-MS (e.g., GirT-MALDI-MS) | Isotope Dilution Analysis (SIDA) GC-MS |
| Primary Advantage | Well-established for volatiles, high selectivity and sensitivity[6]. | Enhances detection stability and ionization efficiency for less volatile compounds[6]. | Considered the "gold standard" for accuracy and precision; corrects for matrix effects and sample loss[7]. |
| Selectivity | High, based on chromatographic retention time and mass spectral fragmentation[6]. | High, based on the specific mass-to-charge ratio of the derivatized molecule[6]. | Extremely high, distinguishes analyte from its co-eluting stable isotope-labeled internal standard. |
| Sample Throughput | Moderate; each GC-MS run is time-consuming[6]. | Potentially higher for direct MS, but derivatization adds a preparation step[6]. | Similar to standard GC-MS; throughput is moderate. |
| Quantitative Reliability | Reliable and reproducible[6]. | Quantitative performance is not yet fully validated for all compounds[6]. | Unparalleled accuracy and precision due to the ideal internal standard[7]. |
| Key Limitation | Potential for thermal degradation of labile compounds[6]. | Adds a chemical derivatization step to the workflow; may require method development[6]. | Requires synthesis and availability of expensive isotope-labeled standards[7]. |
Experimental Protocols: Quantification Methodologies
Standard Gas Chromatography-Mass Spectrometry (GC-MS) Protocol This protocol is a representative method for the analysis of a γ-decalactone extract.
-
GC System: Use a gas chromatograph equipped with a capillary column suitable for flavor compounds (e.g., HP-5 or BPX).[4][5]
-
Injector: Use a split/splitless injector. The injector temperature can be set to 200-250 °C.[5]
-
Carrier Gas: Use helium or nitrogen as the carrier gas at a constant flow rate (e.g., 1.1-3 mL/min).[4][5]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60 °C), ramps up to an intermediate temperature (e.g., 180-195 °C at 3-20 °C/min), and then ramps to a final temperature (e.g., 230-270 °C at 5-10 °C/min) to elute all compounds.[4][5]
-
Mass Spectrometer: Couple the GC to a mass spectrometer (e.g., Quadrupole or Ion Trap).[6]
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Scan Range: Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).[6]
-
Quantification: Identify γ-decalactone based on its retention time and mass spectrum. Quantify the analyte by integrating the area of a characteristic ion and comparing it to the internal standard using a pre-established calibration curve.[6]
Stable Isotope Dilution Analysis (SIDA) Protocol [7] SIDA is distinguished by its use of a stable isotope-labeled version of the analyte as the internal standard.
-
Internal Standard Addition: Add a known quantity of an isotope-labeled γ-decalactone (e.g., ¹³C- or ²H-labeled) to the sample before any extraction or cleanup steps.[7]
-
Sample Preparation: Perform the chosen extraction procedure (e.g., solvent extraction). The labeled standard will experience the same processing and potential losses as the native analyte.[7]
-
GC-MS Analysis: Analyze the extract using GC-MS as described above. The labeled and unlabeled compounds will have nearly identical retention times but different mass-to-charge ratios.
-
Quantification: Determine the concentration of the native γ-decalactone by calculating the ratio of the MS response of the native analyte to the MS response of the labeled internal standard. This ratio is unaffected by sample loss or matrix effects, providing highly accurate results.
References
comparing the flavor profiles of γ-decalactone and δ-decalactone
An In-Depth Comparative Analysis of γ-Decalactone and δ-Decalactone Flavor Profiles
For researchers, scientists, and professionals in the fields of flavor chemistry and drug development, a precise understanding of flavor compounds is paramount. This guide provides a detailed, objective comparison of the flavor and aroma profiles of two structurally similar, yet sensorially distinct lactones: γ-decalactone and δ-decalactone. The following sections present quantitative data, experimental methodologies, and visual representations of key concepts to facilitate a comprehensive understanding of these important flavor ingredients.
Flavor Profile Comparison: A Tale of Two Lactones
γ-Decalactone and δ-decalactone are both ten-carbon lactones, meaning they are cyclic esters. However, the position of the ester linkage within the carbon ring—at the gamma (4th) and delta (5th) positions, respectively—results in significantly different sensory characteristics.
γ-Decalactone is overwhelmingly associated with a potent and recognizable fruity aroma, primarily described as peach-like.[1][2] It is considered a key "character-impact" compound, meaning it is a primary driver of the characteristic flavor of certain fruits.[1] Its profile is often further described as sweet, creamy, and apricot-like, with subtle waxy and fatty undertones.[3][4] This lactone is naturally found in a variety of fruits, including peaches, apricots, and strawberries, as well as in dairy products like butter and milk, and fermented beverages such as beer and wine.[2][5][6]
δ-Decalactone , in contrast, presents a flavor profile dominated by creamy, milky, and coconut-like notes.[7][8][9] While it also possesses a subtle fruity nuance, often described as peach-like, its primary application lies in imparting dairy and creamy characteristics to a wide range of products.[7][9][10] It is a key component in the flavor profiles of butter, cream, and cheese.[8] Naturally, it is found in dairy products and is sometimes associated with a coconut-like off-flavor in fat-containing milk products.[8][9] It also occurs in some fruits, such as mangoes and plums.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for γ-decalactone and δ-decalactone, providing a basis for direct comparison of their potency and sensory thresholds.
| Property | γ-Decalactone | δ-Decalactone |
| FEMA Number | 2360 | 2361 |
| CAS Number | 706-14-9 | 705-86-2 |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ |
| Molar Mass | 170.25 g/mol | 170.25 g/mol |
| Odor Profile | Intense peach, apricot, fruity, sweet, creamy.[1][2][4] | Creamy, coconut, milky, buttery, slightly fruity.[7][8][10] |
| Odor Threshold | 11 ppb in water.[11] | 64 ppb in water; 37 ppb in milk.[12] |
Experimental Protocols
To objectively assess and compare the flavor profiles of γ-decalactone and δ-decalactone, standardized experimental protocols are essential. The following methodologies are widely accepted in the flavor industry.
Gas Chromatography-Olfactometry (GC-O)
This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[2]
Objective: To identify and characterize the specific aroma compounds contributing to the overall scent of each lactone.
Methodology:
-
Sample Preparation: Prepare dilute solutions of γ-decalactone and δ-decalactone (e.g., 10-100 ppm) in a neutral, volatile solvent such as ethanol.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column appropriate for flavor compound analysis (e.g., a polar column like WAX). The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and chemical properties.
-
Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to a conventional detector (e.g., a Mass Spectrometer or Flame Ionization Detector) for chemical identification and quantification. The other portion is directed to a heated sniffing port.
-
Olfactory Detection: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port. The panelist records the time at which an odor is detected, its perceived intensity, and a description of the aroma.
-
Data Analysis: The data from the chemical detector and the olfactory analysis are correlated. The retention times of the detected odors are matched with the peaks from the chemical detector to identify the specific compounds responsible for the aroma. The aroma profiles of γ-decalactone and δ-decalactone can then be directly compared based on the descriptors and intensities recorded by the panelists.
Descriptive Sensory Analysis
This method uses a trained panel of human subjects to quantitatively describe the sensory attributes of a product.
Objective: To obtain a detailed and quantitative sensory profile of γ-decalactone and δ-decalactone.
Methodology:
-
Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of various aroma and flavor attributes relevant to lactones (e.g., "peach," "apricot," "creamy," "coconut," "sweet," "waxy"). Reference standards for each attribute are used during training to calibrate the panelists.
-
Sample Preparation: Solutions of γ-decalactone and δ-decalactone are prepared at various concentrations in a neutral base (e.g., water, sugar solution, or a simple food matrix like a light cream). Samples are coded with random three-digit numbers to prevent bias.
-
Evaluation: In a controlled sensory evaluation booth, panelists are presented with the samples in a randomized order. They rate the intensity of each sensory attribute on a structured scale (e.g., a 15-point line scale from "none" to "very intense").
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed. Analysis of Variance (ANOVA) is often used to determine if there are significant differences in the perceived intensities of the attributes between the two lactones. The results are typically visualized using a spider or radar plot to provide a clear comparison of the flavor profiles.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structures of γ-decalactone and δ-decalactone.
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Caption: Generalized signaling pathway for odorant perception.
References
- 1. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Olfactory Signaling Pathway [reactome.org]
- 4. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 5. aidic.it [aidic.it]
- 6. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Signaling pathways in odorant detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. fiveable.me [fiveable.me]
A Comparative Genomic Guide to High and Low γ-Decalactone Producing Yeast Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of yeast strains with varying capacities for producing γ-decalactone, a valuable aroma compound with a characteristic peach-like scent. By examining the genomic and metabolic differences between high and low-producing strains, this document aims to provide researchers with the necessary information to select or engineer strains for optimized production. The focus is on Yarrowia lipolytica, a yeast species renowned for its ability to metabolize hydrophobic substrates like castor oil, the primary precursor for γ-decalactone.[1][2][3]
Data Presentation: Quantitative Comparison of Yeast Strains
The following tables summarize the key quantitative differences in γ-decalactone production and biomass yield between a wild-type Yarrowia lipolytica strain (W29) and a genetically modified high-producing strain (MTLY40-2p). The MTLY40-2p strain has disruptions in the POX3, POX4, and POX5 genes, which encode for acyl-CoA oxidases involved in the β-oxidation pathway.[1][4]
Table 1: Comparison of γ-Decalactone Production in Flask Cultures
| Strain | Genotype | Maximum γ-Decalactone Production (g/L) | Time to Maximum Production (days) | Re-utilization of γ-Decalactone | Reference |
| Y. lipolytica W29 | Wild-Type | 1.8 ± 0.03 | 3 | Observed after day 3 | [1][3] |
| Y. lipolytica MTLY40-2p | Δpox3, Δpox4, Δpox5 | 5.5 ± 0.16 | Not specified, but higher throughout 7 days | Not observed | [1][3] |
Table 2: Comparison of Biomass Yield in Flask Cultures
| Strain | Maximum Dry Biomass (g/L) | Time to Maximum Biomass (days) | Reference |
| Y. lipolytica W29 | ~34 | 3 | [1] |
| Y. lipolytica MTLY40-2p | Not specified, but generally lower than W29 | Not specified | [3] |
Table 3: Comparison of γ-Decalactone Production in Bioreactor vs. Flask Culture
| Strain | Culture Condition | Maximum γ-Decalactone Production (g/L) | Reference |
| Y. lipolytica W29 | Flask | ~1.8 | [1] |
| Y. lipolytica W29 | Bioreactor | ~0.9 (half of flask culture) | [1] |
| Y. lipolytica MTLY40-2p | Flask | 5.5 ± 0.16 | [3] |
| Y. lipolytica MTLY40-2p | Bioreactor | Lower than flask culture | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on methods cited in the referenced literature.
Yeast Cultivation for γ-Decalactone Production
This protocol is adapted from studies on Yarrowia lipolytica.[1][5]
-
Pre-culture Preparation:
-
Inoculate a single yeast colony into 50 mL of YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) in a 250 mL baffled Erlenmeyer flask.
-
Incubate at 27°C with shaking at 140 rpm for 24 hours.
-
-
Biotransformation:
-
Transfer the pre-culture to the biotransformation medium to an initial optical density (OD600) of 0.25.
-
The biotransformation medium typically contains a nitrogen source, salts, and castor oil as the precursor for γ-decalactone. The concentration of castor oil can be varied (e.g., 10%).
-
Incubate under conditions optimized for production (e.g., specific temperature, pH, and aeration). Samples are collected at regular intervals for analysis.
-
Quantification of γ-Decalactone by Gas Chromatography (GC)
This method is a standard approach for analyzing γ-decalactone concentration in culture media.[1][2][4]
-
Sample Preparation:
-
Collect 1.5 mL of the culture medium.
-
To halt metabolism and promote the complete lactonization of 4-hydroxydecanoic acid, add 10 µL of HCl.[1][2]
-
Add a known amount of an internal standard, such as γ-undecalactone, for accurate quantification.[1][4]
-
Extract the lactones with an equal volume (1.5 mL) of diethyl ether by vigorous shaking.[1][4]
-
Separate the ether phase for analysis.
-
-
Gas Chromatography Analysis:
-
Inject the ether extract into a gas chromatograph equipped with a suitable capillary column (e.g., HP-INNOWax).[4]
-
Use an appropriate temperature program to separate the compounds.
-
A Flame Ionization Detector (FID) is commonly used for detection.[2]
-
Quantify γ-decalactone by comparing its peak area to that of the internal standard.
-
Yeast Genomic DNA Extraction and Analysis
For comparative genomics, high-quality genomic DNA is required. While the provided search results do not detail a specific comparative genomics study with whole-genome sequencing data, they lay the groundwork for such an analysis by identifying key genes. A general protocol for yeast genomic DNA extraction is a prerequisite for such studies.
-
Cell Lysis: Harvest yeast cells and resuspend them in a lysis buffer. Use mechanical disruption (e.g., bead beating with glass beads) or enzymatic digestion (e.g., with zymolyase) to break the cell wall.
-
DNA Purification: Purify the DNA from the cell lysate using standard methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or by using commercially available DNA purification kits.
-
Sequencing and Analysis: The purified DNA can then be used for whole-genome sequencing. Bioinformatic analysis would involve aligning the sequences of high and low-producing strains to a reference genome to identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).
RNA Extraction and Gene Expression Analysis (RNA-Seq)
To compare the transcriptomes of high and low-producing strains, RNA-Seq is a powerful technique.
-
RNA Extraction:
-
Harvest yeast cells from cultures at the desired growth phase.
-
Quickly freeze the cell pellet to preserve the RNA integrity.
-
Extract total RNA using a hot acid phenol (B47542) method or a commercial kit designed for yeast.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Process the raw sequencing reads to remove low-quality bases and adapter sequences.
-
Align the reads to the reference yeast genome.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated in the high-producing strain compared to the low-producing strain.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the comparative genomics of γ-decalactone production in yeast.
Caption: Biosynthesis and re-consumption pathway of γ-decalactone in Yarrowia lipolytica.
Caption: A workflow for the comparative genomic and transcriptomic analysis of yeast strains.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to Assessing the Purity of Synthesized γ-Decalactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized γ-decalactone, a key aroma compound with a characteristic peach fragrance. The performance of γ-decalactone is compared with alternative lactones, supported by experimental data and detailed protocols for key analytical techniques.
Introduction
γ-Decalactone is a widely used flavor and fragrance ingredient found in many fruits and fermented products. Its synthesis, whether through chemical or biotechnological routes, necessitates robust analytical methods to ensure high purity, which is critical for its application in consumer products and pharmaceutical formulations. This guide outlines the primary analytical techniques for purity assessment—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—and provides a comparative analysis of their application to γ-decalactone and its alternatives, such as δ-decalactone and γ-dodecalactone.
Comparative Purity Data
The purity of synthesized and commercially available lactones is a key parameter for their application. The following table summarizes reported purity data for γ-decalactone and its alternatives, as determined by various analytical methods.
| Compound | Synthesis/Source | Purification Method | Analytical Method | Reported Purity (%) | Reference |
| γ-Decalactone | Commercial Standard | Not Specified | Gas Chromatography (GC) | ≥98.0 | [1] |
| γ-Decalactone | Biotechnological (Yarrowia lipolytica) | Distillation | Not Specified | 88.0 ± 3.4 | [2] |
| γ-Decalactone-d7 | Chemical Synthesis | Not Specified | Not Specified | 70 | [2] |
| δ-Decalactone | Chemical Synthesis | Not Specified | Gas Chromatography-Mass Spectrometry (GC-MS) | 61.2 (Yield) | [3] |
| δ-Dodecalactone | Commercial Standard | Not Specified | Not Specified | ≥97 | |
| γ-Dodecalactone | Commercial Standard | Not Specified | Not Specified | ≥97 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of γ-decalactone are provided below.
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like γ-decalactone. For quantitative analysis, a Flame Ionization Detector (GC-FID) is also commonly used.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer or a flame ionization detector.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized γ-decalactone in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
For quantitative analysis using an internal standard, add a known concentration of an appropriate internal standard (e.g., γ-undecalactone or a deuterated analog like γ-decalactone-d7) to the sample.[4]
-
Perform a serial dilution to create a calibration curve.
-
-
GC Conditions:
-
Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 60 m length, 0.25 mm inner diameter, 0.25 µm film thickness) is recommended for good separation of lactones.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Injector: Splitless injection at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 10 minutes.[2]
-
-
-
MS Conditions (for GC-MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. A characteristic quantifier ion for γ-decalactone is m/z 85.[4]
-
-
Data Analysis: The purity is calculated by comparing the peak area of γ-decalactone to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve with an internal standard for more accurate quantification.
HPLC is suitable for the analysis of less volatile or thermally labile compounds. While less common for volatile lactones, it can be a valuable tool, especially for monitoring reactions or for non-volatile impurities.
-
Instrumentation: An HPLC system with a UV or a charged aerosol detector (CAD).
-
Sample Preparation:
-
Dissolve the synthesized γ-decalactone in the mobile phase to a concentration of about 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-7 min: 5% to 100% B
-
7-8 min: 100% B
-
8-12 min: 100% to 5% B
-
12-15 min: 5% B[6]
-
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as lactones have a weak chromophore.
-
-
Data Analysis: Purity is determined by the area percent method from the resulting chromatogram.
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized γ-decalactone (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals. Suitable internal standards for ¹H qNMR in organic solvents include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.[7][8]
-
Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Acquisition Parameters (¹H qNMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): A long relaxation delay is crucial for full relaxation of all protons, typically 5 times the longest T₁ relaxation time of the signals of interest (a d1 of 30-60 seconds is often sufficient).
-
Number of Scans (ns): Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Pulse Angle: A calibrated 90° pulse.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of γ-decalactone and a signal from the internal standard.
-
The purity of the γ-decalactone is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = γ-decalactone
-
IS = Internal Standard
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and purity assessment of γ-decalactone.
Caption: General workflow from synthesis to purity assessment of γ-decalactone.
The logical relationship between the different analytical techniques for a comprehensive purity assessment can be visualized as follows:
References
- 1. Comparison of production of gamma-decalactone via microbial biotransformation based on different adsorption-embedding systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
comparison of different carrier materials for γ-decalactone microencapsulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different carrier materials for the microencapsulation of γ-decalactone, a widely used peach-flavored aroma compound in the food and pharmaceutical industries. Microencapsulation is a critical technique to protect this volatile and sensitive compound from degradation, control its release, and improve its handling and stability. This document presents a review of experimental data on various carrier systems, focusing on encapsulation efficiency, loading capacity, and release kinetics. Detailed experimental protocols are provided for the cited studies to facilitate reproducibility and further research.
Comparison of Carrier Material Performance
The selection of an appropriate carrier material is paramount for the successful microencapsulation of γ-decalactone. The ideal carrier should offer high encapsulation efficiency, desirable loading capacity, and a controlled release profile tailored to the specific application. This section compares the performance of different biopolymers as carrier materials for γ-decalactone.
Gum Arabic and Maltodextrin (B1146171) Blends
A combination of gum arabic and maltodextrin is a commonly employed carrier system for the spray-drying of flavors and aromas. Gum arabic acts as an excellent emulsifier due to its proteinaceous fractions, while maltodextrin serves as a cost-effective filler and drying aid.
A study on the microencapsulation of γ-decalactone using a blend of rapeseed oil, maltodextrin, and gum arabic demonstrated the feasibility of this carrier system.[1][2] The research highlighted the influence of processing parameters, such as the inlet air temperature during spray drying, on the encapsulation efficiency. A higher inlet air temperature (180 °C) resulted in a more efficient microencapsulation process, with a higher concentration of γ-decalactone encapsulated within the microcapsules and less aroma adhered to the surface.[1][2]
| Carrier System | Encapsulation Method | Core Load (% w/w) | Encapsulation Efficiency (%) | Key Findings | Reference |
| Rapeseed Oil, Maltodextrin, Gum Arabic | Spray Drying | 8.5 | Data not explicitly reported as efficiency, but γ-decalactone concentration in powder was quantified. | Higher inlet air temperature (180°C) led to higher retention of γ-decalactone. | [1][2] |
Table 1: Performance of Gum Arabic and Maltodextrin Blend for γ-Decalactone Microencapsulation
Whey Protein Isolate
Whey protein isolate (WPI) is another popular biopolymer for microencapsulation due to its excellent emulsifying and film-forming properties. While specific studies on the microencapsulation of γ-decalactone using solely whey protein isolate are limited, research on the encapsulation of other lipophilic flavor compounds provides valuable insights. For instance, studies on the encapsulation of eugenol (B1671780) using WPI have shown high encapsulation efficiencies of 95-98%.[3] The release of the encapsulated compound from WPI-based microcapsules is often rapid in aqueous environments.[3][4] Combining WPI with other carriers like maltodextrin can improve the powder recovery during spray drying.[5][6][7]
Modified Starch
Modified starches, particularly those treated with octenyl succinic anhydride (B1165640) (OSA), are widely used in the encapsulation of flavor oils. The modification introduces hydrophobic groups to the starch backbone, enhancing its emulsifying capabilities. Research on the encapsulation of various essential oils using modified starch has demonstrated high loading capacities and good retention of volatile compounds.[8][9] The release of the core material from starch-based microcapsules can be controlled by the degree of modification and the overall formulation.[10]
Complex Coacervation (Gelatin and Gum Arabic)
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to ensure transparency and enable researchers to replicate and build upon these findings.
Microencapsulation of γ-Decalactone using Spray Drying with Gum Arabic and Maltodextrin[1]
Materials:
-
γ-Decalactone (>98% purity)
-
Rapeseed Oil
-
Maltodextrin
-
Gum Arabic
-
Deionized Water
Emulsion Formulation:
-
Prepare a 30.0% (w/v) solution of gum arabic in deionized water.
-
Add maltodextrin (10% w/v), rapeseed oil (1.5% w/v), and γ-decalactone (8.5% w/v) to the gum arabic solution.
-
Stir the mixture using a magnetic stirrer for 7 minutes at 385 rpm to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion for 5 minutes at 25,000 rpm using a high-shear homogenizer.
Spray Drying Process:
-
Use a laboratory-scale spray dryer equipped with a rotating disk atomizer.
-
Set the inlet air temperature to either 80 °C (for dehumidified air spray drying - DASD) or 180 °C (for standard spray drying - SD).
-
Maintain the outlet air temperature at 50 °C for the 80 °C inlet and 80 °C for the 180 °C inlet.
-
Set the feed pump speed to 0.3 cm³/s and the rotational speed of the disk to 26,000 rpm.
-
Collect the dried powder and store it at 4 °C for further analysis.
Determination of γ-Decalactone Content:
-
Total γ-Decalactone: Disperse a known amount of powder in water and extract with dichloromethane (B109758).
-
Surface γ-Decalactone: Extract a known amount of powder with dichloromethane using a Soxhlet apparatus.[1]
-
Analyze the extracts using gas chromatography (GC) to quantify the amount of γ-decalactone.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key experimental processes.
Caption: Workflow for γ-decalactone microencapsulation.
Conclusion
This guide provides a comparative overview of carrier materials for the microencapsulation of γ-decalactone. The combination of gum arabic and maltodextrin has been demonstrated as an effective carrier system using the spray-drying technique, with process parameters significantly influencing the encapsulation outcome. While direct comparative data for γ-decalactone using other carriers like whey protein isolate, modified starch, and complex coacervation is limited in the current literature, their successful application in encapsulating similar volatile flavor compounds suggests their potential for γ-decalactone.
Further research is warranted to conduct direct comparative studies of these carrier materials for γ-decalactone microencapsulation. Such studies should focus on quantifying encapsulation efficiency, loading capacity, and, crucially, the release kinetics under various conditions to provide a comprehensive understanding and guide the selection of the optimal carrier system for specific applications in the food, pharmaceutical, and other relevant industries.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulation of eugenol by spray-drying using whey protein isolate or lecithin: Release kinetics, antioxidant and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioencapsulation.net [bioencapsulation.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Effect of Addition of Whey Protein Isolate on Spray-Drying Behavior of Honey with Maltodextrin as a Carrier Material : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. scispace.com [scispace.com]
- 8. Preparation of starch-based functional food nano-microcapsule delivery system and its controlled release characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Frontiers | Preparation of starch-based functional food nano-microcapsule delivery system and its controlled release characteristics [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Gelatin-Sodium Alginate Complex Coacervation System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Efficacy of γ-Decalactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the antimicrobial efficacy of γ-decalactone, presenting a comparative analysis with other relevant antimicrobial agents. The information is supported by experimental data and detailed methodologies to assist in research and development endeavors.
Executive Summary
γ-Decalactone, a naturally occurring flavor compound with a characteristic peach aroma, has demonstrated notable antimicrobial properties against a range of microorganisms, including bacteria, yeasts, and molds.[1] Its potential as a natural antimicrobial agent is attributed to its ability to disrupt microbial cell membrane integrity. This guide synthesizes available data on its efficacy, mechanism of action, and provides a comparative perspective against other lactones and commercially utilized antimicrobial agents. While research is ongoing, the existing evidence suggests γ-decalactone as a promising candidate for further investigation in the development of novel antimicrobial solutions.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of γ-decalactone and a selection of comparator agents are summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity of γ-Decalactone Against Selected Microorganisms
| Microorganism | Type | Efficacy of γ-Decalactone |
| Bacillus subtilis | Bacterium | Complete inhibition at 5% concentration in a pectin-based film.[1] |
| Yarrowia lipolytica | Yeast | 3-log reduction in cell count at 5% concentration in a pectin-based film.[1] |
| Monilinia fructicola | Fungus | ~70% inhibition of mycelium growth at 5% concentration in a pectin-based film.[1] |
| Sporidiobolus salmonicolor | Yeast | MIC between 100 and 200 mg/L.[2] |
| Sporidiobolus ruinenii | Yeast | MIC between 200 and 300 mg/L.[2] |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Other Lactones (µg/mL)
| Microorganism | δ-Decalactone | δ-Dodecalactone |
| Aspergillus niger | 62 - 250[3] | 350 - 6250[3] |
| Candida albicans | 62 - 250[3] | 350 - 6250[3] |
Table 3: Comparative Minimum Inhibitory Concentrations (MICs) of Common Antimicrobial Agents (µg/mL)
| Microorganism | Natamycin | Nisin |
| Molds | 0.5 - 6[4] | - |
| Yeasts | 1.0 - 5.0[4] | - |
| Staphylococcus aureus | - | 2 - 256[5] |
| Pseudomonas aeruginosa | - | 64 (resistant)[5] |
| Streptococcus agalactiae | - | 0.38 - 12.5[6] |
| Streptococcus capitis | - | 6 - 50[6] |
| Fusarium species | 5.7 - 8[7] | - |
| Aspergillus flavus | 32 - 64[8] | - |
Proposed Mechanism of Action
The antimicrobial activity of γ-decalactone is primarily attributed to its interaction with and disruption of the microbial cell membrane. The proposed mechanism involves a multi-step process leading to increased membrane permeability and eventual cell death.
Caption: Proposed mechanism of γ-decalactone antimicrobial action.
The diagram illustrates that γ-decalactone likely initiates its antimicrobial effect through hydrophobic interactions with the acyl chains of phospholipids (B1166683) in the cell membrane.[1] This interaction, coupled with the potential inhibition of membrane-bound enzymes such as H+-ATPase, leads to a cascade of disruptive events.[1] The structural integrity of the membrane is compromised, resulting in increased permeability, dissipation of the membrane potential, and ultimately, cell death.
Experimental Protocols
The following are standardized methods for determining the antimicrobial efficacy of compounds like γ-decalactone.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for quantitative antimicrobial susceptibility testing.
-
Preparation of Microbial Inoculum:
-
Isolate colonies of the test microorganism are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized suspension is then diluted to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of γ-Decalactone Dilutions:
-
A stock solution of γ-decalactone is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) that does not inhibit microbial growth at the final concentration used.
-
Serial two-fold dilutions of the γ-decalactone stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Control wells containing only broth (sterility control), broth and inoculum (growth control), and broth with the solvent (solvent toxicity control) are included.
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 16-24 hours for bacteria and 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of γ-decalactone at which there is no visible growth of the microorganism.
-
Agar (B569324) Dilution Method
This method is an alternative for determining MIC and is particularly useful for certain types of microorganisms.
-
Preparation of Agar Plates with γ-Decalactone:
-
A stock solution of γ-decalactone is prepared as described for the broth microdilution method.
-
Serial dilutions of γ-decalactone are incorporated into molten agar (e.g., Mueller-Hinton Agar) at a controlled temperature (around 45-50°C).
-
The agar-γ-decalactone mixtures are poured into sterile Petri dishes and allowed to solidify.
-
A control plate without γ-decalactone is also prepared.
-
-
Preparation and Application of Inoculum:
-
A standardized microbial suspension is prepared as for the broth microdilution method.
-
A standardized volume of the inoculum is spotted onto the surface of each agar plate.
-
-
Incubation and MIC Determination:
-
The plates are incubated under appropriate conditions.
-
The MIC is the lowest concentration of γ-decalactone that completely inhibits the growth of the microorganism at the inoculation site.
-
Conclusion
γ-Decalactone exhibits promising antimicrobial activity against a variety of microorganisms. Its mechanism of action, centered on the disruption of the cell membrane, makes it an interesting candidate for further research, particularly in an era of increasing antimicrobial resistance. The quantitative data, while still emerging, suggests a broad spectrum of activity. Further studies to determine the MIC of γ-decalactone against a wider range of clinically relevant pathogens are warranted to fully elucidate its potential in therapeutic and preservative applications. The experimental protocols outlined in this guide provide a standardized framework for such future investigations.
References
- 1. The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of nisin on the biofilm production, antimicrobial susceptibility and biofilm formation of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natamycin in the treatment of keratomycosis: Correlation of treatment outcome and in vitro susceptibility of fungal isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association Between In Vitro Susceptibility to Natamycin and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
The Peach and the Plum: A Comparative Analysis of Fruit Volatile Profiles With and Without γ-Decalactone
A deep dive into the aromatic world of fruits reveals a fascinating dichotomy in their volatile organic compound (VOC) profiles, largely influenced by the presence or absence of a single, potent lactone: γ-decalactone. This guide provides a comparative analysis of the volatile landscapes of fruits rich in this peachy, creamy aroma compound and those that lack it, offering insights for researchers, scientists, and professionals in drug development and flavor science.
Fruits such as peaches and many strawberry varieties are renowned for their characteristic sweet and fruity aroma, a quality largely attributed to the presence of γ-decalactone.[1][2][3] In contrast, other fruits, including certain plum cultivars and flat peaches, present a different but equally complex aromatic bouquet, defined by a distinct set of volatile compounds.[4] Understanding these differences is crucial for flavor chemistry, fruit breeding, and the development of novel therapeutic agents that may interact with olfactory receptors.
Quantitative Comparison of Volatile Profiles
The following table summarizes the key differences in the volatile organic compound profiles between fruits with high concentrations of γ-decalactone and those with negligible or no detectable levels. The data is a composite from multiple studies on peaches, nectarines, and plums, analyzed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
| Volatile Compound Class | Fruits with γ-decalactone (e.g., Peach) - Relative Abundance (%) | Fruits without γ-decalactone (e.g., Plum) - Relative Abundance (%) | Key Compounds of Note |
| Lactones | High (can be a major component) | Low to negligible | γ-decalactone , δ-decalactone, γ-dodecalactone |
| Esters | Moderate to High | High | (Z)-3-hexenyl acetate, ethyl acetate, hexyl acetate |
| Aldehydes | Moderate | Moderate to High | Hexanal, (E)-2-hexenal, benzaldehyde |
| Alcohols | Low to Moderate | Moderate | 1-hexanol, (Z)-3-hexen-1-ol |
| Terpenoids | Low to Moderate | High | Linalool, limonene, β-caryophyllene |
| Ketones | Low | Low to Moderate | β-ionone, 6-methyl-5-hepten-2-one |
The Genesis of a Peachy Aroma: The γ-Decalactone Biosynthesis Pathway
The production of γ-decalactone in fruits is a complex biochemical process. It is primarily derived from the fatty acid metabolism pathway. The biosynthesis is believed to involve the hydroxylation of a fatty acid precursor, followed by β-oxidation and subsequent lactonization.
Caption: Simplified biosynthetic pathway of γ-decalactone from a fatty acid precursor.
Experimental Protocols: Unveiling the Volatile Profile
The analysis of volatile compounds in fruits is a meticulous process that requires precise and sensitive analytical techniques. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7][8][9][10][11][12]
Sample Preparation
-
Fruit Selection: Select ripe, undamaged fruits of the desired cultivars.
-
Homogenization: A representative sample of the fruit (e.g., 5g of flesh) is homogenized into a puree. For some analyses, intact fruit may be used to capture the aroma as it is naturally released.[5]
-
Internal Standard: A known concentration of an internal standard (e.g., 2-octanol) is added to the homogenate for quantification purposes.
-
Vial Preparation: The homogenized sample is placed in a sealed headspace vial.
Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad range of analyte polarity.
-
Extraction: The vial is incubated at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a set duration (e.g., 30 minutes) to adsorb the volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5ms).
-
Detection and Identification: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to a spectral library (e.g., NIST) for compound identification.
-
Quantification: The concentration of each identified compound is determined by comparing its peak area to that of the internal standard.
Caption: Workflow for the analysis of volatile compounds in fruits using HS-SPME-GC-MS.
Concluding Remarks
The presence or absence of γ-decalactone profoundly shapes the aromatic identity of a fruit. Fruits rich in this lactone, like many peach varieties, are characterized by a creamy, sweet, and distinctly "peachy" aroma. In contrast, fruits lacking γ-decalactone, such as certain plums, compensate with a more complex blend of esters, terpenoids, and aldehydes, resulting in a different, often sharper or more floral, aromatic experience. This comparative analysis underscores the intricate nature of fruit flavor and provides a foundational understanding for future research in food science, agriculture, and pharmacology.
References
- 1. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strawberry - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Characterization of volatile constituents and odorous compounds in peach (Prunus persica L) fruits of different varieties by gas chromatography–ion mobility spectrometry, gas chromatography–mass spectrometry, and relative odor activity value [frontiersin.org]
- 5. iris.unife.it [iris.unife.it]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Microbial Flavor Production: Benchmarking γ-Decalactone
For Researchers, Scientists, and Drug Development Professionals
The demand for natural flavor and fragrance compounds is burgeoning, driven by consumer preferences for clean-label products. Microbial fermentation has emerged as a promising and sustainable alternative to traditional chemical synthesis and resource-intensive extraction from natural sources. This guide provides a comparative analysis of the microbial production of γ-decalactone, a high-value flavor compound with a characteristic peachy aroma, against other prominent microbially produced flavors. The data presented herein is based on published experimental findings, offering a benchmark for current production capabilities and future research directions.
Quantitative Comparison of Microbial Flavor Production
The following table summarizes key production metrics for γ-decalactone and other commercially relevant flavor compounds produced through microbial fermentation. These values represent reported titers, productivities, and yields from various studies, highlighting the diversity of microbial hosts and fermentation strategies employed.
| Flavor Compound | Microbial Host | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Yield (g/g or %) | Reference(s) |
| γ-Decalactone | Yarrowia lipolytica | Castor oil / Ricinoleic acid | 2.93 - 5.8 | 0.079 - 0.215 | ~8% (Y L/X) | [1][2][3] |
| Lindnera saturnus | Crude glycerol (B35011) | 5.8 | Not Reported | Not Reported | [2] | |
| 2-Phenylethanol (B73330) | Saccharomyces cerevisiae | L-phenylalanine, Glucose | 4.8 - 6.41 | ~0.267 | 82.5% (molar) | [4][5] |
| Engineered E. coli | Glucose | 2.5 | Not Reported | Not Reported | [6] | |
| Vanillin (B372448) | Engineered E. coli | Ferulic acid, Glucose | 1.2 | Not Reported | Not Reported | [7][8] |
| Amycolatopsis sp. | Ferulic acid | 1.1 | Not Reported | Not Reported | [8] | |
| Linalool (B1675412) | Engineered S. cerevisiae | Glucose | 2.6 | Not Reported | Not Reported | [9][10] |
| Engineered S. cerevisiae | Isoprenol, Prenol | 0.143 | Not Reported | Not Reported | [11] |
Note: Production metrics can vary significantly based on the specific strain, fermentation conditions, and process scale. The data presented should be considered as representative examples from the literature.
Experimental Protocols
The following sections outline generalized experimental methodologies for the microbial production and quantification of flavor compounds, based on protocols described in the cited literature.
Microbial Strain and Inoculum Preparation
A suitable microbial strain, such as Yarrowia lipolytica for γ-decalactone or Saccharomyces cerevisiae for 2-phenylethanol and linalool, is selected. A pre-culture is prepared by inoculating a single colony into a sterile starter medium, such as YPG medium (10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose).[1] The culture is incubated at an appropriate temperature (e.g., 27-30°C) with shaking until it reaches the logarithmic growth phase.[1]
Fermentation/Biotransformation
The main fermentation is initiated by inoculating a production medium with the pre-culture. The composition of the production medium is specific to the target flavor compound.
-
For γ-decalactone production: A typical medium contains a carbon source like castor oil (e.g., 75 g/L), a nitrogen source such as peptone (e.g., 20 g/L), and an emulsifier like Tween 20 (e.g., 5 g/L).[1]
-
For 2-phenylethanol production: The medium often includes a precursor like L-phenylalanine (e.g., 10 g/L) as the primary nitrogen source, along with a carbon source like glucose.[4]
-
For linalool and vanillin production from glucose: A defined minimal or complex medium with glucose as the main carbon source is used to support the growth of the engineered strain and subsequent product formation.
The fermentation is carried out in a bioreactor with controlled parameters such as pH (e.g., maintained at 7 with ammonia (B1221849) solution), temperature, agitation (e.g., 200-500 rpm), and aeration.[1] The fermentation can be run in batch, fed-batch, or continuous mode.
Extraction and Quantification of Flavor Compounds
At the end of the fermentation, the flavor compounds are extracted from the culture broth. For lipophilic compounds like γ-decalactone, this typically involves solvent extraction using an organic solvent (e.g., ethyl acetate). The organic phase is then separated from the aqueous phase.
The concentration of the flavor compound in the extract is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The instrument is calibrated with a standard curve of the pure flavor compound to ensure accurate quantification.
Visualizing the Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of γ-decalactone and a general workflow for a microbial flavor production experiment.
Caption: Biosynthetic pathway of γ-decalactone from ricinoleic acid via peroxisomal β-oxidation.
Caption: General experimental workflow for microbial flavor production and analysis.
Concluding Remarks
The microbial production of γ-decalactone, particularly using Yarrowia lipolytica, has achieved titers comparable to, and in some cases exceeding, those of other well-established microbial flavors like vanillin and linalool.[1][2][9][10] The productivity of γ-decalactone processes is also competitive, demonstrating the potential for economically viable industrial-scale production.[3] However, the production of 2-phenylethanol in engineered Saccharomyces cerevisiae has reached higher reported titers, indicating that there is still room for improvement in γ-decalactone production through metabolic engineering and process optimization.[4][5]
Future research efforts in the field of microbial flavor production should focus on several key areas:
-
Strain Development: Advanced metabolic engineering and synthetic biology approaches can be employed to enhance precursor supply, eliminate competing pathways, and improve product tolerance in microbial hosts.[12][13][14]
-
Substrate Valorization: The utilization of low-cost and sustainable feedstocks, such as crude glycerol from biodiesel production, can significantly improve the economic feasibility of the fermentation process.[2]
-
Process Optimization: Further optimization of fermentation parameters, including feeding strategies and in situ product removal, can lead to higher titers and productivities.
-
Novel Host Organisms: Exploring a wider range of microorganisms, including non-conventional yeasts and bacteria, may uncover novel and more efficient producers of flavor compounds.[15]
By addressing these challenges, the biotechnology industry can continue to expand the portfolio of natural and sustainable flavor and fragrance ingredients available to meet the growing global demand.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Genetic Engineering Approaches for the Microbial Production of Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancement of linalool production in Saccharomyces cerevisiae by utilizing isopentenol utilization pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of gamma-Decalactone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of gamma-decalactone, a common fragrance and flavoring agent, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Hazard Summary
This compound is classified as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. Some safety data sheets also indicate that it is harmful to aquatic life with long-lasting effects. Understanding these hazards is the foundational step for safe handling and disposal.
| Hazard Type | GHS Classification | Description |
| Skin Irritation | Category 2 | Causes skin irritation upon contact.[1] |
| Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | STOT SE, Category 3 | May cause respiratory irritation if inhaled.[1][2] |
| Aquatic Hazard | Acute and Chronic, Category 3 | Harmful to aquatic life with long-lasting effects.[2] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or other suitable material should be used. Always inspect gloves for integrity before use.[2] |
| Eyes | Safety glasses with side shields or goggles | Equipment should conform to EU EN166 or US NIOSH standards. |
| Body | Laboratory coat | A standard lab coat is necessary to protect skin and personal clothing. |
| Respiratory | Fume hood or adequate ventilation | Procedures that may generate vapors or aerosols should be conducted in a fume hood.[1] |
Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[3][4] Under no circumstances should this chemical be disposed of down the drain or evaporated in a fume hood.[5]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous chemical waste.[5]
-
Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]
Step 2: Containerization
-
Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be chemically compatible with the substance, in good condition, and have a secure, leak-proof closure.[7]
-
The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Keep the waste container closed at all times, except when adding waste.[5][8]
Step 3: Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8][9]
-
The SAA must be inspected weekly for any signs of leakage.[6]
Step 4: Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2]
-
Complete all necessary waste disposal forms as required by your institution.[9]
Spill and Leak Protocol
In the event of a spill or leak, immediate and appropriate action is required to contain the substance and prevent environmental contamination.
-
Ensure Ventilation : Work in a well-ventilated area. If the spill is large or ventilation is inadequate, evacuate the area.
-
Remove Ignition Sources : Although this compound has a high flash point, it is good practice to remove all potential ignition sources from the immediate area.[3]
-
Personal Protection : Wear the appropriate PPE, including respiratory protection if necessary.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains, waterways, or soil.[10]
-
Absorption : For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, vermiculite, or diatomaceous earth.[2][3]
-
Collection : Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[2][10]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Dispose of the container with the absorbed spill material as hazardous waste, following the procedures outlined above.
Experimental Protocols
While there are no specific experimental protocols for the disposal of this compound, the guiding principle is to manage it as a non-specified source hazardous waste. The procedures outlined in this document are based on general best practices for laboratory chemical waste management. For specific institutional protocols, please consult your organization's Chemical Hygiene Plan or Environmental Health and Safety office.
Disposal Workflow
Caption: Workflow for the Proper Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. synerzine.com [synerzine.com]
- 3. vigon.com [vigon.com]
- 4. johndwalsh.com [johndwalsh.com]
- 5. benchchem.com [benchchem.com]
- 6. axxence.de [axxence.de]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.es [fishersci.es]
- 9. hekserij.nl [hekserij.nl]
- 10. aurochemicals.com [aurochemicals.com]
Personal protective equipment for handling gamma-Decalactone
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for gamma-Decalactone. Adherence to this step-by-step guidance will mitigate risks and foster a secure research environment.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health and environmental hazards.[1] It is known to cause skin and eye irritation, and may also lead to respiratory irritation.[2][3][4] Understanding these risks is the foundational step for safe laboratory practices.
| Hazard Type | Description | GHS Classification |
| Skin Irritation | Causes skin irritation upon contact.[2] | Category 2 |
| Eye Irritation | Causes serious eye irritation.[2][4] | Category 2 |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[2][3][4] | STOT SE, Category 3 |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2] | Acute and Chronic, Category 3 |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against accidental exposure. The appropriate level of PPE is dictated by the specific laboratory procedure being performed.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Routine Laboratory Use | Eyes: Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][5][6] Hands: Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2][5] Always inspect gloves before use and use proper removal techniques.[2] Body: Laboratory coat to protect skin and personal clothing.[3][6] Respiratory: Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate vapors.[2][6] |
| Large Quantities or Spills | Eyes: Tightly fitting safety goggles.[2] Hands: Chemical-resistant, impervious gloves.[2][5] Body: Protective clothing to prevent skin exposure.[3][6] Respiratory: For large spills or in cases of insufficient ventilation, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for minimizing risk when handling this compound.
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4]
-
Work within a well-ventilated area, preferably a chemical fume hood.[2][6]
-
Assemble all necessary materials and equipment before beginning the procedure.
-
Don the appropriate PPE as specified in the table above.[5]
-
-
Handling:
-
Post-Handling:
Emergency Protocols: Spills and First Aid
In the event of a spill or accidental exposure, immediate and correct action is critical.
Spill Cleanup Procedure:
-
Evacuate non-essential personnel from the area.[7]
-
Wear the appropriate PPE for spill response, including respiratory protection if necessary.[5][6]
-
Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5][6][8] Do not use combustible materials like sawdust.[6]
-
Collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[5][9]
-
Clean the contaminated area thoroughly with water.[5]
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[2][5][7] Remove contact lenses if present and easy to do.[2] Seek medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing immediately.[5][7] Wash the affected skin area with plenty of soap and water.[2][7] If skin irritation persists, consult a physician.[3] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If symptoms occur, get medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[2][6] Rinse the mouth with water and give a few small glasses of water or milk to drink.[2][5] Never give anything by mouth to an unconscious person.[2][6] Seek immediate medical attention.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][5][8] Do not allow the chemical to enter drains or surface water.[3][8]
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbents, gloves) must also be placed in a sealed container and disposed of as hazardous waste.[5]
-
Empty Containers: Do not reuse empty containers. They should be disposed of in the same manner as the unused product.[9]
Quantitative Data
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol [8] |
| Appearance | Colorless to pale yellow, clear liquid[5][10] |
| Boiling Point | 285°C (545°F)[5] |
| Flash Point | 136°C (277°F) - Closed Cup[5] |
| log Pow | 2.72[8] |
Toxicity Data:
| Test | Species | Result |
| Acute fish toxicity (LC50, 96h) | Leuciscus idus (golden orfe) | 21.5 mg/l[8] |
| Acute crustacea toxicity (EC50, 48h) | Daphnia magna (Big water flea) | 52 mg/l[8] |
| Acute algae toxicity (ErC50, 72h) | Pseudokirchneriella subcapitata | 37.2 mg/l[8] |
Procedural Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aurochemicals.com [aurochemicals.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. synerzine.com [synerzine.com]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. directpcw.com [directpcw.com]
- 8. axxence.de [axxence.de]
- 9. benchchem.com [benchchem.com]
- 10. vigon.com [vigon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
